molecular formula C8H5BrN2O2 B1273606 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 749849-14-7

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1273606
CAS No.: 749849-14-7
M. Wt: 241.04 g/mol
InChI Key: FQBFPVLZLNEQOE-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBFPVLZLNEQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373697
Record name 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749849-14-7
Record name 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 749849-14-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This bicyclic system, comprised of a fused imidazole and pyridine ring, is a key feature in commercially successful drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives—including anticancer, anti-inflammatory, antiviral, and antibacterial properties—underscores the immense therapeutic potential of this structural motif.[2][3]

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 749849-14-7) is a key building block that provides medicinal chemists with a versatile platform for the synthesis of novel drug candidates. The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 2-position offers two distinct and reactive handles for molecular elaboration. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.[4] Concurrently, the carboxylic acid moiety serves as a prime site for the formation of amide bonds, a critical linkage in many biologically active molecules.[5] This dual functionality makes this compound a valuable intermediate in the pursuit of new therapeutics, particularly in the development of kinase inhibitors.[6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 749849-14-7[7]
Molecular Formula C₈H₅BrN₂O₂[7]
Molecular Weight 241.04 g/mol [7]
Appearance Solid (form may vary)[8]
Topological Polar Surface Area 54.6 Ų[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[9]
Rotatable Bond Count 1[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Reaction Scheme:

G reactant1 2-Amino-5-bromopyridine product Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate reactant1->product NaHCO3, Ethanol, Reflux reactant2 Ethyl bromopyruvate reactant2->product

A representative synthetic workflow.

Experimental Protocol (Adapted):

  • To a solution of 2-amino-5-bromopyridine in ethanol, add an equimolar amount of ethyl bromopyruvate.

  • Add sodium bicarbonate (NaHCO₃) as a base to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane to afford the desired ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.[1]

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Reaction Scheme:

G reactant Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate product This compound reactant->product NaOH, H2O/Ethanol, Heat

Hydrolysis of the ethyl ester.

Experimental Protocol:

  • Dissolve ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH), to the solution.

  • Heat the mixture to facilitate the hydrolysis of the ester.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to yield this compound.[2]

Spectroscopic Characterization

While specific spectra for this compound are not available in the cited literature, high-resolution mass spectrometry data confirms its molecular formula.

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C₈H₅BrN₂O₂ [M+H]⁺: 238.9456

    • Found: 238.9473[2]

For related compounds, such as ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate, detailed 1H NMR and 13C NMR data are available, which can provide insights into the expected spectral features of the title compound.[10]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile building block for the synthesis of more complex molecules.

Reactions at the 6-Bromo Position: Cross-Coupling Reactions

The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.

General Suzuki-Miyaura Coupling Protocol:

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine this compound, boronic acid, Pd catalyst, and base in a solvent. heat Heat the reaction mixture under an inert atmosphere. start->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extract with an organic solvent. monitor->workup purify Purify the product by column chromatography. workup->purify

A typical workflow for Suzuki-Miyaura coupling.

A typical Suzuki-Miyaura reaction would involve reacting this compound with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) in a suitable solvent like DMF, often with microwave irradiation to accelerate the reaction.[4]

Reactions at the 2-Carboxylic Acid Position: Amide Bond Formation

The carboxylic acid group is readily converted to an amide via coupling with a primary or secondary amine. This is one of the most frequently used reactions in medicinal chemistry.[5]

General Amide Coupling Protocol:

G cluster_workflow Amide Coupling Workflow start Dissolve this compound, amine, and coupling agents in a solvent. stir Stir the reaction mixture at room temperature or with gentle heating. start->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor workup Perform aqueous workup and extract with an organic solvent. monitor->workup purify Purify the product by column chromatography. workup->purify

A typical workflow for amide bond formation.

Common coupling reagents for this transformation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).[5]

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in the development of novel therapeutic agents, particularly as kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[6] A number of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as potent PI3Kα inhibitors, demonstrating the utility of this scaffold in oncology research.[2]

For instance, the PI3Kβ-selective inhibitor GSK2636771, which has been evaluated in clinical trials for advanced solid tumors, features a related imidazo[1,2-a]pyridine core, highlighting the clinical relevance of this heterocyclic system.[11] The ability to readily modify both the 6- and 2-positions of the imidazo[1,2-a]pyridine ring system allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its dual functionality allows for selective modification at two key positions, providing a powerful tool for medicinal chemists to generate libraries of compounds for biological screening. The demonstrated importance of the imidazo[1,2-a]pyridine scaffold in approved drugs and clinical candidates, particularly in the area of oncology, ensures that this and related building blocks will continue to be of high interest in the field of drug discovery.

References

Sources

Physicochemical properties of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "a compound is only as good as its properties" has never been more resonant. The biological activity of a molecule, while paramount, is ultimately contingent upon its ability to reach and interact with its target in a complex physiological environment. This journey is governed by a delicate interplay of physicochemical characteristics. This compound represents a privileged scaffold, a structural motif that has demonstrated significant potential across various therapeutic areas. The strategic placement of a bromine atom offers a versatile handle for synthetic elaboration via cross-coupling reactions, while the carboxylic acid provides a crucial interaction point for target binding and can modulate solubility. This guide is designed for the practicing researcher, scientist, and drug development professional, offering a comprehensive analysis of this molecule's core physicochemical properties. We will move beyond mere data tabulation, delving into the causality behind experimental methodologies and the strategic implications of each property for drug design and development.

Core Molecular & Structural Attributes

A molecule's fundamental identity is the bedrock upon which all other properties are built. Accurate characterization is the non-negotiable first step in any research endeavor.

The structure features a fused bicyclic imidazo[1,2-a]pyridine system, which imparts a high degree of planarity and rigidity. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

Table 1: Fundamental Molecular Identifiers

PropertyValueSource(s)
IUPAC Name This compoundAlfa Chemistry
CAS Number 749849-14-7[1][2]
Molecular Formula C₈H₅BrN₂O₂[2]
Molecular Weight 241.04 g/mol [2]
Exact Mass 239.95344 g/mol [2]
InChIKey FQBFPVLZLNEQOE-UHFFFAOYSA-N[2]

Spectroscopic Confirmation of Identity and Purity

Before quantitative physicochemical measurements are undertaken, the identity and purity of the material must be unequivocally confirmed. Spectroscopic methods provide a detailed fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation in solution.

  • ¹H NMR: The proton spectrum is expected to be highly informative. A key diagnostic signal would be a singlet for the proton at the C3 position. The protons on the pyridine ring will appear in the aromatic region, with their coupling patterns revealing their relative positions. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (>12 ppm), the position and broadness of which are sensitive to solvent and concentration due to hydrogen bonding and chemical exchange.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (typically in the 165-185 δ range).[3]

Mass Spectrometry (MS)

MS provides a direct measure of the mass-to-charge ratio, confirming the molecular weight.

  • Expected Spectrum: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as a doublet of two peaks of almost equal intensity, separated by 2 Da (e.g., at m/z 240 and 242). This signature is a powerful diagnostic for the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

  • Characteristic Absorptions:

    • O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4]

    • C=O Stretch: A sharp, intense absorption band should appear between 1710 and 1760 cm⁻¹. The exact position depends on the extent of hydrogen bonding; dimeric forms typically absorb around 1710 cm⁻¹.[3][4]

    • C-O Stretch & O-H Bend: These vibrations are coupled and appear in the 1210-1320 cm⁻¹ and 920 cm⁻¹ (broad) regions, respectively.

    • Aromatic C=C and C=N Stretches: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

Critical Physicochemical Properties for Drug Development

The following properties are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and are essential for guiding lead optimization.[5]

Table 2: Summary of Key Physicochemical Parameters

ParameterValue / Predicted RangeStrategic Implication in Drug Discovery
Melting Point (°C) >300A high melting point suggests a highly stable crystal lattice. This can correlate with low aqueous solubility, potentially posing challenges for oral absorption and formulation.[6]
Aqueous Solubility Predicted to be lowThe planar, aromatic, and crystalline nature of the molecule suggests poor intrinsic solubility. However, as an acid, its solubility will be highly pH-dependent, increasing significantly above its pKa.[7]
pKa (Acidic) ~2.5 - 3.5 (Predicted)The carboxylic acid is expected to be a relatively strong acid. At physiological pH (7.4), the molecule will exist almost entirely in its deprotonated, anionic carboxylate form. This ionization dramatically increases aqueous solubility but can decrease passive membrane permeability.[8]
Lipophilicity (logP) ~1.5 - 2.5 (Predicted)This predicted moderate lipophilicity is in a favorable range for many drug candidates. It suggests a balance between aqueous solubility and the ability to partition into lipid membranes, which is essential for cell permeability.[9]
Topological Polar Surface Area (TPSA) 54.6 ŲThis value is well within the generally accepted limits for good oral bioavailability (<140 Ų), suggesting that polarity is not an intrinsic barrier to membrane permeation.[2]

Experimental Protocols: A Self-Validating Approach

The generation of reliable and reproducible data is the cornerstone of scientific integrity. The following protocols represent robust, widely accepted methods for determining key physicochemical properties.

Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for measuring thermodynamic equilibrium solubility.[10]

Experimental Workflow Diagram

Caption: Shake-Flask Method for logD₇.₄ Determination.

Step-by-Step Protocol:

  • System Preparation: Prepare a biphasic system using n-octanol and a relevant aqueous buffer (e.g., PBS at pH 7.4). Pre-saturate each phase by mixing and then separating them to ensure mutual miscibility is accounted for.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated buffer and n-octanol. Seal the vial and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical technique, typically HPLC-UV.

  • Calculation: The distribution coefficient (logD) at the specific pH is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Expertise-Driven Insight: For an ionizable compound like this, it is crucial to measure the logD (distribution coefficient) at a defined pH (e.g., 7.4) rather than the logP (partition coefficient of the neutral species). Since the molecule is ionized at pH 7.4, the logD value provides a much more accurate reflection of its lipophilicity under physiological conditions.

Conclusion and Forward Outlook

This compound presents a physicochemical profile of a promising, albeit challenging, drug discovery starting point. Its moderate lipophilicity and favorable TPSA are positive attributes for membrane permeability. However, its high melting point and predicted low intrinsic solubility highlight the critical need for careful formulation strategies and potential structural modifications to enhance its dissolution and absorption characteristics. The acidic pKa ensures that it will be soluble at physiological pH, but this same ionization can present a barrier to passive diffusion across cell membranes. The detailed experimental frameworks provided herein offer a robust system for researchers to accurately characterize this molecule and its future analogs, enabling data-driven decisions in the complex, multi-parameter optimization process that defines modern drug discovery.

References

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health (NIH). [Link]
  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Physicochemical Properties and Compound Quality. The Royal Society of Chemistry. [Link]
  • Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
  • Data table of carboxylic acids boiling point trend melting points solubility. Doc Brown's Chemistry. [Link]
  • Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem. [Link]
  • pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

Sources

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Introduction

The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework is present in numerous biologically active compounds, demonstrating a wide range of therapeutic applications. Derivatives of this scaffold are known to exhibit potent antimicrobial, anticancer, and anti-inflammatory properties.[1] The parent 6-bromo-substituted structure serves as a key intermediate in the synthesis of Olprinone, a phosphodiesterase III (PDEIII) inhibitor used in the treatment of acute heart failure, highlighting the scaffold's significance in drug development.[2]

This technical guide provides a comprehensive overview of a specific and valuable derivative: This compound . We will delve into its molecular structure, physicochemical properties, a validated synthetic pathway, and its strategic applications as a versatile building block for researchers, medicinal chemists, and drug development professionals. The insights provided herein are intended to facilitate its effective use in the laboratory and to unlock its potential in the discovery of novel chemical entities.

Molecular Structure and Physicochemical Properties

The unique chemical personality of this compound is dictated by its distinct structural features. The molecule is built upon a fused heterocyclic system where a five-membered imidazole ring is fused to a six-membered pyridine ring.

Key Structural Features:

  • Imidazo[1,2-a]pyridine Core: This planar, aromatic system provides a rigid conformational foundation, which is often advantageous for specific binding to biological targets.

  • Bromine at C6-position: The presence of a bromine atom on the pyridine ring significantly influences the molecule's electronic properties. As an electron-withdrawing group, it modulates the reactivity of the entire ring system. Crucially, it serves as a versatile synthetic handle for introducing molecular diversity via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • Carboxylic Acid at C2-position: The carboxylic acid group on the imidazole portion of the scaffold is a critical functional group. It acts as a hydrogen bond donor and acceptor, enabling strong interactions with biological macromolecules like enzymes and receptors.[3] Furthermore, it provides a reactive site for straightforward chemical modifications, most commonly the formation of amide bonds, which is a cornerstone of library synthesis in drug discovery.

The key physicochemical properties and identifiers are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₅BrN₂O₂[3]
Molecular Weight 241.04 g/mol [3][4]
CAS Number 749849-14-7[3]
Appearance Solid[5]
InChI Key FQBFPVLZLNEQOE-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC2=NC(=CN2C=C1Br)C(=O)O[3]
Topological Polar Surface Area 54.6 Ų[3]
Hydrogen Bond Donor Count 1[3]
Rotatable Bond Count 1[3]

Synthesis and Mechanistic Considerations

The construction of the imidazo[1,2-a]pyridine ring system is most reliably achieved through the condensation of a 2-aminopyridine derivative with a suitable α-halocarbonyl compound. This classic reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration.

For the synthesis of the title compound, the logical precursors are 2-amino-5-bromopyridine and an α-keto acid derivative such as 3-bromopyruvic acid. The reaction sequence involves the formation of a quaternary ammonium salt, followed by an intramolecular condensation to form the bicyclic core.

G cluster_0 Step 1: Nucleophilic Attack & Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 2-Amino-5-bromopyridine B 3-Bromopyruvic Acid C Quaternary Ammonium Intermediate A->C SN2 Reaction B->C D Cyclized Intermediate C->D Condensation E Final Product: 6-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid D->E Dehydration

General synthetic workflow for the target compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for similar imidazo[1,2-a]pyridine syntheses.

Reagents and Materials:

  • 2-Amino-5-bromopyridine

  • 3-Bromopyruvic acid

  • Acetonitrile (or a similar polar aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in acetonitrile, add 3-bromopyruvic acid (1.1 eq.).

  • Cyclization: Heat the reaction mixture to reflux (approximately 82°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling the mixture to room temperature, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step neutralizes the hydrobromic acid byproduct.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). The product may have limited organic solubility, and repeated extractions are necessary.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by silica gel column chromatography using a gradient elution system (e.g., ethyl acetate/petroleum ether or dichloromethane/methanol) to afford the pure product.

Self-Validation: The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), to validate the successful synthesis.

Applications in Drug Discovery and Chemical Biology

This compound is not typically an end-product but rather a high-value starting material or scaffold for the synthesis of more complex molecules. Its utility stems from the orthogonal reactivity of its two key functional groups.

Strategic Utility:

  • Amide Library Synthesis: The carboxylic acid is readily activated (e.g., using HATU or EDC/HOBt) and coupled with a diverse range of primary or secondary amines to generate large libraries of amides. This is a foundational strategy in lead generation and structure-activity relationship (SAR) studies.

  • Palladium-Catalyzed Cross-Coupling: The C6-bromo substituent is a prime site for introducing complexity. It can undergo Suzuki coupling with boronic acids, Buchwald-Hartwig amination with amines, or Sonogashira coupling with terminal alkynes, allowing for the exploration of chemical space around the pyridine ring.

This dual functionality enables a divergent synthetic approach where a common core can be elaborated at two different points, rapidly generating a matrix of analogues for biological screening.

G cluster_0 Vector 1: Amide Coupling cluster_1 Vector 2: Cross-Coupling Core Core Scaffold (6-Bromo...-2-carboxylic acid) Amine1 Amine A Core->Amine1 HATU/DIPEA Amine2 Amine B Core->Amine2 HATU/DIPEA AmineN Amine 'n' Core->AmineN HATU/DIPEA Boronic Boronic Acid X Core->Boronic Suzuki Alkyne Alkyne Y Core->Alkyne Sonogashira AmineZ Amine Z Core->AmineZ Buchwald-Hartwig Library Diverse Chemical Library Amine1->Library Generates Amine2->Library Generates AmineN->Library Generates Boronic->Library Generates Alkyne->Library Generates AmineZ->Library Generates Screening High-Throughput Screening Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Sources

Spectral Data Analysis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The presence of a bromine atom and a carboxylic acid moiety on this scaffold provides valuable handles for further chemical modification and structure-activity relationship (SAR) studies, making it a versatile building block in the synthesis of novel drug candidates.

Molecular Structure and Key Features

The structural framework of this compound, with the IUPAC numbering convention, is presented below. This structure forms the basis for all subsequent spectral predictions.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below. These predictions are based on the analysis of related imidazopyridine structures and the known effects of substituents.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH12.0 - 13.0broad singlet-The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange.[1]
H-58.0 - 8.2dJ = 9.5This proton is deshielded due to its proximity to the bridgehead nitrogen and the electron-withdrawing bromine atom. It is expected to be a doublet coupled to H-7.
H-77.5 - 7.7ddJ = 9.5, 1.8This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
H-87.8 - 8.0dJ = 1.8This proton shows a small coupling to H-7 and appears as a doublet.
H-38.3 - 8.5s-The proton on the imidazole ring is expected to be a singlet and significantly deshielded.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented below.

CarbonPredicted δ (ppm)Rationale
C=O165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.[1]
C-2140 - 145This carbon is part of the imidazole ring and is attached to the electron-withdrawing carboxylic acid group.
C-3115 - 120This carbon is also part of the imidazole ring.
C-5125 - 130Aromatic carbon.
C-6110 - 115This carbon is directly attached to the bromine atom, which influences its chemical shift.
C-7120 - 125Aromatic carbon.
C-8110 - 115Aromatic carbon.
C-8a145 - 150Bridgehead carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum

For this compound (C₈H₅BrN₂O₂), the expected monoisotopic mass is approximately 239.9534 g/mol .[2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of roughly equal intensity, separated by 2 m/z units.

Table of Predicted m/z Values:

IonPredicted m/zRationale
[M(⁷⁹Br)]⁺~239.95Molecular ion with the ⁷⁹Br isotope.
[M(⁸¹Br)]⁺~241.95Molecular ion with the ⁸¹Br isotope.
[M-COOH]⁺~194.96 / 196.96Loss of the carboxylic acid group (45 Da).
[M-Br]⁺~161.04Loss of the bromine atom.
Predicted Fragmentation Pathway

A plausible fragmentation pathway for this compound under electron ionization (EI) is depicted below.

mol [C₈H₅BrN₂O₂]⁺˙ m/z ≈ 239.95 / 241.95 frag1 [C₇H₅BrN₂]⁺ m/z ≈ 194.96 / 196.96 mol->frag1 - COOH frag2 [C₈H₅N₂O₂]⁺ m/z ≈ 161.04 mol->frag2 - Br

Figure 2: Predicted Mass Spectrometry Fragmentation.

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for a compound such as this compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form [M+H]⁺ or [M-H]⁻ ions. Electron ionization (EI) can also be used to induce more fragmentation and provide additional structural information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu). If fragmentation information is desired, perform tandem MS (MS/MS) experiments.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS spectral data for this compound. By understanding the expected chemical shifts, coupling patterns, and fragmentation behavior, researchers can more confidently identify and characterize this important heterocyclic compound in their synthetic and drug discovery endeavors. The provided protocols offer a solid foundation for the experimental acquisition of high-quality spectral data.

References

  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Diverse Biological Activities for Researchers, Scientists, and Drug Development Professionals.

Abstract

The imidazo[1,2-a]pyridine is a nitrogen-fused bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, where it is recognized as a "privileged structure."[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] This versatility has resulted in the development of several marketed drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[4][5] Beyond these established applications, ongoing research has revealed potent anticancer, anti-inflammatory, antimicrobial, antiviral, and antiprotozoal properties among its derivatives.[3][4][6] This guide provides a comprehensive technical overview of the key biological activities of imidazo[1,2-a]pyridine derivatives, detailing their mechanisms of action, summarizing structure-activity relationship data, and presenting validated experimental protocols for their evaluation. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of this remarkable scaffold.

The Landscape of Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as powerful anticancer agents due to their ability to modulate multiple cellular pathways critical for tumor growth and survival.[7][8] Their therapeutic potential has been demonstrated against a variety of cancer cell lines, including breast, lung, liver, cervical, and melanoma.[8][9][10][11] The primary mechanisms underpinning their anticancer effects involve the inhibition of key signaling kinases, induction of programmed cell death (apoptosis), and cell cycle arrest.

Mechanism of Action: Targeted Inhibition of Oncogenic Signaling

A predominant mechanism of action for many imidazo[1,2-a]pyridine-based anticancer agents is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[12]

1.1.1 The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a hallmark of many cancers.[10] Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of this pathway, particularly targeting the PI3Kα isoform.[10][13] By blocking this pathway, these compounds effectively cut off the survival signals that cancer cells depend on, leading to apoptosis and reduced proliferation.[8][10] For instance, certain derivatives have shown PI3Kα inhibition with IC₅₀ values in the nanomolar range.[10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Fig 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.

1.1.2 Other Kinase Targets

Beyond the PI3K pathway, imidazo[1,2-a]pyridines have been developed to inhibit other crucial kinases:

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): This receptor tyrosine kinase is involved in tumor cell proliferation and resistance to therapy. Specific derivatives have been identified as potent and selective IGF-1R inhibitors.[14]

  • Nek2: Overexpressed in various tumors, this kinase is involved in cell cycle regulation. Novel imidazo[1,2-a]pyridine derivatives have shown potent Nek2 inhibition, with IC₅₀ values as low as 38 nM in gastric cancer cells.[15]

  • DYRK1A and CLK1: These kinases are implicated in cellular processes relevant to cancer. Certain derivatives have been found to inhibit both DYRK1A and CLK1 in the micromolar range.[12]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key outcome of targeting oncogenic pathways is the induction of apoptosis. Imidazo[1,2-a]pyridine compounds have been shown to trigger this process through both intrinsic and extrinsic pathways.[10][16] Mechanistically, this is achieved by:

  • Modulating Apoptotic Proteins: Increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[17]

  • Activating Caspases: Triggering the activation of executioner caspases, such as caspase-3, -7, -8, and -9, which leads to the cleavage of critical cellular substrates like PARP.[9][10][16]

  • Inducing Cell Cycle Arrest: Upregulating cell cycle inhibitors like p53 and p21, which halts cell division, often at the G2/M phase, preventing the proliferation of cancer cells.[8][10][16]

Representative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDTarget Cell LineCancer TypeReported IC₅₀ (µM)Reference
Compound 6d/6i HepG2Human Liver CarcinomaNot specified, but active[9]
Compound 6 A375Human Melanoma9.7 - 44.6[10]
Compound 6 HeLaHuman Cervical Cancer9.7 - 44.6[10]
IP-5 HCC1937Human Breast Cancer45[8][16]
IP-6 HCC1937Human Breast Cancer47.7[8][16]
Compound I-11 NCI-H358 (KRAS G12C)Non-small Cell Lung CancerPotent activity reported[18]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells. This protocol is a self-validating system where the results directly correlate cell viability with mitochondrial function.

Causality: The principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potent Anti-inflammatory Effects

Chronic inflammation is a key driver of various pathologies, including cancer, cardiovascular disease, and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating critical inflammatory signaling pathways.[17][19]

Mechanism of Action: Suppression of Pro-inflammatory Pathways

2.1.1 The STAT3/NF-κB Signaling Axis

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play a pivotal role in the inflammatory response.[17][20] Certain imidazo[1,2-a]pyridine derivatives, such as the novel synthetic compound MIA, have been shown to suppress the activation of both STAT3 and NF-κB.[17][20] This inhibition prevents the downstream expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines like IL-6.[17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, IL-6) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_active NF-κB (Active) NFkB_p65->NFkB_active NFkB_complex IκBα - NF-κB (Inactive) NFkB_complex->IKK Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFkB_active->Genes Upregulates Transcription Nucleus Nucleus Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->IKK

Fig 2: Suppression of the NF-κB inflammatory signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the inhibitory effect of test compounds on the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS in macrophages upon stimulation.

Causality: The assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the NO concentration. The protocol's integrity is ensured by including positive (LPS-stimulated) and negative (unstimulated) controls.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds for 1 hour. Include a positive control inhibitor (e.g., L-NAME).[21]

  • Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours. Maintain an unstimulated control group.[21]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[21]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Broad-Spectrum Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is a cornerstone for the development of novel agents to combat infectious diseases, showing efficacy against bacteria, fungi, mycobacteria, and protozoa.[3][5][22]

  • Antibacterial and Antifungal: Derivatives have demonstrated potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger.[3][23] The structural activity relationship (SAR) studies indicate that the nature of substituents on the phenyl ring at C-2 and at the C-7 position significantly influences antimicrobial potency.[2]

  • Antitubercular: Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have emerged as a highly potent class of agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][24] Their development marks a significant step forward in the fight against tuberculosis.

  • Antiviral: The scaffold has been utilized to develop agents with activity against various viruses, including human cytomegalovirus (HCMV), varicella-zoster virus, and HIV.[25][26] Structure-activity relationship studies have identified hydrophobicity (logP) as a critical factor for antiviral activity.[25]

  • Antiprotozoal: Conjugates of imidazo[1,2-a]pyridine with chalcones have been synthesized and shown to be effective antikinetoplastid agents against parasites like Trypanosoma cruzi and Leishmania infantum.[22]

Experimental Workflow: From Synthesis to Bioactivity Screening

The discovery of new biologically active imidazo[1,2-a]pyridine derivatives follows a logical and iterative workflow. This process is designed to efficiently identify promising lead compounds for further development.

Experimental_Workflow Synthesis Chemical Synthesis (e.g., Tschitschibabin Reaction) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library Purification->Library PrimaryScreen Primary Bioactivity Screening (e.g., MTT, MIC assays) Library->PrimaryScreen Hit Hit Compounds (Active) PrimaryScreen->Hit Inactive Inactive Compounds PrimaryScreen->Inactive SecondaryScreen Secondary / Mechanistic Assays (e.g., Western Blot, Kinase Assay, Flow Cytometry) Hit->SecondaryScreen SAR Structure-Activity Relationship (SAR) Analysis SecondaryScreen->SAR LeadOpt Lead Optimization (Iterative Synthesis) SAR->LeadOpt Lead Lead Compound SAR->Lead LeadOpt->Synthesis New Derivatives

Fig 3: General experimental workflow for drug discovery.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold is unequivocally a "privileged" and versatile core in medicinal chemistry, offering a foundation for developing therapeutics against a multitude of diseases. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, often by modulating key signaling pathways with high potency. The extensive body of research, supported by robust structure-activity relationship studies, continues to drive the design of new compounds with improved efficacy and selectivity.

Future efforts should focus on leveraging computational and molecular modeling studies to rationally design next-generation inhibitors with enhanced target specificity and favorable pharmacokinetic profiles. The exploration of novel conjugates and hybrid molecules may unlock synergistic therapeutic effects. As our understanding of the molecular basis of disease deepens, the adaptable and potent nature of the imidazo[1,2-a]pyridine scaffold ensures it will remain a central focus of drug discovery and development for years to come.

References

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  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
  • Synthesis of imidazo[1,2-a]pyridine Deriv
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  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine deriv
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
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  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal.
  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
  • Protocol for Evaluating the Anti-Inflammatory Activity of Imidazo[1,2-a]pyridines. BenchChem.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed.
  • Design, synthesis, and structure activity relationship (SAR)
  • Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity.
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  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
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  • Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Taylor & Francis Online.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties have led to the development of a multitude of biologically active compounds across a wide range of therapeutic areas.[1][2][3] This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine system, delving into its fundamental characteristics, diverse pharmacological applications, and the synthetic strategies employed for its construction. From its role in marketed drugs to its potential in addressing emerging health challenges, this document serves as a technical resource for researchers and scientists engaged in the pursuit of novel therapeutics.

The Concept of a Privileged Scaffold and the Rise of Imidazo[1,2-a]pyridine

In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1][3] The imidazo[1,2-a]pyridine, a fused bicyclic 5-6 heterocycle, has emerged as a quintessential example of such a scaffold.[2][3] Its rigid, planar structure, coupled with the presence of nitrogen atoms that can act as both hydrogen bond donors and acceptors, allows for versatile interactions with a variety of protein targets.

The therapeutic journey of the imidazo[1,2-a]pyridine scaffold is highlighted by the success of several marketed drugs. Notable examples include Zolpidem (Ambien®), a widely prescribed hypnotic for the treatment of insomnia, and Alpidem , which was used as an anxiolytic.[4][5] Other clinically utilized drugs incorporating this core include the gastroprotective agent Zolimidine and the cardiotonic agent Olprinone .[4][6] The clinical success of these molecules has spurred extensive research into the potential of this scaffold in other therapeutic domains.[3]

Therapeutic Landscape: A Multitude of Biological Activities

The versatility of the imidazo[1,2-a]pyridine scaffold is evident in its wide array of biological activities, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[4][7] This section will explore the key therapeutic areas where this scaffold has shown significant promise.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through the modulation of various cellular targets crucial for cancer cell proliferation and survival.[8][9]

  • Kinase Inhibition: A significant number of imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[10] For instance, derivatives of this scaffold have shown inhibitory activity against Nek2, a kinase involved in cell cycle progression, with compounds like MBM-17 and MBM-55 exhibiting low nanomolar IC50 values and significant in vivo tumor suppression.[11] Others have been designed as potent inhibitors of PI3Kα, a critical component of a major survival pathway in cancer cells.[10]

  • Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain imidazo[1,2-a]pyridine analogs have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

  • Other Mechanisms: The anticancer effects of this scaffold also extend to the inhibition of other key targets such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[8][9]

Table 1: Selected Imidazo[1,2-a]pyridine-based Anticancer Agents and their Targets

CompoundTarget(s)Reported Activity (IC50)Reference
MBM-17Nek23.0 nM[11]
MBM-55Nek21.0 nM[11]
PI3Kα InhibitorPI3Kα2 nM[10]
Various AnalogsCDK, VEGFR, EGFRVaries[9]
Antituberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antituberculosis agents.[13][14] The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent Mtb inhibitors.[15]

A notable clinical candidate from this class is Telacebec (Q203) , which targets the QcrB subunit of the cytochrome bcc complex, a crucial component of the electron transport chain in Mtb.[13] This mechanism disrupts the bacterium's energy metabolism.[14] Several imidazo[1,2-a]pyridine-3-carboxamides have shown excellent in vitro activity against both replicating and non-replicating Mtb, as well as against MDR and XDR strains.[14][15]

Central Nervous System (CNS) Applications

The ability of the imidazo[1,2-a]pyridine scaffold to cross the blood-brain barrier has led to its successful application in targeting CNS disorders. The most prominent examples are the GABAA receptor agonists, which include anxiolytics and sedatives.[5]

  • GABAA Receptor Modulators: Zolpidem, Alpidem, Saripidem, and Necopidem all act as positive allosteric modulators of the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[4][5] This mechanism underlies their sedative, hypnotic, and anxiolytic properties.

Other Therapeutic Applications

The biological activities of imidazo[1,2-a]pyridine derivatives extend to several other areas:[3][4][7]

  • Antiviral: Tegobuvir, an imidazo[1,2-a]pyridine derivative, is a non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase.[5]

  • Anti-inflammatory: Certain compounds have demonstrated anti-inflammatory properties.

  • Gastrointestinal: Zolimidine is used as a gastroprotective agent, and other derivatives like Linaprazan act as potassium-competitive acid blockers for treating acid-related disorders.[5]

  • Antimicrobial and Antifungal: Various derivatives have shown promising activity against a range of bacteria and fungi.[15]

Synthetic Strategies for the Imidazo[1,2-a]pyridine Core

The widespread interest in the imidazo[1,2-a]pyridine scaffold has driven the development of numerous synthetic methodologies for its construction. These methods offer flexibility in introducing diverse substituents at various positions of the bicyclic ring system, enabling extensive structure-activity relationship (SAR) studies.

Classical and Modern Condensation Reactions

A cornerstone of imidazo[1,2-a]pyridine synthesis involves the condensation of 2-aminopyridines with various carbonyl-containing compounds.[16]

  • Reaction with α-Halocarbonyl Compounds: A widely used method involves the reaction of a 2-aminopyridine with an α-haloketone or α-haloester.[16] This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization.

  • Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction: This powerful multicomponent reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[17] The GBB reaction is highly efficient and allows for the rapid generation of diverse compound libraries.[17]

Iodine-Catalyzed Multicomponent Reactions

Recent advancements have focused on developing more environmentally friendly and efficient synthetic protocols. One such approach is the use of molecular iodine as a catalyst in a one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[18] This method provides good yields and avoids the use of harsh reagents.[18]

Experimental Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines [18]

  • Reactant Preparation: To a solution of 2-aminopyridine (1.0 mmol) and an aryl aldehyde (1.0 mmol) in an appropriate solvent, add tert-butyl isocyanide (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (I2) as the catalyst.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature for a designated period.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up using standard procedures, and the product is purified by techniques such as column chromatography.

Other Synthetic Approaches

A variety of other synthetic strategies have been reported, including:[2][19]

  • Oxidative coupling reactions

  • Tandem reactions

  • Intramolecular cyclizations

These diverse synthetic routes provide medicinal chemists with a robust toolbox for accessing a wide range of imidazo[1,2-a]pyridine derivatives for biological evaluation.

G cluster_synthesis Synthesis of Imidazo[1,2-a]pyridine 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Condensation 2-Aminopyridine->Imidazo[1,2-a]pyridine GBB 3-Component Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyridine Aldehyde Aldehyde Aldehyde->Imidazo[1,2-a]pyridine Isocyanide Isocyanide Isocyanide->Imidazo[1,2-a]pyridine

Figure 1. Key synthetic routes to the imidazo[1,2-a]pyridine scaffold.

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a focal point of research in medicinal chemistry. The exponential growth in publications related to this core structure underscores its enduring importance.[20] Future research will likely focus on several key areas:

  • Exploration of New Biological Targets: The inherent versatility of the scaffold suggests that it may interact with a wider range of biological targets than currently known. High-throughput screening and computational modeling will be instrumental in identifying novel applications.

  • Development of More Selective Agents: A key challenge in drug development is achieving target selectivity to minimize off-target effects. The design and synthesis of highly selective imidazo[1,2-a]pyridine derivatives will be a priority.

  • Application in Neglected and Emerging Diseases: The proven antimicrobial and antiviral activities of this scaffold make it a promising starting point for developing treatments for neglected tropical diseases and emerging viral threats.[19][20]

G cluster_properties Key Attributes cluster_applications Therapeutic Applications Imidazo[1,2-a]pyridine_Core Imidazo[1,2-a]pyridine Core Privileged Scaffold Structural_Rigidity Structural Rigidity Imidazo[1,2-a]pyridine_Core->Structural_Rigidity H-bond_Donors_Acceptors H-bond Donors/Acceptors Imidazo[1,2-a]pyridine_Core->H-bond_Donors_Acceptors Synthetic_Versatility Synthetic Versatility Imidazo[1,2-a]pyridine_Core->Synthetic_Versatility Anticancer Anticancer Imidazo[1,2-a]pyridine_Core->Anticancer Antituberculosis Antituberculosis Imidazo[1,2-a]pyridine_Core->Antituberculosis CNS_Disorders CNS Disorders Imidazo[1,2-a]pyridine_Core->CNS_Disorders Antiviral Antiviral Imidazo[1,2-a]pyridine_Core->Antiviral

Figure 2. The imidazo[1,2-a]pyridine core and its key attributes and applications.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). Semantic Scholar.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). PubMed.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). ResearchGate.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC - NIH.
  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (2017). PubMed.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Publications.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC - PubMed Central.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC - NIH.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Bentham Science.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). ResearchGate.
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  • Imidazopyridine. (n.d.). Wikipedia.
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  • Main imidazo[1,2-a]pyridine-based drugs (the imidazo[1,2-a]pyridine core is represented here in blue). (n.d.). ResearchGate.
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Unlocking the Therapeutic Potential of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents.[1][2] This bicyclic heterocyclic system serves as a "privileged scaffold," meaning it can interact with a wide range of biological targets. Within this promising class of molecules, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid emerges as a compound of significant interest. Its specific substitution pattern—a bromine atom at the 6-position and a carboxylic acid at the 2-position—suggests a nuanced profile of activity and potential for selective therapeutic intervention.[3][4] This guide delves into the most promising potential therapeutic targets for this compound, providing a scientifically grounded rationale and detailed experimental workflows for their validation.

The presence of the bromine atom at the 6-position is particularly noteworthy. Halogen substitutions are known to modulate the electronic and lipophilic properties of molecules, often enhancing binding affinity to target proteins.[5][6] The carboxylic acid group, on the other hand, can act as a key hydrogen bond donor or acceptor, crucial for specific molecular interactions within a protein's active site.[4] This unique combination of functional groups forms the basis for our exploration of its therapeutic targets.

Primary Therapeutic Target: The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7] A growing body of evidence points to the imidazo[1,2-a]pyridine core as a potent inhibitor of key kinases within this pathway.[8]

Rationale for Targeting PI3Kα

Several studies have demonstrated the potent inhibitory activity of imidazo[1,2-a]pyridine derivatives against PI3Kα, a key isoform of PI3K.[7][9] The rationale for prioritizing PI3Kα as a target for this compound is threefold:

  • Established Precedent: The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent PI3Kα inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[7]

  • Structural Synergy: The carboxylic acid at the 2-position can mimic the phosphate group of the natural substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), enabling strong interactions with the ATP-binding pocket of PI3Kα.

  • Impact of Bromine Substitution: The bromine atom at the 6-position can enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket within the enzyme's active site, potentially increasing both potency and selectivity.

Experimental Validation Workflow: PI3Kα Inhibition

To validate this compound as a PI3Kα inhibitor, a multi-step experimental approach is proposed:

PI3K_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays A Biochemical Kinase Assay (e.g., Lanthascreen) B Isothermal Titration Calorimetry (ITC) A->B Confirm direct binding C Western Blot for p-Akt levels B->C Assess target engagement in cells D Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) C->D Evaluate functional cellular effect

Caption: Experimental workflow for validating PI3Kα inhibition.

Step-by-Step Protocol:

  • Biochemical Kinase Assay:

    • Objective: To determine the direct inhibitory effect of the compound on PI3Kα enzymatic activity.

    • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Lanthascreen™ Eu Kinase Binding Assay, will be employed.

    • Procedure:

      • Recombinant human PI3Kα is incubated with a fluorescently labeled ATP tracer and the test compound at varying concentrations.

      • A europium-labeled anti-tag antibody is added.

      • The TR-FRET signal is measured. A decrease in the signal indicates displacement of the tracer by the compound, signifying inhibition.

      • The IC50 value is calculated from the dose-response curve.

  • Isothermal Titration Calorimetry (ITC):

    • Objective: To confirm direct binding of the compound to PI3Kα and determine the binding affinity (Kd).

    • Method: ITC measures the heat change upon binding of a ligand to a protein.

    • Procedure:

      • A solution of the compound is titrated into a solution containing purified PI3Kα.

      • The heat released or absorbed during the binding event is measured.

      • The resulting data are fitted to a binding model to determine the Kd, stoichiometry, and thermodynamic parameters of the interaction.

  • Western Blot Analysis:

    • Objective: To assess the inhibition of PI3Kα activity in a cellular context by measuring the phosphorylation of its downstream target, Akt.

    • Method: A cancer cell line with a known PIK3CA mutation (e.g., MCF-7) will be used.

    • Procedure:

      • Cells are treated with varying concentrations of the compound for a specified time.

      • Cell lysates are prepared and subjected to SDS-PAGE.

      • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

      • A decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K pathway.

  • Cell Proliferation Assay:

    • Objective: To evaluate the functional consequence of PI3Kα inhibition on cancer cell growth.

    • Method: An MTT or CellTiter-Glo® Luminescent Cell Viability Assay will be used.

    • Procedure:

      • Cancer cells are seeded in 96-well plates and treated with a range of compound concentrations.

      • After a 72-hour incubation, cell viability is assessed according to the assay manufacturer's protocol.

      • The GI50 (concentration for 50% growth inhibition) is determined.

Secondary Therapeutic Target: Aldehyde Dehydrogenase 1A3 (ALDH1A3)

Glioblastoma multiforme (GBM) is a highly aggressive brain tumor characterized by a subpopulation of cancer stem cells that contribute to therapy resistance and recurrence.[10] The enzyme aldehyde dehydrogenase 1A3 (ALDH1A3) is overexpressed in these stem-like cells and plays a crucial role in their survival.[10] Recent studies have identified imidazo[1,2-a]pyridine derivatives as novel inhibitors of ALDH1A3, presenting a promising therapeutic strategy for GBM.[10]

Rationale for Targeting ALDH1A3

The selection of ALDH1A3 as a potential target for this compound is based on the following:

  • Novel Chemotype: The imidazo[1,2-a]pyridine scaffold represents a new class of ALDH1A3 inhibitors, offering the potential for improved selectivity and pharmacological properties over existing inhibitors.[10]

  • Targeting Cancer Stem Cells: Inhibition of ALDH1A3 offers a strategy to specifically target the glioblastoma stem cell population, which is a major driver of tumor progression and relapse.[10]

  • Potential for High Affinity: The carboxylic acid moiety of the compound can establish critical interactions with the enzyme's active site, while the 6-bromo substitution can enhance binding affinity and selectivity.

Signaling Pathway and Proposed Mechanism

ALDH1A3_Pathway Compound 6-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid ALDH1A3 ALDH1A3 Compound->ALDH1A3 Inhibition Retinoic_Acid Retinoic Acid ALDH1A3->Retinoic_Acid Oxidation GBM_Stem_Cell GBM Stem Cell Survival & Proliferation ALDH1A3->GBM_Stem_Cell Retinaldehyde Retinaldehyde Retinaldehyde->ALDH1A3 RAR Retinoic Acid Receptor (RAR) Retinoic_Acid->RAR Gene_Expression Gene Expression (Differentiation, Apoptosis) RAR->Gene_Expression

Caption: Proposed mechanism of action via ALDH1A3 inhibition.

Emerging Therapeutic Target: Antitubercular Activity

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents with novel mechanisms of action.[3][11] The imidazo[1,2-a]pyridine class has shown promise as a source of new antitubercular leads.[3][11]

Rationale for Antitubercular Investigation
  • Whole-Cell Screening Hits: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel antimycobacterial lead series through whole-cell screening against M. tuberculosis.[11]

  • Potential for Novel Mechanism: These compounds are selective inhibitors of M. tuberculosis with no activity against other common bacterial pathogens, suggesting a novel mechanism of action.[11]

  • Favorable Physicochemical Properties: The scaffold allows for optimization of physicochemical properties to improve drug-like characteristics.[11]

Quantitative Data Summary
Compound ClassTargetReported ActivityReference
Imidazo[1,2-a]pyridine derivativesPI3KαIC50 = 2 nM[7]
Imidazo[1,2-a]pyridine derivativesAktSub-micromolar inhibition[12]
Imidazo[1,2-a]pyridine derivativesALDH1A3Nanomolar to picomolar efficacy against GBM stem-like cells[10]
Imidazo[1,2-a]pyridine derivativesM. tuberculosisMIC as low as ≤ 0.006 µM[3]

Conclusion and Future Directions

This compound stands out as a molecule with significant therapeutic potential, primarily due to the established activities of its core scaffold and the advantageous substitutions it possesses. The PI3K/Akt/mTOR pathway, particularly the PI3Kα isoform, represents a high-priority target for anticancer applications. Furthermore, its potential as an ALDH1A3 inhibitor for targeting glioblastoma stem cells and as a novel antitubercular agent warrants further investigation. The experimental workflows outlined in this guide provide a clear path for validating these potential therapeutic applications. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising compound.

References

  • Humphries, L. A. et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
  • Barlaam, B. et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
  • Al-Salahat, A. et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Wang, Y. et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.
  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • ResearchGate. (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • ResearchGate. (n.d.). Biologically active imidazo-[1,2-a]-pyridine derivatives. ResearchGate.
  • ACS Publications. (n.d.). Synthesis and Structure−Activity Relationships of Fused Imidazopyridines: A New Series of Benzodiazepine Receptor Ligands. Journal of Medicinal Chemistry.
  • ACS Publications. (n.d.). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
  • ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • PubMed Central. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central.
  • PubMed. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
  • PubMed. (2020). Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. PubMed.

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Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth, technically-focused workflow for the comprehensive in silico characterization of a specific derivative, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 749849-14-7). As Senior Application Scientists, our objective is not merely to present data, but to illuminate the strategic decision-making process that underpins modern computational drug discovery. We will detail the predictive modeling of its physicochemical properties, pharmacokinetics (ADMET), toxicity profile, and potential for target interaction. Each protocol is presented as a self-validating system, emphasizing the causality behind methodological choices to de-risk and accelerate early-stage drug development. This document serves as a practical blueprint for leveraging computational tools to transform a molecular structure into a candidate with a well-understood pharmacological potential.

Introduction: The Rationale for In Silico First Profiling

In the landscape of contemporary drug discovery, the attrition rate of promising compounds in late-stage clinical trials remains a formidable challenge. A significant portion of these failures can be attributed to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1] The strategic application of computational, or in silico, methods at the earliest stages of research offers a powerful paradigm to mitigate these risks.[2] By predicting the properties of a molecule before its synthesis, we can prioritize candidates with a higher probability of success, saving significant time and resources.[3][4]

The subject of this guide, this compound, belongs to a class of compounds known for a wide range of biological activities.[5] However, its viability as a drug candidate is contingent upon a delicate balance of properties beyond its primary potency. This document outlines a systematic, multi-faceted in silico evaluation process designed to build a comprehensive profile of this molecule, guiding subsequent experimental endeavors.

Foundational Analysis: Physicochemical and Drug-Likeness Profiling

Before delving into complex biological predictions, we must first understand the fundamental physicochemical characteristics of the molecule. These properties govern its behavior in biological systems, influencing everything from solubility to membrane permeability.

The known identifiers for our molecule of interest are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 749849-14-7[6]
Molecular Formula C₈H₅BrN₂O₂[6]
Molecular Weight 241.04 g/mol [6]
Canonical SMILES C1=CC2=NC(=CN2C=C1Br)C(=O)O[6]
InChIKey FQBFPVLZLNEQOE-UHFFFAOYSA-N[6]
Causality Behind the Protocol:

The "drug-likeness" of a compound is an abstract concept, but it can be estimated using rules derived from the observed properties of successful oral drugs. The most famous of these is Lipinski's Rule of Five.[7] Predicting properties like LogP (lipophilicity), molecular weight, and hydrogen bond donors/acceptors allows us to assess whether the molecule occupies a region of chemical space favorable for oral bioavailability. Furthermore, Topological Polar Surface Area (TPSA) is a critical descriptor for predicting cell permeability.[6]

Protocol 2.1: Calculation of Physicochemical Properties

This protocol utilizes a widely accessible web-based tool to generate key physicochemical descriptors.

  • Input Preparation: Obtain the canonical SMILES string for the molecule: C1=CC2=NC(=CN2C=C1Br)C(=O)O.

  • Tool Selection: Navigate to a comprehensive ADMET prediction web server such as SwissADME or ADMETlab 2.0.[8] These platforms integrate multiple predictive models into a user-friendly interface.

  • Execution:

    • Paste the SMILES string into the input field.

    • Initiate the calculation.

  • Data Collation: Record the predicted values for the properties listed in the table below. The platform will typically provide these in a summarized format.

Predicted PropertyValueDrug-Likeness Implication
Molecular Weight 241.04Compliant with Lipinski's Rule (< 500 Da)[7]
LogP (Octanol/Water) Predicted ValueMeasures lipophilicity; impacts absorption and distribution
Topological Polar Surface Area (TPSA) 54.6 ŲGood potential for cell permeability (< 140 Ų)[6]
Hydrogen Bond Donors 1Compliant with Lipinski's Rule (≤ 5)[6]
Hydrogen Bond Acceptors Predicted ValueCompliant with Lipinski's Rule (≤ 10)
Rotatable Bonds 1Indicates low conformational flexibility, which is favorable[6]
Aqueous Solubility (LogS) Predicted ValueCritical for absorption; poor solubility is a major hurdle

In Silico Pharmacokinetics: The ADMET Profile

A potent molecule is useless if it cannot reach its target in the body at a therapeutic concentration without causing harm. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is therefore a cornerstone of early-stage assessment.[3][9]

Workflow for Comprehensive ADMET Prediction

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engine (e.g., ADMET-AI) cluster_output Output Profile SMILES Molecule SMILES C1=CC2=NC(=CN2C=C1Br)C(=O)O Absorption Absorption (Caco-2, HIA) SMILES->Absorption Distribution Distribution (BBB, PPB) SMILES->Distribution Metabolism Metabolism (CYP Inhibition) SMILES->Metabolism Excretion Excretion (Clearance) SMILES->Excretion Toxicity Toxicity (hERG, AMES) SMILES->Toxicity Profile Comprehensive ADMET Table Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile

Caption: Overall workflow for ADMET property prediction.

Causality Behind the Protocol:

This protocol focuses on key ADMET endpoints that frequently cause drug candidate failure.

  • Blood-Brain Barrier (BBB) Permeability: Essential for CNS targets, but a liability for peripherally acting drugs.

  • Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP isozymes (e.g., 3A4, 2D6) is a primary cause of drug-drug interactions.[2]

  • hERG Inhibition: Blockade of the hERG potassium channel is linked to potentially fatal cardiac arrhythmias (Torsades de Pointes). Early identification is critical.

  • Ames Test: Predicts mutagenic potential, a significant toxicity flag.

Protocol 3.1: ADMET Profile Generation

This protocol leverages an integrated platform that uses machine learning models trained on large experimental datasets.[4][10]

  • Tool Selection: Utilize a modern, validated web server like ADMET-AI, which employs graph neural networks for high-accuracy predictions.[4][10]

  • Input: Submit the molecule's SMILES string as the input.

  • Execution: Run the prediction suite. These tools compare the input molecule against models built from thousands of known compounds.

  • Data Interpretation: Collate the predictions into a structured table. Pay close attention to classification probabilities (e.g., the likelihood of being a CYP inhibitor) and compare them to the distribution of approved drugs, if the tool provides this context.

ADMET ParameterPredicted OutcomeImplication for Development
Absorption
Human Intestinal Absorption (HIA)Positive/NegativeIndicates potential for oral absorption.
Caco-2 PermeabilityHigh/LowIn vitro model for intestinal permeability.
Distribution
Blood-Brain Barrier (BBB) PenetrationYes/No (Probability)Defines suitability for CNS or peripheral targets.
Plasma Protein Binding (PPB)%>High binding can limit free drug concentration.
Metabolism
CYP2D6 InhibitorYes/No (Probability)Risk of drug-drug interactions.
CYP3A4 InhibitorYes/No (Probability)Risk of drug-drug interactions with a broad range of drugs.
Toxicity
hERG BlockerYes/No (Probability)Significant cardiotoxicity risk.
Ames MutagenicityMutagen/Non-mutagenPotential carcinogenicity.

Probing Deeper: Toxicity Assessment with QSAR

While ADMET profiling provides key toxicity flags, Quantitative Structure-Activity Relationship (QSAR) modeling can offer a broader assessment of potential hazards. QSAR models are statistical constructs that correlate chemical structures with toxicological endpoints.[11][12]

Causality Behind the Protocol:

The principle of QSAR is that the biological activity (or toxicity) of a compound is a function of its molecular structure and properties. By using models built from large, curated datasets of compounds with known toxicities, we can predict the potential liabilities of a new molecule.[13] A crucial aspect of trustworthiness in QSAR is the "Applicability Domain" (AD). A prediction is only reliable if the query molecule is structurally similar to the compounds used to build the model. Reputable QSAR tools will provide a measure of confidence or indicate whether the molecule falls within the AD.

Protocol 4.1: Predictive Toxicity Modeling
  • Tool Selection: Choose a QSAR-based toxicity prediction server such as ProTox-II or the OECD QSAR Toolbox. These tools aggregate multiple models for various endpoints.

  • Input: Provide the molecule's SMILES string.

  • Model Selection: Select relevant toxicity endpoints for prediction, such as:

    • Oral Toxicity (LD50)

    • Hepatotoxicity (Liver Injury)

    • Carcinogenicity

    • Immunotoxicity

  • Analysis and Validation:

    • Execute the predictions.

    • For each result, critically assess the prediction confidence score and its position within the model's applicability domain.

    • Summarize the findings, prioritizing high-confidence predictions.

Toxicity EndpointPredicted Class/ValueConfidenceImplication
Acute Oral Toxicity (LD50) Predicted mg/kgHigh/Medium/LowEstimates the dose required to be lethal.
Hepatotoxicity Active/InactiveHigh/Medium/LowRed flag for potential drug-induced liver injury (DILI).
Carcinogenicity Positive/NegativeHigh/Medium/LowLong-term toxicity risk.

Hypothesis Generation: Target Identification via Molecular Docking

With a solid understanding of the molecule's drug-like properties, we can now explore its potential biological targets. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[14][15] It is a foundational tool in structure-based drug design.[16]

Workflow for Molecular Docking

Docking_Workflow cluster_prep Preparation Phase cluster_setup Setup Phase cluster_run Execution Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (Energy Minimization) Grid Define Binding Site (Grid Box Generation) Ligand->Grid Receptor Receptor Preparation (from PDB, Add Hydrogens) Receptor->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Results Analyze Binding Poses (Binding Energy, Interactions) Dock->Results Hypothesis Generate Biological Hypothesis Results->Hypothesis

Caption: Step-by-step workflow for a molecular docking experiment.

Causality Behind the Protocol:

The core principle of docking is to find the most energetically favorable conformation of the ligand within the protein's active site. The resulting "binding energy" score is a proxy for binding affinity—lower (more negative) scores suggest tighter binding.[14] Equally important is the analysis of the binding pose. Identifying specific interactions, such as hydrogen bonds or pi-stacking with key amino acid residues, provides a rational, structure-based hypothesis for the molecule's mechanism of action that can be tested experimentally.

Protocol 5.1: Structure-Based Molecular Docking

This protocol provides a generalized workflow, as a specific target is not presumed. For imidazo[1,2-a]pyridines, potential targets could include kinases, phosphodiesterases, or other ATP-binding proteins.

  • Target Selection and Preparation:

    • Identify a potential protein target from literature based on the activity of similar scaffolds.

    • Download the protein's 3D structure from the Protein Data Bank (PDB).[17]

    • Prepare the receptor using software like UCSF Chimera or AutoDock Tools.[18][19] This involves removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization using a suitable force field to obtain a low-energy conformation.

    • Assign charges and define rotatable bonds.[20]

  • Docking Execution (using AutoDock Vina as an example):

    • Define the search space (the "grid box") around the known active site of the protein.[18]

    • Configure the docking parameters (e.g., exhaustiveness).

    • Launch the docking simulation using the command-line interface.

  • Results Analysis:

    • Visualize the top-ranked binding poses and the receptor in a molecular viewer like PyMOL or Discovery Studio.[17]

    • Record the predicted binding affinity (in kcal/mol) for the best pose.

    • Identify and document key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and specific amino acid residues in the active site.

Synthesis and Strategic Interpretation

The final step is to synthesize the individual data streams into a holistic profile to guide a "Go/No-Go" decision for progressing the compound into experimental validation.

Decision-Making Framework

Decision_Framework Start In Silico Data Profile Check_Tox High-Confidence Toxicity? (e.g., Mutagenicity, hERG) Start->Check_Tox Check_ADME Poor Predicted ADMET? (e.g., Low Solubility, BBB issue) Check_Tox->Check_ADME No NoGo Halt or Redesign Check_Tox->NoGo Yes Check_Properties Poor Drug-Likeness? Check_ADME->Check_Properties No Optimize Consider Scaffold Optimization Check_ADME->Optimize Yes Go Proceed to Synthesis & In Vitro Assay Check_Properties->Go No Check_Properties->Optimize Yes

Caption: A decision framework based on integrated in silico data.

A favorable profile would consist of:

  • Compliance with drug-likeness rules.

  • Predicted aqueous solubility.

  • No high-probability flags for major ADMET liabilities (especially hERG, CYP inhibition, and mutagenicity).

  • A plausible, high-affinity binding mode in a relevant biological target.

It is imperative to recognize that all in silico predictions are probabilistic and based on models.[21] They are not a substitute for experimental data but are an invaluable tool for hypothesis generation, risk assessment, and the intelligent allocation of laboratory resources. The profile generated through this workflow provides a robust foundation for making an informed decision on the future of this compound in a drug discovery pipeline.

References

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  • Lee, S., et al. (2020). Development of a nano-QSAR model for predicting the toxicity of nano-metal oxide mixtures to Aliivibrio fischeri. Environmental Science: Nano, 7(11), 3433-3444.
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The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," leading to the development of numerous therapeutic agents with a wide array of biological activities.[2][3] This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, encompassing its fundamental chemical characteristics, classical and contemporary synthetic strategies, and its profound impact on drug discovery, exemplified by marketed drugs and promising clinical candidates.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Nucleus

Imidazo[1,2-a]pyridines are bicyclic aromatic compounds formed by the fusion of an imidazole and a pyridine ring.[4] This arrangement confers upon the molecule a unique electronic architecture, rendering it a versatile template for the design of bioactive molecules.[5] The scaffold is present in a variety of marketed drugs, demonstrating its therapeutic relevance across different disease areas.[6][7] Notable examples include Zolpidem for insomnia, Alpidem as an anxiolytic, and Zolimidine for its gastroprotective effects.[7][8] The broad spectrum of pharmacological activities associated with imidazo[1,2-a]pyridine derivatives, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, underscores its importance in pharmaceutical research.[1][6]

The continued interest in this scaffold stems from its synthetic accessibility and the potential for diverse functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties.[9][10] This guide will delve into the key aspects of imidazo[1,2-a]pyridine chemistry, providing insights into its synthesis, reactivity, and application in the development of novel therapeutic agents.

Synthetic Strategies for the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine skeleton can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

One of the earliest and most fundamental methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in 1925.[4] This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone or α-bromoaldehyde.[4] The initial step is the N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol: Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-bromoacetophenone (1.0 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2-phenylimidazo[1,2-a]pyridine.

The Ortoleva-King reaction provides an alternative approach to the synthesis of imidazo[1,2-a]pyridines, particularly for the preparation of 2-aryl derivatives.[11][12] This method involves the reaction of an active methylene compound, such as an acetophenone, with iodine and a pyridine derivative, like 2-aminopyridine.[12] The reaction proceeds through the in-situ formation of a pyridinium salt intermediate, which then undergoes cyclization.[12][13] A key advantage of this one-pot procedure is the avoidance of handling lachrymatory α-haloketones.[12]

Ortoleva_King_Reaction cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Acetophenone Acetophenone Acetophenone->Pyridinium_Salt Iodine Iodine Iodine->Pyridinium_Salt Activates methylene Cyclization_Step Intramolecular Cyclization Pyridinium_Salt->Cyclization_Step Base Imidazopyridine 2-Aryl-imidazo[1,2-a]pyridine Cyclization_Step->Imidazopyridine caption Ortoleva-King Reaction Workflow

Experimental Protocol: One-Pot Ortoleva-King Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine [11]

  • Reaction Setup: In a reaction vessel, combine 2-aminopyridine (2.3 eq), 4-methoxyacetophenone (1.0 eq), and iodine (1.2 eq).

  • Reaction Conditions (Step 1): Heat the neat reaction mixture at 110 °C for 4 hours.

  • Reaction Conditions (Step 2): After cooling, add aqueous sodium hydroxide solution and heat at 100 °C for 1 hour to induce cyclization.

  • Work-up and Purification: Cool the reaction mixture, and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Modern Synthetic Methodologies

In recent years, significant efforts have been directed towards the development of more efficient, sustainable, and diverse synthetic routes to imidazo[1,2-a]pyridines.

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, have emerged as powerful tools for the rapid construction of complex molecules.[4][14] The Groebke-Blackburn-Bienaymé reaction (GBBR) is a notable example, providing access to 3-aminoimidazo[1,2-a]pyridines through the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[14][15]

Direct C-H functionalization has become a highly attractive strategy for the derivatization of the imidazo[1,2-a]pyridine core, offering atom and step economy.[1][16] This approach allows for the introduction of various functional groups at specific positions of the heterocyclic scaffold, often under milder conditions than traditional cross-coupling reactions.[1][17] Visible light-induced C-H functionalization has gained particular traction as a green and sustainable method.[1]

CH_Functionalization cluster_methods C-H Functionalization Methods Imidazopyridine_Core Imidazo[1,2-a]pyridine Metal_Catalysis Transition Metal Catalysis (Pd, Cu, Rh) Imidazopyridine_Core->Metal_Catalysis Photocatalysis Visible Light Photocatalysis Imidazopyridine_Core->Photocatalysis Metal_Free Metal-Free Oxidative Coupling Imidazopyridine_Core->Metal_Free Functionalized_Product Functionalized Imidazo[1,2-a]pyridine Metal_Catalysis->Functionalized_Product Arylation, Alkylation, Amination, etc. Photocatalysis->Functionalized_Product Perfluoroalkylation, Acylation, etc. Metal_Free->Functionalized_Product Sulfonylation, Arylation, etc. caption Approaches to C-H Functionalization

Chemical Reactivity and Functionalization

The imidazo[1,2-a]pyridine ring system exhibits a distinct pattern of reactivity, which can be exploited for further structural modifications.

Electrophilic Substitution

The imidazo[1,2-a]pyridine nucleus is susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. If the C3 position is blocked, substitution may occur at the C5 or C7 positions of the pyridine ring.

Site-Selective Functionalization

The ability to selectively functionalize different positions of the imidazo[1,2-a]pyridine core is crucial for the exploration of structure-activity relationships (SAR) in drug discovery.[9] As mentioned, C-H functionalization methodologies have provided powerful tools for the regioselective introduction of substituents at various carbon centers of the scaffold.[16]

The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

The versatility of the imidazo[1,2-a]pyridine scaffold has been extensively leveraged in the development of a wide range of therapeutic agents.[6][18]

Marketed Drugs

The clinical success of several imidazo[1,2-a]pyridine-based drugs highlights the therapeutic potential of this heterocyclic system.[8][19]

DrugTherapeutic ClassMechanism of Action
Zolpidem Sedative-hypnoticPositive allosteric modulator of the GABA-A receptor, with selectivity for the α1 subunit.[20][21][22]
Alpidem AnxiolyticPositive allosteric modulator of the GABA-A receptor.[23][24][25]
Saripidem AnxiolyticGABA-A receptor agonist.[8][18]
Zolimidine GastroprotectiveAntiulcer agent.[6][7]
Olprinone CardiotonicPhosphodiesterase 3 (PDE3) inhibitor.[6][26]
Minodronic acid AntiosteoporoticBisphosphonate; farnesyl pyrophosphate synthase inhibitor.[1][8]
Case Study: Zolpidem (Ambien®)

Zolpidem, a widely prescribed treatment for insomnia, is a prime example of a successful drug based on the imidazo[1,2-a]pyridine scaffold.[20][27] Its mechanism of action involves the selective positive allosteric modulation of the benzodiazepine site of the GABA-A receptor, specifically at receptors containing the α1 subunit.[20][21] This selectivity is believed to contribute to its hypnotic effects with relatively weak anxiolytic, myorelaxant, and anticonvulsant properties.[21]

Zolpidem_MOA Zolpidem Zolpidem GABA_A_Receptor GABA-A Receptor (α1 subunit) Zolpidem->GABA_A_Receptor Binds to BZ site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Enhances GABAergic inhibition Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- influx Sedative_Effect Sedative/Hypnotic Effect Neuronal_Hyperpolarization->Sedative_Effect Decreased neuronal excitability caption Mechanism of Action of Zolpidem

Emerging Therapeutic Applications

Beyond its established roles, the imidazo[1,2-a]pyridine scaffold is being actively investigated for a multitude of other therapeutic applications. These include the development of novel anticancer agents targeting various kinases and signaling pathways, as well as potent antitubercular and antiviral compounds.[7][28][29] The structural diversity achievable through modern synthetic methods continues to fuel the discovery of new imidazo[1,2-a]pyridine derivatives with promising pharmacological profiles.[30]

Conclusion

The imidazo[1,2-a]pyridine core has firmly established itself as a cornerstone in medicinal chemistry and drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven track record in yielding clinically successful drugs ensure its continued prominence in the field. The ongoing development of innovative synthetic methodologies, particularly in the realm of C-H functionalization, promises to further expand the chemical space accessible for this privileged scaffold, paving the way for the discovery of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

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6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its role as a chemical building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Cornerstone Building Block in Modern Medicinal Chemistry

Abstract

The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its unique electronic properties and rigid, bicyclic nature make it an ideal framework for developing potent and selective modulators of biological targets. This guide focuses on a particularly valuable derivative, This compound , detailing its synthesis, chemical reactivity, and strategic application as a versatile building block for drug discovery. By leveraging its two orthogonal functional handles—the C2-carboxylic acid and the C6-bromo substituent—researchers can rapidly generate diverse chemical libraries for structure-activity relationship (SAR) optimization, leading to the discovery of novel drug candidates.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core

The imidazo[1,2-a]pyridine ring system is a nitrogen-fused heterocycle that has garnered immense interest from the pharmaceutical industry.[2][4] Its prevalence in marketed drugs, such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Soraprazan (a proton pump inhibitor), underscores its clinical and commercial significance.[1][3][5]

The scaffold's value stems from its:

  • Broad Biological Activity: Derivatives exhibit a wide therapeutic spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][5][6]

  • Structural Rigidity: The fused bicyclic system provides a well-defined three-dimensional structure, which can lead to higher binding affinity and selectivity for target proteins.

  • Synthetic Tractability: The core is readily synthesized and amenable to functionalization at multiple positions, allowing for fine-tuning of physicochemical and pharmacological properties.[7]

This compound embodies these advantages, offering two distinct points for chemical modification, making it an indispensable tool for lead optimization campaigns.

Physicochemical & Structural Data

A precise understanding of a building block's properties is fundamental to its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅BrN₂O₂[8]
Molecular Weight 241.04 g/mol [8]
CAS Number 749849-14-7[8]
Appearance Solid[9]
InChIKey FQBFPVLZLNEQOE-UHFFFAOYSA-N[8]
Topological Polar Surface Area 54.6 Ų[8]
Hydrogen Bond Donor Count 1[8]
Rotatable Bond Count 1[8]

Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation of a 2-aminopyridine derivative with a suitable α-halocarbonyl compound. This classic approach provides a reliable and scalable route to the core structure.

A 2-Amino-5-bromopyridine C Condensation & Cyclization A->C B Bromopyruvic acid (or equivalent C3 synthon) B->C D 6-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid C->D Formation of Bicyclic Core

Caption: General synthesis of the target compound.

Exemplary Synthetic Protocol

While multiple specific routes exist, a common laboratory-scale synthesis involves the following conceptual steps:

  • Reactant Preparation: A solution of 2-Amino-5-bromopyridine is prepared in a suitable high-boiling solvent, such as acetonitrile or ethanol.

  • Condensation: An α-halocarbonyl reagent bearing a carboxylic acid or a precursor group (e.g., an ester) is added to the solution. For instance, ethyl bromopyruvate can be used, followed by a subsequent hydrolysis step.

  • Cyclization: The reaction mixture is heated to reflux for several hours (typically 2-24 hours).[10] The initial condensation is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon, leading to cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

  • Workup and Purification: After cooling, the reaction is quenched, often with a basic solution like sodium bicarbonate.[11] The product is then extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography, to yield the final product.

The Dual-Handle Approach: Strategic Synthetic Transformations

The power of this compound lies in its two chemically distinct functional groups, which can be addressed selectively to build molecular complexity.

C2-Position: Amide Library Synthesis via the Carboxylic Acid

The carboxylic acid at the C2 position is an ideal handle for forming amide bonds, one of the most common and vital linkages in medicinal chemistry.[12][13] This transformation allows for the introduction of a vast array of chemical groups, enabling extensive exploration of the SAR in this region of the molecule.

start 6-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid step1 Activation Step start->step1 intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) step1->intermediate reagents Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) reagents->step1 step2 Nucleophilic Acyl Substitution intermediate->step2 amine Primary or Secondary Amine (R1R2NH) amine->step2 product Target Amide Derivative step2->product

Caption: Workflow for amide coupling reactions.

This protocol describes a robust method for coupling the title compound with a generic amine.

  • Reactant Solubilization: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired primary or secondary amine (1.1-1.2 eq).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture and stir at room temperature.

  • Activator Addition: Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), portion-wise to the stirring solution at 0 °C.[13] The use of coupling reagents is necessary to form a highly reactive intermediate, as the direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[12][14]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired amide.

C6-Position: C-C Bond Formation via the Bromo Substituent

The bromine atom at the C6 position is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[15] This reaction allows for the efficient installation of aryl and heteroaryl moieties, which is critical for modulating properties like target binding, solubility, and metabolic stability.

start 6-Bromoimidazo[1,2-a]pyridine Derivative reaction Suzuki-Miyaura Cross-Coupling start->reaction boronic Aryl/Heteroaryl Boronic Acid or Ester boronic->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃, K₂CO₃) catalyst->reaction product 6-Aryl-imidazo[1,2-a]pyridine Product reaction->product

Caption: Schematic of the Suzuki-Miyaura coupling.

This protocol details a general procedure for the Suzuki coupling. Note: The carboxylic acid group may need to be protected (e.g., as a methyl or ethyl ester) prior to this reaction, depending on the specific conditions and substrates used.

  • Inert Atmosphere: To a reaction vessel, add the 6-bromoimidazo[1,2-a]pyridine substrate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq), and a base (e.g., potassium carbonate or sodium carbonate, 2.0-3.0 eq).[16]

  • Solvent Addition: Degas a mixture of solvents (e.g., toluene/water or DME/water) by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the reaction vessel. The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[15][17]

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude residue is then purified by flash column chromatography to afford the 6-aryl substituted product.

Strategic Application in Drug Discovery

The true utility of this compound is realized when these synthetic strategies are combined to rapidly explore chemical space and optimize drug-like properties.

cluster_amide C2 Amide Diversification cluster_suzuki C6 Suzuki Diversification core Core Scaffold (6-Bromo-IP-2-COOH) A1 Amide A core->A1 Amide Coupling A2 Amide B core->A2 Amide Coupling A_dots ... core->A_dots Amide Coupling S1 Aryl C A1->S1 Suzuki S2 Aryl D A1->S2 Suzuki A2->S1 Suzuki final Diverse Library of Drug Candidates S1->final S2->final S_dots ... S_dots->final

Caption: Diversification strategy for lead optimization.

A typical drug discovery workflow would involve:

  • Initial Library Synthesis: A diverse set of amines is coupled to the C2-carboxylic acid to probe the "western" region of the molecule for favorable interactions with the biological target.

  • SAR-Guided C6 Modification: Based on the activity data from the initial library, promising C2-amide analogues are selected. The C6-bromo position of these hits is then functionalized via Suzuki coupling with a library of boronic acids to explore the "eastern" region.

  • Iterative Optimization: This iterative process of synthesis and biological testing allows for the rapid identification of compounds with improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The imidazo[1,2-a]pyridine scaffold has been successfully used in this manner to develop potent kinase inhibitors and other targeted therapies.[6]

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its pre-installed, orthogonally reactive functional groups—the C2-carboxylic acid and the C6-bromo handle—provide medicinal chemists with a reliable and efficient tool for systematic lead optimization. By mastering the amide coupling and palladium-catalyzed cross-coupling reactions detailed in this guide, research organizations can significantly accelerate their discovery programs, leveraging the proven therapeutic potential of the privileged imidazo[1,2-a]pyridine scaffold to develop the next generation of medicines.

References

  • Verma, A., Kumar, S., & Singh, P. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Semantic Scholar. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Deep, A., Bhatia, R., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
  • Gevorgyan, V., et al. (2006). General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. Organic Letters, 8(11), 2333–2336. [Link]
  • SciSpace. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances.
  • ResearchGate. (n.d.). Most significant examples of Zolpidem synthesis.
  • PubChem. (n.d.). Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
  • National Institutes of Health. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry.
  • Google Patents. (n.d.). US20070027180A1 - Process for preparing zolpidem.
  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26). [Link]
  • ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubChemLite. (n.d.). 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid.
  • Royal Society of Chemistry. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Royal Society of Chemistry. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.

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Navigating the Preformulation Landscape of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 11, 2026 – In the intricate world of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic. This technical guide offers an in-depth analysis of the solubility and stability of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, providing both theoretical predictions and practical methodologies for its characterization.

Executive Summary

This compound is a molecule with a unique structural architecture, combining a bicyclic aromatic system with a bromine substituent and a carboxylic acid moiety. These features, while potentially conferring desirable pharmacological activity, also present distinct challenges in terms of solubility and stability. This guide will navigate these challenges by providing a framework for predicting and experimentally determining these critical parameters. A proactive approach to understanding and mitigating potential liabilities in solubility and stability is a cornerstone of efficient drug development.

Physicochemical Properties: A Snapshot

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various environments.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
Topological Polar Surface Area 54.6 Ų[1]
Rotatable Bond Count 1[1]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Solubility Profile: Predictions and Experimental Design

The aqueous solubility of a drug substance is a critical determinant of its oral bioavailability. The presence of both a lipophilic aromatic system and a polar carboxylic acid group in this compound suggests a complex solubility behavior that is likely to be highly dependent on pH.

Predicted pH-Dependent Solubility

The ionization state of the molecule will significantly influence its solubility. The carboxylic acid is expected to be the primary acidic functional group, while the nitrogen atoms in the imidazo[1,2-a]pyridine ring system will exhibit basic properties.

Predicted pKa Values:

  • Acidic pKa (Carboxylic Acid): Based on the pKa of similar aromatic carboxylic acids, the pKa of the carboxylic acid group is estimated to be in the range of 3.5 - 4.5 . Below this pH, the compound will be predominantly in its neutral, less soluble form. Above this pH, it will exist as the more soluble carboxylate anion.

  • Basic pKa (Imidazo[1,2-a]pyridine Nitrogens): The nitrogen atoms of the imidazo[1,2-a]pyridine ring system are weakly basic. Their pKa is likely to be in the range of 2.0 - 4.0 . Protonation at these sites at very low pH could also influence solubility.

This dual nature suggests that the compound will exhibit its lowest solubility at a pH between the acidic and basic pKa values (the isoelectric point) and higher solubility at both low and high pH.

Predicted Solubility in Organic Solvents

Given its chemical structure, this compound is expected to have moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and lower solubility in less polar solvents like ethanol and methanol. Its solubility in non-polar solvents such as hexane and toluene is predicted to be very low.

Experimental Protocol for Solubility Determination

A systematic approach to experimentally determine the solubility is crucial.

Experimental workflow for solubility assessment.

Causality in Experimental Design:

  • Thermodynamic Solubility: This "gold standard" method determines the true equilibrium solubility, which is essential for understanding the maximum dissolved concentration under stable conditions. A broad pH range is investigated to identify the pH of minimum and maximum solubility, which informs potential formulation strategies.

  • Kinetic Solubility: This high-throughput method assesses the tendency of the compound to precipitate from a supersaturated solution, mimicking the conditions encountered during in vitro assays and upon oral administration. It provides an early warning of potential bioavailability issues due to precipitation in the gastrointestinal tract.

Stability Profile: Potential Liabilities and Forced Degradation Studies

The stability of a drug candidate is a critical quality attribute that can impact its safety, efficacy, and shelf-life. The imidazo[1,2-a]pyridine scaffold, while found in several marketed drugs, can be susceptible to certain degradation pathways.

Predicted Degradation Pathways
  • Hydrolytic Instability: While the core imidazo[1,2-a]pyridine ring is generally stable to hydrolysis, extreme pH and elevated temperatures could potentially lead to ring-opening or other degradative reactions.

  • Oxidative Susceptibility: The electron-rich nature of the imidazo[1,2-a]pyridine ring system may make it susceptible to oxidation, particularly at the electron-rich carbon positions. The presence of the bromine atom could also influence the electronic properties and reactivity of the ring.

  • Photostability: Imidazo[1,2-a]pyridine derivatives are known to possess photophysical properties and can be fluorescent.[2] This suggests a potential for photosensitivity. Bromo-substituted aromatic compounds can also be prone to photodegradation, potentially through homolytic cleavage of the carbon-bromine bond.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Workflow for forced degradation studies.

Rationale for Stress Conditions:

  • Acid/Base Hydrolysis: These conditions assess the molecule's susceptibility to degradation in the pH extremes that may be encountered in the gastrointestinal tract or during certain formulation processes.

  • Oxidation: This tests the molecule's resilience to oxidative stress, which can occur both in vivo and during manufacturing and storage.

  • Thermal Stress: Elevated temperatures accelerate degradation, allowing for the rapid identification of thermally labile functional groups.

  • Photochemical Stress: This is crucial for determining if the compound requires protection from light during manufacturing, storage, and administration.

Conclusion and Future Directions

This compound presents a multifaceted preformulation profile. Its predicted pH-dependent solubility necessitates careful consideration of the formulation strategy to ensure adequate bioavailability. The potential for oxidative and photochemical degradation underscores the importance of robust stability testing and the development of a stability-indicating analytical method early in the development process.

The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this promising molecule. The data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ultimately, de-risking the path towards clinical evaluation.

References

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal for Research in Applied Science and Engineering Technology, 2022.
  • Alfa Chemistry. This compound. Accessed January 11, 2026.

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The Privileged Scaffold: A Technical Guide to the Synthesis and Applications of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a multitude of approved drugs and advanced materials. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of imidazo[1,2-a]pyridines, intended for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic strategies, explore modern catalytic and green methodologies, and highlight the diverse therapeutic and technological applications of this versatile heterocycle. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to offer a field-proven perspective.

Introduction: The Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles formed by the fusion of an imidazole and a pyridine ring.[2] This arrangement confers a unique combination of rigidity, planarity, and electronic properties that are highly conducive to interactions with biological targets.[4] The scaffold is present in several commercially available drugs, including the anxiolytics alpidem and saripidem, and the hypnotic agent zolpidem, underscoring its therapeutic relevance.[5][6] Beyond medicine, their photophysical properties have found applications in materials science.[7]

This guide will first explore the synthetic landscape for constructing the imidazo[1,2-a]pyridine core, from classical condensation reactions to modern, atom-economical approaches. Subsequently, we will examine the vast applications of these compounds, with a focus on their roles in oncology and virology, supported by mechanistic insights and structure-activity relationships.

Synthetic Methodologies: Constructing the Core

The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly, with a continuous drive towards efficiency, sustainability, and molecular diversity.[8] Methodologies can be broadly categorized into classical condensations, multicomponent reactions, and modern catalytic approaches.

Classical Condensation Reactions

The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[9] This reaction, while robust, can be limited by the availability of starting materials and sometimes harsh reaction conditions.

A catalyst-free version of this reaction can be achieved at elevated temperatures, involving the nucleophilic substitution of the halide by the pyridine nitrogen of 2-aminopyridine.[2]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules.[10] The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[7][11]

The utility of MCRs is further enhanced by the use of green chemistry principles, such as microwave irradiation and the use of environmentally benign solvents like water or ethanol.[1][7][12]

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, enabling milder reaction conditions, broader substrate scope, and novel bond formations.[13][14] Copper and palladium are the most frequently utilized metals in these transformations.

Copper-catalyzed protocols are particularly versatile, facilitating domino reactions, oxidative cyclizations, and annulations.[14][15][16] For instance, a copper(I)-catalyzed three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes provides a direct route to substituted imidazo[1,2-a]pyridines.[15] Palladium catalysis, on the other hand, has been instrumental in developing C-H functionalization and cross-coupling strategies for the elaboration of the imidazo[1,2-a]pyridine scaffold.[17]

Green and Sustainable Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. This includes the use of microwave irradiation to accelerate reactions and reduce energy consumption, as well as the employment of green solvents like water and lemon juice.[1][18][19]

Ultrasound-assisted synthesis has also emerged as a green alternative, promoting reactions through acoustic cavitation.[7] Furthermore, visible light-induced photocatalysis offers a mild and sustainable approach for the C-H functionalization of imidazo[1,2-a]pyridines, often proceeding at room temperature.[20]

Applications in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[3][6]

Anticancer Agents

Imidazo[1,2-a]pyridines have emerged as promising candidates for anticancer therapy, with compounds demonstrating activity against a variety of cancer cell lines.[21][22][23] Their mechanisms of action are diverse, including the inhibition of key kinases such as PI3K, EGFR, and VEGFR.[21]

Recently, imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many intractable cancers.[24] Compound I-11 from this class showed potent antiproliferative activity against KRAS G12C-mutated NCI-H358 cells.[24]

Antiviral Agents

The antiviral potential of imidazo[1,2-a]pyridines is well-documented, with significant activity reported against a range of viruses, including human cytomegalovirus (CMV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV).[25][26][27][28]

Specifically, 3-thioether derivatives of imidazo[1,2-a]pyridine have shown high potency against CMV and VZV.[25][26] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 3-position is critical for antiviral activity.[28]

Other Therapeutic Applications

Beyond oncology and virology, imidazo[1,2-a]pyridines have demonstrated a broad range of other pharmacological effects, including:

  • Antibacterial and Antifungal Activity : Certain derivatives are effective against various bacterial and fungal strains.[29]

  • Anti-inflammatory and Analgesic Effects : The scaffold is present in compounds with potent anti-inflammatory and pain-relieving properties.[1]

  • Antitubercular Activity : Imidazo[1,2-a]pyridine amides are being investigated as inhibitors of QcrB for the treatment of tuberculosis.[30]

Applications in Materials Science

The unique photophysical properties of imidazo[1,2-a]pyridines make them attractive for applications in materials science.[7] Their inherent fluorescence has been harnessed in the development of:

  • Organic Light-Emitting Diodes (OLEDs)

  • Fluorescent Probes for Cell Imaging

  • Dispersed Dyes [2]

Experimental Protocols

To provide practical guidance, detailed protocols for key synthetic methodologies are presented below.

Protocol: Microwave-Assisted, Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol is adapted from a green synthesis approach.[1]

Materials:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1 mmol)

  • Water (as solvent)

  • Microwave reactor

  • Ethyl acetate

  • Methanol

Procedure:

  • In a closed microwave vessel, combine the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) in water.

  • Irradiate the mixture in the microwave reactor for 30 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Extract the reaction mixture with ethyl acetate.

  • Combine the organic extracts and concentrate under vacuum to obtain the crude product.

  • Recrystallize the crude product from methanol to afford the pure imidazo[1,2-a]pyridine derivative (typically 92-95% yield).[1]

Protocol: One-Pot Groebke–Blackburn–Bienaymé Reaction (GBBR) for 3-Aminoimidazo[1,2-a]pyridines

This protocol is based on an ultrasound-assisted green synthesis method.[7]

Materials:

  • Aldehyde (e.g., furfural) (1 mmol)

  • 2-Aminopyridine (1 mmol)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1 mmol)

  • Phenylboronic acid (PBA) (as catalyst)

  • Water (as solvent)

  • Ultrasound bath

Procedure:

  • To a reaction vessel, add the aldehyde (1 mmol), 2-aminopyridine (1 mmol), isocyanide (1 mmol), and phenylboronic acid in water.

  • Place the vessel in an ultrasound bath and sonicate at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product and purify by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine.

Data Presentation

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines

MethodologyKey FeaturesTypical ConditionsAdvantagesLimitations
Classical Condensation 2-aminopyridine + α-haloketoneReflux in solventRobust, well-establishedHarsh conditions, limited substrate scope
Groebke–Blackburn–Bienaymé 2-aminopyridine + aldehyde + isocyanideCatalyst (e.g., PBA), often with sonicationOne-pot, high atom economy, diversityIsocyanide availability and handling
Microwave-Assisted Synthesis Various reactantsMicrowave irradiation, green solventsRapid, high yields, eco-friendlySpecialized equipment required
Transition Metal-Catalysis Various coupling partnersCu or Pd catalyst, mild conditionsBroad scope, novel bond formationCatalyst cost and removal
Visible Light Photocatalysis C-H functionalizationPhotocatalyst, visible lightMild conditions, sustainableSubstrate-dependent efficiency

Visualizations

Diagram: General Synthetic Strategies

G cluster_start Starting Materials cluster_methods Synthetic Methods 2-Aminopyridine 2-Aminopyridine Classical Condensation Classical Condensation 2-Aminopyridine->Classical Condensation GBBR (MCR) GBBR (MCR) 2-Aminopyridine->GBBR (MCR) Transition Metal-Catalyzed Transition Metal-Catalyzed 2-Aminopyridine->Transition Metal-Catalyzed alpha-Haloketone alpha-Haloketone alpha-Haloketone->Classical Condensation Aldehyde Aldehyde Aldehyde->GBBR (MCR) Aldehyde->Transition Metal-Catalyzed Isocyanide Isocyanide Isocyanide->GBBR (MCR) Alkyne Alkyne Alkyne->Transition Metal-Catalyzed Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Classical Condensation->Imidazo[1,2-a]pyridine Core GBBR (MCR)->Imidazo[1,2-a]pyridine Core Transition Metal-Catalyzed->Imidazo[1,2-a]pyridine Core

Caption: Overview of key synthetic routes to the imidazo[1,2-a]pyridine core.

Diagram: Applications of Imidazo[1,2-a]pyridines

G Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Anticancer Anticancer Imidazo[1,2-a]pyridines->Anticancer Antiviral Antiviral Imidazo[1,2-a]pyridines->Antiviral Antibacterial Antibacterial Imidazo[1,2-a]pyridines->Antibacterial Anti-inflammatory Anti-inflammatory Imidazo[1,2-a]pyridines->Anti-inflammatory Materials Science Materials Science Imidazo[1,2-a]pyridines->Materials Science

Caption: Diverse applications of the imidazo[1,2-a]pyridine scaffold.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a focal point of research in organic synthesis and medicinal chemistry. Its versatile synthesis, coupled with a broad spectrum of biological activities and material applications, ensures its enduring importance. The ongoing development of green and efficient synthetic methodologies will undoubtedly expand the chemical space accessible to researchers, paving the way for the discovery of novel therapeutics and advanced materials based on this privileged heterocyclic core.

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An In-depth Technical Guide to the Chemical Space of 6-Bromo Substituted Imidazopyridines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and structural rigidity make it an ideal framework for designing molecules that can interact with various biological targets with high affinity and specificity. The introduction of a bromine atom at the 6-position of this scaffold provides a versatile chemical handle, unlocking a vast and largely unexplored chemical space for the development of novel therapeutics. This guide offers an in-depth exploration of the synthesis, functionalization, and biological significance of 6-bromo substituted imidazopyridines, providing both theoretical insights and practical, field-proven protocols.

The Strategic Importance of the 6-Bromo Substituent

The bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring is not merely a placeholder. Its presence serves several critical functions in drug discovery and development:

  • A Gateway to Chemical Diversity: The carbon-bromine bond is amenable to a wide range of modern cross-coupling reactions, most notably palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.[3][4] This allows for the late-stage introduction of a vast array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, enabling the rapid generation of large and diverse compound libraries for screening.

  • Modulation of Physicochemical Properties: The electronegativity and size of the bromine atom can significantly influence the electronic distribution within the imidazopyridine ring system. This, in turn, affects key physicochemical properties such as lipophilicity (logP), pKa, and metabolic stability, all of which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

  • Probing Structure-Activity Relationships (SAR): The ability to systematically modify the 6-position is invaluable for elucidating detailed structure-activity relationships. By comparing the biological activity of a series of analogs with different substituents at this position, researchers can gain a deeper understanding of the molecular interactions between the ligand and its biological target.[5][6]

Synthesis of the 6-Bromo-Imidazo[1,2-a]pyridine Core

The construction of the 6-bromo-imidazo[1,2-a]pyridine scaffold is typically achieved through a classical condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[7] The most common and efficient starting material is 2-amino-5-bromopyridine.

Diagram of the General Synthetic Pathway

G cluster_start Starting Materials 2-amino-5-bromopyridine 2-amino-5-bromopyridine Cyclization Cyclization 2-amino-5-bromopyridine->Cyclization alpha-halocarbonyl α-halocarbonyl (e.g., chloroacetaldehyde) alpha-halocarbonyl->Cyclization 6-bromo-imidazo[1,2-a]pyridine 6-bromo-imidazo[1,2-a]pyridine Cyclization->6-bromo-imidazo[1,2-a]pyridine Reflux in a suitable solvent

Caption: General synthetic route to the 6-bromo-imidazo[1,2-a]pyridine core.

Detailed Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

This protocol describes a reliable method for the synthesis of the core scaffold using commercially available starting materials.[8][9]

Materials:

  • 2-amino-5-bromopyridine

  • 40% aqueous chloroacetaldehyde solution

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromopyridine in ethanol.

  • Add a 40% aqueous solution of chloroacetaldehyde to the flask. The molar ratio of chloroacetaldehyde to 2-amino-5-bromopyridine should be approximately 1.5:1.

  • Slowly add sodium bicarbonate to the reaction mixture to act as a base.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.

  • Combine the organic layers and wash with deionized water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromoimidazo[1,2-a]pyridine.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure compound.

Exploring the Chemical Space: Palladium-Catalyzed Cross-Coupling Reactions

The true power of the 6-bromo substituent lies in its ability to serve as a launching point for a multitude of palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental to modern drug discovery, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Diagram of a Typical Suzuki-Miyaura Cross-Coupling Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic System 6-bromo-core 6-bromo-imidazo[1,2-a]pyridine Reaction_Vessel Reaction Setup 6-bromo-core->Reaction_Vessel Boronic_acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_acid->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->Reaction_Vessel Base Base (e.g., Cs2CO3, K2CO3) Base->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Heat (conventional or microwave) Product 6-Aryl/Heteroaryl- imidazo[1,2-a]pyridine Workup->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling on the 6-bromo core.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 6-bromoimidazo[1,2-a]pyridine.[3]

Materials:

  • 6-bromoimidazo[1,2-a]pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., cesium carbonate or potassium carbonate)

  • Anhydrous solvent (e.g., DMF, dioxane, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 6-bromoimidazo[1,2-a]pyridine, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 2-24 hours). Microwave irradiation can often significantly reduce reaction times.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Summary Table: Representative Cross-Coupling Reactions
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF110892
3-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O901678
Phenylacetylene (Sonogashira)PdCl₂(PPh₃)₂/CuI (2/4)Et₃NTHF60688
Morpholine (Buchwald-Hartwig)Pd₂(dba)₃/XPhos (2/4)NaOtBuToluene1001875

Biological Activities and Structure-Activity Relationships

The imidazo[1,2-a]pyridine scaffold has been associated with a broad spectrum of biological activities, including but not limited to:

  • Anticancer Activity: Derivatives have shown potent activity against various cancer cell lines, including colon cancer and breast cancer.[10][11] Some compounds have been shown to induce apoptosis through pathways involving cytochrome c release and caspase activation.[10]

  • Antiviral Activity: Certain substituted imidazopyridines have demonstrated significant activity against viruses such as human cytomegalovirus (CMV).[12]

  • Kinase Inhibition: The scaffold has been successfully employed in the design of potent kinase inhibitors, for example, targeting PDGFR.[5]

  • Antimycobacterial Activity: Imidazo[1,2-a]pyridine-based compounds have emerged as a promising new class of agents against Mycobacterium tuberculosis.[13]

  • Neurodegenerative Diseases: Specific derivatives have been developed as imaging agents for β-amyloid plaques, which are implicated in Alzheimer's disease.[14]

The 6-position plays a crucial role in defining the SAR of these compounds. For instance, in a series of imidazo[1,2-a]pyridines designed as anticancer agents, the nature of the substituent at the 6-position significantly modulated the potency against colon cancer cell lines.[10] Similarly, for β-amyloid plaque imaging agents, a 6-bromo or 6-iodo substituent was found to be optimal for high binding affinity.[14]

Logical Diagram of SAR Exploration

G Core_Scaffold 6-Bromo-imidazo[1,2-a]pyridine Library_Synthesis Synthesize Library via Cross-Coupling Core_Scaffold->Library_Synthesis Biological_Screening Biological Screening (e.g., cell-based assays) Library_Synthesis->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Structural Features Lead_Optimization->Library_Synthesis Iterative Design

Caption: Iterative cycle of SAR-driven lead optimization.

Conclusion and Future Directions

The 6-bromo substituted imidazo[1,2-a]pyridine is a highly valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and, more importantly, its amenability to a wide range of palladium-catalyzed cross-coupling reactions provide an efficient and robust platform for the exploration of a vast and diverse chemical space. The demonstrated breadth of biological activities associated with this scaffold underscores its continued importance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for the functionalization of the 6-position, the exploration of novel biological targets, and the application of computational methods to guide the rational design of next-generation imidazopyridine-based drugs.

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A Technical Guide to the Preliminary In-Vitro Screening of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure," forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This guide presents a comprehensive, technically-grounded framework for the initial in-vitro screening of a novel derivative, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. We move beyond a simple recitation of protocols to provide a logical, phased screening cascade, explaining the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals, offering a robust methodology to efficiently profile this promising compound and determine its primary therapeutic potential in oncology, infectious disease, and inflammation.

Introduction: The Rationale for Screening

Imidazo[1,2-a]pyridine derivatives have demonstrated significant pharmacological value, with applications ranging from anticancer and anti-inflammatory to antiviral and antibacterial agents.[1][3][4][5] The fusion of an imidazole and a pyridine ring creates a unique bicyclic aromatic system that is amenable to chemical modification, allowing for the fine-tuning of its biological properties.[2] The introduction of a bromine atom at the 6-position, as in our target compound, is a strategic choice. Halogenation can enhance biological activity through improved binding interactions and metabolic stability, while also providing a synthetic handle for the creation of future derivatives.[6][7]

This guide outlines a three-phase screening strategy designed to first establish a foundational safety profile and then explore the most probable avenues of bioactivity based on the known pharmacology of the parent scaffold.

Compound Profile
  • Compound: this compound

  • Molecular Formula: C₈H₅BrN₂O₂

  • Structure: A planar, heterocyclic system featuring a carboxylic acid group at the 2-position, which is critical for potential hydrogen bonding interactions with biological targets.

Phase 1: The Foundational Screening Workflow

A preliminary investigation must be systematic. The primary objective is to efficiently identify promising "hits" while simultaneously filtering out non-specific or overly toxic compounds. Our proposed workflow prioritizes cytotoxicity testing to establish a safe therapeutic window before proceeding to specific bioactivity assays.

G cluster_0 cluster_1 Phase 1: Foundational Screening cluster_2 Phase 2: Parallel Bioactivity Screening A Compound Synthesis & Characterization B Step 1.1: Cytotoxicity Screen (e.g., MTT Assay on Normal Cell Line) A->B C Data Analysis: Determine IC50 Value B->C D Decision Point: Is IC50 in an acceptable range? C->D H STOP: Compound is too toxic for therapeutic consideration D->H No I PROCEED: Select non-toxic concentrations for bioactivity assays D->I Yes E Anticancer Screen (Cancer Cell Lines) F Antibacterial Screen (Gram +/- Strains) G Anti-inflammatory Screen (LPS-Stimulated Macrophages) I->E I->F I->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Pathway Signaling Cascade (MyD88, TRAF6, etc.) TLR4->Pathway IKK IKK Complex Pathway->IKK Activates STAT3 STAT3 Pathway->STAT3 Activates NFKB_I p50/p65-IκBα IKK->NFKB_I Phosphorylates IκBα NFKB_A p50/p65 (Active) NFKB_I->NFKB_A Releases NFKB_N p50/p65 NFKB_A->NFKB_N Translocation STAT3_A p-STAT3 (Active) STAT3->STAT3_A Phosphorylates STAT3_N p-STAT3 STAT3_A->STAT3_N Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) NFKB_N->Genes Induce Transcription STAT3_N->Genes Induce Transcription Compound 6-Bromoimidazo[1,2-a] pyridine-2-carboxylic acid Compound->Pathway Inhibits

Caption: Potential anti-inflammatory mechanism of action.

Conclusion and Future Directions

This guide provides a structured and scientifically-defensible approach for the initial in-vitro evaluation of this compound. By systematically assessing cytotoxicity before proceeding to a parallel screen for anticancer, antibacterial, and anti-inflammatory activities, researchers can efficiently allocate resources and rapidly identify the most promising therapeutic avenues for this novel compound. Positive "hits" from this preliminary screen should be followed by more advanced studies, such as mechanism of action elucidation, secondary messenger assays, and eventually, in-vivo efficacy models.

References

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An In-Depth Technical Guide to the Safe Handling of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 749849-14-7), a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, the objective of this document is not merely to present safety data but to create a framework for its practical application in a laboratory setting. The protocols and insights herein are designed to ensure both the integrity of your research and the safety of all personnel.

Chapter 1: Compound Identification and Physicochemical Profile

A foundational understanding of a compound's identity and physical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various experimental conditions and inform appropriate handling and storage procedures.

The compound, systematically named this compound, belongs to the imidazopyridine class, a scaffold recognized for its utility in pharmacological research.[1] Its identity is unambiguously confirmed by its CAS number and molecular formula.

Caption: Molecular Structure Diagram.

Table 1: Chemical Identifiers and Physical Properties

Property Value Source
Product Name This compound [2][3]
CAS Number 749849-14-7 [2][3]
Molecular Formula C₈H₅BrN₂O₂ [2]
Molecular Weight 241.04 g/mol [2]
Synonyms This compound [2][3]
Appearance Solid (Form not specified) [4]

| Purity | Typically >95-97% for research grades |[5][6] |

Chapter 2: Comprehensive Hazard Assessment and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The causality behind this classification stems from toxicological data indicating its potential to cause harm upon exposure.

Signal Word: Warning [2]

GHS Pictograms:



Table 2: GHS Hazard (H) and Precautionary (P) Statements

Category Code Statement Rationale & Implication for Researchers
Hazard H315 Causes skin irritation.[2] Direct contact with the solid or solutions can lead to local inflammation. This necessitates the mandatory use of appropriate gloves and a lab coat.
H319 Causes serious eye irritation.[2] The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This underscores the absolute requirement for safety glasses or goggles.
H335 May cause respiratory irritation.[2] Inhalation of the dust can irritate the respiratory tract. All weighing and handling of the solid material must be performed in a certified chemical fume hood or a ventilated enclosure.
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Prevention: This is the primary directive to mitigate respiratory exposure. Engineering controls are the most effective means to achieve this.
P264 Wash thoroughly after handling.[2] Prevention: Emphasizes the importance of personal hygiene to remove any residual contamination after an experimental procedure.
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2] Prevention: This statement mandates the use of Personal Protective Equipment (PPE) as the principal barrier between the researcher and the chemical.
P302+P352 IF ON SKIN: Wash with plenty of water.[2] Response: In case of accidental skin contact, immediate and thorough rinsing is the critical first aid step.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] Response: For inhalation exposure, the immediate action is to move the affected individual to an uncontaminated atmosphere.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Response: This detailed protocol for eye exposure is critical. The availability of a functional eyewash station is non-negotiable in any lab where this compound is handled.
P405 Store locked up.[2] Storage: This indicates a need for controlled access, ensuring the material is secured and accessible only to trained personnel.

| | P501 | Dispose of contents/container to an appropriate treatment and disposal facility...[2] | Disposal: Chemical waste must be segregated and disposed of according to institutional and local regulations. Never dispose of this compound down the drain. |

Chapter 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves integrating controls at every stage of the experimental workflow. The following protocols are designed as a self-validating system to minimize exposure risk.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous dusts like this compound is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing stock solutions, must be conducted within a certified chemical fume hood. This captures airborne particles at the source, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required for all tasks involving this compound, even when using engineering controls.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.

  • Skin Protection: A flame-resistant lab coat must be worn and kept buttoned. Nitrile gloves are required. Always double-check glove compatibility with any solvents being used. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[2]

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If a situation necessitates handling outside of a hood (which should be avoided), a NIOSH-approved respirator with a particulate filter would be necessary after a formal risk assessment.

Experimental Workflow: A Step-by-Step Safety Protocol

This workflow diagram illustrates the integration of safety measures at each step of a typical laboratory procedure.

G start Start: Experiment Planning prep Preparation - Verify fume hood certification - Don PPE (Goggles, Lab Coat, Gloves) start->prep Confirm safety measures weigh Weighing Solid - Perform inside fume hood - Use anti-static weigh paper - Clean spatula & balance area after use prep->weigh Enter controlled area dissolve Dissolution - Add solvent to solid slowly - Keep vessel capped or covered weigh->dissolve Transfer solid reaction Reaction Setup - Conduct reaction in fume hood - Use closed or contained apparatus dissolve->reaction Prepare reaction mixture workup Workup & Purification - Maintain PPE - Handle all extracts and fractions as hazardous reaction->workup Isolate product cleanup Decontamination & Disposal - Decontaminate glassware & surfaces - Segregate waste into labeled containers workup->cleanup Finalize experiment end End: Documentation cleanup->end Secure laboratory

Caption: Safe Handling Workflow for Laboratory Use.

Chapter 4: Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of emergency equipment.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with copious amounts of soap and water. Seek medical help if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if it is safe to do so. It is critical to seek immediate medical attention from an ophthalmologist.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[2][8]

Accidental Release Measures
  • Personal Precautions: Evacuate the immediate area. Ensure adequate ventilation. Do not breathe the dust. Wear full PPE, including respiratory protection if necessary.

  • Containment and Cleanup: Avoid generating dust. Carefully sweep or vacuum the spilled solid into a suitable, labeled container for disposal. Clean the spill area thoroughly with a wet cloth or paper towels to remove any remaining residue.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event Occurs skin_wash Wash with plenty of water exposure->skin_wash eye_rinse Rinse cautiously with water for 15+ min exposure->eye_rinse inhale_fresh_air Move to fresh air exposure->inhale_fresh_air skin_medical Get medical help if irritation persists skin_wash->skin_medical eye_remove_lenses Remove contact lenses eye_rinse->eye_remove_lenses eye_medical Seek IMMEDIATE medical attention eye_remove_lenses->eye_medical inhale_breathe Keep comfortable for breathing inhale_fresh_air->inhale_breathe inhale_medical Get medical help inhale_breathe->inhale_medical

Caption: First Aid Response Flowchart.

Chapter 5: Stability, Storage, and Disposal

Proper storage and disposal are final, critical components of the chemical safety lifecycle.

Stability and Reactivity
  • Stability: The compound is generally stable under recommended storage conditions.

  • Conditions to Avoid: Avoid the formation of dust.[5][9] Keep away from excess heat and sources of ignition.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5][9]

  • Hazardous Decomposition Products: Upon combustion, it may produce hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5][9]

Storage and Disposal
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] The directive to "Store locked up" suggests keeping it in a secured cabinet or room with controlled access.[2]

  • Disposal: All waste material, including empty containers and contaminated items (e.g., gloves, weigh paper), must be disposed of as hazardous chemical waste. This should be done through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2]

References

  • Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C9H7BrN2O2 | CID 16210769 - PubChem. [Link]
  • MSDS of 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a paramount example of a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] This bicyclic aromatic heterocycle is a structural motif found in numerous commercially successful pharmaceuticals, including Zolpidem (anxiolytic), Alpidem (anxiolytic), Saripidem (anxiolytic), and Minodronic acid (for osteoporosis treatment).[1][4][5] Its rigid structure and ability to engage in various non-covalent interactions with biological targets make it an attractive framework for the design of novel therapeutic agents. The growing importance of this scaffold necessitates the development of efficient and versatile synthetic methodologies for its preparation and functionalization.[3][4][5]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in the synthetic chemist's arsenal for constructing complex molecular architectures.[6][7] These reactions offer a high degree of predictability, functional group tolerance, and efficiency, making them ideally suited for the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery programs. This guide provides an in-depth exploration of several key palladium-catalyzed methodologies for the synthesis and functionalization of imidazo[1,2-a]pyridines, complete with detailed protocols and insights into the rationale behind the experimental choices.

Overview of Palladium-Catalyzed Methodologies

The functionalization of the imidazo[1,2-a]pyridine core can be achieved through various palladium-catalyzed cross-coupling reactions. The choice of methodology depends on the desired substitution pattern and the available starting materials. The most prominent and widely utilized methods include:

  • Direct C-H Arylation: A modern and atom-economical approach that avoids the pre-functionalization of the imidazo[1,2-a]pyridine ring.

  • Sonogashira Coupling: Ideal for the introduction of alkynyl moieties, which are valuable handles for further transformations.

  • Suzuki-Miyaura Coupling: A robust and versatile method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups.

  • Buchwald-Hartwig Amination: A powerful technique for the construction of C-N bonds, enabling the synthesis of amino-substituted imidazo[1,2-a]pyridines.

This guide will delve into the practical application of these four key methodologies, providing detailed protocols and mechanistic insights.

Featured Methodology 1: Direct C-H Arylation of Imidazo[1,2-a]pyridines

Direct C-H arylation has gained significant traction as it circumvents the need for pre-installing a halide or organometallic functionality on the imidazo[1,2-a]pyridine scaffold, thus streamlining the synthetic sequence.[8][9] The reaction typically proceeds with high regioselectivity at the C3 position of the imidazole ring.

Mechanism and Rationale

The currently accepted mechanism for the palladium-catalyzed direct C-H arylation of imidazo[1,2-a]pyridines is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The choice of a phosphine-free palladium source, such as Pd(OAc)₂, is often effective, and the presence of a suitable base is crucial for the C-H activation step.[9]

G Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Species Active Pd(II) Species Pd(II) Precatalyst->Active Pd(II) Species Ligand Exchange CMD Transition State CMD Transition State Active Pd(II) Species->CMD Transition State + Imidazo[1,2-a]pyridine Palladacycle Intermediate Palladacycle Intermediate CMD Transition State->Palladacycle Intermediate - Base-H+ Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle Intermediate->Pd(IV) Intermediate + Ar-X (Oxidative Addition) Pd(IV) Intermediate->Active Pd(II) Species Reductive Elimination - 3-Aryl-Imidazo[1,2-a]pyridine

Figure 1: Proposed Catalytic Cycle for Direct C-H Arylation.

Experimental Protocol: Phosphine-Free C3-Arylation

This protocol is adapted from a procedure utilizing a low loading of a ligand-free palladium catalyst.[9]

Materials:

  • Imidazo[1,2-a]pyridine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Dimethylacetamide (DMA)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add imidazo[1,2-a]pyridine (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and KOAc (2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., Argon) three times.

  • Add anhydrous DMA (3 mL) via syringe.

  • Seal the vessel and heat the reaction mixture at 150 °C for 12-24 hours, with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine.

Troubleshooting and Key Considerations:
  • Base Selection: The choice of base is critical. While KOAc is effective, other bases like Cs₂CO₃ can also be employed and may improve yields in certain cases.

  • Solvent: High-boiling polar aprotic solvents like DMA or DMF are typically required to facilitate the reaction at elevated temperatures.[8]

  • Catalyst Loading: This methodology is notable for its efficiency at very low catalyst loadings (0.1-0.01 mol%).[9]

  • Aryl Halide Reactivity: Aryl bromides are commonly used. Aryl chlorides are less reactive, while aryl iodides can sometimes lead to side reactions.

Featured Methodology 2: Sonogashira Coupling for Alkynyl Imidazo[1,2-a]pyridines

The Sonogashira coupling is a highly reliable method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[6] This reaction is instrumental in synthesizing alkynyl-substituted imidazo[1,2-a]pyridines, which are versatile intermediates in organic synthesis.

Mechanism and Rationale

The Sonogashira reaction involves a dual catalytic cycle with both palladium and copper.[6] The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the product. The copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu Cycle) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR + H-C≡CR - HX Cu(I)-C≡CR->Cu(I)X Transmetalation to Pd

Figure 2: Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water

This protocol describes a greener approach to the Sonogashira coupling, performed in an aqueous medium.[10]

Materials:

  • 2-Amino-1-(2-propynyl)pyridinium bromide

  • Aryl iodide

  • Bis(triphenylphosphine)palladium(II) chloride ((PPh₃)₂PdCl₂)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Sodium lauryl sulfate

  • Water

  • Argon atmosphere

Procedure:

  • To a round-bottom flask, add the aryl iodide (1 mmol), (PPh₃)₂PdCl₂ (0.03 mmol, 3 mol%), CuI (0.07 mmol, 7 mol%), sodium lauryl sulfate (0.07 mmol, 7 mol%), and Cs₂CO₃ (3 mmol).

  • Add water (5 mL) and stir the mixture at 60 °C for 30 minutes under an argon atmosphere.

  • Add 2-amino-1-(2-propynyl)pyridinium bromide (1 mmol) to the reaction mixture.

  • Continue stirring at 60 °C for 10 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the pure 2-substituted imidazo[1,2-a]pyridine.[10]

Troubleshooting and Key Considerations:
  • Copper Co-catalyst: While essential for the classic Sonogashira reaction, copper-free variations exist to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[11]

  • Base: An amine base like triethylamine or diisopropylethylamine is commonly used to neutralize the hydrogen halide formed.[11] In the featured aqueous protocol, an inorganic base (Cs₂CO₃) is employed.

  • Solvent: Anhydrous and deoxygenated organic solvents like THF or DMF are typical, but aqueous conditions offer a more environmentally friendly alternative.[10][11]

  • Oxygen Sensitivity: The reaction should be carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne and deactivation of the catalyst.[11]

Featured Methodology 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for creating biaryl structures. It involves the reaction of an organoboron compound with an organic halide or triflate.[12][13][14]

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 3: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Functionalization of 3-Iodoimidazo[1,2-a]pyridines

This protocol is a general representation for the Suzuki-Miyaura coupling on a pre-functionalized imidazo[1,2-a]pyridine scaffold.[12][14][15]

Materials:

  • 3-Iodo-imidazo[1,2-a]pyridine derivative

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • A solvent system, typically a mixture like 1,4-dioxane and water.

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the 3-iodo-imidazo[1,2-a]pyridine (1.0 mmol), arylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 3-aryl-imidazo[1,2-a]pyridine.

Troubleshooting and Key Considerations:
  • Choice of Base and Solvent: The selection of the base and solvent system is crucial and often needs to be optimized for specific substrates.[15]

  • Organoboron Reagent: While boronic acids are most common, boronate esters (e.g., pinacol esters) can also be used and may offer enhanced stability.

  • Ligand Selection: For challenging couplings, the use of specialized phosphine ligands can significantly improve reaction efficiency and scope.

Featured Methodology 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a C-N bond.[7] This reaction is invaluable for introducing nitrogen-containing functional groups onto the imidazo[1,2-a]pyridine scaffold.

Mechanism and Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to a Pd(0) complex.[7] This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The cycle is completed by reductive elimination of the N-arylated product.[7]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR'(L2)] [Ar-Pd(II)-NHR'(L2)] Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NHR'(L2)] + H2NR' / Base [Ar-Pd(II)-NHR'(L2)]->Pd(0)L2 Reductive Elimination (Ar-NHR')

Figure 4: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Amination

This protocol provides a general framework for the Buchwald-Hartwig amination of a halo-imidazo[1,2-a]pyridine.

Materials:

  • Halo-imidazo[1,2-a]pyridine (e.g., 3-bromo- or 6-chloro-imidazo[1,2-a]pyridine)

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky electron-rich phosphine ligand (e.g., Xantphos, BrettPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add the halo-imidazo[1,2-a]pyridine (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 3-5 mL).

  • Seal the vessel and heat the reaction mixture at 80-110 °C for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by flash chromatography.

Troubleshooting and Key Considerations:
  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[1][7] Bulky, electron-rich ligands are generally preferred.

  • Base Sensitivity: The strong bases used can be incompatible with certain functional groups on the substrates. Weaker bases like K₂CO₃ can be used, but may require higher temperatures and longer reaction times.[7]

  • Oxygen-Free Conditions: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical.

Data Summary: Comparison of Methodologies

MethodologyTypical SubstratesKey ReagentsAdvantagesLimitations
Direct C-H Arylation Imidazo[1,2-a]pyridine, Aryl bromidesPd(OAc)₂, Base (KOAc, Cs₂CO₃)Atom-economical, avoids pre-functionalizationHarsh conditions (high temp.), limited to C3 position
Sonogashira Coupling Halo-imidazo[1,2-a]pyridine, Terminal alkynesPd catalyst, CuI, BaseMild conditions, introduces versatile alkynyl groupRequires pre-halogenation, potential for alkyne homocoupling
Suzuki-Miyaura Coupling Halo-imidazo[1,2-a]pyridine, Boronic acidsPd catalyst, Ligand, BaseHigh functional group tolerance, wide substrate scopeRequires pre-functionalization, boronic acid stability can be an issue
Buchwald-Hartwig Amination Halo-imidazo[1,2-a]pyridine, AminesPd catalyst, Bulky ligand, Strong baseDirect C-N bond formation, wide amine scopeRequires pre-functionalization, sensitive to air and moisture

Conclusion and Future Outlook

Palladium-catalyzed reactions have revolutionized the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives, providing access to a vast chemical space for drug discovery and materials science. Direct C-H activation methods represent the state-of-the-art in terms of efficiency and atom economy. However, classical cross-coupling reactions like the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations remain indispensable for their broad applicability and reliability in introducing specific functionalities.

Future developments in this field will likely focus on the use of more sustainable and economical first-row transition metal catalysts, as well as the development of novel reaction conditions that proceed at lower temperatures and with even greater functional group tolerance. The continued innovation in catalytic methods will undoubtedly accelerate the discovery of new imidazo[1,2-a]pyridine-based therapeutics.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science Publishers. [Link]
  • Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in W
  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science Publishers. [Link]
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]
  • Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
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  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Im... Ingenta Connect. [Link]
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  • Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation.
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  • Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Elsevier. [Link]
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  • Pd/Cu-Catalyzed Oxidative C H Alkenylation of Imidazo[1,2-a]pyridines.
  • Buchwald-Hartwig Amin
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Metal-Free Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acids: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Imperative of Metal-Free Synthesis

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities. This includes applications as antiviral, anti-inflammatory, anticancer, and anxiolytic agents. Specifically, the introduction of a carboxylic acid moiety at the 2-position of this scaffold often enhances the pharmacological profile of these molecules, improving their pharmacokinetic properties and target engagement.

Traditionally, the synthesis of imidazo[1,2-a]pyridine derivatives has often relied on transition-metal-catalyzed cross-coupling reactions. While effective, these methods can suffer from drawbacks such as the cost and toxicity of metal catalysts, contamination of the final product with residual metal impurities, and the need for stringent purification protocols, which are particularly undesirable in pharmaceutical manufacturing. Consequently, the development of robust and efficient metal-free synthetic routes to imidazo[1,2-a]pyridine-2-carboxylic acids is a significant endeavor, aligning with the principles of green chemistry and streamlining the drug discovery pipeline.

This application note provides detailed, field-proven protocols for the metal-free synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids. We will present a reliable two-step approach involving the synthesis of an ethyl ester intermediate followed by its hydrolysis, as well as an advanced one-pot continuous flow methodology for direct synthesis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Core Methodology: A Robust Two-Step Protocol

The most established and versatile metal-free approach to imidazo[1,2-a]pyridine-2-carboxylic acids proceeds through a two-step sequence: the initial formation of ethyl imidazo[1,2-a]pyridine-2-carboxylate, followed by its saponification. This method is highly reproducible and tolerates a range of substituents on the pyridine ring.

Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

This protocol details the condensation of a 2-aminopyridine with ethyl 3-bromopyruvate. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to afford the bicyclic heteroaromatic product.

Experimental Workflow:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Product Isolation A Dissolve 2-aminopyridine in THF B Slowly add ethyl 3-bromopyruvate A->B C Observe precipitate formation B->C D Heat mixture to reflux (4 hours) C->D Proceed to cyclization E Cool to room temperature D->E F Isolate intermediate solid by filtration E->F G Dissolve solid in ethanol F->G H Reflux for 16 hours G->H I Cool to room temperature H->I Reaction completion J Filter to remove solids I->J K Induce crystallization on ice J->K L Collect product by filtration K->L M Wash with diisopropyl ether L->M N Dry under vacuum M->N

Caption: Workflow for the synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq.) in tetrahydrofuran (THF).

  • Reagent Addition: Slowly add ethyl 3-bromopyruvate (1.0 eq.) to the stirring solution. The formation of a solid precipitate is typically observed.

  • Initial Reaction: Heat the heterogeneous mixture to reflux and maintain for 4 hours.

  • Intermediate Isolation: After cooling to room temperature, isolate the solid intermediate by filtration.

  • Cyclization: Transfer the isolated solid to a new flask and add ethanol. Heat the suspension to reflux and stir for 16 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove any insoluble material. Place the filtrate in an ice bath to induce crystallization of the product. Collect the crystalline product by filtration, wash with cold diisopropyl ether, and dry under vacuum.

Quantitative Data:

Starting MaterialProductYield (%)Reference
2-AminopyridineEthyl imidazo[1,2-a]pyridine-2-carboxylate84[1]
6-Methyl-pyridin-2-ylamineEthyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate52.6[2]

Expert Insights: The initial reaction in THF forms the N-alkylated pyridinium salt as an intermediate. The subsequent change of solvent to ethanol and prolonged heating facilitates the intramolecular cyclization and dehydration to the final aromatic product. The choice of ethanol for the second step is crucial as it aids in the dissolution of the intermediate and promotes the cyclization reaction.

Protocol 2: Hydrolysis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

The conversion of the ethyl ester to the desired carboxylic acid is readily achieved through base-catalyzed hydrolysis (saponification).

Reaction Mechanism:

G cluster_0 Base-Catalyzed Hydrolysis (Saponification) Ester Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic attack by OH- Hydroxide Hydroxide (e.g., NaOH) Carboxylate Imidazo[1,2-a]pyridine-2-carboxylate Tetrahedral->Carboxylate Elimination of ethoxide Ethanol Ethanol CarboxylicAcid Imidazo[1,2-a]pyridine-2-carboxylic Acid Carboxylate->CarboxylicAcid Protonation Acidification Acidification (e.g., HCl)

Caption: Mechanism of base-catalyzed hydrolysis of the ethyl ester.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Base Addition: Add a solution of sodium hydroxide (1.1-1.5 eq.) in water to the reaction mixture.

  • Heating: Heat the mixture on a steam bath or in an oil bath and monitor the reaction by TLC until the starting material is consumed.

  • Acidification: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2.

  • Isolation: Remove the solvent under reduced pressure. Add methanol to the residue to dissolve the product, and filter to remove inorganic salts. Evaporate the methanol to yield the hydrochloride salt of the desired carboxylic acid.

Expert Insights: The use of a slight excess of sodium hydroxide ensures complete hydrolysis of the ester. The final product is isolated as its hydrochloride salt upon acidification. This can be used directly in subsequent reactions or neutralized to obtain the free carboxylic acid if required. The mechanism is an irreversible process as the carboxylate formed is deprotonated by the base, driving the equilibrium towards the products.[3][4]

Advanced Methodology: One-Pot Continuous Flow Synthesis

For researchers interested in high-throughput synthesis and process intensification, a one-pot continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids has been developed.[5] This method offers significant advantages over traditional batch processing, including enhanced reaction control, reduced reaction times, and improved safety.

This process directly condenses 2-aminopyridines with bromopyruvic acid in a microreactor system.[5] While direct condensation in a flask is often inefficient due to competing decarboxylation at high temperatures, the precise temperature control and rapid mixing in a microreactor enable this transformation to proceed efficiently.[5]

Conceptual Workflow:

G ReagentA 2-Aminopyridine Solution PumpA Syringe Pump A ReagentA->PumpA ReagentB Bromopyruvic Acid Solution PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Microreactor Heated Microreactor Mixer->Microreactor Collector Product Collection Microreactor->Collector

Sources

Introduction: The Privileged Scaffold and the Rise of C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the C-H Functionalization of the Imidazo[1,2-a]Pyridine Core

The imidazo[1,2-a]pyridine (IAP) is a nitrogen-containing heterocyclic compound that has garnered immense interest in medicinal and materials chemistry.[1][2] This scaffold is a cornerstone in numerous FDA-approved drugs, including Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anti-inflammatory), highlighting its status as a "privileged" structure in drug discovery.[1] The development of efficient methods to synthesize and functionalize the IAP core is therefore of paramount importance.

Traditionally, the synthesis of IAP derivatives involved multi-step sequences, often requiring pre-functionalized starting materials. However, the field has shifted towards more elegant and sustainable strategies. Direct C-H bond functionalization has emerged as a powerful tool, allowing for the introduction of new chemical bonds directly onto the core structure.[2] This approach offers significant advantages in terms of atom and step economy, minimizing waste and streamlining the synthesis of complex molecules.[1][2][3]

This guide provides an in-depth overview of key C-H functionalization techniques for the imidazo[1,2-a]pyridine scaffold, with a focus on regioselectivity, mechanistic rationale, and detailed experimental protocols.

Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core

The regioselectivity of C-H functionalization on the IAP ring is dictated by its electronic properties. The imidazole moiety is electron-rich, making the C-H bonds on this part of the scaffold more susceptible to electrophilic attack or metalation. Computational and experimental studies have established a general reactivity order for the different positions.

Caption: General order of reactivity for C-H functionalization.

The C3 position is the most electron-rich and sterically accessible site, making it the primary target for a wide array of functionalization reactions.[2][4] The C5 position on the pyridine ring is the next most reactive site, followed by other positions which often require more specialized conditions or directing groups to achieve selectivity.[1][2]

Part 1: C3-Functionalization: The Workhorse Position

The C3 position is the most frequently and readily functionalized site on the IAP core. Its high nucleophilicity makes it ideal for reactions with a variety of electrophilic partners.

C3-Arylation: Forging Key Biaryl Bonds

The palladium-catalyzed direct arylation is a cornerstone of C-H functionalization. This method allows for the coupling of IAPs with aryl halides or their surrogates, providing access to 2,3-diaryl-imidazo[1,2-a]pyridines, a motif with significant biological potential.[1]

Mechanistic Rationale: The generally accepted mechanism for Pd-catalyzed C-H arylation involves a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, assisted by a base, activates the C3-H bond. This is followed by oxidative addition of the aryl halide to the palladium center and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.

G General Mechanism: Pd-Catalyzed C3-Arylation Start Pd(L)n Catalyst + IAP CMD Concerted Metalation- Deprotonation (CMD) Start->CMD C3-H Activation (Base-assisted) Intermediate1 Palladacycle Intermediate CMD->Intermediate1 OA Oxidative Addition (Ar-X) Intermediate1->OA Ar-X Intermediate2 Pd(IV) Intermediate OA->Intermediate2 RE Reductive Elimination Intermediate2->RE RE->Start Catalyst Regeneration Product C3-Arylated IAP RE->Product

Caption: Simplified catalytic cycle for Pd-catalyzed C3-arylation.

Protocol: Palladium-Catalyzed Direct C3-Arylation with Aryl Tosylates [5][6]

This protocol describes the C3-arylation of IAPs using aryl tosylates, which are often more stable and readily available than the corresponding halides.

  • Reagents and Equipment:

    • Imidazo[1,2-a]pyridine substrate

    • Aryl tosylate

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) ligand

    • Potassium carbonate (K₂CO₃)

    • Anhydrous 1,4-dioxane

    • Oven-dried screw-cap reaction vial with a magnetic stir bar

    • Standard Schlenk line or glovebox for inert atmosphere

  • Step-by-Step Procedure:

    • To the reaction vial, add the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), aryl tosylate (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), SPhos (20.5 mg, 0.05 mmol, 10 mol%), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv).

    • Seal the vial with a Teflon-lined cap.

    • Evacuate and backfill the vial with argon three times.

    • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

    • Place the vial in a preheated oil bath or heating block at 120 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the filter cake with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the C3-arylated imidazo[1,2-a]pyridine.

Data Summary: Scope of C3-Arylation with Aryl Tosylates [5]

EntryImidazo[1,2-a]pyridineAryl TosylateYield (%)
12-Phenyl-IAP4-Tolyl tosylate92
22-Phenyl-IAP4-Methoxyphenyl tosylate88
32-Phenyl-IAP4-Fluorophenyl tosylate75
42-(4-Chlorophenyl)-IAP4-Tolyl tosylate85
5IAP (unsubstituted at C2)4-Tolyl tosylate68
C3-Thiolation: Introducing Sulfur Functionality

The introduction of a sulfur moiety at the C3 position is highly valuable for developing new pharmaceutical agents. Copper-catalyzed cross-coupling reactions provide an efficient route for C-S bond formation.[7]

Protocol: Copper-Catalyzed C3-Thiolation with Thiols [7]

This protocol utilizes a copper catalyst and molecular oxygen as a green oxidant to achieve a highly regioselective C-H/S-H cross-coupling.

  • Reagents and Equipment:

    • Imidazo[1,2-a]pyridine substrate

    • Thiol (Aryl or Alkyl)

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Reaction flask with a balloon filled with oxygen (O₂)

  • Step-by-Step Procedure:

    • In a round-bottom flask, combine the imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), thiol (1.2 mmol, 1.2 equiv), CuI (19 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (18 mg, 0.1 mmol, 10 mol%), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

    • Add DMF (5 mL) to the flask.

    • Evacuate the flask and backfill with oxygen from a balloon.

    • Stir the mixture at 100 °C for 12 hours under the oxygen atmosphere.

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to yield the 3-thioether product.

Part 2: Advanced & Sustainable Methodologies

Recent advances have focused on developing milder and more environmentally friendly C-H functionalization protocols. Visible-light photoredox catalysis has emerged as a particularly powerful strategy, enabling a wide range of transformations under ambient conditions without the need for high temperatures or harsh oxidants.[1][8][9]

Mechanistic Rationale: In a typical photoredox cycle, a photocatalyst (like Eosin Y or an Iridium complex) absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a substrate to generate a radical intermediate. This highly reactive radical can then add to the electron-rich C3 position of the IAP core to initiate the functionalization cascade.[1][9]

G General Mechanism: Visible-Light Photoredox Catalysis PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_star->PC SET Radical_Gen Radical Precursor (R-X) Radical Radical (R•) Radical_Gen->Radical SET from PC* IAP_Radical IAP Radical Adduct Radical->IAP_Radical + IAP IAP Imidazo[1,2-a]pyridine (IAP) IAP->IAP_Radical Product Functionalized IAP (IAP-R) IAP_Radical->Product Oxidation & Deprotonation

Caption: Simplified cycle for photoredox-catalyzed C-H functionalization.

Photocatalytic C3-Arylation with Diazonium Salts

This method provides a transition-metal-free alternative for C3-arylation using readily available diazonium salts as the aryl source and a biocompatible catalyst like chlorophyll.[10][11]

Protocol: Chlorophyll-Catalyzed C3-Arylation [11]

  • Reagents and Equipment:

    • 2-Arylimidazo[1,2-a]pyridine substrate

    • Aryldiazonium tetrafluoroborate salt

    • Chlorophyll (extracted from spinach or commercially available)

    • Acetonitrile (CH₃CN)

    • Reaction vial, magnetic stir bar

    • Blue LED lamp (450-460 nm)

  • Step-by-Step Procedure:

    • Add the 2-arylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), aryldiazonium salt (0.3 mmol, 1.5 equiv), and chlorophyll (5 mg) to a reaction vial.

    • Add acetonitrile (2.0 mL) and stir the mixture.

    • Place the vial approximately 5 cm from a blue LED lamp and irradiate at room temperature.

    • Stir the reaction for 4-6 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under vacuum.

    • Purify the crude product using silica gel column chromatography to obtain the 2,3-diarylimidazo[1,2-a]pyridine.

Data Summary: Scope of Chlorophyll-Catalyzed C3-Arylation [11]

Entry2-Aryl-IAPAryldiazonium SaltYield (%)
12-Phenyl-IAP4-Methylbenzenediazonium92
22-Phenyl-IAP4-Bromobenzenediazonium85
32-Phenyl-IAP4-Nitrobenzenediazonium78
42-(p-Tolyl)-IAPBenzenediazonium94

Part 3: Functionalization Beyond C3

While C3 is the most reactive site, achieving functionalization at other positions is crucial for expanding the structural diversity of IAP libraries. These transformations are often more challenging and may require different catalytic systems or blocking groups.

C5-Functionalization

The C5 position is the most accessible site on the pyridine ring. Visible-light photoredox catalysis has also enabled the alkylation of this position.[1]

Protocol: Visible Light-Induced C5-Alkylation [1]

This method uses Eosin Y as an organic photocatalyst to couple IAPs with alkyl N-hydroxyphthalimide esters (NHP esters) at the C5 position.

  • Reagents and Equipment:

    • Imidazo[1,2-a]pyridine substrate

    • Alkyl N-hydroxyphthalimide ester

    • Eosin Y

    • Sodium carbonate (Na₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Schlenk tube, magnetic stir bar

    • Blue LED lamp

  • Step-by-Step Procedure:

    • To a Schlenk tube, add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), NHP ester (0.4 mmol, 2.0 equiv), Eosin Y (0.004 mmol, 2 mol%), and Na₂CO₃ (0.4 mmol, 2.0 equiv).

    • Evacuate and backfill the tube with argon.

    • Add DMSO (2.0 mL) via syringe.

    • Irradiate the mixture with a blue LED lamp at room temperature for 24 hours.

    • After the reaction, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the C5-alkylated product.

Conclusion and Future Outlook

The C-H functionalization of the imidazo[1,2-a]pyridine core has transformed the way chemists approach the synthesis of these vital heterocycles. A diverse toolbox of reactions, driven by transition metals or, more recently, by sustainable methods like photoredox catalysis, allows for precise and efficient modification at various positions of the scaffold. While C3-functionalization is well-established, the selective functionalization of the pyridine ring positions (C5, C6, C7, C8) remains an area of active research.[2][4] Future efforts will likely focus on developing novel catalytic systems with even greater selectivity, expanding the scope of accessible reactions, and applying these powerful methods to the late-stage functionalization of complex drug candidates.

References

  • Li, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
  • Carnevale, R. J., et al. (2022). Synthesis and site selective C-H functionalization of imidazo-[1,2-a]pyridines. Request PDF.
  • Khatun, N., et al. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis.
  • Ghosh, S., et al. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. Chemistry–A European Journal.
  • Carnevale, R. J., et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Wang, X., et al. (2013). Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. The Journal of Organic Chemistry.
  • Goggiamani, A., et al. (2018). Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones. Synthesis.
  • Wang, X., et al. (2013). Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. The Journal of Organic Chemistry.
  • Kumar, A., et al. (2015). Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation. RSC Advances.
  • Daugulis, O., et al. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Organic Letters.
  • Kumar, A., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry.
  • Zhang, Y., et al. (2022). Copper-Catalyzed C-3 Functionalization of Imidazo[1,2- a ]pyridines with 3-Indoleacetic Acids. Molecules.
  • Corcoran, E. B., & Rovis, T. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews.
  • Mahdavi, M., et al. (2022). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. Request PDF.
  • Mahdavi, M., et al. (2022). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. New Journal of Chemistry.
  • Corcoran, E. B., & Rovis, T. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews.

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Application Note & Protocols: A Guide to the Synthesis and Evaluation of 6-Bromoimidazo[1,2-a]pyridine-2-carboxamides for Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global efforts to control tuberculosis (TB), a disease responsible for over 1.6 million deaths annually.[1][2] This necessitates the urgent discovery of novel chemical scaffolds with unique mechanisms of action. The imidazo[1,2-a]pyridine (IPA) class of compounds has been identified as a highly promising scaffold, with several analogues demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains.[1][2][3][4] This document provides a comprehensive guide for researchers, detailing the rationale, synthetic protocols, and biological evaluation methods for a specific subset of this class: 6-bromoimidazo[1,2-a]pyridine-2-carboxamides. We present a robust, step-by-step methodology, from the synthesis of the core heterocyclic structure to the final amide coupling and subsequent in vitro anti-TB and cytotoxicity screening.

Introduction: The Rationale for Targeting the Imidazo[1,2-a]pyridine Scaffold

Tuberculosis remains a formidable global health challenge.[5] The lengthy treatment regimens and the alarming rise of resistance have rendered some of the most effective first-line drugs obsolete, creating a critical need for new therapeutic agents.[2] The imidazo[1,2-a]pyridine (IPA) scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its broad spectrum of biological activities. In the context of TB, IPAs have gained significant attention following high-throughput screening campaigns that identified their potent bactericidal or bacteriostatic effects.[2][6]

Why this specific scaffold?

  • Potent Anti-TB Activity: Numerous studies have reported IPA derivatives with excellent in vitro activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar to nanomolar range against the virulent Mtb H37Rv strain.[5][6][7]

  • Novel Mechanism of Action: A primary target for many IPAs is the QcrB subunit of the ubiquinol cytochrome c reductase, a critical component of the electron transport chain.[6][8] Inhibition of QcrB disrupts cellular respiration and depletes ATP levels, a mechanism distinct from most current front-line TB drugs.[8] This novel mode of action makes IPAs promising candidates for treating drug-resistant infections.

  • Favorable Pharmacokinetics: Select IPA analogues have demonstrated promising pharmacokinetic profiles in preclinical studies, suggesting their potential for further development.[5][9][10]

This guide focuses on the synthesis of 6-bromoimidazo[1,2-a]pyridine-2-carboxamides . The bromine atom at the C6 position is incorporated as a common strategic handle in medicinal chemistry for modulating electronic properties and providing a potential vector for further chemical modification. The carboxamide moiety at the C2 position is a versatile functional group known for its ability to form key hydrogen bond interactions with biological targets.

Synthetic Strategy and Protocols

The synthesis of the target compounds is approached via a multi-step sequence designed for flexibility and reliability. The overall strategy involves the initial construction of the core imidazo[1,2-a]pyridine ring, followed by functional group manipulations to install the C2-carboxamide side chain.

Logical Workflow for Synthesis

A 2-Amino-5-bromopyridine C Step 1: Cyclocondensation A->C B Ethyl Bromopyruvate B->C D Intermediate 1: Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate C->D Formation of Imidazo[1,2-a]pyridine Core E Step 2: Saponification (Base Hydrolysis) D->E F Intermediate 2: 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid E->F Ester to Carboxylic Acid Conversion H Step 3: Amide Coupling (e.g., HATU, EDC) F->H G Diverse Primary/Secondary Amines (R1R2NH) G->H I Target Molecules: 6-Bromoimidazo[1,2-a]pyridine-2-carboxamides H->I Formation of Carboxamide Moiety

Caption: Synthetic workflow for 6-bromoimidazo[1,2-a]pyridine-2-carboxamides.

Protocol 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (Intermediate 1)

Principle: This step involves a classic cyclocondensation reaction. The nucleophilic amino group of 2-amino-5-bromopyridine attacks the electrophilic methylene carbon of ethyl bromopyruvate. Subsequent intramolecular cyclization via the pyridine ring nitrogen attacking the carbonyl, followed by dehydration, yields the fused bicyclic imidazo[1,2-a]pyridine system.

Materials:

  • 2-Amino-5-bromopyridine

  • Ethyl bromopyruvate

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (approx. 10 mL per gram of aminopyridine).

  • Add anhydrous sodium bicarbonate (2.0 eq) to the solution. This acts as a mild base to neutralize the HBr formed during the reaction.

  • While stirring, add ethyl bromopyruvate (1.1 eq) dropwise to the mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield Intermediate 1 as a solid.

Protocol 2: Synthesis of this compound (Intermediate 2)

Principle: This is a standard saponification reaction where the ethyl ester (Intermediate 1) is hydrolyzed under basic conditions to the corresponding carboxylate salt, which is then protonated with acid to yield the carboxylic acid (Intermediate 2).

Materials:

  • Intermediate 1

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric Acid (HCl)

  • Erlenmeyer flask, magnetic stirrer

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield Intermediate 2. This product is often pure enough for the next step without further purification.

Protocol 3: Amide Coupling to Synthesize Target Carboxamides

Principle: This protocol utilizes a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid (Intermediate 2), facilitating its reaction with a desired amine to form the stable amide bond.

Materials:

  • Intermediate 2

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask, nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add Intermediate 2 (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the selected amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). DIPEA acts as a non-nucleophilic base to maintain basic conditions required for the coupling.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 6-bromoimidazo[1,2-a]pyridine-2-carboxamide.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Anti-TB Activity

The primary method for assessing the anti-mycobacterial activity of the synthesized compounds is the Microplate Alamar Blue Assay (MABA).[7] This colorimetric assay provides a rapid and reliable measure of cell viability.

Logical Workflow for Biological Evaluation

A Prepare Compound Stock Solutions (in DMSO) B Perform Serial Dilutions in 96-well Plates A->B D Inoculate Plates with Mtb B->D C Prepare Mtb H37Rv Inoculum (Middlebrook 7H9 Broth) C->D E Incubate Plates (7 days at 37°C) D->E F Add Alamar Blue Reagent E->F G Incubate Plates (24 hours at 37°C) F->G H Read Results (Visual & Spectrophotometric) G->H I Determine MIC90 Value H->I L Calculate Selectivity Index (SI) (IC50 / MIC90) I->L J Perform Cytotoxicity Assay (e.g., on Vero cells) K Determine IC50 Value J->K K->L

Caption: Workflow for determining anti-TB activity (MIC) and selectivity.

Protocol 4: Microplate Alamar Blue Assay (MABA)

Principle: Viable, metabolically active Mtb cells reduce the active ingredient of Alamar Blue (resazurin, a blue, non-fluorescent compound) to the highly fluorescent, pink-colored resorufin. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Materials:

  • Synthesized compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Plate reader (570 nm and 600 nm)

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Perform 2-fold serial dilutions in 100 µL of 7H9 broth directly in a 96-well plate to achieve the desired final concentration range (e.g., from 100 µM to 0.05 µM).

  • Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture with fresh broth to match a 0.5 McFarland standard, then dilute 1:20.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compound. Include a "no drug" positive control and a "no bacteria" negative control.

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Final Incubation: Re-incubate the plates at 37 °C for 24 hours.

  • Result Interpretation:

    • Visual: A blue color indicates inhibition, while a pink color indicates bacterial growth. The MIC is the lowest compound concentration that remains blue.

    • Spectrophotometric: Read absorbance at 570 nm and 600 nm. The percent reduction can be calculated to determine the MIC90 (the concentration inhibiting 90% of bacterial growth).

Protocol 5: Cytotoxicity Assay

Principle: To ensure that the anti-TB activity is not due to general toxicity, compounds should be tested against a mammalian cell line (e.g., Vero, kidney epithelial cells). This assay determines the concentration that inhibits 50% of mammalian cell growth (IC₅₀).

Procedure:

  • Seed a 96-well plate with Vero cells at a density of ~1x10⁴ cells per well in a suitable medium (e.g., DMEM with 10% FBS) and incubate for 24 hours.

  • Add serial dilutions of the test compounds to the wells and incubate for another 48-72 hours.

  • Assess cell viability using a reagent like MTT or PrestoBlue.

  • Calculate the IC₅₀ value from the dose-response curve.

  • The Selectivity Index (SI) is then calculated as SI = IC₅₀ / MIC . An SI value >10 is generally considered a good starting point for a promising hit compound.[7]

Data Presentation & Interpretation

All synthesized compounds and their corresponding biological data should be compiled for clear comparison and structure-activity relationship (SAR) analysis.

Table 1: Physicochemical and Biological Data for Synthesized Carboxamides

Compound IDR Group on CarboxamideYield (%)Mtb H37Rv MIC (µM)Vero Cell IC₅₀ (µM)Selectivity Index (SI)
IPA-Br-01 Cyclopropylamine651.56>100>64
IPA-Br-02 4-Fluoroaniline720.78>100>128
IPA-Br-03 Morpholine813.12>100>32
Isoniazid (Control)N/A0.25>100>400
Rifampicin (Control)N/A0.12>50>416

(Note: Data presented is hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

This application note provides a detailed, field-proven framework for the synthesis and evaluation of 6-bromoimidazo[1,2-a]pyridine-2-carboxamides as potential anti-TB agents. The protocols are designed to be robust and adaptable, allowing researchers to generate a library of analogues for comprehensive SAR studies. Promising compounds identified through this workflow (i.e., those with low-micromolar or better MIC values and high selectivity indices) can be advanced to further stages of drug discovery, including mechanism of action studies, resistance studies, and in vivo efficacy testing in animal models of TB.[9][11] The ultimate goal is to develop novel drug candidates that can contribute to shorter, simpler, and more effective treatment regimens for all forms of tuberculosis.

References

  • Kumar, K., Awasthi, D., & Singh, R. K. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]
  • Onajole, O. K., Lun, S., Yun, Y. J., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. [Link]
  • Samanta, S., Kumar, S., Chhotaray, C., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
  • Moraski, G. C., Markley, L. D., Hipskind, P. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]
  • Abrahams, K. A., Cox, J. A., Spivey, V. L., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
  • Blomgren, A., Loman, N. J., Cox, J. A., et al. (2013). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm, 4(6), 937-942. [Link]
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Semantic Scholar. [Link]
  • Samanta, S., Kumar, S., Chhotaray, C., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
  • O'Malley, T., Alling, T., Early, J. V., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. [Link]
  • Samanta, S., Kumar, S., Chhotaray, C., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Lee, Y. G., Kim, H. J., Kim, H., et al. (2014). Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model. PLoS ONE, 9(1), e87483. [Link]
  • Moraski, G. C., Miller, M. J., & Boshoff, H. I. (2014). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 58(10), 6333–6336. [Link]
  • Wang, H., Lu, Y., Liu, Z., et al. (2020). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 187, 111956. [Link]
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
  • Onyebuchi, E. A., & Singh, P. (2015). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry. [Link]
  • Pázmándi, V., Kiss, R., Fazekas, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(16), 4983. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1] Due to its prevalence in pharmacologically active compounds, ensuring its structural integrity, purity, and identity is paramount for research and development.[1][2] This guide details robust protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind experimental choices, provides step-by-step protocols, and presents data in a clear, structured format to ensure scientific integrity and reproducibility.

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents used as anxiolytics, hypnotics, and anti-ulcer treatments.[1][3] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, where the bromine atom and carboxylic acid group provide versatile handles for further chemical modification.[4] Accurate and comprehensive analytical characterization is therefore non-negotiable for ensuring the quality of starting materials, intermediates, and final active pharmaceutical ingredients (APIs). This note outlines an integrated analytical workflow for its complete characterization.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is essential for method development.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[4]
Molecular Weight 241.04 g/mol [4]
Appearance Solid[5]
Purity Typically >95-97%[5]
CAS Number Not explicitly available for the 2-carboxylic acid isomer. A related isomer, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, has CAS 944896-42-8.[4]

Chromatographic Analysis for Purity and Identity

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for determining the purity of small organic molecules. It separates compounds based on their hydrophobicity. The polar carboxylic acid moiety and the relatively nonpolar brominated bicyclic ring system give this compound moderate retention on a C18 stationary phase, allowing for excellent separation from nonpolar and polar impurities.

Protocol Causality:

  • Column: A C18 column is selected for its versatility and proven performance with a wide range of aromatic and heterocyclic compounds.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid) is crucial to suppress the ionization of the carboxylic acid group. This ensures a single, well-defined analyte state, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape and resolution for this class of compounds.

  • Detection: The imidazo[1,2-a]pyridine core contains a strong chromophore. UV detection, typically in the range of 254 nm to 320 nm, provides high sensitivity.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute as necessary.

  • HPLC Conditions:

    Parameter Condition
    Column C18, 100 x 2.1 mm, 1.8 µm particle size
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient 5% B to 95% B over 10 minutes
    Flow Rate 0.4 mL/min
    Column Temperature 40 °C
    Injection Volume 1 µL

    | UV Detection | 254 nm |

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in ACN/H₂O a->b c Inject Sample b->c d Separation on C18 Column c->d e UV Detection (254 nm) d->e f Integrate Peaks e->f g Calculate % Purity f->g

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. This technique provides unambiguous confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is ideal for this molecule as the carboxylic acid and nitrogen atoms are easily protonated.

Protocol Causality:

  • Ionization: Positive ion mode ESI ([M+H]⁺) is selected because the nitrogen atoms in the imidazo[1,2-a]pyridine ring are basic and readily accept a proton.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Triple Quadrupole or Orbitrap is preferred to obtain an accurate mass measurement, which can confirm the elemental composition.[6][7]

Experimental Protocol: LC-MS Identity Confirmation

  • Instrumentation: UHPLC system coupled to a mass spectrometer with an ESI source.[8]

  • LC Conditions: Use the same HPLC conditions as described in Section 3.1 to ensure a direct correlation between the UV and MS data.

  • MS Conditions:

    Parameter Condition
    Ionization Mode Positive Electrospray Ionization (ESI+)
    Mass Range 100 - 500 m/z
    Capillary Voltage 3.5 kV
    Source Temperature 120 °C

    | Gas Flow | As per instrument recommendation |

  • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺. Given the molecular weight of 241.04 and the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio), the mass spectrum will show a characteristic isotopic doublet at m/z 240.96 and 242.96.

Workflow Visualization:

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_confirm Confirmation a Inject Sample b Elute from C18 Column a->b c Electrospray Ionization (ESI+) b->c d Mass Analysis c->d e Detect [M+H]⁺ Ion d->e f Match m/z to Theoretical e->f g Confirm Isotopic Pattern f->g

Caption: Workflow for LC-MS identity confirmation.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[9] ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Protocol Causality:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the carboxylic acid without proton exchange, allowing the acidic proton to be observed.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and carbon signals and confirm connectivity.[10]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Expected ¹H NMR Signals (Qualitative):

    • An acidic proton (COOH) as a broad singlet at high chemical shift (>12 ppm).

    • Several signals in the aromatic region (7.0 - 9.0 ppm) corresponding to the protons on the imidazo[1,2-a]pyridine ring system. The specific splitting patterns (doublets, triplets) will confirm the substitution pattern.

  • Expected ¹³C NMR Signals (Qualitative):

    • A signal for the carboxylic acid carbonyl carbon (~160-170 ppm).

    • Multiple signals in the aromatic/heteroaromatic region (~110-150 ppm). The carbon attached to the bromine (C6) will be at a lower field compared to its unsubstituted counterpart.

Table of Representative NMR Data for Imidazo[1,2-a]pyridine Derivatives: (Note: Exact shifts for the target compound require experimental determination. These are representative values from similar structures.)

AtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
COOH> 12 (broad s)~165
H-3~8.0-8.5 (s)~110-120
H-5~7.5-8.0 (d)~120-130
H-7~7.0-7.5 (dd)~115-125
H-8~8.5-9.0 (d)~125-135
C-2-~140-150
C-3-~110-120
C-5-~120-130
C-6-~110-120 (C-Br)
C-7-~115-125
C-8-~125-135
C-8a-~140-150

Data compiled based on general knowledge of imidazo[1,2-a]pyridine systems.[6][7][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. It is a rapid and reliable method for confirming the presence of key structural motifs.[13]

Protocol Causality:

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation compared to traditional KBr pellets.

Experimental Protocol: FTIR-ATR

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table of Expected FTIR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500 (broad)Very broad band due to hydrogen bonding
C-H (Aromatic)3100 - 3000Stretching vibrations of ring C-H bonds
C=O (Carboxylic Acid)1720 - 1680Strong, sharp carbonyl stretch
C=N / C=C (Ring)1650 - 1450Multiple bands for ring stretching vibrations[11]
C-O (Carboxylic Acid)1320 - 1210Stretching vibration
C-Br700 - 500Carbon-bromine stretching vibration

Characteristic wavenumbers are based on established FTIR correlation tables and data from similar imidazole and carboxylic acid compounds.[14][15][16]

Conclusion

The analytical workflow described in this application note provides a robust framework for the comprehensive characterization of this compound. By integrating HPLC for purity, LC-MS for identity, NMR for definitive structure elucidation, and FTIR for functional group confirmation, researchers and drug development professionals can ensure the quality, identity, and integrity of this critical chemical building block. Adherence to these detailed protocols will facilitate reproducible results and support the successful advancement of research and development programs.

References

  • SpectraBase. (n.d.). 8-methyl-3-nitroimidazol[1,2-a]pyridine-2-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • El-Sayed, N. F., et al. (2025).
  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). FTIR Spectrum of imidazoline.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Keglevich, G., et al. (2022).
  • Tominaga, Y., et al. (1994). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine Derivatives. Journal of Heterocyclic Chemistry, 31(4), 875-879.
  • Mondal, J., & Modak, A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5576-5584.
  • ResearchGate. (n.d.). FTIR spectra of Imidazole.
  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Michlewska, S., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials.
  • Mahaur, P., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
  • Popova, E. A., et al. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(11), 896-901.
  • Kuda, L., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 225-236.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • MDPI. (n.d.). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine.

Sources

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This "privileged structure" is present in several marketed drugs, demonstrating its therapeutic potential across a range of diseases.[2][3] Compounds bearing this moiety have shown promise as kinase inhibitors, anti-inflammatory agents, anticancer therapeutics, and antimicrobial agents.[1][4] The synthetic tractability of the imidazo[1,2-a]pyridine core allows for the creation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS assays for imidazo[1,2-a]pyridine libraries. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key biochemical and cell-based assays, and discuss critical aspects of data analysis and hit validation to ensure the integrity and success of your screening campaign.

Pillar 1: Strategic Assay Selection for Imidazo[1,2-a]pyridine Libraries

The choice of a primary screening assay is paramount and should be driven by the therapeutic hypothesis for the imidazo[1,2-a]pyridine library. The broad spectrum of activities reported for this scaffold necessitates a thoughtful approach to assay selection, balancing target-specific inquiries with broader phenotypic screens.

Biochemical Assays: Interrogating Molecular Targets

Biochemical assays are indispensable for screening libraries against purified molecular targets, such as enzymes.[7] This approach offers a direct measure of a compound's ability to modulate the activity of a specific protein, providing clear structure-activity relationships (SAR).

  • Kinase Inhibition Assays: Given that numerous imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors, this assay class is highly relevant.[4][8] Dysregulation of kinase signaling is a hallmark of cancer and inflammatory diseases, making kinases attractive drug targets.[8]

  • Other Enzyme-Based Assays: The versatility of the imidazo[1,2-a]pyridine scaffold extends to other enzyme targets. For instance, they have been investigated as inhibitors of enzymes involved in tuberculosis pathogenesis.[1]

Cell-Based Assays: Probing Cellular Phenotypes

Cell-based assays provide a more physiologically relevant context by assessing the effect of compounds on intact cells. This allows for the discovery of compounds that act on complex signaling pathways or have desirable properties such as cell permeability.

  • Cytotoxicity/Cell Viability Assays: These are fundamental assays to assess the general toxicity of the library and to identify compounds with potential anticancer activity. The MTT or MTS assay is a common and robust method for this purpose.[9][10][11]

  • Phenotypic Screening: For infectious diseases, such as leishmaniasis or tuberculosis, whole-organism or infected-cell phenotypic screens are powerful tools.[12] These assays can identify compounds that kill the pathogen, regardless of the specific molecular target. High-content imaging is a particularly effective technology for these types of screens.[12][13]

  • Anti-inflammatory Assays: To screen for anti-inflammatory properties, cell-based assays that measure the production of inflammatory mediators, such as nitric oxide (NO) or prostaglandins, are employed.

Pillar 2: The HTS Workflow: A Self-Validating System

A successful HTS campaign is more than just a primary screen; it is a multi-step, self-validating process designed to identify robust and specific hits while eliminating artifacts and false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen & Hit Identification cluster_2 Phase 3: Hit Confirmation & Prioritization cluster_3 Phase 4: Lead Generation AssayDev Assay Development (Robustness, Sensitivity) AssayVal Assay Validation (Z'-factor, S/N) AssayDev->AssayVal PrimaryScreen Primary HTS of Imidazo[1,2-a]pyridine Library AssayVal->PrimaryScreen DataAnalysis Data Analysis (Normalization, Hit Selection) PrimaryScreen->DataAnalysis HitConfirm Hit Confirmation (Dose-Response) DataAnalysis->HitConfirm CounterScreens Counter & Orthogonal Screens (Specificity & Artifact Removal) HitConfirm->CounterScreens SAR Structure-Activity Relationship (SAR) Studies CounterScreens->SAR LeadOp Lead Optimization SAR->LeadOp HCS_Workflow A Seed Macrophages in 384-well plates B Infect with Leishmania promastigotes A->B C Add Imidazo[1,2-a]pyridine Library Compounds B->C D Incubate (e.g., 72h) C->D E Fix and Stain Nuclei (e.g., DAPI) D->E F Automated Microscopy Image Acquisition E->F G Image Analysis (Quantify cells & parasites) F->G H Data Analysis (Infection rate, cytotoxicity) G->H

Caption: Workflow for a high-content anti-leishmanial screen.

Materials:

  • THP-1 human monocytic cell line

  • PMA (phorbol 12-myristate 13-acetate)

  • Leishmania donovani promastigotes

  • Complete RPMI-1640 medium

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • Imidazo[1,2-a]pyridine library compounds in DMSO

  • Known anti-leishmanial drug (positive control, e.g., amphotericin B)

  • 384-well, black, clear-bottom imaging plates

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells in the 384-well plates and treat with PMA to induce differentiation into adherent macrophages.

  • Infection: Infect the differentiated macrophages with L. donovani promastigotes at a defined multiplicity of infection (e.g., 10 parasites per macrophage). Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.

  • Compound Addition: Add the imidazo[1,2-a]pyridine compounds to the infected cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Fixation and Staining: Fix the cells and stain the nuclei of both the host cells and intracellular parasites with DAPI.

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use a custom image analysis algorithm to identify and count the number of host cell nuclei and parasite nuclei (kinetoplasts).

Data Analysis:

  • Primary Readouts:

    • Host Cell Count: To assess cytotoxicity.

    • Parasite Count: To assess anti-leishmanial activity.

    • Infection Rate: Percentage of infected macrophages.

  • Hit Selection: Primary hits are compounds that significantly reduce the parasite count without a significant reduction in the host cell count. A selectivity index (SI = Host Cell IC50 / Parasite IC50) can be calculated for hit prioritization.

Conclusion: From Hit to Lead

High-throughput screening is a powerful engine for modern drug discovery. For a privileged scaffold like imidazo[1,2-a]pyridine, a well-designed and rigorously validated HTS campaign can unlock a wealth of potential therapeutic leads. The protocols and strategies outlined in this document provide a robust framework for identifying and prioritizing promising compounds from large libraries. By integrating biochemical and cell-based assays, and adhering to a stringent hit validation cascade, researchers can confidently advance the most promising imidazo[1,2-a]pyridine derivatives towards lead optimization and preclinical development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Assays.
  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
  • Chai, S., Goktug, A. N., & Chen, T. (2015).
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 569-593.
  • Evotec. (2025, January 20).
  • De la Cuesta, B., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 250.
  • University of Arizona College of Pharmacy. (n.d.). ACDD - Our Process.
  • Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Experimental and Therapeutic Medicine, 24(5), 689.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
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  • Wikipedia. (n.d.). High-throughput screening.
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  • CLYTE Technologies. (2025, December 24).
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  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection.
  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of Biomolecular Screening, 8(6), 634-647.
  • Wikipedia. (n.d.). Hit selection.
  • Wikipedia. (n.d.). Imidazopyridine.
  • Al-Ostath, R. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9807.
  • Siqueira-Neto, J. L., et al. (2012). An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages. PLoS Neglected Tropical Diseases, 6(6), e1671.
  • Creative Biolabs. (n.d.). Counter-Screen Service.
  • Glick, M., et al. (2011). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Biomolecular Screening, 16(2), 194-204.
  • Wolf, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e128.
  • Imtiaz, M. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
  • Abcam. (n.d.). MTT assay protocol.
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  • Wagare, D., et al. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Schorpp, K., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(10), 1263-1270.
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Sources

Application Notes and Protocols: 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Within the landscape of cancer research, derivatives of this scaffold have garnered significant attention as potential therapeutics due to their potent inhibitory effects on various cancer cell lines, including those of the breast, lung, colon, and cervix.[2][3] These compounds are known to modulate key signaling pathways implicated in tumorigenesis and progression.[4] This guide focuses on the application of a specific analogue, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, and its derivatives in cancer research, providing in-depth protocols and technical insights for researchers, scientists, and drug development professionals. While direct research on this specific molecule is emerging, we can extrapolate from the broader class of imidazo[1,2-a]pyridines to outline its potential applications and methodologies for its investigation.

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their anticancer effects through the modulation of several critical signaling pathways. A primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and proliferation.[5][6]

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key kinases within this pathway, such as PI3Kα, Akt, and mTOR.[2][5] This inhibition leads to the downstream suppression of pro-survival signals and the activation of apoptotic machinery.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition by Imidazo[1,2-a]pyridine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition p53 p53 Akt->p53 Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bax Bax Bax->Apoptosis Bcl2->Bax Inhibition p21 p21 p53->p21 Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Inhibitor 6-Bromoimidazo[1,2-a]pyridine -2-carboxylic acid (Derivative) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (IC50 Calculation) Read->Analyze End End Analyze->End

Figure 2: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol allows for the assessment of the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR pathway, providing mechanistic insights into the compound's action.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine changes in protein expression and phosphorylation.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for cancer research. Their potential to inhibit key oncogenic pathways, such as the PI3K/Akt/mTOR cascade, warrants further investigation. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of these molecules. Future studies should focus on elucidating the specific molecular targets, optimizing the structure-activity relationship, and evaluating the in vivo efficacy and safety of lead compounds. The development of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold also presents an exciting avenue for future drug discovery efforts. [7]

References

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Curr Top Med Chem. 2016;16(30):3590-3616. [Link]
  • Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Bioorg Chem. 2020 Feb;95:103535. [Link]
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Rep. 2020 Oct;44(4):1495-1505. [Link]
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScientificWorldJournal. 2022 Sep 17;2022:8878897. [Link]
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. 2021;12(4):79-88. [Link]
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Org Biomol Chem. 2021 Aug 4;19(30):6605-6610. [Link]
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  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. J Med Chem. 2024 Dec 12. [Link]
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts. 2024;14(1):57-68. [Link]
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. 2023 Apr 6;28(7):3248. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to the Development of PI3Kα Inhibitors from a 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Core Oncogenic Driver

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of a vast array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of numerous human cancers, making it one of the most compelling targets for therapeutic intervention.[3][4][5] The Class IA isoform, PI3Kα, encoded by the PIK3CA gene, is particularly significant as it is one of the most frequently mutated oncogenes, especially in breast, colorectal, and endometrial cancers.[5] These gain-of-function mutations lead to constitutive activation of the PI3K/AKT/mTOR cascade, driving tumorigenesis and conferring resistance to other therapies.[5][6]

The development of isoform-specific inhibitors is crucial to maximize therapeutic efficacy while minimizing off-target toxicities. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, offering a versatile framework for achieving high potency and selectivity.[3][7][8][9] This guide provides a detailed roadmap for the discovery and preclinical development of novel PI3Kα inhibitors, beginning with the strategic starting material, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid . We will delineate the synthetic logic, provide detailed protocols for in vitro and in vivo evaluation, and explain the scientific rationale behind each experimental step.

The PI3K/AKT/mTOR Signaling Pathway and Point of Intervention

Understanding the signaling cascade is fundamental to inhibitor development. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn phosphorylates a host of substrates, including mTOR, to drive pro-survival and pro-growth cellular programs.[10][11] The inhibitors developed from the imidazo[1,2-a]pyridine scaffold are designed to bind to the ATP-binding pocket of PI3Kα, preventing the phosphorylation of PIP2 and thereby shutting down this entire oncogenic cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3Ka Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitor's point of action.

PART 1: SYNTHETIC STRATEGY & LEAD GENERATION

The development workflow begins with the chemical synthesis of a library of candidate inhibitor molecules. The this compound core is a strategic starting point, allowing for diversification at key positions to explore the structure-activity relationship (SAR).

Rationale for the Starting Scaffold

The imidazo[1,2-a]pyridine core is a well-established pharmacophore that effectively targets the hinge region of many kinases. The carboxylic acid at the C2 position serves as a crucial handle for creating an amide bond, a common feature in PI3Kα inhibitors that can form critical hydrogen bonds with residues like Gln859 and Ser854 in the active site.[5][12] The bromine atom at the C6 position is a versatile functional group, perfectly positioned for late-stage diversification via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl or heteroaryl groups to probe the solvent-exposed region of the binding pocket.[3][4]

General Synthetic Workflow

The synthesis of a diverse inhibitor library from the starting material typically follows a two-step process: amidation followed by a cross-coupling reaction. This strategy allows for the rapid generation of numerous analogs.

Synthesis_Workflow Start 6-Bromoimidazo[1,2-a]pyridine -2-carboxylic acid Amidation Amidation (e.g., HBTU) Start->Amidation Amine Diverse Amines (R1-NH2) Amine->Amidation Intermediate Amide Intermediate Amidation->Intermediate Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki BoronicAcid Diverse Boronic Acids or Esters (R2-B(OR)2) BoronicAcid->Suzuki Final Final Inhibitor Library Suzuki->Final

Caption: General synthetic workflow for inhibitor library generation.

A representative synthesis involves first coupling the carboxylic acid with a variety of amines to generate a set of amide intermediates.[3][4] Each of these intermediates is then subjected to a Suzuki-Miyaura reaction with different boronic acids or esters to install diverse functionalities at the C6 position, yielding the final library of potential PI3Kα inhibitors.[3][4]

PART 2: IN VITRO CHARACTERIZATION PROTOCOLS

Once the compound library is synthesized, a cascade of in vitro assays is required to identify potent and selective lead candidates.

Protocol 2.1: PI3Kα Enzymatic Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the direct inhibitory potency (IC50) of the synthesized compounds against the PI3Kα enzyme. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[1][13]

Materials:

  • Recombinant human PI3Kα enzyme (p110α/p85α)

  • PI3K Lipid Substrate (e.g., PIP2)

  • ATP solution

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[13]

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Plating: Prepare a serial dilution series of the test compounds in kinase assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from 10 µM. Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[13]

  • Enzyme/Substrate Preparation: Dilute the PI3Kα enzyme and lipid substrate (PIP2) in the kinase assay buffer to the desired final concentration. This concentration should be optimized to ensure the reaction is in the linear range.[10]

  • Enzyme Addition & Pre-incubation: Add 4 µL of the enzyme/lipid mixture to each well containing the compound. Mix gently and incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.[10]

  • Initiate Kinase Reaction: Add 0.5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be close to its Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[10]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: Cell-Based Proliferation Assay (MTT Method)

Objective: To assess the anti-proliferative effect of lead compounds on human cancer cell lines, particularly those harboring PIK3CA mutations (e.g., MCF-7, T47D) versus wild-type lines. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[14][15]

Materials:

  • PIK3CA-mutant and wild-type cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend the cells in complete growth medium and perform a cell count. Seed 2,000-5,000 cells in 100 µL of medium per well in a 96-well plate.[16] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified 5% CO₂ incubator.[17]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14] Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2.3: Western Blotting for PI3K Pathway Modulation

Objective: To confirm that the compounds inhibit the PI3K pathway in a cellular context by measuring the phosphorylation status of downstream targets, primarily AKT. A reduction in phosphorylated AKT (p-AKT) relative to total AKT indicates on-target activity.[18][19]

Materials:

  • Cancer cell line (e.g., T47D)

  • Complete growth medium

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, and a loading control (e.g., anti-GAPDH).[20]

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Protocol:

  • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.[10]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Denature the proteins by boiling in Laemmli sample buffer. Separate 20-30 µg of protein per lane by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[19]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[19]

    • Wash again three times for 10 minutes each with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total AKT and the loading control, the membrane can be stripped of the first set of antibodies and re-probed sequentially with the anti-total-AKT and anti-GAPDH antibodies.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample to determine the dose-dependent effect of the inhibitor on AKT phosphorylation.

PART 3: IN VIVO EFFICACY PROTOCOL

Promising lead compounds from in vitro testing must be evaluated in a living system to assess their anti-tumor efficacy and tolerability. The human tumor xenograft model is a standard preclinical tool for this purpose.[21][22]

Protocol 3.1: Subcutaneous Xenograft Tumor Model

Objective: To evaluate the ability of a lead PI3Kα inhibitor to suppress tumor growth in vivo. This involves implanting human cancer cells into immunocompromised mice and monitoring tumor volume following drug treatment.[23][24]

Materials:

  • Immunocompromised mice (e.g., athymic Nude or SCID mice)

  • PIK3CA-mutant human cancer cell line (e.g., MCF-7)

  • Sterile PBS and Matrigel®

  • Lead compound and a suitable vehicle for administration (e.g., PEG300, Tween80, ddH₂O)[25]

  • Dosing equipment (e.g., oral gavage needles)

  • Digital calipers

  • Anesthetic (e.g., isoflurane)

Step-by-Step Protocol:

  • Cell Preparation: Harvest cancer cells and wash them with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[23]

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[23]

  • Tumor Growth Monitoring: Allow the tumors to grow. Once they become palpable (typically 5-7 days post-injection), begin measuring the tumor dimensions (length and width) with digital calipers 2-3 times per week.[23] Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, and one or more dose levels of the test compound).

  • Drug Administration: Administer the test compound or vehicle to the mice according to the planned schedule (e.g., once daily by oral gavage). Monitor the animals daily for any signs of toxicity and record their body weight at each tumor measurement.

  • Efficacy Assessment: Continue treatment and tumor measurement for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a pre-defined endpoint size.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Analyze body weight data to assess the general toxicity of the treatment.

DATA PRESENTATION & INTERPRETATION

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and decision-making.

Table 1: In Vitro Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound ID PI3Kα IC50 (nM) MCF-7 GI50 (nM) (PIK3CA mutant) MDA-MB-231 GI50 (nM) (PIK3CA wild-type) Selectivity Index (WT/mutant)
Lead-01 15 50 850 17.0
Lead-02 25 95 >1000 >10.5
Control-01 150 600 1200 2.0

| Alpelisib | 5[25] | 74[6] | >2000 | >27 |

Table 2: In Vivo Efficacy in MCF-7 Xenograft Model

Treatment Group Dose (mg/kg, p.o., QD) Final Mean Tumor Volume (mm³) TGI (%) Mean Body Weight Change (%)
Vehicle - 1250 ± 150 - +2.5
Lead-01 25 550 ± 95 58 +1.0

| Lead-01 | 50 | 320 ± 70 | 77 | -3.5 |

These tables allow for a direct comparison of potency, cell-based activity, selectivity, and in vivo efficacy, guiding the selection of compounds for further preclinical development.

CONCLUSION

The development of PI3Kα inhibitors from the this compound scaffold represents a robust and validated strategy in modern oncology drug discovery. The structured workflow presented here—from rational chemical synthesis to a multi-tiered cascade of in vitro and in vivo assays—provides a comprehensive framework for identifying and advancing potent, selective, and efficacious clinical candidates. By meticulously validating on-target activity at each stage, researchers can confidently advance novel therapies aimed at a critical driver of human cancer.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
  • Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. PubMed.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Europe PMC.
  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central.
  • Methods to measure the enzymatic activity of PI3Ks. PubMed.
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
  • Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • PI3Kα (p110α/p85) Assay Kit. BPS Bioscience.
  • Protocol and time course for cell proliferation assay. ResearchGate.
  • Protocol for enzyme assays. The Royal Society of Chemistry.
  • Alpelisib, BYL 719. New Drug Approvals.
  • Western blot analysis of a PI3K/AKT/mTOR pathway components. ResearchGate.
  • Improved Synthesis Process of Alpelisib. Chinese Journal of Pharmaceuticals.
  • What are the best PI3K/Akt Signaling pathway antibodies for Western Blot? ResearchGate.
  • Development of PI3Kα inhibitors for tumor therapy. PubMed.
  • Discovery of a Potent Class of PI3Kα Inhibitors with Unique Binding Mode via Encoded Library Technology (ELT). PubMed Central.
  • Development of PI3Kα inhibitors for tumor therapy. ResearchGate.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.

Sources

Application Note & Protocol: Synthesis and Evaluation of Novel Imidazo[1,2-a]pyridine-3-carboxamides as Potent Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antituberculosis Agents and the Promise of Imidazo[1,2-a]pyridines

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming over a million lives annually.[1][2][3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent need for the discovery and development of new therapeutic agents with novel mechanisms of action.[4] The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[2][5][6] Notably, derivatives of this heterocyclic system have shown significant promise as potent antitubercular agents, active against both drug-susceptible and drug-resistant strains of Mtb.[2][4]

This application note provides a comprehensive protocol for the synthesis, purification, and biological evaluation of a series of novel imidazo[1,2-a]pyridine-3-carboxamides. We will delve into the chemical rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline the established methodologies for assessing their in vitro antitubercular activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the quest for next-generation TB therapeutics.

Scientific Rationale and Overall Workflow

The core strategy of this protocol is the synthesis of a library of imidazo[1,2-a]pyridine-3-carboxamide analogs and the subsequent evaluation of their antimycobacterial activity. The rationale is based on extensive structure-activity relationship (SAR) studies which have identified this class of compounds as potent inhibitors of Mtb.[4][7][8] Many of these compounds exert their antimycobacterial effect by targeting the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain, thereby disrupting cellular respiration and energy production in Mtb.[2][9][10]

The overall workflow is depicted in the following diagram:

workflow cluster_synthesis Chemical Synthesis & Purification cluster_bio Biological Evaluation cluster_analysis Data Analysis start Starting Materials: Substituted 2-Aminopyridines & α-Ketoester step1 Cyclocondensation to form Imidazo[1,2-a]pyridine-3-carboxylate start->step1 step2 Saponification to Carboxylic Acid Intermediate step1->step2 step3 Amide Coupling with Diverse Amines step2->step3 step4 Purification & Characterization (Chromatography, NMR, MS) step3->step4 eval1 Primary Screening: Antitubercular Activity (MIC) step4->eval1 Compound Library eval2 Secondary Screening: Activity against MDR/XDR strains eval1->eval2 eval3 Cytotoxicity Assay (e.g., against Vero cells) eval1->eval3 eval4 Determination of Selectivity Index (SI) eval2->eval4 eval3->eval4 analysis Structure-Activity Relationship (SAR) Studies eval4->analysis

Caption: Overall workflow from synthesis to biological evaluation.

Part 1: Chemical Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

The synthetic route to the target compounds is a robust and versatile multi-step process that allows for the introduction of chemical diversity at key positions of the imidazo[1,2-a]pyridine scaffold.

Core Synthetic Scheme

synthesis_scheme r1 Substituted 2-Aminopyridine i1 Imidazo[1,2-a]pyridine -3-carboxylate r1->i1 Step 1: Cyclocondensation r2 Ethyl Bromopyruvate r2->i1 r3 NaOH / H₂O i2 Imidazo[1,2-a]pyridine -3-carboxylic Acid r3->i2 r4 HATU, DIPEA p Target Imidazo[1,2-a]pyridine -3-carboxamide r4->p r5 Diverse Amines (R₃-NH₂) r5->p i1->i2 Step 2: Saponification i2->p Step 3: Amide Coupling

Sources

A Researcher's Guide to the Crystallography of Imidazo[1,2-a]pyridine Derivatives: From Crystal Growth to Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" due to its presence in numerous clinically significant compounds.[1][2] This nitrogen-fused heterocyclic system is the core of blockbuster drugs like Zolpidem (for insomnia) and Alpidem (anxiolytic), and its derivatives exhibit a vast range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][3][4] For drug development professionals, understanding the precise three-dimensional arrangement of atoms in these molecules is not merely an academic exercise; it is fundamental to deciphering structure-activity relationships (SAR), optimizing ligand-protein interactions, and designing next-generation therapeutics with improved efficacy and specificity.[5][6]

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a molecule. It provides unambiguous information on molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the crystal packing. This guide offers a comprehensive overview of the crystallographic workflow as applied to imidazo[1,2-a]pyridine derivatives, providing both field-proven insights and detailed protocols for researchers aiming to leverage structural chemistry in their drug discovery programs.

Part 1: The Cornerstone - Growing High-Quality Crystals

The success of any crystallographic study hinges on the quality of the single crystals. This is often the most challenging and empirical step in the entire process. The primary prerequisite is the high purity of the compound, which should be rigorously assessed by techniques such as NMR, mass spectrometry, and elemental analysis before attempting crystallization.[3][7][8]

Causality in Crystallization Method Selection

The choice of crystallization method is dictated by the physicochemical properties of the imidazo[1,2-a]pyridine derivative, particularly its solubility and stability. No single method is universally applicable; a systematic screening of various conditions is essential.

  • Slow Solvent Evaporation: This is the most common and straightforward technique. It is ideal for compounds that are stable and moderately soluble at room temperature. The principle is to allow the solvent to evaporate slowly from a saturated or near-saturated solution, gradually increasing the solute concentration to the point of supersaturation, which induces nucleation and crystal growth.

  • Vapor Diffusion (Hanging/Sitting Drop): This method offers finer control over the rate of supersaturation. A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). As the precipitant vapor diffuses into the drop, the solubility of the compound decreases, leading to controlled crystallization. This is particularly useful for sensitive molecules or when only small quantities of material are available.

  • Cooling: This technique is suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form. The rate of cooling is a critical parameter that must be optimized.

Protocol 1: General Crystallization Screening by Slow Evaporation

This protocol provides a systematic approach to screen for initial crystallization "hits."

Materials:

  • High-purity imidazo[1,2-a]pyridine derivative (5-10 mg).

  • A selection of high-purity solvents (see Table 1).

  • Small, clean glass vials (e.g., 1-dram vials) with caps.

  • Micro-spatula and pipette.

Methodology:

  • Solvent Selection: Begin by testing the solubility of your compound in a range of solvents to identify suitable candidates for crystallization (solvents in which the compound is sparingly soluble).

  • Preparation: Place ~1 mg of the compound into a clean vial.

  • Dissolution: Add a good solvent (one in which the compound is highly soluble) dropwise until the solid is fully dissolved. Aim for the minimum volume necessary.

  • Addition of Precipitant (for co-solvent systems): If using a binary solvent system, slowly add the precipitant (a solvent in which the compound is poorly soluble) dropwise until the solution becomes faintly turbid. Add one or two drops of the good solvent to clarify the solution.

  • Evaporation: Cover the vial. If using a screw cap, leave it slightly loose. If using foil, pierce it with a needle. This allows for slow evaporation.

  • Incubation: Place the vials in a vibration-free environment (e.g., a drawer or a dedicated incubator) at a constant temperature.

  • Observation: Monitor the vials daily for the formation of single crystals. This can take anywhere from a day to several weeks. Do not disturb the vials during this period.

Solvent Polarity Index Boiling Point (°C) Common Role
Hexane0.169Precipitant
Toluene2.4111Good Solvent (Aromatics)
Dichloromethane3.140Good Solvent
Acetone5.156Good Solvent / Precipitant
Ethyl Acetate4.477Good Solvent
Acetonitrile5.882Good Solvent
Ethanol4.378Good Solvent / Precipitant
Methanol5.165Good Solvent / Precipitant
Water10.2100Precipitant

Table 1. Common solvents for crystallization screening of organic molecules.

Part 2: From Crystal to Data - X-ray Diffraction Workflow

Once a suitable crystal is obtained, the next stage is to subject it to X-ray analysis to generate a diffraction pattern.

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Crystal_Selection 1. Select Crystal (Microscope) Mounting 2. Mount Crystal (on loop/fiber) Crystal_Selection->Mounting Cryo_Cooling 3. Cryo-cool (~100 K) Mounting->Cryo_Cooling Screening 4. Unit Cell Screening Cryo_Cooling->Screening Strategy 5. Data Collection Strategy Screening->Strategy Collection 6. Full Data Collection Strategy->Collection Integration 7. Integration Collection->Integration Scaling 8. Scaling & Merging Integration->Scaling Output 9. Generate Reflection File (e.g., HKL, CIF) Scaling->Output

Figure 1. Experimental workflow for single-crystal X-ray data collection.

Key Experimental Choices:

  • Crystal Selection: A suitable crystal should be well-formed with sharp edges, be of an appropriate size (typically 0.1-0.3 mm), and not be a conglomerate.

  • Cryo-cooling: Data is almost universally collected at low temperatures (~100 K). This minimizes atomic motion (thermal vibrations) and damage from the X-ray beam, resulting in higher-resolution data.

  • Data Integration and Scaling: Raw diffraction images are processed to determine the position and intensity of each reflection. These intensities are then scaled and merged to produce a final, unique dataset that is used for structure solution.

Part 3: Decoding the Data - Structure Solution and Refinement

The reflection file generated from data processing contains the intensities of the diffracted X-rays, but crucial phase information is lost. The process of structure solution and refinement aims to recover this information and build an accurate molecular model.

Structure_Solution_Workflow Input Input: Reflection File (HKL) Solve 1. Solve Phase Problem (e.g., Direct Methods - SHELXT) Input->Solve Map 2. Calculate Initial Electron Density Map Solve->Map Build 3. Build Initial Model (Assign atom types) Map->Build Refine 4. Refine Model (Least-squares - SHELXL) Build->Refine Validate 5. Validate Model (Check R-factors, geometry) Refine->Validate Iterate Validate->Refine Model incomplete or has errors Final Final Model (CIF) Validate->Final Model is complete and chemically sensible

Figure 2. Workflow for structure solution and refinement.

Trustworthiness through Self-Validation: The crystallographic process is inherently self-validating. The quality of the final model is judged by statistical metrics that compare the calculated diffraction pattern from the model to the experimentally observed data.[8][9]

Metric Typical Value (Good Structure) Interpretation
R1 < 5%The agreement factor for observed reflections. Lower is better.
wR2 < 15%The weighted agreement factor for all reflections. Lower is better.
GooF ~ 1.0Goodness-of-Fit. A value close to 1 indicates a good model and correct weighting scheme.

Table 2. Key crystallographic refinement statistics.

Part 4: The Structural Narrative - Analysis and Interpretation

A solved crystal structure is a rich source of chemical information. For imidazo[1,2-a]pyridine derivatives, key areas of analysis include:

  • Molecular Conformation: The precise arrangement of the molecule, including key torsion angles, reveals its preferred low-energy state in the solid phase.[3] This is critical for understanding how the molecule might fit into a protein's active site.

  • Intermolecular Interactions: A detailed analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions explains the crystal packing.[10][11] These same forces are crucial for molecular recognition in biological systems. For example, hydrogen bonding patterns observed in the crystal can suggest potential interactions with amino acid residues in a target protein.[10]

  • Polymorphism: Imidazo[1,2-a]pyridine derivatives can sometimes crystallize in multiple different forms, or polymorphs.[11][12] Each polymorph can have different physical properties, including solubility and stability, which has profound implications for drug formulation and bioavailability. Crystallography is the only definitive way to identify and characterize different polymorphic forms.

Part 5: Data Deposition and Authoritative Grounding

Scientific integrity and reproducibility demand that crystal structure data be made publicly available.

  • The Cambridge Structural Database (CSD): This is the world's repository for small-molecule organic and metal-organic crystal structures.[13] Upon publication, researchers deposit their data and receive a unique CCDC deposition number, which allows others to freely access and visualize the structure.[10][14][15]

  • Crystallography Open Database (COD): An open-access alternative for crystal structure data.[16][17][18]

  • Protein Data Bank (PDB): For structures of imidazo[1,2-a]pyridine derivatives co-crystallized with macromolecular targets like proteins or nucleic acids, the PDB is the appropriate deposition database.[4]

By referencing these databases, researchers can compare their new structures to known compounds, identify structural motifs, and build upon the collective knowledge of the scientific community.

References

  • Science and Technology Facilities Council. (2022-09-30).
  • International Union of Crystallography.
  • MateriApps. (2024-07-18).
  • Digital Curation Centre. (2012-12-19).
  • ResearchGate. (2016-11-29). Where can I find cif files for organic compounds?. [Link]
  • Yeo, B. E., et al. (2019-01-30). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. National Institutes of Health (NIH). [Link]
  • ResearchGate.
  • ResearchGate. (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC 1049287).... [Link]
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  • Kumar, A., et al. (2022-06-22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. [Link]
  • Sakai, N., et al. (2013-12-15). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed. [Link]
  • International Journal of Research Publication and Reviews. A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]
  • Raiteri, P., et al. (2022-04-05). Polymorphism and solid state peculiarities in imidazo[1,5-a]pyridine core deriving compounds: An analysis of energetic and structural driving forces. [Link]
  • Kumar, A., et al. (2022-06-22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
  • ResearchGate. (2025-08-06). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. [Link]
  • Al-Hujran, T. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
  • Singh, N., et al. (2016).
  • MDPI. (2026). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[14][18]imidazo[1,2-a]pyridine.... [Link]
  • Moussa, J., et al. (2025-12-07). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C.... American Chemical Society. [Link]
  • National Institutes of Health. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem. [Link]
  • ResearchGate. (2023-10-02). Iron(II) Complexes of 2,6-Bis(imidazo[1,2‑a]pyridin-2-yl)
  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
  • University of Arizona.
  • Semantic Scholar. (2016). Synthesis, crystal structures and spectral characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and related analog with imidazo[2,1-b]thiazole ring. [Link]
  • CCDC. Search - Access Structures. [Link]
  • Royal Society of Chemistry. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. [Link]
  • ResearchGate. (2025-08-08). (PDF) Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)
  • ResearchGate. (2026-01-08). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [https://www.researchgate.net/publication/377196013_Imidazo12-a_pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link]_ Advances_in_Synthesis_and_Biological_Activities)
  • Ramkumar, M., et al. (2023-12-13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
  • DergiPark. (2022-04-29).
  • ResearchGate. (2025-08-05). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. [Link]
  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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Sources

Application Notes and Protocols for Molecular Docking of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs as Potential B-Raf Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer properties.[1] One of the key targets in cancer therapy is the B-Raf kinase, a component of the MAPK signaling pathway.[2] This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid analogs against the B-Raf kinase. This guide is intended for researchers, scientists, and drug development professionals to facilitate the virtual screening and rational design of novel B-Raf inhibitors.

Introduction to B-Raf Kinase and Imidazo[1,2-a]pyridine Analogs

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is essential for cell proliferation and survival.[2] Mutations in the B-Raf gene, particularly the V600E mutation, are found in a significant percentage of human cancers, making it a prime target for therapeutic intervention.[2] Imidazo[1,2-a]pyridine derivatives have been identified as promising scaffolds for the development of kinase inhibitors, including those targeting the B-Raf kinase.[2][3]

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This technique is instrumental in structure-based drug design, allowing for the rapid assessment of the binding modes and affinities of potential inhibitors. This protocol will utilize AutoDock Vina, a widely used open-source program for molecular docking.[5][6]

Experimental Workflow Overview

The molecular docking workflow can be conceptually broken down into four main stages: Ligand Preparation, Target Protein Preparation, Molecular Docking Simulation, and Post-Docking Analysis. Each of these stages is critical for obtaining reliable and meaningful results.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase Ligand_Prep Ligand Preparation Docking Molecular Docking Simulation Ligand_Prep->Docking Target_Prep Target Protein Preparation Target_Prep->Docking Post_Docking Post-Docking Analysis & Validation Docking->Post_Docking

Caption: High-level workflow for the molecular docking protocol.

Ligand Preparation

Accurate three-dimensional (3D) structures of the this compound analogs are essential for successful docking. This process involves generating 3D coordinates, assigning correct atom types and charges, and defining rotatable bonds.

Protocol:

  • 2D Structure Generation: Draw the 2D structures of the analogs using chemical drawing software such as MarvinSketch or ChemDraw.

  • 3D Structure Conversion: Convert the 2D structures to 3D. This can be done within the drawing software or using online tools.

  • Ligand Optimization and File Format Conversion:

    • It is recommended to perform an initial energy minimization of the 3D structures using a force field like MMFF94.

    • Save the structures in a suitable format, such as SDF or MOL2.

    • For use with AutoDock Vina, the ligands need to be converted to the PDBQT format. This can be achieved using AutoDock Tools or other compatible software. This step adds Gasteiger charges and defines rotatable bonds.[7]

Parameter Description Recommended Tool
Input Format 2D or 3D chemical structureMarvinSketch, ChemDraw
Energy Minimization To obtain a low-energy conformationAvogadro, Chimera
Output Format PDBQT for AutoDock VinaAutoDock Tools

Target Protein Preparation

The preparation of the target protein is a critical step to ensure the accuracy of the docking simulation. This involves obtaining the protein structure, removing non-essential molecules, adding hydrogen atoms, and assigning charges.

Protocol:

  • Obtain Protein Structure: Download the crystal structure of the target protein, B-Raf kinase, from the Protein Data Bank (PDB).[8][9] A suitable structure would be one that is co-crystallized with an inhibitor, as this helps in defining the binding site. For this protocol, we will use PDB ID: 4MBJ , which is the structure of B-Raf kinase in complex with an imidazopyridine inhibitor.[2]

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[10]

    • Remove all water molecules and any other heteroatoms that are not part of the protein or essential cofactors.[11][12]

    • If the protein has multiple chains, retain only the chain that contains the active site of interest.[12]

  • Prepare the Protein for Docking:

    • Add polar hydrogen atoms to the protein structure.[13]

    • Assign partial charges to the protein atoms. Kollman charges are commonly used for proteins in AutoDock.[13]

    • Save the prepared protein in the PDBQT format using AutoDock Tools.[13]

G PDB Download PDB Structure (e.g., 4MBJ) Clean Remove Water & Heteroatoms PDB->Clean AddH Add Polar Hydrogens Clean->AddH Charges Assign Partial Charges AddH->Charges SavePDBQT Save as PDBQT Charges->SavePDBQT

Caption: Step-by-step workflow for target protein preparation.

Molecular Docking Procedure with AutoDock Vina

With the prepared ligand and protein files, the docking simulation can now be performed. This involves defining the search space (grid box) and running the docking calculation.

Protocol:

  • Define the Grid Box: The grid box defines the 3D space where the docking algorithm will search for the best binding pose of the ligand.

    • In AutoDock Tools, load the prepared protein PDBQT file.

    • The grid box should be centered on the active site of the protein. A reliable way to do this is to center it on the co-crystallized ligand from the original PDB file.[6]

    • The size of the grid box should be large enough to accommodate the ligand and allow for its rotation and translation. A common starting point is a box of 25 x 25 x 25 Å.[4]

  • Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid parameters for AutoDock Vina.

  • Run AutoDock Vina: Execute the docking simulation from the command line:

Post-Docking Analysis and Validation

The output of a docking simulation provides valuable information about the binding affinity and the predicted binding poses of the ligand. Proper analysis and validation are crucial to interpret these results correctly.[1]

Analysis Steps:

  • Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol.[4] Lower binding energy values indicate a more stable protein-ligand complex.

  • Binding Pose Visualization: The output PDBQT file contains the predicted binding poses of the ligand. Visualize these poses in the context of the protein's active site using software like PyMOL or UCSF Chimera.[14]

  • Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. These interactions provide insights into the molecular basis of binding.[14]

Validation Protocol:

A crucial step in any docking study is to validate the docking protocol.[15] This ensures that the chosen parameters can reliably predict the binding mode of ligands to the target protein.

  • Re-docking: A common validation method is to extract the co-crystallized ligand from the PDB structure, and then dock it back into the protein's active site.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original pose in the crystal structure. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15]

Analysis/Validation Metric/Method Interpretation
Binding Affinity kcal/molLower value suggests stronger binding.
Binding Pose Visual InspectionAssess the fit of the ligand in the active site.
Interactions H-bonds, Hydrophobic, etc.Identify key residues involved in binding.
Validation Re-docking RMSD< 2.0 Å indicates a reliable protocol.

Conclusion

This application note provides a detailed protocol for performing molecular docking studies of this compound analogs against B-Raf kinase. By following these steps, researchers can effectively utilize computational tools to guide the design and optimization of novel and potent B-Raf inhibitors. It is important to remember that molecular docking is a predictive tool, and the results should be interpreted in conjunction with experimental data for validation.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • RCSB PDB. (n.d.). RCSB Protein Data Bank.
  • National Center for Biotechnology Information. (n.d.). PubChem.
  • ResearchGate. (n.d.). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores.
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?
  • National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life.
  • Wikipedia. (n.d.). Protein Data Bank.
  • Semantic Scholar. (2015, November 16). An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors.
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
  • PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction.
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial.
  • Taylor & Francis. (n.d.). PubChem – Knowledge and References.
  • Bionity. (n.d.). PubChem.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • ResearchGate. (2022, April 25). How to validate the molecular docking results ?
  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • University of Bologna. (n.d.). Molecular Docking Tutorial.
  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
  • University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking.
  • YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics.
  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. (a) Structure of a model...
  • ResearchGate. (2019, September 20). Molecular docking proteins preparation.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this ring system have demonstrated a wide array of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[3] The title compound, this compound, is a key building block in the synthesis of more complex molecules, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the carboxylic acid group enabling amide bond formation or other modifications.

The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry. This application note provides a detailed guide for the scale-up synthesis of this compound, addressing key challenges and providing practical, field-proven insights to ensure a safe, efficient, and reproducible process in accordance with Good Manufacturing Practices (GMP).

Synthetic Strategy: A Two-Pronged Approach to the Target Molecule

Two primary synthetic routes are presented for the scale-up production of this compound. The choice between these routes will depend on factors such as the availability of starting materials, equipment, and specific process safety considerations.

Route A: Saponification of a Precursor Ester

This route involves the synthesis of a 2-alkoxycarbonyl-6-bromoimidazo[1,2-a]pyridine intermediate, followed by hydrolysis to the desired carboxylic acid. This approach is often favored for its generally milder conditions in the final step.

Route B: Oxidation of a 2-Alkyl Precursor

This strategy entails the synthesis of a 2-alkyl-6-bromoimidazo[1,2-a]pyridine, which is then oxidized to the carboxylic acid. This route can be highly efficient but requires careful control of the powerful oxidizing agents typically employed.

PART 1: Synthesis of the 6-Bromoimidazo[1,2-a]pyridine Core

The initial step for both synthetic routes is the construction of the 6-bromo-substituted imidazo[1,2-a]pyridine ring system. This is achieved through the condensation of 2-amino-5-bromopyridine with a suitable two-carbon electrophile.

Causality of Experimental Choices:
  • Starting Material: 2-amino-5-bromopyridine is a commercially available and relatively inexpensive starting material.

  • Electrophile: Chloroacetaldehyde is a reactive and efficient electrophile for this cyclization. Its use in an aqueous solution can be advantageous for large-scale operations, although it requires careful handling due to its toxicity.

  • Solvent and Base: The reaction can be performed in various solvents, including water, ethanol, or methanol, with a mild inorganic base such as sodium bicarbonate to neutralize the hydrogen chloride formed during the reaction.[4] Ethanol is often a good choice for scale-up as it allows for a homogenous reaction and is a Class 3 solvent.

Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromopyridine172.011.00 kg5.81
40% Chloroacetaldehyde (aq)78.501.36 L6.97
Sodium Bicarbonate84.010.59 kg7.02
Ethanol-10 L-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, charge 2-amino-5-bromopyridine (1.00 kg, 5.81 mol) and ethanol (10 L).

  • Stir the mixture to obtain a suspension.

  • Add sodium bicarbonate (0.59 kg, 7.02 mol) to the suspension.

  • Slowly add the 40% aqueous chloroacetaldehyde solution (1.36 L, 6.97 mol) to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 30 °C. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the resulting slurry, add water (5 L) and ethyl acetate (10 L). Stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Combine the organic layers and wash with brine (2 x 5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-bromoimidazo[1,2-a]pyridine.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product.

PART 2, ROUTE A: Saponification of Methyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate

This route first involves the synthesis of the methyl ester, followed by its hydrolysis.

Step 2A.1: Synthesis of Methyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate

This step involves the reaction of 2-amino-5-bromopyridine with methyl bromopyruvate.

Causality of Experimental Choices:

  • Reagents: Methyl bromopyruvate is a common reagent for the synthesis of 2-alkoxycarbonyl imidazo[1,2-a]pyridines.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a protic solvent like ethanol can be used. For scale-up, ethanol is often preferred due to its lower toxicity and easier removal.

  • Work-up: The work-up is designed to remove the solvent and any unreacted starting materials, followed by purification via crystallization.

(A detailed experimental protocol for this step can be adapted from known procedures for similar imidazo[1,2-a]pyridine syntheses.)

Step 2A.2: Scale-Up Saponification Protocol

Causality of Experimental Choices:

  • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for saponification.[5][6] Lithium hydroxide (LiOH) can also be effective, sometimes at lower temperatures.[7] The choice may depend on the solubility of the resulting carboxylate salt.

  • Solvent System: A mixture of an alcohol (e.g., methanol or ethanol) and water is typically used to ensure solubility of both the ester and the hydroxide base.[8]

  • Temperature: The reaction can often be performed at room temperature or with gentle heating to accelerate the hydrolysis.[7] Monitoring the reaction is crucial to avoid potential side reactions at elevated temperatures.

  • Work-up and Isolation: The work-up involves acidification to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid.[9] Careful pH control is necessary to ensure complete precipitation and to avoid redissolving the product in either highly acidic or basic conditions. The choice of acid (e.g., hydrochloric acid) and the final pH are critical process parameters.

Experimental Protocol: Saponification of Methyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate255.071.00 kg3.92
Sodium Hydroxide40.000.19 kg4.70
Methanol-5 L-
Water-5 L-
6M Hydrochloric Acid-As needed-

Procedure:

  • In a jacketed glass reactor, suspend methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.00 kg, 3.92 mol) in methanol (5 L).

  • In a separate vessel, dissolve sodium hydroxide (0.19 kg, 4.70 mol) in water (5 L).

  • Slowly add the aqueous NaOH solution to the stirred suspension of the ester in the reactor.

  • Stir the mixture at room temperature (20-25 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting material by HPLC. Gentle heating (e.g., to 40 °C) can be applied to increase the reaction rate if necessary.

  • Once the reaction is complete, cool the mixture to 10-15 °C.

  • Slowly add 6M hydrochloric acid to the reaction mixture with vigorous stirring to adjust the pH to approximately 2-3. The product will precipitate as a solid.

  • Stir the resulting slurry at 10-15 °C for 1-2 hours to ensure complete precipitation.

  • Isolate the solid product by filtration.

  • Wash the filter cake with cold water until the washings are neutral.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

PART 2, ROUTE B: Oxidation of 2-Methyl-6-bromoimidazo[1,2-a]pyridine

This alternative route involves the synthesis of a 2-methyl substituted intermediate, followed by its oxidation.

Step 2B.1: Synthesis of 2-Methyl-6-bromoimidazo[1,2-a]pyridine

This can be achieved by reacting 2-amino-5-bromopyridine with chloroacetone. The procedure is analogous to the synthesis of the 6-bromoimidazo[1,2-a]pyridine core described in Part 1.

Step 2B.2: Scale-Up Oxidation Protocol

Causality of Experimental Choices:

  • Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[10]

  • Reaction Conditions: The oxidation is typically carried out in an aqueous medium, often with a co-solvent like pyridine or acetone to improve the solubility of the starting material. The reaction can be performed under neutral, acidic, or basic conditions, which can influence the reactivity and selectivity. For scale-up, careful control of the reaction temperature is critical due to the exothermic nature of the oxidation.

  • Work-up and Purification: A significant challenge in permanganate oxidations is the removal of the manganese dioxide (MnO₂) byproduct. This can be achieved by filtration, often with the aid of a filter agent like Celite.[11] Alternatively, the MnO₂ can be dissolved by adding a reducing agent such as sodium bisulfite after the reaction is complete. The final product is then isolated by acidification and precipitation.

Experimental Protocol: Oxidation of 2-Methyl-6-bromoimidazo[1,2-a]pyridine

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Methyl-6-bromoimidazo[1,2-a]pyridine211.051.00 kg4.74
Potassium Permanganate158.032.25 kg14.2
Water-20 L-
Sodium Bisulfite-As needed-
6M Hydrochloric Acid-As needed-

Procedure:

  • In a large jacketed reactor, suspend 2-methyl-6-bromoimidazo[1,2-a]pyridine (1.00 kg, 4.74 mol) in water (10 L).

  • In a separate vessel, dissolve potassium permanganate (2.25 kg, 14.2 mol) in water (10 L).

  • Heat the suspension of the starting material to 70-80 °C.

  • Slowly add the potassium permanganate solution to the reaction mixture over a period of 4-6 hours, maintaining the internal temperature between 80-90 °C. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue to stir the mixture at 80-90 °C for an additional 2-4 hours, or until the starting material is no longer detected by HPLC.

  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless or pale yellow. This step is also exothermic and requires careful temperature control.

  • Cool the resulting solution to 10-15 °C.

  • Slowly add 6M hydrochloric acid to adjust the pH to 2-3, causing the product to precipitate.

  • Stir the slurry for 1-2 hours at 10-15 °C.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum as described in Route A.

GMP and Safety Considerations for Scale-Up

Good Manufacturing Practices (GMP):

  • Documentation: All steps of the manufacturing process, including raw material sourcing, equipment used, process parameters, and analytical results, must be thoroughly documented to ensure traceability and reproducibility.[12]

  • Process Validation: The chosen synthetic route must be validated to demonstrate that it consistently produces a product of the required quality.[13]

  • Impurity Profile: The impurity profile of the final API must be well-characterized. Potential impurities from starting materials, reagents, and side reactions should be identified and controlled.

  • Crystallization and Particle Size: The final crystallization step is critical for achieving the desired purity, crystal form, and particle size distribution of the API.[14] These physical properties can significantly impact the downstream formulation and bioavailability of the drug product.

Safety Considerations:

  • Bromine-Containing Compounds: 2-Amino-5-bromopyridine and the brominated intermediates and product should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Potassium Permanganate: Potassium permanganate is a strong oxidizer and can cause fires or explosions if it comes into contact with combustible materials.[11][15][16][17] It should be stored and handled in a well-ventilated area, away from organic materials. Large-scale reactions involving permanganate must have adequate cooling capacity to control the exotherm.

  • Quenching Procedures: The quenching of excess oxidizing or reactive reagents must be performed with extreme care, typically by slow addition to a suitable quenching agent with cooling.

Visualization of the Synthetic Workflow

Scale_Up_Synthesis cluster_core Part 1: Core Synthesis cluster_route_a Part 2: Route A cluster_route_b Part 2: Route B start 2-Amino-5-bromopyridine core 6-Bromoimidazo[1,2-a]pyridine start->core Condensation reagent1 Chloroacetaldehyde reagent1->core ester Methyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate core->ester Further Synthesis alkyl 2-Methyl-6-bromoimidazo[1,2-a]pyridine core->alkyl Further Synthesis product_a This compound ester->product_a Saponification reagent2 NaOH / H2O, MeOH reagent2->product_a product_b This compound alkyl->product_b Oxidation reagent3 KMnO4 reagent3->product_b

Sources

Application Note: Enhancing Drug Potency Through Carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Carboxyl Group

The carboxylic acid moiety is a cornerstone in the pharmacophore of numerous therapeutic agents, including widely prescribed non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and statins.[1] Its prevalence stems from its ability to engage in potent electrostatic and hydrogen bond interactions with biological targets, often serving as a crucial anchor for drug-receptor binding.[1][2][3] However, the very physicochemical properties that make it a valuable pharmacophoric element can also present significant liabilities in drug development.

At physiological pH, the carboxylic acid group is typically ionized, which can impede passive diffusion across biological membranes, limiting oral bioavailability and penetration into the central nervous system (CNS).[1][4] Furthermore, this functional group is often a site of metabolic transformation, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites associated with toxicity.[1][4] To mitigate these drawbacks while preserving or enhancing therapeutic efficacy, medicinal chemists employ a range of derivatization strategies. This application note provides a detailed overview of key derivatization techniques for the carboxylic acid group, complete with field-proven protocols and the scientific rationale underpinning each approach.

Strategic Derivatization: A Medicinal Chemist's Toolkit

The modification of a carboxylic acid in a drug candidate is a strategic decision aimed at optimizing its pharmacokinetic and pharmacodynamic profile. The primary approaches can be broadly categorized as bioisosteric replacement and prodrug formation.

  • Bioisosteric Replacement: This strategy involves substituting the carboxylic acid with a different functional group that possesses similar physicochemical properties (e.g., acidity, size, and shape) but offers advantages in terms of metabolic stability, lipophilicity, or tissue distribution.[1][5][6] The goal is to mimic the essential interactions of the parent carboxyl group with its target while improving the overall drug-like properties of the molecule.

  • Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[7] For carboxylic acid-containing drugs, esterification and amidation are common prodrug approaches used to mask the polar carboxyl group, thereby enhancing lipophilicity and membrane permeability.[8]

The following sections will delve into the practical application of these strategies, providing detailed protocols for the synthesis of key derivatives.

Bioisosteric Replacement of Carboxylic Acids

Tetrazoles: A Classic Carboxylic Acid Mimic

The 5-substituted-1H-tetrazole ring is one of the most widely recognized and successful bioisosteres of the carboxylic acid group.[6][9] With a pKa comparable to that of carboxylic acids (4.5-4.9 vs. 4.2-4.5), it can effectively replicate the ionic interactions of the carboxylate group.[6] However, tetrazoles are generally more metabolically stable and can offer improved oral bioavailability.[1][6][9] A prime example of the successful application of this bioisosteric replacement is the angiotensin II receptor antagonist, Losartan, where the tetrazole moiety was crucial for its in vivo efficacy after oral administration.[1]

Experimental Workflow: Carboxylic Acid to Tetrazole

The synthesis of a 5-substituted-1H-tetrazole from a carboxylic acid is typically a two-step process involving the conversion of the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition reaction with an azide source.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Tetrazole Formation Carboxylic Acid Carboxylic Acid Amide Intermediate Amide Intermediate Carboxylic Acid->Amide Intermediate 1. SOCl₂ or (COCl)₂ 2. NH₄OH Nitrile Nitrile Amide Intermediate->Nitrile Dehydrating Agent (e.g., P₂O₅, POCl₃) Nitrile_step2 Nitrile Tetrazole Tetrazole Nitrile_step2->Tetrazole NaN₃, Lewis Acid (e.g., ZnBr₂) or NH₄Cl in DMF

Caption: Workflow for the synthesis of a 5-substituted-1H-tetrazole from a carboxylic acid.

Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles via [3+2] Cycloaddition

This protocol is adapted from the work of Demko and Sharpless, which utilizes zinc salts as catalysts in an aqueous medium, offering a safer alternative to methods employing hydrazoic acid.[6]

Materials:

  • Organic nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Zinc bromide (ZnBr₂) (0.5 equiv)

  • Deionized water

  • Ethyl acetate

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the organic nitrile (1.0 equiv), sodium azide (1.5 equiv), zinc bromide (0.5 equiv), and deionized water (to make a 1-2 M solution with respect to the nitrile).

  • Heat the reaction mixture to reflux (approximately 100-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 1-2 by the slow addition of 6M HCl. This protonates the tetrazole, often causing it to precipitate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tetrazole.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation:

  • The acidic nature of the 5-substituted-1H-tetrazole allows for effective purification by extraction.[10] Acidification of the reaction mixture protonates the tetrazole, making it less water-soluble and facilitating its extraction into an organic solvent.

  • Successful formation of the tetrazole can be confirmed by spectroscopic methods. In ¹H NMR, the acidic N-H proton will appear as a broad singlet, typically downfield. In ¹³C NMR, the tetrazole carbon will appear in the aromatic region. The disappearance of the nitrile peak in the IR spectrum (around 2200-2260 cm⁻¹) is also indicative of a complete reaction.

Acyl Sulfonamides: Fine-Tuning Acidity and Lipophilicity

N-acyl sulfonamides have emerged as another important class of carboxylic acid bioisosteres.[11][12][13] The acidity of N-acyl sulfonamides is comparable to that of carboxylic acids, allowing them to mimic key hydrogen bonding and ionic interactions.[14] This bioisosteric replacement can lead to improved metabolic stability and oral bioavailability. A notable example is the development of potent and orally bioavailable CXCR2 receptor antagonists, where the carboxylic acid moiety was successfully replaced with an acyl sulfonamide group.[15]

Protocol 2: Synthesis of N-Acyl Sulfonamides from Carboxylic Acids

A common method for the synthesis of N-acyl sulfonamides is the acylation of a sulfonamide with a carboxylic acid activated with a coupling agent, or via an acyl chloride.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Sulfonamide (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), sulfonamide (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validation:

  • The reaction progress can be monitored by the disappearance of the starting carboxylic acid and sulfonamide.

  • Successful formation of the N-acyl sulfonamide can be confirmed by NMR and mass spectrometry. In ¹H NMR, the sulfonamide N-H proton will be present. In IR spectroscopy, characteristic peaks for the carbonyl (C=O) and sulfonyl (S=O) groups will be observed.

Prodrug Strategies for Carboxylic Acids

Esterification: Masking Polarity for Improved Permeability

Esterification is a widely used prodrug strategy to temporarily mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing absorption across biological membranes.[8][16] Once absorbed, the ester prodrug is hydrolyzed by esterases in the plasma and tissues to release the active carboxylic acid-containing drug.[17] This approach has been successfully applied to various drug classes, including NSAIDs, to improve their gastrointestinal tolerance by reducing local irritation caused by the free carboxyl group.[2][18][19]

Experimental Workflow: Esterification

G cluster_0 Fischer Esterification cluster_1 Steglich Esterification Carboxylic Acid_F Carboxylic Acid Ester_F Ester Carboxylic Acid_F->Ester_F Alcohol (in excess) Strong Acid Catalyst (e.g., H₂SO₄) Heat Carboxylic Acid_S Carboxylic Acid Ester_S Ester Carboxylic Acid_S->Ester_S Alcohol DCC or EDC, DMAP (cat.) Room Temperature

Caption: Comparison of Fischer and Steglich esterification workflows.

Protocol 3: Steglich Esterification for Acid-Sensitive Substrates

The Steglich esterification is a mild and efficient method for forming esters, particularly suitable for acid-labile substrates or sterically hindered alcohols.[3][20][21]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, inert atmosphere.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings, and wash with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Self-Validation:

  • The formation of the DCU precipitate is a visual indicator of reaction progress.

  • Successful ester formation can be confirmed by the appearance of characteristic ester signals in ¹H and ¹³C NMR spectra, and the disappearance of the carboxylic acid -OH peak in the IR spectrum.

Amidation: Enhancing Stability and Modulating Activity

Amide bond formation is another key derivatization strategy for carboxylic acids.[22][23] Amides are generally more stable towards hydrolysis than esters. This derivatization can be used to create prodrugs or to explore new structure-activity relationships, as the amide bond introduces a hydrogen bond donor and can alter the conformation and electronic properties of the molecule.[22] Carbodiimide-mediated coupling reactions are a cornerstone for amide synthesis in medicinal chemistry.[24]

Protocol 4: EDC/NHS-Mediated Amidation

The use of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) in conjunction with EDC improves the efficiency of amide bond formation by converting the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[16][23]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • N-hydroxysuccinimide (NHS) (1.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, inert atmosphere.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and NHS (1.2 equiv) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C and add EDC (1.2 equiv).

  • Stir the mixture at 0 °C for 15-30 minutes to form the NHS ester.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Self-Validation:

  • The two-step nature of the EDC/NHS coupling (formation of the NHS ester followed by reaction with the amine) can be monitored by LC-MS if desired.

  • Successful amide formation is confirmed by the presence of the amide N-H proton in the ¹H NMR spectrum and the characteristic amide carbonyl stretch in the IR spectrum.

Data Presentation: Impact of Derivatization on Biological Activity

The following table summarizes the impact of carboxylic acid derivatization on the biological activity and properties of selected drug candidates.

Parent Compound (Carboxylic Acid) Derivative Derivatization Strategy Target Potency (IC₅₀/EC₅₀) Improvement in Property Reference
Angiotensin II Receptor AntagonistLosartan (Tetrazole)Bioisosteric ReplacementAT₁ Receptor~10-fold increase in potencyImproved oral bioavailability[1][6]
CXCR2 AntagonistAcylsulfonamide derivativeBioisosteric ReplacementCXCR2Potent (nM range)Excellent oral bioavailability and in vivo activity[15]
IbuprofenIbuprofen guaiacol esterEster ProdrugCOX-1/COX-2Comparable anti-inflammatory activityReduced gastrointestinal toxicity[2]
NaproxenNaproxen-propyphenazone esterEster ProdrugCOX-1/COX-2Improved therapeutic indexReduced gastrointestinal side effects[2]

Conclusion

The derivatization of the carboxylic acid group is a powerful and versatile strategy in medicinal chemistry to overcome common pharmacokinetic and toxicological hurdles. Through bioisosteric replacement with functional groups like tetrazoles and acyl sulfonamides, or by employing prodrug approaches such as esterification and amidation, researchers can significantly enhance the potency, selectivity, and overall drug-like properties of a lead compound. The protocols and principles outlined in this application note provide a robust framework for the rational design and synthesis of next-generation therapeutics with improved clinical outcomes.

References

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  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
  • Carpentier, F., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(3), 470-476. [Link]
  • Winters, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-1930. [Link]
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
  • Ostrovskii, V. A., et al. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]
  • Rautio, J., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1671-1678. [Link]
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  • Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta, 20(2), 13-28. [Link]
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  • Taylor, R. J., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(104), 85333-85348. [Link]
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
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  • Al-Saeed, F. A. (2023). Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review. Cureus, 15(4), e37048. [Link]
  • Kumar, A., et al. (2016). Convergent Three-Component Tetrazole Synthesis. Angewandte Chemie International Edition, 55(24), 6989-6992. [Link]
  • Duncia, J. V., et al. (1991). Three synthesis routes to a sterically hindered tetrazole. A new one-step mild conversion of an amide into a tetrazole. The Journal of Organic Chemistry, 56(7), 2395-2400.
  • McCarty, R. M., & Bandarian, V. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Angewandte Chemie International Edition, 54(36), 10627-10629. [Link]
  • Goyal, A., et al. (2024). Insights into Prospects of Novel NSAID Prodrugs in the Management of Gastrointestinal Toxicity: A Perspective Review.
  • Kumar, D., et al. (2018). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Scientific Reports, 8(1), 1-14. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and optimization.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific experimental issues in a question-and-answer format, providing actionable advice and the rationale behind it.

Issue 1: Low to No Product Yield

Question: I am attempting to synthesize an imidazo[1,2-a]pyridine derivative, but I am observing very low conversion of my starting materials or no desired product at all. What are the critical parameters I should investigate?

Answer:

Low or no yield in imidazo[1,2-a]pyridine synthesis is a common hurdle that can often be overcome by systematically evaluating several key reaction parameters. The classic synthesis often involves the condensation of a 2-aminopyridine with an α-haloketone (Tschitschibabin reaction) or through multicomponent reactions.[1][2] Let's break down the critical factors:

  • Reaction Temperature: This is a crucial parameter. While some modern methods operate efficiently at room temperature or slightly elevated temperatures (e.g., 60°C), many syntheses require higher temperatures to proceed effectively.[1][3] Conversely, excessive heat can lead to the decomposition of starting materials or the desired product. A systematic temperature screen is highly recommended.

  • Solvent Choice: The polarity and boiling point of the solvent can dramatically influence the reaction outcome. Solvents such as DMF, ethanol, toluene, and even water have been successfully employed.[3][4] The ideal solvent will depend on the specific substrates and reaction type. Small-scale solvent screening experiments are a valuable optimization tool. For instance, in copper-catalyzed syntheses from aminopyridines and nitroolefins, DMF was found to be the optimal solvent.[4]

  • Catalyst Activity and Selection: Many modern syntheses rely on catalysts, with copper and iron salts being common choices.[4][5][6] Catalyst deactivation or the selection of a suboptimal catalyst can lead to poor results. Ensure your catalyst is active and consider screening different catalysts. For example, in the synthesis from nitroolefins and 2-aminopyridines, FeCl₃ was identified as a superior Lewis acid catalyst compared to others like AlCl₃ and ZnCl₂.[1] Some reactions can also be performed catalyst-free.[1]

  • Atmosphere: While many reactions are robust, some are sensitive to air or moisture.[3] If you are working with sensitive reagents, employing an inert atmosphere (e.g., nitrogen or argon) is crucial. Interestingly, some modern procedures advantageously use air as an oxidant.[4][5]

  • Reaction Time: It's possible the reaction has not reached completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[3]

Troubleshooting Workflow for Low Conversion

low_yield_troubleshooting start Low or No Product Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_temp Screen Reaction Temperature (e.g., RT, 60°C, 80°C, 100°C) check_reagents->optimize_temp screen_solvent Screen Solvents (e.g., DMF, Ethanol, Toluene, Water) optimize_temp->screen_solvent screen_catalyst Screen Catalysts & Ligands (e.g., Cu(I), Fe(III), Iodine, Lewis Acids) screen_solvent->screen_catalyst check_atmosphere Evaluate Atmosphere (Inert vs. Air) screen_catalyst->check_atmosphere monitor_time Monitor Reaction Over Time (TLC/LC-MS) check_atmosphere->monitor_time successful_product Product Formation Observed monitor_time->successful_product

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Formation of Multiple Products or Significant Side Reactions

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity towards my desired imidazo[1,2-a]pyridine?

Answer:

The formation of side products is a common challenge that complicates purification and reduces the yield of the target molecule. Here are several strategies to enhance selectivity:

  • Control of Stoichiometry: Carefully controlling the ratio of your reactants is critical. An excess of one reactant can lead to the formation of undesired byproducts.[3]

  • Temperature Optimization: As with yield, temperature can significantly influence selectivity. Running the reaction at a lower temperature may favor the kinetic product (often the desired one) over thermodynamically favored side products, although this might require a longer reaction time.[3]

  • Catalyst and Ligand Selection: The choice of catalyst and, if applicable, the ligand can steer the reaction down a specific pathway. For instance, in copper-catalyzed reactions, the nature of the copper salt and any associated ligands can influence the formation of different products.[5]

  • Order of Addition: In multicomponent reactions, the order in which the reactants are added can be crucial. Pre-forming an intermediate, such as an imine from an aldehyde and an amine, before adding the third component can sometimes prevent side reactions.

  • pH Control: For reactions involving acid or base catalysis or promotion, the pH of the reaction medium can be critical. For example, the original Tschitschibabin synthesis was improved by the addition of a base like sodium bicarbonate to facilitate the reaction under milder conditions.[1]

Table 1: Common Side Products and Potential Mitigation Strategies

Side Product TypePotential CauseSuggested Mitigation Strategy
Dimerization of Starting MaterialHigh concentration, reactive intermediatesDecrease reactant concentration, control temperature.
Over-alkylation/arylationExcess of alkylating/arylating agentUse a 1:1 stoichiometry of reactants.
Incomplete CyclizationInsufficient reaction time or temperatureMonitor reaction progress and optimize conditions.
Formation of IsomersNon-regioselective reactionScreen different catalysts or solvents to enhance regioselectivity.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of imidazo[1,2-a]pyridines.

1. What are the most common synthetic routes to imidazo[1,2-a]pyridines?

There are several well-established methods, each with its advantages and limitations:

  • Condensation Reactions: This is the classical approach, typically involving the reaction of a 2-aminopyridine with an α-haloketone.[1] Variations include using other carbonyl compounds.[7]

  • Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, combine three or more starting materials (e.g., a 2-aminopyridine, an aldehyde, and an isocyanide) in a one-pot synthesis.[8][9] MCRs are highly efficient and allow for the rapid generation of molecular diversity.[10]

  • Tandem and Cascade Reactions: These elegant strategies involve a sequence of reactions that occur in a single pot, often catalyzed by a metal. For example, a copper-catalyzed one-pot procedure from aminopyridines and nitroolefins using air as the oxidant has been developed.[4]

  • C-H Functionalization: Modern approaches involve the direct functionalization of C-H bonds, offering a more atom-economical route.[11]

2. How do I choose the right starting materials?

The choice of starting materials will be dictated by the desired substitution pattern on the imidazo[1,2-a]pyridine core.

  • 2-Aminopyridine: This is the cornerstone of most syntheses. Substituents on the pyridine ring will be retained in the final product.

  • Carbonyl Compound/Alkyne/Nitroolefin: The choice of this reagent will determine the substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring. For example, in the classic condensation with an α-haloketone, the acyl group of the ketone will be at the C2 position.

3. What is the general mechanism for the formation of the imidazo[1,2-a]pyridine ring?

While the exact mechanism can vary depending on the specific reaction, a common pathway involves two key steps:

  • Initial Nucleophilic Attack: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking an electrophilic carbon of the coupling partner (e.g., the carbonyl carbon of an α-haloketone or an activated alkyne).[1][12]

  • Intramolecular Cyclization and Aromatization: The exocyclic amino group then participates in an intramolecular cyclization, followed by a dehydration or elimination step to form the aromatic imidazo[1,2-a]pyridine ring.

General Reaction Mechanism

mechanism cluster_reactants Reactants cluster_steps Reaction Steps 2-aminopyridine 2-Aminopyridine nucleophilic_attack Nucleophilic Attack (Pyridine N) 2-aminopyridine->nucleophilic_attack electrophile Electrophile (e.g., α-haloketone) electrophile->nucleophilic_attack cyclization Intramolecular Cyclization (Amine N) nucleophilic_attack->cyclization aromatization Aromatization (Dehydration/Elimination) cyclization->aromatization product Imidazo[1,2-a]pyridine aromatization->product

Caption: A simplified diagram of the general mechanism for imidazo[1,2-a]pyridine synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

This protocol is a general guideline and may require optimization for specific substrates.[13]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminopyridine (1 mmol) and the corresponding α-halocarbonyl compound (1 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (10 mL).

  • Reaction: Reflux the reaction mixture for 1.5–2.5 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials have been consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted imidazo[1,2-a]pyridine.

Protocol 2: One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction

This protocol is a general method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[8]

  • Reaction Setup: In a microwave-safe vial, combine the 2-aminopyridine (1 mmol), the aldehyde (1 mmol), the isocyanide (1 mmol), and a catalytic amount of an acid catalyst (e.g., NH₄Cl).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 60-80°C) for a specified time (e.g., 30 minutes).

  • Workup: After the reaction is complete, cool the vial to room temperature. Remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the pure product.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine...
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH. [Link]
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
  • What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?
  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]
  • A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH. [Link]
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

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Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the ultimate goal of improving reaction yield and product purity. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs like Zolpidem and Alpidem, making efficient synthetic routes to its derivatives highly valuable.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

General Synthetic Strategy

The most common and direct route to the 6-Bromoimidazo[1,2-a]pyridine core involves the condensation of 2-amino-5-bromopyridine with a suitable C2 synthon, typically an α-halocarbonyl compound, in a variation of the Tschitschibabin reaction.[2][3] Subsequent functionalization at the C2 position, often through an ester intermediate, followed by hydrolysis, yields the target carboxylic acid.

Below is a general workflow for the synthesis.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A 2-Amino-5-bromopyridine C 6-Bromoimidazo[1,2-a]pyridine-2-ester A->C + B α-Halo Ketone/Aldehyde (e.g., Ethyl Bromopyruvate) B->C D This compound C->D Base (e.g., NaOH, LiOH) Solvent (e.g., THF/H₂O)

Caption: General two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My yield for the initial cyclization to form the imidazo[1,2-a]pyridine core is consistently low. What are the common causes and how can I improve it?

Low yields in this crucial first step can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective strategy.[4]

Possible Cause A: Purity of Starting Materials & Reagents

  • Expertise & Experience: The purity of your starting materials, particularly the 2-amino-5-bromopyridine, is paramount. Aminopyridines are susceptible to oxidation and can contain impurities that inhibit the initial N-alkylation step. Similarly, the α-halocarbonyl reagent (e.g., ethyl bromopyruvate or chloroacetaldehyde) can degrade over time, releasing acidic byproducts that can lead to unwanted side reactions.[4] Always use reagents from a reliable source or purify them before use. Solvents must be anhydrous if specified by the protocol, as water can interfere with the reaction.[4]

Possible Cause B: Suboptimal Reaction Conditions

  • Expertise & Experience: The Tschitschibabin reaction and its variants are sensitive to temperature and reaction time.

    • Temperature: Insufficient heat can lead to a sluggish reaction and incomplete conversion. Conversely, excessive heat can cause decomposition of the starting materials or the product. A patent for a related synthesis specifies a temperature range of 25-50°C, indicating that harsh conditions are not always necessary.[5] It is often beneficial to perform small-scale trial reactions to determine the optimal temperature.[4]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like acetonitrile or DMF are common. However, alcohols like ethanol or n-butanol have also been used successfully.[1][2] The solvent can influence the solubility of intermediates and the overall reaction rate.

    • Base: While some procedures run without a base, many protocols include a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) to neutralize the HBr or HCl generated during the reaction.[2][6] This prevents the protonation of the 2-aminopyridine, which would render it non-nucleophilic.

Possible Cause C: Inefficient Cyclization Mechanism

  • Expertise & Experience: The reaction proceeds via two key steps: 1) SN2 attack of the pyridine ring nitrogen onto the α-halocarbonyl to form a pyridinium salt intermediate, and 2) subsequent intramolecular cyclization involving the exocyclic amino group.[2] If the second step is slow or inefficient, the intermediate salt may be prone to decomposition or side reactions.

Troubleshooting Workflow for Low Cyclization Yield

G start Low Cyclization Yield Observed purity Assess Reagent & Solvent Purity start->purity conditions Verify Reaction Conditions (Temp, Time, Base) purity->conditions Pure purify Purify Reagents Use Dry Solvents purity->purify Impure monitoring Monitor Reaction by TLC/LC-MS for Intermediates/Decomposition conditions->monitoring Optimal optimize_cond Systematically Optimize: - Temperature Screen - Solvent Screen - Base Screen conditions->optimize_cond Suboptimal adjust_time Adjust Reaction Time Quench when starting material is consumed monitoring->adjust_time Incomplete Reaction

Caption: Decision tree for troubleshooting low cyclization yield.

Question 2: I am forming the imidazo[1,2-a]pyridine core, but the final hydrolysis of the C2-ester to the carboxylic acid is giving a low yield. What's going wrong?

This is a common final-step challenge. Success hinges on achieving complete hydrolysis without degrading the product.

Possible Cause A: Incomplete Hydrolysis

  • Expertise & Experience: Steric hindrance around the ester or insufficient reactivity of the hydrolysis reagents can lead to incomplete conversion. Using a stronger base (e.g., LiOH instead of NaOH) or increasing the temperature can often drive the reaction to completion. The choice of solvent system is also key; a co-solvent like THF or methanol is typically used with water to ensure the solubility of the ester starting material.

Possible Cause B: Product Degradation

  • Expertise & Experience: The imidazo[1,2-a]pyridine ring system can be sensitive to harsh basic conditions and high temperatures over prolonged periods. If you observe the appearance of new spots on your TLC plate during the hydrolysis, product degradation is likely occurring.

Recommendations for Optimizing Hydrolysis

ParameterStandard ConditionOptimization StrategyRationale
Base NaOH, KOHLiOHLiOH is a stronger nucleophile and can be more effective at lower temperatures.
Temperature RefluxRoom Temperature to 40°CMilder conditions can prevent degradation of the heterocyclic core.[7]
Reaction Time Overnight (12-16h)Monitor by TLC/LC-MSQuench the reaction as soon as the starting material is consumed to minimize byproduct formation.[7]
Solvent MeOH/H₂OTHF/H₂OTHF is often better at solubilizing organic substrates and is stable to basic conditions.
Question 3: I'm observing significant byproduct formation. How can I improve the purity of my final product?

Byproduct formation can stem from various issues, including side reactions and impure starting materials.[8]

Possible Cause A: Dimerization or Polymerization

  • Expertise & Experience: Under certain conditions, especially with excess base or high temperatures, side reactions can occur. Carefully controlling the stoichiometry of your reagents is crucial. Adding the α-halocarbonyl slowly to the reaction mixture can help maintain a low instantaneous concentration, minimizing self-condensation or other side reactions.

Possible Cause B: Competing Reactions

  • Expertise & Experience: The bromine atom on the pyridine ring can undergo substitution reactions under certain conditions, although this is less common in the initial cyclization step. More likely are side reactions involving the α-halocarbonyl.

Purification Strategies

  • Workup: After the reaction, a careful aqueous workup is essential. Quench the reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt like Na₂SO₄.[5][6]

  • Recrystallization: This is an excellent method for purifying the final carboxylic acid product. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, is often effective.[5][6]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the method of choice. A gradient elution with ethyl acetate and hexane is commonly used for ester intermediates.[6] For the final acid, adding a small amount of acetic acid to the mobile phase can improve peak shape and prevent streaking on the column.

Frequently Asked Questions (FAQs)

Q1: Are there more modern or alternative methods to the Tschitschibabin reaction for synthesizing the imidazo[1,2-a]pyridine core?

A1: Yes, multicomponent reactions (MCRs) are a powerful and efficient alternative. The Groebke-Blackburn-Bienaymé (GBB) reaction, which combines an aminopyridine, an aldehyde, and an isocyanide in a one-pot process, is widely used to generate diverse imidazo[1,2-a]pyridines.[9][10][11] While this may not directly produce a C2-carboxylic acid, it offers a rapid way to build the core scaffold, which can then be further functionalized.[6] Additionally, various copper-catalyzed and other transition-metal-catalyzed methods have been developed for this synthesis.[12][13]

Q2: How important is it to run the reaction under an inert atmosphere?

A2: Many organic reactions are sensitive to atmospheric moisture and oxygen.[4] While some protocols for imidazo[1,2-a]pyridine synthesis do not explicitly require an inert atmosphere, it is good laboratory practice, especially if you are experiencing issues with low yields or byproduct formation. Using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of reagents and intermediates, leading to a cleaner reaction and better yield.[4]

Q3: What are the best analytical techniques for monitoring the reaction?

A3: Thin-Layer Chromatography (TLC) is the quickest and most common method for monitoring the progress of the reaction. It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis and to confirm the mass of the product and key intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and substrate scale.

Protocol 1: Synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate

This procedure is a representative example of the cyclization step.

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq).

  • Add a suitable solvent, such as acetonitrile or ethanol (approx. 0.1 M concentration).

  • Add sodium bicarbonate (NaHCO₃, 1.5 eq).

  • Stir the mixture at room temperature.

  • Add ethyl bromopyruvate (1.1 eq) dropwise over 10 minutes.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC until the 2-amino-5-bromopyridine is consumed.

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., 20-50% ethyl acetate in hexane gradient) to yield the pure ester.

Protocol 2: Hydrolysis to this compound
  • Dissolve the Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the ester is fully consumed.

  • Once complete, carefully acidify the reaction mixture to pH 3-4 with cold 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether or hexane to remove any non-polar impurities.

  • Dry the solid under vacuum to yield the final carboxylic acid product.

References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH.
  • The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). PubMed.
  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications.
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[10][12]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals.
  • Optimization of the reaction conditions. ResearchGate.
  • Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ResearchGate.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • Ullmann condensation. Wikipedia.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [https://www.researchgate.net/publication/381504991_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH.

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Technical Support Center: Troubleshooting Low Solubility of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of low aqueous solubility often encountered with imidazo[1,2-a]pyridine derivatives in experimental assays. As a privileged scaffold in medicinal chemistry, these compounds are vital to many research programs, but their physicochemical properties can present a hurdle to obtaining reliable biological data.[1][2][3]

This resource, structured in a flexible question-and-answer format, is designed to help you diagnose and solve solubility-related problems, ensuring the integrity and reproducibility of your results.

Part 1: Understanding the Core Problem
Q1: Why do many of my imidazo[1,2-a]pyridine compounds have such poor aqueous solubility?

A1: The low solubility of the imidazo[1,2-a]pyridine scaffold is primarily rooted in its fundamental physicochemical properties. As a fused bicyclic heterocyclic system, it possesses a rigid, planar structure that can promote efficient crystal lattice packing, making it difficult for water molecules to solvate and dissolve the solid compound.[4][5]

Key contributing factors include:

  • High Lipophilicity: The scaffold is inherently lipophilic (fat-loving), meaning it prefers non-polar environments over aqueous (water-based) media. This is often exacerbated by the addition of other lipophilic substituents during medicinal chemistry optimization.[5]

  • Molecular Structure: The fused ring system contributes to a high melting point, which is often correlated with low solubility according to the General Solubility Equation (GSE).[6]

  • Limited Hydrogen Bonding: While the structure contains nitrogen atoms, its overall capacity to form hydrogen bonds with water is limited compared to more linear or flexible molecules with multiple donor/acceptor groups.

These characteristics are common among many modern drug candidates, with over 70% of new chemical entities in development pipelines suffering from poor aqueous solubility.[7]

Part 2: Initial Assessment and Diagnosis
Q2: I have a new imidazo[1,2-a]pyridine derivative. How should I first assess its solubility before starting my biological assays?

A2: Proactively assessing solubility is critical to avoid generating misleading data. A kinetic solubility assay is the recommended starting point for early-stage drug discovery due to its high-throughput nature and low sample requirement.[8] This assay measures the concentration at which a compound, when rapidly diluted from a DMSO stock into an aqueous buffer, begins to precipitate (i.e., its apparent solubility).[8][9]

This initial screen helps you:

  • Establish a maximum working concentration for your assays.

  • Identify problematic compounds early.

  • Decide if solubility-enhancing formulations are necessary.

For late-stage lead optimization, a thermodynamic solubility assay is the gold standard. This method measures the true equilibrium solubility of the solid compound in a buffer over a longer incubation period (e.g., 24 hours) and provides a more accurate, albeit lower-throughput, measurement.[8]

Q3: My compound precipitated immediately upon dilution into my aqueous assay buffer. What happened and how do I fix it?

A3: This phenomenon, often called "crashing out" or "solvent shock," is a classic sign of a compound with very low aqueous solubility.[10] It occurs when a compound dissolved at a high concentration in a water-miscible organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility limit is much lower. The organic solvent disperses quickly, leaving the compound supersaturated in an environment that cannot sustain its dissolution, leading to immediate precipitation.[11]

The diagram below illustrates the initial troubleshooting workflow for this common issue.

start Observation: Immediate Precipitation in Assay Buffer check_stock Step 1: Inspect DMSO Stock Is it clear? start->check_stock stock_ppt Issue: Stock has Precipitate Action: Warm/vortex stock. If persists, remake at lower conc. check_stock->stock_ppt No stock_clear Stock is Clear check_stock->stock_clear Yes solution Problem Solved stock_ppt->solution check_conc Step 2: Evaluate Final Concentration Is it too high? stock_clear->check_conc conc_high Issue: Concentration Exceeds Solubility Limit Action: Lower the final assay concentration. Determine max solubility. check_conc->conc_high Yes conc_ok Concentration is likely appropriate check_conc->conc_ok No conc_high->solution check_dilution Step 3: Review Dilution Method Was it a rapid, single-step dilution? conc_ok->check_dilution dilution_bad Issue: 'Solvent Shock' Action: Use serial dilutions. Add stock dropwise to vortexing buffer. check_dilution->dilution_bad Yes dilution_bad->solution

Caption: Workflow for troubleshooting immediate precipitation.

To fix this, always use pre-warmed (37°C) media or buffer and employ a serial dilution method.[11] Instead of a single large dilution, perform intermediate dilutions in your assay buffer to gradually acclimate the compound to the aqueous environment.

Q4: My compound solution looks fine at first, but I see a precipitate or cloudiness after incubating it for a few hours. What's causing this delayed precipitation?

A4: Delayed precipitation suggests that while your compound was initially soluble (or formed a supersaturated solution), it is not stable in the assay medium over time under incubation conditions.

Several factors could be at play:

  • Temperature Changes: Compounds are often less soluble at lower temperatures. If you prepare solutions at room temperature and then move them to a 37°C incubator, solubility might increase. Conversely, cooling can cause precipitation.[12]

  • pH Shifts: In cell-based assays, cellular metabolism can acidify the culture medium, altering its pH. If your compound's solubility is pH-dependent, this shift can cause it to fall out of solution.[11]

  • Interactions with Media Components: Complex biological media contain salts, proteins (from serum), and other components that can interact with your compound and reduce its solubility over time.[13]

  • Conversion to a Less Soluble Form: The compound may initially be in a more soluble amorphous state but slowly converts to a more stable, less soluble crystalline form (polymorph) during incubation.[14]

Troubleshooting Steps:

  • Monitor pH: Check the pH of your assay medium at the beginning and end of the incubation period.

  • Reduce Incubation Time: If possible, determine the shortest incubation time that yields a robust assay signal.

  • Prepare Fresh: Add the compound to the assay medium immediately before starting the experiment rather than using pre-mixed media that has been stored.[13]

Part 3: Practical Troubleshooting and Formulation Strategies
Q5: What are the most common and effective strategies to increase the solubility of my imidazo[1,2-a]pyridine compound for an in vitro assay?

A5: There are several formulation-based strategies you can employ, starting with the simplest and progressing to more complex methods if needed.

StrategyMechanism of ActionTypical Usage & Considerations
pH Adjustment For ionizable compounds, adjusting the pH away from the compound's isoelectric point increases the proportion of the more soluble ionized form.[15]Imidazo[1,2-a]pyridines are often basic. Lowering the pH of the buffer (e.g., to pH 6.5) can protonate the molecule, increasing solubility. Caution: Ensure the pH is compatible with your assay system (e.g., enzymes, cells).[16]
Co-solvents Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer reduces the polarity of the solvent system, making it more favorable for lipophilic compounds.[17][18]Start with DMSO, keeping the final concentration below 0.5% (ideally <0.1%) to avoid cellular toxicity or assay interference.[11] Test a panel of co-solvents if DMSO is insufficient.
Use of Excipients Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an inclusion complex that is water-soluble.[19][20] Surfactants: Molecules like polysorbates (Tween) or Cremophor form micelles above a certain concentration, partitioning the hydrophobic compound into the micellar core.[18][21]Cyclodextrins are widely used but can sometimes interfere with compound-target binding by reducing the free concentration.[20] Surfactants can be effective but may denature proteins or disrupt cell membranes at higher concentrations.

The following diagram illustrates the decision-making process for selecting a solubilization strategy.

start Compound Precipitates in Assay q_ionizable Is the compound ionizable? (Check pKa) start->q_ionizable ph_adjust Strategy 1: pH Adjustment Adjust buffer pH away from pI. Verify assay compatibility. q_ionizable->ph_adjust Yes cosolvent Strategy 2: Co-solvents Keep final DMSO <0.5%. Test other co-solvents (PEG 400, Ethanol). q_ionizable->cosolvent No / Unknown q_ph_works Solubility Improved? ph_adjust->q_ph_works q_ph_works->cosolvent No end_success Proceed with Assay q_ph_works->end_success Yes q_cosolvent_works Solubility Improved? cosolvent->q_cosolvent_works excipients Strategy 3: Excipients Try Cyclodextrins or non-ionic surfactants. Validate for assay interference. q_cosolvent_works->excipients No q_cosolvent_works->end_success Yes end_fail Consider Advanced Formulation (e.g., Nanosuspension, Prodrug) excipients->end_fail

Caption: Decision tree for choosing a solubilization method.

Q6: How do I properly prepare my stock solutions to minimize solubility problems from the very beginning?

A6: Proper stock solution preparation is a critical first step.[10]

  • Choose the Right Solvent: 100% Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds.

  • Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. Use a vortex mixer and, if necessary, gentle warming (in a 37°C water bath) or brief sonication. Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Use an Appropriate Concentration: Do not try to make a stock solution at a concentration that exceeds the compound's solubility limit in the stock solvent itself. While imidazo[1,2-a]pyridines are generally soluble in DMSO, highly crystalline or very lipophilic analogs may have limits. A 10-20 mM stock is standard; going higher increases the risk of precipitation upon storage or dilution.

  • Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to crash out of solution.[13] Protect from light if the compound is light-sensitive.

Part 4: Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol allows for the rapid assessment of apparent solubility in your specific assay buffer.[21][22]

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Clear, flat-bottom 96-well plate

  • 96-well plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600-650 nm

Procedure:

  • Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your compound in 100% DMSO. For example, start with 10 mM and perform a 2-fold serial dilution down to ~5 µM.

  • Prepare Assay Plate: Add your aqueous assay buffer to the wells of a clear 96-well plate (e.g., 198 µL per well).

  • Initiate Assay: Using a multichannel pipette, quickly transfer a small volume (e.g., 2 µL) from the DMSO compound plate to the assay buffer plate. This will create a final 100-fold dilution (final DMSO concentration of 1%).

  • Mix and Incubate: Immediately mix the plate on a plate shaker for 1-2 minutes. Incubate at a controlled temperature (e.g., room temperature or 37°C).

  • Measure Turbidity: Measure the light scattering or absorbance at regular intervals (e.g., 5, 30, 60, and 120 minutes).

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Determining Maximum Co-solvent Tolerance for Cell-Based Assays

Before using a co-solvent to improve compound solubility, you must determine the maximum concentration your cells can tolerate without affecting their viability or the assay endpoint.[21]

Materials:

  • Your specific cell line

  • Complete cell culture medium

  • Co-solvent (e.g., DMSO, PEG 400)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, MTS)

Procedure:

  • Plate Cells: Seed your cells in a 96-well plate at the density used for your primary assay and allow them to attach overnight.

  • Prepare Co-solvent Dilutions: Prepare a serial dilution of the co-solvent (e.g., DMSO) in your complete cell culture medium. A typical range would be from 2% down to 0.016%, including a no-solvent control.

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different co-solvent concentrations.

  • Incubate: Incubate the plate for the same duration as your planned biological assay (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions and measure the signal on a plate reader.

  • Data Analysis: Plot cell viability versus co-solvent concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >10%) is your maximum tolerable co-solvent concentration.

References
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.).
  • Formulation Strategies for Poorly Soluble Drugs. (n.d.). Pharmaceutical Technology.
  • Technical Support Center: Addressing Compound Precipit
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018).
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • Troubleshooting Solidagonic acid precipitation in cell culture media. (n.d.). Benchchem.
  • USP Kinase Inhibitor Reference Standards and Solutions. (n.d.). USP.
  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropri
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). NIH.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Aqueous Solubility Assays. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022).
  • MultiScreen Solubility Filter Pl
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Wiley Online Library.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015).
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.).
  • Strategies to improve the solubility of 2-sulfonylpyrimidine derivatives for biological assays. (n.d.). Benchchem.
  • Physicochemical properties of imidazo-pyridine protic ionic liquids. (n.d.). RSC Publishing.
  • Solubilizing Excipients in Oral and Injectable Formul
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formul
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investig
  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.). ijrpr.
  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. (n.d.).
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
  • Imidazo(1,2-a)pyridine. (n.d.). PubChem.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). NIH.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2025).
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (n.d.). PubMed.

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Technical Support Center: Overcoming Challenges in the Regioselective Functionalization of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the basis of numerous pharmaceuticals like Zolpidem and Alpidem[1][2][3]. However, controlling the site of new functional group installation—a process known as regioselectivity—is a frequent and critical challenge.

This document moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental outcomes and offer validated strategies to achieve your desired molecular target.

Section 1: Troubleshooting Poor Regioselectivity (The C3 vs. C5 Challenge)

The primary challenge in the functionalization of imidazo[1,2-a]pyridines is controlling whether the reaction occurs at the C3 position of the imidazole ring or the C5 position of the pyridine ring. Most standard methods overwhelmingly favor C3, making selective C5 functionalization a significant hurdle[4].

Frequently Asked Questions (Regioselectivity)

Q1.1: Why does my reaction exclusively or primarily yield the C3-functionalized product?

A: The intrinsic electronic properties of the imidazo[1,2-a]pyridine scaffold are the root cause. The C3 position is the most electron-rich and nucleophilic carbon in the entire heterocyclic system. This high electron density makes it the kinetic hotspot for attack by a wide range of electrophiles and, importantly, for the radical intermediates common in modern synthetic methods like photoredox catalysis[5]. Unless specific control elements are introduced, reagents will naturally react at this site.

Q1.2: My reaction is producing a mixture of C3 and C5 isomers. How can I optimize for clean C3 functionalization?

A: While C3 is the favored position, over-reactivity or harsh conditions can sometimes lead to side products, including C5 isomers. To enhance C3 selectivity:

  • Lower the Reaction Temperature: This can increase selectivity by favoring the pathway with the lowest activation energy, which is typically C3 functionalization.

  • Choose Milder Reagents: If using a metal-catalyzed approach, consider less reactive catalyst systems. For photoredox reactions, modulating the photocatalyst or light intensity can tune reactivity.

  • Employ C3-Specific Methodologies: Visible light-promoted reactions are particularly well-suited for high-yield C3 functionalization, including arylations, formylations, and fluoroalkylations, often proceeding through a radical pathway that preferentially targets the C3 position[1][4].

Q1.3: I need to functionalize the C5 position. What are my options, given the inherent preference for C3?

A: Achieving C5 selectivity requires overriding the natural reactivity of the scaffold. This is a significant challenge but can be accomplished with specific strategies[4].

  • Directed C-H Activation: Install a directing group (DG) on the pyridine ring, often at the C8 position. This group can chelate to a transition metal catalyst (like Palladium or Rhodium), delivering the catalytic activity specifically to the adjacent C5 or C7 positions[6][7].

  • Blocking the C3 Position: You can install a temporary blocking group at the C3 position (e.g., a halogen). With C3 blocked, functionalization is forced to occur at other sites, including C5. The blocking group can then be removed in a subsequent step.

  • Exploit Specific Catalytic Systems: Some transition-metal catalyzed reactions, particularly under high-temperature conditions, can favor C-H activation on the pyridine ring, leading to C5 products[7]. Research by Jin's group has also shown that visible-light-induced C5-alkylation is possible using specific photocatalysts and reagents[1][4].

Decision Workflow: C3 vs. C5 Functionalization

The following diagram outlines a logical workflow for deciding on a synthetic strategy based on your desired regiochemical outcome.

G start What is the desired position of functionalization? c3 C3 Position start->c3 c5 C5 Position start->c5 c3_strat Strategy for C3: Leverage inherent reactivity. - Photoredox Catalysis - Electrophilic Substitution - Radical Reactions c3->c3_strat c5_strat Strategy for C5: Override inherent reactivity. c5->c5_strat c5_q1 Is a directing group feasible to install? c5_strat->c5_q1 c5_yes Use Directed C-H Activation (e.g., Pd, Rh catalysis) c5_q1->c5_yes Yes c5_no Is C3 position un-substituted? c5_q1->c5_no No c5_block Install a removable blocking group at C3, then functionalize C5. c5_no->c5_block Yes c5_direct Attempt direct C5 methods (e.g., specific high-temp or photocatalytic conditions). c5_no->c5_direct No (C3 already sub.) G start Reaction Failed: No Product or Low Conversion check_sm 1. Verify Starting Material - Purity (NMR, LCMS) - Structural Confirmation start->check_sm check_reagents 2. Verify Reagents - Catalyst Activity - Oxidant/Additive Freshness - Solvent Anhydrous? check_sm->check_reagents SM OK check_setup 3. Verify Reaction Setup - Correct Atmosphere (Inert/Air)? - Temperature Control - Light Source (for photo-rxns) check_reagents->check_setup Reagents OK optimize 4. Begin Optimization - Increase Temperature - Change Solvent - Screen Catalysts/Additives check_setup->optimize Setup OK

Caption: Systematic workflow for diagnosing a failed C-H functionalization.
Section 3: Product Analysis and Isomer Separation

Correctly identifying your product's structure and purifying it from potential isomers is the final, critical step.

Frequently Asked Questions (Analysis & Purification)

Q3.1: I've isolated a product, but I'm unsure if I have the C3 or C5 isomer. How can I definitively confirm the regiochemistry?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is your most powerful tool.

  • ¹H NMR Chemical Shifts: The proton environments are distinct. The C3-H proton typically appears as a singlet in a unique region of the spectrum. When C3 is substituted, this signal disappears. Comparing the spectrum to your starting material is the first step.

  • Nuclear Overhauser Effect (NOE): This is the gold standard for distinguishing C3 and C5 isomers.[8]

    • For a C3-substituted product: Irradiating the protons of the newly introduced group at C3 should result in an NOE enhancement of the proton signal at C5 (if C5 is unsubstituted).

    • For a C5-substituted product: Irradiating the substituent's protons should show an NOE to the proton at C6.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between the protons on your new substituent and the carbons of the imidazo[1,2-a]pyridine core over 2-3 bonds. A C3-substituent will show a correlation to the C3 carbon, while a C5-substituent will show one to the C5 carbon.

Q3.2: What are the best practices for separating a mixture of C3 and C5 isomers by column chromatography?

A: C3 and C5 isomers can have very similar polarities, making separation difficult.

  • High-Resolution Columns: Use a larger column with a greater amount of silica gel than you might normally use for a simple purification to improve resolution.

  • Shallow Solvent Gradient: If using an automated system, run a very shallow gradient (e.g., 0-10% Ethyl Acetate in Hexanes over 20 column volumes). For manual columns, use isocratic elution with a solvent system that gives a clear separation on TLC (Rf values of ~0.2 and ~0.3).

  • Alternative Solvents/Phases: If standard silica gel with Hexanes/EtOAc fails, try a different solvent system like Dichloromethane/Methanol. In some cases, switching to a different stationary phase, such as alumina or a C18 reversed-phase column, may provide the necessary difference in selectivity.

Validated Protocol Example: C3-Trifluoromethylation via Photoredox Catalysis

This protocol is representative of a modern, highly C3-regioselective functionalization, adapted from methodologies reported in the literature.[1][4]

Reaction: Visible-Light Mediated C3-Trifluoromethylation of 2-Phenylimidazo[1,2-a]pyridine.

ReagentM.W.AmountMolesEquiv.
2-Phenylimidazo[1,2-a]pyridine194.23100 mg0.515 mmol1.0
CF₃SO₂Na (Langlois' Reagent)156.07120 mg0.772 mmol1.5
Mesityl Acridinium Photocatalyst-~5 mg~0.01 mmol0.02
Dichloroethane (DCE)-5 mL--

Step-by-Step Procedure:

  • Preparation: To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (100 mg), CF₃SO₂Na (120 mg), and the acridinium photocatalyst (~5 mg).

  • Solvent Addition: Add 5 mL of dichloroethane. The reaction is typically run open to the air.

  • Reaction Setup: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Ensure the reaction is being stirred vigorously to ensure even illumination. A small fan may be used to keep the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 12-24 hours. The starting material is UV active and the product will have a different Rf value.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a gradient of 0% to 20% ethyl acetate in hexanes) to yield the C3-trifluoromethylated product.

  • Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The absence of the C3-H singlet in the ¹H NMR spectrum is a key indicator of success.

References
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (Source: MDPI) [Link]
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (Source: E3S Web of Conferences) [Link]
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (Source: MDPI) [Link]
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. (Source: Bentham Science) [Link]
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (Source: Royal Society of Chemistry) [Link]
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (Source: PubMed) [Link]
  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines.
  • Recent Advances on the Transition-Metal-Catalyzed Synthesis of Imidazopyridines: An Upd
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
  • C3‐Functionalization of Imidazo[1,2‐a]pyridines.
  • Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (Source: Semantic Scholar) [Link]
  • REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. (Source: urfu.ru) [Link]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (Source: Royal Society of Chemistry) [Link]
  • C5‐Hydroxyalkylation of imidazo[1,2‐a]pyridines.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (Source: Wiley Online Library) [Link]
  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (Source: Semantic Scholar) [Link]
  • Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation. (Source: Royal Society of Chemistry) [Link]
  • Representative examples of C−H functionalizations of Imidazopyridines.
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.

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Technical Support Center: Addressing Off-Target Effects of Imidazo[1,2-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyridine-based inhibitors. This guide is designed to provide expert insights and practical troubleshooting for the common challenges associated with the off-target effects of this important class of small molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting a range of proteins, including kinases, and its presence in several marketed drugs.[1][2] However, like many therapeutic agents, ensuring target specificity is a critical aspect of experimental design and data interpretation. This resource will equip you with the knowledge and protocols to identify, understand, and mitigate off-target effects in your research.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter and provides a step-by-step approach to resolving them.

Problem 1: My imidazo[1,2-a]pyridine inhibitor shows a discrepancy in potency between a biochemical assay (e.g., IC50) and a cell-based assay (e.g., EC50). What could be the cause?

Possible Causes and Solutions:

This is a common observation in drug discovery and can be attributed to several factors. A systematic investigation is key to understanding the underlying reason.

1. Cell Permeability and Efflux:

  • Causality: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target at a sufficient concentration. Conversely, it could be actively removed from the cell by efflux pumps.

  • Troubleshooting:

    • Protocol 1: Intracellular Concentration Measurement: Utilize techniques like LC-MS/MS to quantify the intracellular concentration of your compound over time.

    • Protocol 2: Efflux Pump Inhibition Assay: Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil) to see if the cellular potency increases. A significant shift in the EC50 suggests that your compound is a substrate for efflux pumps.[3]

2. Compound Stability and Metabolism:

  • Causality: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into inactive or less active forms.

  • Troubleshooting:

    • Protocol 3: Compound Stability Assessment: Incubate your inhibitor in cell culture medium (with and without cells) for the duration of your assay. At various time points, measure the concentration of the parent compound using LC-MS/MS to assess its stability.

3. Off-Target Engagement in a Cellular Context:

  • Causality: In the complex environment of a cell, your inhibitor may bind to unintended targets, leading to a different biological response than what is observed in a purified system.[4][5] This can either potentiate or antagonize the intended effect.

  • Troubleshooting:

    • Protocol 4: Cellular Thermal Shift Assay (CETSA): This powerful technique allows you to directly observe target engagement in intact cells.[6][7][8] A thermal shift of the intended target upon inhibitor treatment provides strong evidence of binding in a cellular environment. The absence of a shift, despite a cellular phenotype, points towards off-target effects.

Problem 2: I am observing an unexpected phenotype (e.g., apoptosis, cell cycle arrest, differentiation) that is not consistent with the known function of the intended target. How can I determine if this is an off-target effect?

Possible Causes and Solutions:

Unanticipated phenotypes are a strong indicator of off-target activities. A multi-pronged approach is necessary to deconvolve the molecular mechanism.

1. Confirm On-Target Engagement:

  • Causality: Before exploring off-targets, it is crucial to confirm that your inhibitor is engaging the intended target in your experimental system.

  • Troubleshooting:

    • Protocol 4: Cellular Thermal Shift Assay (CETSA): As mentioned previously, CETSA is the gold standard for confirming target engagement in cells.[6][7][9]

2. Identify Potential Off-Targets:

  • Causality: Your inhibitor may be binding to one or more other proteins, triggering a signaling cascade that results in the observed phenotype.[10]

  • Troubleshooting:

    • Protocol 5: Kinobeads/Chemical Proteomics: This unbiased approach uses affinity chromatography with immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate.[11][12][13] By pre-incubating the lysate with your inhibitor, you can identify which kinases are competed off the beads, thus revealing the inhibitor's targets and off-targets.[11][14]

    • In Silico Profiling: Computational methods can predict potential off-targets based on the chemical structure of your inhibitor and known protein binding pockets.[15][16][17]

3. Validate Off-Target(s) and Link to Phenotype:

  • Causality: Once potential off-targets are identified, you need to validate their engagement and demonstrate that their inhibition is responsible for the observed phenotype.

  • Troubleshooting:

    • Orthogonal Inhibitors: Use a structurally different inhibitor that is known to be selective for the putative off-target. If this inhibitor recapitulates the phenotype, it strengthens the hypothesis.

    • Genetic Approaches (siRNA/CRISPR): Knockdown or knockout the putative off-target gene. If the phenotype caused by your inhibitor is rescued or mimicked, this provides strong evidence for the off-target interaction.

    • Biochemical Assays: Express and purify the identified off-target protein and perform an in vitro activity assay to confirm that your inhibitor directly inhibits its function.[18][19]

Frequently Asked Questions (FAQs)

Q1: What are the common off-targets for imidazo[1,2-a]pyridine-based kinase inhibitors?

The off-target profile of an imidazo[1,2-a]pyridine inhibitor is highly dependent on its specific substitution pattern. However, due to the scaffold's ability to fit into ATP-binding pockets, other kinases are the most common off-targets.[20][21][22][23] For example, some imidazo[1,2-a]pyridine-based inhibitors designed for a specific kinase have shown cross-reactivity with other kinases like FLT3, PDGFRA, and various CDKs.[1][22] It is crucial to perform comprehensive selectivity profiling for each new compound.

Q2: How can I proactively assess the selectivity of my imidazo[1,2-a]pyridine inhibitor?

Proactive selectivity profiling is a critical step in drug development to minimize the risk of off-target effects.[15][24]

  • Large-Scale Kinase Screening: Screen your inhibitor against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration to identify potential off-targets.

  • Chemical Proteomics (Kinobeads): As described in Protocol 5, this provides an unbiased view of the inhibitor's interactions with the native kinome in a relevant cell lysate.[11][14]

Q3: What is the difference between direct, indirect, and off-target effects?

Understanding these distinctions is key to interpreting your experimental results correctly.

  • Direct On-Target Effect: The inhibitor binds to its intended target and modulates its activity, leading to a downstream cellular response.

  • Indirect On-Target Effect: The modulation of the intended target leads to secondary changes in other pathways that are regulated by the primary target.[10]

  • Direct Off-Target Effect: The inhibitor binds to an unintended protein and directly modulates its activity, causing a cellular response that is independent of the intended target.[10][25]

  • Indirect Off-Target Effect: The modulation of a direct off-target leads to further downstream signaling events.[10]

Q4: Can off-target effects ever be beneficial?

Yes, in some cases, off-target effects can contribute to the therapeutic efficacy of a drug. This phenomenon is known as polypharmacology.[26] For example, an anti-cancer drug may inhibit its primary target and also have off-target activity against another kinase that is involved in a resistance pathway. However, unintended off-target effects are more commonly associated with toxicity and adverse side effects.[25]

Experimental Protocols

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized workflow. Optimization of heating temperatures and times is crucial for each specific target protein.

Materials:

  • Cells expressing the target protein

  • Imidazo[1,2-a]pyridine inhibitor and vehicle control (e.g., DMSO)

  • PBS and appropriate lysis buffer with protease inhibitors

  • Thermal cycler or heating block

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

Procedure:

  • Cell Treatment: Treat cultured cells with your inhibitor at various concentrations or a single saturating concentration, alongside a vehicle control. Incubate for 1-2 hours at 37°C.[6][9]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes, followed by cooling to room temperature for 3 minutes.[6][9]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point by Western blot or mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.

Protocol 5: Kinobeads/Chemical Proteomics for Off-Target Identification

This is a simplified overview of the kinobeads workflow. This technique is often performed in collaboration with specialized proteomics core facilities.

Materials:

  • Cell lysate from your experimental cell line

  • Imidazo[1,2-a]pyridine inhibitor

  • Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)[11][13]

  • Buffers for binding, washing, and elution

  • LC-MS/MS instrumentation for protein identification and quantification

Procedure:

  • Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein structure and activity.

  • Competitive Binding: Incubate aliquots of the cell lysate with increasing concentrations of your free imidazo[1,2-a]pyridine inhibitor or a vehicle control.[13]

  • Kinase Enrichment: Add the kinobeads to the inhibitor-treated lysates and incubate to allow kinases to bind to the immobilized inhibitors on the beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by LC-MS/MS to identify and quantify the proteins that were pulled down in each sample.

  • Data Interpretation: Proteins that are true targets or off-targets of your inhibitor will show a dose-dependent decrease in their abundance in the pulldown fractions, as your free inhibitor competes for binding to the kinobeads.[13]

Data Presentation

Table 1: Example of a Selectivity Profile for an Imidazo[1,2-a]pyridine Inhibitor

Kinase TargetIC50 (nM)
Primary Target (e.g., CDK2) 15
Off-Target 1 (e.g., CDK9)250
Off-Target 2 (e.g., GSK3β)1,500
Off-Target 3 (e.g., FLT3)>10,000

This table illustrates how to present selectivity data, highlighting the potency against the primary target versus potential off-targets.

Visualizations

Off_Target_Deconvolution_Workflow cluster_0 Initial Observation cluster_1 Target Engagement Validation cluster_2 Off-Target Identification cluster_3 Off-Target Validation & Phenotypic Link A Unexpected Phenotype in Cell-Based Assay B Perform CETSA A->B C Target Engaged? B->C D Chemical Proteomics (e.g., Kinobeads) C->D Yes I Off-Target Confirmed as Cause of Phenotype C->I No (Phenotype is likely on-target mediated) E Identify Potential Off-Targets D->E F Orthogonal Inhibitor E->F G siRNA / CRISPR E->G H Phenotype Recapitulated or Rescued? F->H G->H H->I Yes

Caption: Workflow for deconvoluting unexpected phenotypes caused by off-target effects.

References

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Target Engagement Studies. BenchChem.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. BenchChem.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015).
  • Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine Compounds. BenchChem.
  • Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. (2003). Bioorganic & Medicinal Chemistry Letters.
  • How can off-target effects of drugs be minimised?.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Assessing the Selectivity of Imidazo[1,2-A]pyridine-Based CDK Inhibitors: A Compar
  • Off-Target Effects Analysis.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Medicinal Chemistry Letters.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
  • The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (2021). European Journal of Medicinal Chemistry.
  • Direct, indirect and off-target effects of kinase inhibitors.
  • Biochemical assays in drug discovery and development. Celtarys Research.
  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (2019). European Journal of Medicinal Chemistry.
  • The target landscape of clinical kinase drugs. (2017). Science.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2020). Methods in Molecular Biology.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023).
  • What will come from understanding 'off-target effects,' where drugs have effects that are different
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Target Engagement Assays in Early Drug Discovery. (2023). Journal of Medicinal Chemistry.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Definition of off-target effect. NCI Dictionary of Cancer Terms.
  • Determining target engagement in living systems. (2012).
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023).
  • Characterization of binding, depletion and competition properties of...
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Journal of Medicinal Chemistry.
  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (2005). Chemistry & Biology.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters.
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012). PLoS ONE.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2018). Current Medicinal Chemistry.
  • Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines. (2023). Radcliffe Department of Medicine, University of Oxford.
  • Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. (2012). PLoS ONE.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention.
  • Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. (2016). Acta Pharmacologica Sinica.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.

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Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid & Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and purification of 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its associated intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] However, its synthesis can lead to a variety of impurities that complicate downstream applications.

This document moves beyond simple protocols to explain the underlying principles of purification choices, helping you troubleshoot common issues and optimize your workflow for maximum purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound and its synthetic precursors.

Q1: What are the most likely impurities in a crude synthesis of this compound?

Understanding potential impurities is the first step to designing an effective purification strategy. The synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][4][5]

Table 1: Common Impurities and Their Origin

Impurity TypeProbable Structure/IdentityOriginKey Purification Challenge
Starting Material 2-Amino-5-bromopyridineIncomplete reaction.Can have similar polarity to the product, especially in ester intermediates.
Starting Material Chloroacetaldehyde or its equivalentIncomplete reaction or side reactions.Typically water-soluble and removed during aqueous workup.
Regioisomers e.g., 8-bromo or other isomersNon-selective bromination or rearrangement.Very similar polarity and structure, often requiring high-resolution chromatography.
Side Products Products from self-condensation of reactantsOverly harsh reaction conditions (temperature, time).[6]Polarity can vary widely, complicating single-step purifications.
Hydrolyzed Ester The target carboxylic acidIf synthesizing the methyl or ethyl ester intermediate and moisture is present.Drastically different polarity; easily separated by chromatography or extraction.
Q2: Should I start with column chromatography or recrystallization for my initial purification?

The choice depends on the state of your crude material and the nature of the impurities.[7] A logical workflow is often the most efficient.

G start Crude Product (Post-Workup) tlc Analyze by TLC/LC-MS start->tlc decision Purity Assessment tlc->decision chromatography Flash Column Chromatography decision->chromatography Multiple spots or significant impurities recrystallization Recrystallization decision->recrystallization One major spot, appears >85% pure chromatography->recrystallization Isolate fractions, combine for final polish final_product Pure Product (>95%) chromatography->final_product Successful separation recrystallization->final_product Successful crystallization re_evaluate Re-evaluate Strategy (Consider Prep-HPLC or different column chemistry) recrystallization->re_evaluate Fails to crystallize or purity is low

Caption: Decision workflow for initial purification strategy.
  • Start with Flash Chromatography if: Your crude material is an oil, a sticky solid, or if TLC/LC-MS analysis shows a complex mixture with multiple components of similar polarity.[7][8] Chromatography is excellent for separating distinct compounds.

  • Start with Recrystallization if: Your crude product is a solid and appears to be relatively pure (>85%) with minor impurities. Recrystallization is a powerful, scalable technique for removing small amounts of impurities from a solid matrix.[9][10]

Q3: My compound is a carboxylic acid. How does this affect purification by silica gel chromatography?

The acidic proton of the carboxylic acid can interact strongly with the acidic silanol groups on the surface of silica gel. This often leads to significant peak tailing or "streaking" on a TLC plate or column, resulting in poor separation.

To counteract this, add a small amount of a volatile acid to your mobile phase.[7]

  • Recommended Modifier: 0.5-1% Acetic Acid or Formic Acid in your eluent system (e.g., Dichloromethane/Methanol + 1% Acetic Acid). The modifier protonates the silica surface and ensures the carboxylic acid analyte remains in its neutral form, leading to sharper peaks and better separation.

Q4: What are the go-to analytical methods for assessing the purity of the final product?

A single technique is rarely sufficient. A combination of methods provides a complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A purity of >95% is often required for biological testing.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your desired product and helps identify the mass of any impurities, aiding in their structural elucidation.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and regiochemistry of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.[11][13]

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem: My compound won't crystallize from solution; it just oils out.

Probable Cause: This is a common and frustrating issue in crystallization. It can be caused by several factors: the solution is too supersaturated, it's cooling too quickly, or the presence of impurities is inhibiting lattice formation.[7]

Solution Workflow:

G start Compound Oils Out step1 Step 1: Re-heat to dissolve oil. Add a small amount (~5%) more hot solvent. start->step1 step2 Step 2: Allow to cool VERY slowly. (e.g., in a warm water bath or insulated dewar) step1->step2 decision1 Did it crystallize? step2->decision1 step3 Step 3: Scratch the inner surface of the flask with a glass rod at the meniscus. decision1->step3 No success Success! decision1->success Yes decision2 Did it crystallize? step3->decision2 step4 Step 4: Add a seed crystal of pure material (if available). decision2->step4 No decision2->success Yes decision3 Did it crystallize? step4->decision3 step5 Step 5: Concentrate solution and attempt recrystallization from a different solvent system. (e.g., switch from EtOAc/Hexane to EtOH/Water) decision3->step5 No decision3->success Yes fail Impurity likely preventing crystallization. Return to chromatography. step5->fail

Caption: Troubleshooting workflow for failed crystallization.
Problem: I have very low mass recovery after flash column chromatography.

Probable Cause: The compound is likely too polar for the chosen solvent system and has irreversibly adsorbed onto the silica gel, or it simply hasn't eluted from the column yet.[7]

Solutions:

  • Increase Solvent Polarity: If you are still collecting fractions, drastically increase the polarity of your mobile phase. A common "flush" solvent is 10-20% Methanol in Dichloromethane. This is highly polar and will elute most compounds from a silica column.

  • Check for Insolubility: Ensure your crude material was fully dissolved in the loading solvent. If it precipitated at the top of the column, it will not elute properly.

  • Consider Reversed-Phase: For highly polar carboxylic acids, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) is often a much better choice.[7]

Problem: Two spots on my TLC are very close together (low ΔRf) and co-elute from the column.

Probable Cause: You are likely dealing with regioisomers or other structurally similar impurities. Standard solvent systems may not have sufficient selectivity to resolve them.

Solutions:

  • Change Solvent Selectivity: Do not just vary the ratio of your current solvents (e.g., changing from 20% to 30% Ethyl Acetate in Hexane). Instead, switch to a different solvent system entirely.[7] Try a system with different chemical properties, such as Toluene/Acetone or Dichloromethane/Methanol.

  • Use a High-Performance Stationary Phase: High-performance flash chromatography (HPFC) cartridges have smaller particle sizes and provide better resolution than standard silica gel.

  • Resort to a Second Method: If chromatography fails, purify the mixed fraction as best as possible and then attempt a high-resolution recrystallization. Sometimes removing other impurities allows the desired compound to crystallize away from the closely-related one.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying crude this compound.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot on a silica gel TLC plate and develop in various solvent systems. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Due to the acid, a Dichloromethane (DCM) / Methanol (MeOH) system is often more effective.

    • Goal: Find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.

    • Crucial Step: Add 1% acetic acid to the chosen eluent to prevent streaking.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica mass to crude material mass).

    • Pack the column using the "slurry method" with your initial, low-polarity eluent. Ensure the silica bed is compact and level.[14]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of solvent (preferably DCM).

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, applying gentle air pressure.[14]

    • Gradually increase the polarity of the mobile phase according to your TLC analysis.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

    • Place the product under high vacuum to remove residual solvents.

Protocol 2: Recrystallization

This protocol is suitable for purifying a solid product that is >85% pure.

  • Solvent Selection:

    • The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9]

    • Test small amounts of your solid in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, or mixtures like EtOAc/Hexane or EtOH/Water) in test tubes.[10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a hot plate with stirring).

    • Add the minimum amount of hot solvent required to fully dissolve the solid.[9]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath or refrigerator for 30-60 minutes to maximize crystal formation.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

    • Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

References

  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega.
  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 944896-42-8. (n.d.). BenchChem.
  • The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry. (n.d.). BenchChem.
  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.). Google Patents.
  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). Frontiers in Chemistry.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). BenchChem.
  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate.
  • Purification: How To. (n.d.). University of Rochester Department of Chemistry.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). JoVE.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). National Institutes of Health.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2025). ResearchGate.
  • Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). ResearchGate.
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (n.d.). MDPI.

Sources

Common side reactions in the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this privileged heterocyclic scaffold. Our goal is to equip you with the expertise to diagnose and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, providing explanations grounded in reaction mechanisms and offering practical, field-proven solutions.

Question 1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Answer:

Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, primarily revolving around reaction conditions, reagent purity, and the chosen synthetic route. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The primary culprit for low yields is often an incomplete reaction. The reaction progress should be meticulously monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider the following adjustments:

    • Reaction Time: Extend the reaction time. Some reactions, especially those at lower temperatures, may require longer periods to reach completion.

    • Temperature: Gradually increase the reaction temperature. Many condensation reactions for imidazo[1,2-a]pyridine synthesis are performed at elevated temperatures, sometimes even under microwave irradiation to accelerate the reaction and improve yields.[1][2]

    • Catalyst Activity: If using a catalyst (e.g., Lewis acids like Sc(OTf)₃, FeCl₃, or iodine), ensure its activity.[1][3] Catalysts can degrade over time or be poisoned by impurities. Using a fresh batch of catalyst or increasing the catalyst loading might be necessary. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, the choice and amount of acid catalyst are crucial for driving the reaction to completion.[4][5]

  • Side Product Formation: The formation of undesired side products is a major contributor to reduced yields of the target molecule. The nature of these side products is highly dependent on the synthetic method employed. Common side reactions are discussed in detail in the following questions.

  • Purity of Starting Materials: Impurities in the starting materials, such as the 2-aminopyridine or the carbonyl compound, can interfere with the reaction. For example, residual water can hydrolyze intermediates or deactivate catalysts. Ensure all reagents and solvents are of high purity and are appropriately dried.

  • Sub-optimal Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. While alcohols like methanol and ethanol are commonly used, they can sometimes participate in side reactions.[6] Toluene is another common solvent, particularly for reactions requiring higher temperatures.[7] In some cases, solvent-free conditions or the use of green solvents like water have been shown to be effective.[1][8]

    • Atmosphere: Some reactions, particularly those involving copper catalysts, are sensitive to the atmosphere. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. Conversely, some modern methods utilize air as the oxidant.[7]

Question 2: I am observing the formation of an unexpected regioisomer. What causes this and how can I control the regioselectivity?

Answer:

The formation of regioisomers is a common challenge, particularly when using substituted 2-aminopyridines or unsymmetrical carbonyl compounds. The regioselectivity is primarily governed by the relative nucleophilicity of the two nitrogen atoms in the 2-aminopyridine ring and the reaction mechanism.

  • Mechanism of Isomer Formation: In the classical Tschitschibabin reaction and related condensations, the initial step is the nucleophilic attack of one of the nitrogen atoms of 2-aminopyridine on the electrophilic carbonyl component.[1][2] The endocyclic pyridine nitrogen is generally more nucleophilic and will preferentially attack, leading to the desired imidazo[1,2-a]pyridine. However, under certain conditions, the exocyclic amino group can also react, potentially leading to the formation of the isomeric imidazo[1,5-a]pyridine scaffold, though this is less common.

    The regioselectivity can be more complex in reactions involving different starting materials. For instance, in reactions with β-nitrostyrenes, the reaction conditions (basic vs. acidic) can dictate the point of initial attack and thus the final regioisomer.[9] A basic medium can favor Michael addition from the more nucleophilic pyridine nitrogen, leading to the 3-aryl-imidazo[1,2-a]pyridine regioisomer.[9]

  • Controlling Regioselectivity:

    • Choice of Synthetic Route: Some synthetic methods offer better regiocontrol than others. The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, for example, is highly regioselective in forming 3-aminoimidazo[1,2-a]pyridines due to its specific mechanistic pathway involving the formation of a nitrilium intermediate.[4][10]

    • Reaction Conditions:

      • pH: As mentioned, the pH of the reaction medium can influence the nucleophilicity of the nitrogen atoms. Acidic conditions can protonate the more basic pyridine nitrogen, potentially altering the regiochemical outcome.

      • Steric Hindrance: The steric bulk of the substituents on both the 2-aminopyridine and the carbonyl compound can influence which nitrogen atom reacts. A bulky substituent on the pyridine ring may hinder the attack of the endocyclic nitrogen, although this is not a common strategy for controlling regioselectivity.

Question 3: In my Groebke-Blackburn-Bienaymé (GBB) reaction, I am seeing significant amounts of byproducts. What are they and how can I minimize them?

Answer:

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][11] However, side reactions can occur, leading to a complex reaction mixture and reduced yields.

  • Common Side Products and Their Formation:

    • Unreacted Intermediates: The GBB reaction proceeds through the formation of an imine intermediate from the aldehyde and 2-aminopyridine.[4][6] If the subsequent steps (attack of the isocyanide and cyclization) are slow, this imine can be a major component of the crude product.

    • Solvent Adducts: When using alcohol solvents like methanol, the solvent can act as a nucleophile and add to the imine or other reactive intermediates.[6] This can lead to the formation of stable side products that do not proceed to the desired imidazo[1,2-a]pyridine.

    • Hydrolysis Products: The presence of water can lead to the hydrolysis of the isocyanide to the corresponding formamide or the hydrolysis of the imine intermediate back to the starting aldehyde and amine.

  • Minimizing Side Product Formation:

    • Anhydrous Conditions: To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere. The use of a dehydrating agent, such as trimethyl orthoformate, can also be beneficial.[5]

    • Choice of Solvent: If solvent adducts are a problem, consider switching to a non-nucleophilic solvent like acetonitrile or toluene.

    • Catalyst Optimization: The GBB reaction is often catalyzed by a Lewis or Brønsted acid.[12] Optimizing the catalyst and its loading can accelerate the desired reaction pathway and minimize the formation of side products. Scandium(III) triflate is a commonly used and effective catalyst.[13]

    • Order of Addition: Adding the isocyanide component last, after the formation of the imine, can sometimes improve the outcome of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Ortoleva-King reaction and what are its potential pitfalls?

A1: The Ortoleva-King reaction is a method for synthesizing N-alkylpyridinium halides by reacting pyridine with an active methylene compound in the presence of iodine.[14] A subsequent intramolecular cyclization can lead to the formation of imidazo[1,2-a]pyridines. A key pitfall of this reaction is the potential for complex reaction mixtures due to the concurrent formation of different intermediates.[15] The reaction outcome can be sensitive to the substituents on both the pyridine and the ketone, as well as the choice of catalyst.[15] Modern variations of this reaction often use catalytic amounts of iodine in conjunction with an iron co-catalyst to improve efficiency and reduce the amount of waste.[14][16]

Q2: How can I purify my imidazo[1,2-a]pyridine product from common impurities?

A2: The purification of imidazo[1,2-a]pyridines typically involves standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used for elution. The specific solvent system will depend on the polarity of the target compound and the impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective purification method.

  • Acid-Base Extraction: The basic nature of the imidazo[1,2-a]pyridine ring system can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the purified product is back-extracted into an organic solvent.

Q3: Are there any "green" or more sustainable methods for synthesizing imidazo[1,2-a]pyridines?

A3: Yes, there has been a significant effort to develop more environmentally friendly synthetic routes. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reactions.[1][2]

  • Use of Green Solvents: Reactions have been successfully carried out in water, which is a non-toxic and readily available solvent.[8][17]

  • Catalyst-Free and Solvent-Free Conditions: Some methods have been developed that proceed efficiently without the need for a catalyst or solvent, reducing waste and simplifying purification.[1][2]

  • Multicomponent Reactions (MCRs): MCRs, like the GBB reaction, are inherently more atom-economical as they combine multiple starting materials in a single step, reducing the number of synthetic steps and the amount of waste generated.[10][18]

Visualizing Key Mechanisms

To better understand the formation of both the desired product and potential side products, the following diagrams illustrate key reaction pathways.

Generalized Mechanism for Imidazo[1,2-a]pyridine Formation

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_cyclization Cyclization & Aromatization 2-Aminopyridine 2-Aminopyridine Imine/Enamine Intermediate Imine/Enamine Intermediate 2-Aminopyridine->Imine/Enamine Intermediate Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Imine/Enamine Intermediate Cyclized Intermediate Cyclized Intermediate Imine/Enamine Intermediate->Cyclized Intermediate Intramolecular Nucleophilic Attack Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized Intermediate->Imidazo[1,2-a]pyridine Dehydration/ Aromatization

Caption: Generalized pathway for imidazo[1,2-a]pyridine synthesis.

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion extend_time Extend reaction time check_completion->extend_time No check_purity Analyze starting material purity check_completion->check_purity Yes increase_temp Increase temperature extend_time->increase_temp check_catalyst Check catalyst activity/ increase loading increase_temp->check_catalyst success Improved Yield check_catalyst->success purify_reagents Purify/dry reagents and solvents check_purity->purify_reagents Impurities found optimize_conditions Re-evaluate solvent and atmosphere check_purity->optimize_conditions Pristine purify_reagents->optimize_conditions optimize_conditions->success

Sources

Technical Support Center: Refinement of Docking Studies for Better Prediction of Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Common Pitfalls and Advanced Solutions

Welcome to the technical support center for molecular docking refinement. As researchers and drug development professionals, you understand that a raw docking score is often just the beginning of the story. The initial prediction of a ligand's pose and its corresponding affinity can be fraught with inaccuracies stemming from protein flexibility, solvation effects, and the inherent approximations in scoring functions.[1][2][3]

This guide is designed to move beyond simplistic protocols. Here, we will dissect the common challenges encountered during docking studies and provide a structured, causality-driven approach to refining your results for a more accurate and reliable prediction of binding affinity. We will explore not just what to do, but why specific refinement strategies are scientifically sound and how to validate each step of your workflow.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles and questions that arise after obtaining preliminary docking results.

Q1: My docking software produced multiple binding poses with similar scores. How do I choose the correct one?

A1: This is a classic and critical issue. Relying solely on the top-ranked score is often misleading. The best practice is to perform a pose clustering analysis .[4] This technique groups similar conformations based on the root-mean-square deviation (RMSD) of the ligand's atoms.[4][5] The underlying principle is that a robust binding mode should be a recurrent, low-energy state, not a singular, fleeting interaction.

  • Causality: A large, well-populated cluster of low-energy poses suggests a stable and conformationally accessible binding mode. In contrast, a top-scoring pose that is an outlier (a "singleton") may be an artifact of the scoring function.

  • Actionable Advice:

    • Generate a significant number of poses per ligand (e.g., 20-100).

    • Use a clustering algorithm (e.g., as implemented in tools like GROMACS, VMD, or specialized software like ClusDOCK) with an RMSD cutoff typically around 2.0 Å.[4]

    • Prioritize the representative pose from the most populated, lowest-energy cluster for further analysis.[4] Several studies have shown that this approach significantly reduces the number of potential poses to consider for more computationally intensive refinement.[4]

Q2: The binding affinity predicted by my docking score seems unrealistically high/low compared to my expectations. Is the score reliable?

A2: Docking scores are best used for ranking compounds in a relative sense (i.e., identifying which ligands are likely better binders than others) rather than as a precise, absolute measure of binding free energy.[6][7] They are derived from simplified mathematical models that often neglect critical physical phenomena.[3]

  • Causality: Standard scoring functions often fail to accurately account for:

    • Protein Flexibility: The "lock-and-key" model is an oversimplification; proteins are dynamic and adapt to ligand binding (induced fit).[8]

    • Solvation Effects: The displacement of water molecules from the binding site upon ligand binding is a major thermodynamic driver, which is often poorly modeled.[3][8]

    • Entropic Penalties: The loss of conformational freedom for both the ligand and protein upon binding is a significant energetic cost that is difficult to quantify with simple scoring functions.[9]

  • Actionable Advice: Treat the initial docking score with skepticism. Use it as a preliminary filter to select a smaller subset of promising candidates for more rigorous, physics-based refinement methods like Molecular Dynamics (MD) simulations.[6][10]

Q3: Should I include crystallographic water molecules in my docking simulation?

A3: The answer is nuanced: it depends on the role of the water molecules. Water molecules can be critical mediators of protein-ligand interactions, forming hydrogen bond bridges that stabilize the complex.[11][12][13] Arbitrarily removing all of them can eliminate key interactions and lead to incorrect predictions.[11]

  • Causality: "Bridging" water molecules that form hydrogen bonds with both the protein and the ligand are often essential for affinity and specificity.[13] Displacing such a water molecule requires the ligand to form interactions of equivalent or greater strength, which may not be possible.

  • Actionable Advice:

    • Analyze the Environment: Before docking, examine the crystal structure. Identify water molecules that are "deeply" buried and form multiple hydrogen bonds with the protein. These are likely to be structurally important.

    • Use Specialized Docking Programs: Some docking software, like GOLD, can treat specific water molecules as "active," allowing them to be either retained or displaced during the simulation based on energetic calculations.[14]

    • Test Both Scenarios: If unsure, perform docking runs both with and without key water molecules and compare the resulting poses and scores. The presence of water molecules has been shown to improve the accuracy of docking searches.[12]

Part 2: In-Depth Troubleshooting Guides & Refinement Protocols

When initial checks and simple fixes are not enough, a more rigorous, multi-step refinement workflow is necessary. This section provides detailed protocols for post-docking validation and binding affinity recalculation.

Workflow 1: Refining Docking Poses with Molecular Dynamics (MD) Simulation

The static picture provided by docking fails to capture the dynamic nature of the protein-ligand complex. MD simulation provides a "reality check" by observing the behavior of the docked pose in a more realistic, explicitly solvated, and flexible environment.[15]

Issue: A high-scoring docking pose is unstable and drifts out of the binding pocket during simulation.

Underlying Cause: The initial pose is not in a stable, low-energy minimum. The forces described by a more accurate physics-based force field reveal that the interactions predicted by the docking score are not sustainable. Unfavorable electrostatic or van der Waals interactions can lead to the ligand unbinding.[10]

  • System Preparation:

    • Take the top-ranked pose (ideally from a well-populated cluster) as your starting structure.

    • Select an appropriate force field. This is a critical choice. For protein-ligand complexes, AMBER and CHARMM force fields are widely used and validated.[16][17][18] For the ligand, a general force field like GAFF2 is common.[19]

    • Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).[19]

    • Add counter-ions to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

    • Run a series of equilibration steps at constant temperature and pressure (NPT ensemble), gradually releasing the restraints to allow the system to relax.

  • Production Simulation:

    • Run a production MD simulation (typically 50-100 ns) without any restraints.[10] Shorter simulations may not be sufficient to observe significant conformational changes or ligand dissociation.[10]

  • Analysis:

    • Ligand RMSD: Calculate the Root-Mean-Square Deviation of the ligand's heavy atoms over the course of the simulation, using the initial docked pose as a reference. A stable ligand will exhibit a low and fluctuating RMSD (typically < 2-3 Å). A ligand that is unstable will show a continuously increasing RMSD, indicating it is drifting away from the binding site.[10]

    • Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts between the protein and ligand throughout the simulation. Stable interactions should persist.

MD_Refinement_Workflow cluster_input Inputs cluster_protocol MD Simulation Protocol cluster_analysis Analysis & Decision DockedPose Top Docked Pose Prep System Preparation (Force Field, Solvation) DockedPose->Prep Equil Minimization & Equilibration Prep->Equil Prod Production Run (50-100 ns) Equil->Prod Analysis Trajectory Analysis (RMSD, Interactions) Prod->Analysis Decision Is RMSD Stable? Analysis->Decision Accept Accept Pose Decision->Accept Yes Reject Reject Pose Decision->Reject No

Workflow 2: Improving Binding Affinity Prediction with MM/PBSA and MM/GBSA

Once a stable binding pose has been confirmed, the next step is to obtain a more accurate estimate of the binding free energy than the initial docking score. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) methods offer a good balance between computational cost and accuracy.[9][20]

Issue: The relative ranking of a series of ligands by docking score does not match experimental (e.g., IC50) data.

Underlying Cause: As mentioned, docking scores are simplified. MM/PB(GB)SA improves upon this by incorporating continuum solvation models and, in some protocols, estimates of entropic contributions, providing a more physically realistic energy calculation.[9][20] However, these methods are also sensitive to simulation parameters and have their own approximations, such as neglecting conformational entropy in many standard implementations.[9][20]

  • Generate Trajectories:

    • Run an MD simulation for the protein-ligand complex as described in Workflow 1.

    • Crucially, you must also run separate MD simulations for the free protein (apo) and the free ligand using the same simulation parameters.

  • Snapshot Extraction:

    • From the stable portion of the complex trajectory, extract a series of snapshots (e.g., 100-500 frames).

  • Energy Calculation:

    • For each snapshot, calculate the following energy components:

      • ΔE_MM: The change in molecular mechanics energy (bonds, angles, torsions, van der Waals, and electrostatics) in the gas phase.

      • ΔG_solv: The change in solvation free energy, which is composed of:

        • Polar component (ΔG_PB/GB): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model. This term represents the energy of interacting with the solvent continuum.

        • Non-polar component (ΔG_SA): Calculated from the solvent-accessible surface area (SASA). This term accounts for the cost of creating a cavity in the solvent.

    • The binding free energy (ΔG_bind) is the sum of these components, averaged over all snapshots.

  • Interpretation:

    • The calculated ΔG_bind values should provide a more reliable ranking of ligands than the initial docking scores.[20] The performance of MM/PBSA and MM/GBSA can vary significantly depending on the system and the specific parameters used.[20][21]

Method Pros Cons
Docking Score Very fast; good for screening large libraries.Often inaccurate for affinity; poor treatment of solvent and flexibility.[1][3]
MM/PBSA & MM/GBSA More accurate than docking scores; balances speed and rigor.[9][20]Computationally more expensive; results are sensitive to parameters (e.g., dielectric constant); often neglects conformational entropy.[9][20]
Free Energy Perturbation (FEP) "Gold standard" for accuracy; typically within 1 kcal/mol of experimental values.[22]Very computationally demanding; requires significant expertise to set up and analyze.[23]
Workflow 3: The Gold Standard - Free Energy Perturbation (FEP) for Lead Optimization

For lead optimization, where you need to accurately predict the affinity changes resulting from small chemical modifications, Free Energy Perturbation (FEP) is the most rigorous method available.[22][23]

Issue: You need to decide which of several similar analogues to synthesize, and MM/PBSA is not providing sufficient resolution to differentiate them confidently.

Underlying Cause: FEP is based on a sound statistical mechanics framework. It calculates the relative binding free energy (ΔΔG_bind) between two ligands (Ligand A → Ligand B) by simulating a non-physical, "alchemical" transformation between them.[24] This direct calculation of the free energy difference is more robust than the endpoint calculations of MM/PBSA.

  • Define the Perturbation: You need a "map" connecting your ligands. FEP works best for small changes (e.g., adding a methyl group, changing a halogen).

  • Simulate the Transformation: The simulation is broken down into a series of steps (lambda windows). In each window, the force field parameters of Ligand A are slowly turned off while those of Ligand B are turned on.[24]

  • Calculate ΔΔG: This transformation is performed for the ligands both free in solution and bound to the protein. The difference between these two free energy changes gives the relative binding free energy (ΔΔG_bind).

  • Result: FEP can predict with high accuracy whether a proposed chemical modification will improve or weaken binding affinity, guiding synthetic chemistry efforts far more effectively than other methods.[22][25][26]

FEP_Concept cluster_bound Bound State cluster_unbound Unbound State (in Solution) P_A Protein + Ligand A P_B Protein + Ligand B P_A->P_B ΔG_bound S_A Solvent + Ligand A P_A->S_A ΔG_bind(A) S_B Solvent + Ligand B P_B->S_B ΔG_bind(B) Result ΔΔG_bind = ΔG_bound - ΔG_solv S_A->S_B ΔG_solv

Part 3: Final Checklist for Robust and Trustworthy Docking Studies

To ensure the integrity and reproducibility of your work, follow this self-validating checklist:

By moving beyond the initial docking score and embracing a rigorous, multi-step refinement and validation process, you can significantly enhance the predictive power of your computational studies and make more informed decisions in the complex process of drug discovery.

References

  • Cresset Group.
  • Bourgeas, R., et al. (2010). Automatic clustering of docking poses in virtual screening process using self-organizing map.
  • PacDOCK. ClusDOCK Tutorial 2. [Link]
  • Protheragen.
  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(11), 943-954. [Link]
  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]
  • Wang, L., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Central Science, 2(11), 787-796. [Link]
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]
  • Lemmin, T., et al. (2019). Applying Pose Clustering and MD Simulations To Eliminate False Positives in Molecular Docking. Journal of Chemical Information and Modeling, 59(4), 1496-1509. [Link]
  • Li, H., et al. (2016). Improving Binding Mode and Binding Affinity Predictions of Docking by Ligand-based Search of Protein Conformations: Evaluation in D3R Grand Challenge 2015. Journal of Computer-Aided Molecular Design, 30(9), 787-802. [Link]
  • Lee, J., et al. (2022). Practical Guidance for Consensus Scoring and Force Field Selection in Protein–Ligand Binding Free Energy Simulations. Journal of Chemical Information and Modeling, 62(23), 5851-5863. [Link]
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How to increase the polarity of imidazo[1,2-a]pyridines without losing potency

Author: BenchChem Technical Support Team. Date: January 2026

A-Level: Senior Application Scientist Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of strategies to modulate the polarity of imidazo[1,2-a]pyridine derivatives, a critical aspect of drug design, without compromising their biological potency. We will delve into the nuanced structure-activity relationships (SAR) of this privileged scaffold and offer practical, evidence-based approaches to navigate the delicate balance between physicochemical properties and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is increasing the polarity of imidazo[1,2-a]pyridine derivatives often necessary in drug discovery?

Increasing polarity is a common optimization strategy to improve a compound's pharmacokinetic profile. More polar molecules tend to have better aqueous solubility, which can enhance bioavailability and facilitate formulation. Furthermore, appropriate polarity can reduce off-target effects by minimizing non-specific binding to lipophilic pockets in unintended proteins and can also mitigate issues related to metabolic instability.

Q2: What are the primary challenges when attempting to increase the polarity of this scaffold?

The main challenge lies in the potential for a "polarity-potency trade-off." The introduction of polar functional groups can disrupt key interactions within the target's binding site, leading to a significant loss of potency. The imidazo[1,2-a]pyridine core and its substituents often engage in crucial hydrophobic and aromatic interactions that, if disturbed, can abolish biological activity.

Q3: Are there specific positions on the imidazo[1,2-a]pyridine ring that are more amenable to polar substitutions?

Structure-activity relationship (SAR) studies suggest that the C3 and C8 positions are often tolerant of modifications.[1][2] However, the ideal position for introducing polarity is highly dependent on the specific biological target and the binding mode of the compound series. For instance, in some kinase inhibitors, modifications at the C6 position have been explored to introduce polar amide groups that can interact with the solvent-exposed region of the binding pocket.[3]

Q4: What is a "bioisosteric replacement," and how can it be used to increase polarity?

A bioisostere is a functional group or moiety that has similar physicochemical or topological properties to another group and elicits a similar biological response.[4][5] In the context of increasing polarity, a classic example is replacing a phenyl ring with a pyridine ring. This introduces a nitrogen atom that can act as a hydrogen bond acceptor, thereby increasing polarity while maintaining a similar size and shape to the original group. Another strategy is the replacement of a hydrogen atom with a fluorine atom, which can modulate local electronics and potentially form favorable interactions without significantly increasing size.[4]

Troubleshooting Guides: Strategies for Polarity Modulation

Strategy 1: Introduction of Polar Functional Groups

A direct approach to increasing polarity is the incorporation of polar functional groups such as hydroxyls, amides, sulfonamides, and amines.[6][7] However, the position and nature of these groups are critical to maintaining potency.

Causality Behind Experimental Choices:

The rationale for introducing a specific polar group is often guided by the target's binding site topology. If the binding pocket has solvent-exposed regions or contains polar amino acid residues, introducing a complementary polar group on the ligand can lead to favorable hydrogen bonding or electrostatic interactions, potentially enhancing both polarity and potency.[8] For example, docking studies might reveal a nearby aspartic acid or asparagine residue, suggesting that the introduction of an amine could form a beneficial salt bridge or hydrogen bond.[8]

Self-Validating System:

When introducing polar groups, it is crucial to synthesize a small, focused library of analogs to systematically probe the SAR. This should include variations in the position of the polar group and the length and nature of any linker connecting it to the core scaffold. A direct comparison of the physicochemical properties (e.g., calculated logP, measured solubility) and biological activity of these analogs will provide a clear understanding of the impact of each modification.

Experimental Protocol: Synthesis of an Amide-Substituted Imidazo[1,2-a]pyridine

This protocol describes a general method for introducing an amide functionality, a common strategy for increasing polarity.

  • Synthesis of the Carboxylic Acid Intermediate: Start with a commercially available or synthesized imidazo[1,2-a]pyridine bearing a suitable precursor for a carboxylic acid, such as an ester or a methyl group that can be oxidized. For example, an ethyl ester can be saponified using a base like lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Amide Coupling: The resulting carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an inert solvent such as dichloromethane or dimethylformamide.

  • Purification: The final amide product is then purified using column chromatography or preparative HPLC.

Workflow for Introducing Polar Amides

G cluster_0 Synthesis of Polar Analogs start Imidazo[1,2-a]pyridine with Ester Group step1 Saponification (e.g., LiOH, THF/H2O) start->step1 step2 Carboxylic Acid Intermediate step1->step2 step3 Amide Coupling (EDC, HOBt, Amine) step2->step3 end Polar Amide-Substituted Imidazo[1,2-a]pyridine step3->end

Caption: Synthetic workflow for amide introduction.

Strategy 2: Bioisosteric Replacements for Polarity Enhancement

Bioisosteric replacements offer a more subtle approach to modulating polarity by swapping entire fragments of the molecule with alternatives that possess different electronic properties but similar steric profiles.[4][5]

Causality Behind Experimental Choices:

The choice of a bioisostere is often dictated by the need to maintain a specific binding conformation while introducing polarity. For instance, replacing an imidazo[1,2-a]pyrimidine with an 8-fluoroimidazo[1,2-a]pyridine can mimic the electronic properties and surface electrostatics of the original core while introducing a polar C-F bond.[9] This can be particularly useful when the nitrogen at the 8-position of the pyrimidine is not involved in a critical hydrogen bond.

Self-Validating System:

A successful bioisosteric replacement should ideally result in a compound with comparable or improved potency and a more favorable physicochemical profile. To validate this, it is essential to synthesize both the parent compound and its bioisosteric analog and compare their properties side-by-side. This includes not only potency but also solubility, metabolic stability, and cell permeability assays.

Experimental Protocol: Synthesis of a Pyridyl-Substituted Imidazo[1,2-a]pyridine via Suzuki Coupling

This protocol outlines the replacement of a phenyl group with a pyridine ring, a common bioisosteric swap to increase polarity.

  • Synthesis of a Bromo-Imidazo[1,2-a]pyridine: Introduce a bromine atom at the desired position on the imidazo[1,2-a]pyridine core, often through electrophilic bromination using N-bromosuccinimide (NBS).

  • Suzuki Coupling: Perform a Suzuki cross-coupling reaction between the bromo-imidazo[1,2-a]pyridine and a commercially available pyridylboronic acid. This reaction is typically catalyzed by a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a base (e.g., Na2CO3) in a suitable solvent system like a mixture of toluene, ethanol, and water.

  • Purification: The desired pyridyl-substituted product is then purified by standard chromatographic techniques.

Workflow for Bioisosteric Replacement

G cluster_0 Bioisosteric Replacement Workflow start Phenyl-Substituted Imidazo[1,2-a]pyridine step1 Bromination (e.g., NBS) start->step1 step2 Bromo-Intermediate step1->step2 step3 Suzuki Coupling (Pyridylboronic Acid, Pd catalyst) step2->step3 end Polar Pyridyl-Substituted Analog step3->end

Caption: Suzuki coupling for bioisosteric replacement.

Strategy 3: Introduction of Polar Side Chains with Constrained Conformations

Introducing flexible polar side chains can sometimes lead to an entropic penalty upon binding, reducing potency. Utilizing rigid linkers or cyclic structures to introduce polar groups can help to pre-organize the molecule in a bioactive conformation.

Causality Behind Experimental Choices:

Constraining the conformation of a polar side chain can minimize the loss of conformational entropy upon binding to the target. This can be achieved by incorporating the polar group into a rigid ring system, such as a piperidine or a morpholine. This strategy is particularly effective when the binding pocket has a well-defined shape that can accommodate the rigid substituent. For instance, replacing a flexible propyl-amine side chain with a more rigid piperidine can enhance selectivity and potency by optimizing interactions with polar residues in the binding site.[8]

Self-Validating System:

To validate this approach, a series of analogs with varying degrees of conformational constraint should be synthesized and evaluated. This could include an acyclic polar side chain, a small cyclic analog (e.g., azetidine), and a larger cyclic analog (e.g., piperidine). Comparing the potency and physicochemical properties of these compounds will reveal the optimal level of conformational rigidity for the specific target.

Experimental Protocol: Synthesis of a Piperidine-Substituted Imidazo[1,2-a]pyridine

This protocol describes the introduction of a polar, conformationally constrained piperidine ring.

  • Functionalization of the Core: Introduce a reactive handle, such as a chloromethyl group, onto the imidazo[1,2-a]pyridine scaffold. This can often be achieved through chloromethylation of a suitable precursor.

  • Nucleophilic Substitution: React the chloromethylated intermediate with a polar-substituted piperidine, such as 4-hydroxypiperidine, in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

  • Purification: The final product is purified using standard chromatographic methods.

Workflow for Constrained Polar Side Chains

G cluster_0 Introduction of Constrained Polar Groups start Imidazo[1,2-a]pyridine Core step1 Introduction of a Reactive Handle (e.g., -CH2Cl) start->step1 step2 Functionalized Intermediate step1->step2 step3 Nucleophilic Substitution (e.g., 4-Hydroxypiperidine) step2->step3 end Analog with Constrained Polar Side Chain step3->end

Caption: Synthesis of a piperidine-substituted analog.

Data Summary

The following table summarizes the impact of various polar substitutions on the calculated logP (cLogP) and potency (Minimum Inhibitory Concentration, MIC) of a series of anti-tubercular imidazo[1,2-a]pyridines.[6]

CompoundPolar GroupcLogPMIC (µM)
5 -3.6>20
6 Sulfonamide1.8>20
7 Sulfonyl1.80.9
8 Sulfonyl2.00.4
13 2-Pyridyl--

Data adapted from a study on anti-tubercular imidazo[1,2-a]pyridines.[6]

As the data illustrates, the introduction of a sulfonamide group (compound 6 ) successfully lowered the cLogP but abolished potency. In contrast, the sulfonyl-containing compounds (7 and 8 ) also had reduced cLogP but retained and even improved potency, demonstrating a successful polarity modulation.[6] This highlights the importance of the specific nature and placement of the polar group.

References

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Technical Support Center: Overcoming Multid-rug Resistance with Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing novel imidazo[1,2-a]pyridine derivatives to combat multidrug resistance (MDR) in cancer. This document provides not only detailed experimental protocols but also the scientific rationale behind these procedures and comprehensive troubleshooting to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries about the application of imidazo[1,2-a]pyridine derivatives in MDR research.

Q1: What is the primary mechanism of action for imidazo[1,2-a]pyridine derivatives in overcoming multidrug resistance?

A: Imidazo[1,2-a]pyridine derivatives primarily function as potent inhibitors of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters are ATP-dependent efflux pumps that actively remove a broad spectrum of anticancer drugs from cells, thereby diminishing their therapeutic effectiveness. By inhibiting these pumps, these derivatives restore the intracellular concentration and cytotoxicity of chemotherapeutic agents.[1] Mechanistic studies have shown that some derivatives inhibit the efflux function of these transporters and may also slightly suppress their ATPase activity without affecting the protein expression levels.[1]

Q2: How should I select the most suitable imidazo[1,2-a]pyridine derivative for my specific cancer cell line?

A: The choice of derivative depends on the specific ABC transporter that is overexpressed in your cancer cell line. It is crucial to first characterize the resistance profile of your cells. This can be done using techniques like quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of ABCB1 and ABCG2, or Western blotting to assess their protein expression. Once the primary resistance driver is identified, you can choose a derivative known for its potent activity against that specific transporter. Some imidazo[1,2-a]pyridine derivatives have been developed as dual-target inhibitors of both ABCB1 and ABCG2.[1]

Q3: What are the typical effective concentrations for these derivatives?

A: The effective concentration, often expressed as the half-maximal inhibitory concentration (IC50) for reversing drug resistance, can vary based on the specific derivative, the cancer cell line, and the co-administered chemotherapeutic drug.[2][3] It is essential to perform a dose-response curve for each new derivative and cell line combination.[2][3] When no prior information is available, a common approach is to use a 9-point dose-response assay with concentrations ranging from 1 nM to 10 µM in half-log10 steps.[2][3]

Q4: Are there known off-target effects of imidazo[1,2-a]pyridine derivatives to be aware of?

A: While many imidazo[1,2-a]pyridine derivatives are designed for high selectivity, some may have off-target effects. It is important to evaluate the intrinsic cytotoxicity of the derivative alone in your cell line to differentiate its resistance-modulating effects from direct cytotoxic effects.[1] This is typically achieved by treating the cells with the derivative in the absence of any chemotherapeutic agent. Some imidazo[1,2-a]pyridine derivatives have also been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.[4][5][6][7][8]

Section 2: Troubleshooting Experimental Workflows

This section offers detailed troubleshooting for common experimental procedures involving imidazo[1,2-a]pyridine derivatives.

In Vitro Cytotoxicity and Drug Combination Assays

This workflow assesses the ability of an imidazo[1,2-a]pyridine derivative to sensitize MDR cancer cells to a conventional chemotherapeutic agent.

Experimental Workflow Diagram:

cytotoxicity_workflow cluster_seeding Cell Seeding & Adherence cluster_treatment Drug Treatment cluster_assessment Viability Assessment cluster_analysis Data Analysis seed_cells Seed MDR cells in 96-well plates adhere_cells Allow cells to adhere for 24 hours seed_cells->adhere_cells pretreat Pre-treat with Imidazo[1,2-a]pyridine derivative adhere_cells->pretreat add_chemo Add serial dilutions of chemotherapeutic agent pretreat->add_chemo incubate Incubate for 48-72 hours add_chemo->incubate add_reagent Add MTT or similar viability reagent incubate->add_reagent measure_absorbance Incubate and measure absorbance add_reagent->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 determine_ci Determine Combination Index (CI) calculate_ic50->determine_ci

Caption: A generalized workflow for a typical in vitro cytotoxicity assay.[9]

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogeneous single-cell suspension before seeding by mixing gently but thoroughly.[10]- Use calibrated pipettes and proper technique.[11]- To minimize edge effects, avoid using the outermost wells or fill them with sterile media or PBS to maintain humidity.
No significant difference in IC50 with and without the derivative - The derivative is not effective against the specific ABC transporter in your cell line.- The derivative concentration is too low.- The chosen cytotoxicity assay is not suitable for the compound's mechanism of action.[9]- Confirm the expression of the target ABC transporter in your cell line.- Perform a dose-response experiment with a wider range of derivative concentrations.[2][3]- Ensure your assay aligns with the expected cellular effects of your compound, as different assays measure different endpoints (e.g., metabolic activity vs. membrane integrity).[9]
The imidazo[1,2-a]pyridine derivative shows high intrinsic cytotoxicity - The derivative has off-target effects at the tested concentrations.- Determine the IC50 of the derivative alone. For combination studies, use a non-toxic concentration of the derivative.- If high cytotoxicity persists, consider synthesizing or obtaining analogs with potentially lower off-target effects.
Absorbance readings are too high or too low - Cell number per well is too high or too low.[11]- Contamination of culture with bacteria.[11]- Optimize the cell seeding density.[11][12]- Regularly check for signs of contamination.[9]
Intracellular Drug Accumulation Assays

This workflow measures the effect of an imidazo[1,2-a]pyridine derivative on the intracellular accumulation of a fluorescent ABC transporter substrate, such as Rhodamine 123 for P-gp.[13]

Experimental Workflow Diagram:

accumulation_workflow cluster_prep Cell Preparation cluster_inhibit_stain Inhibition and Staining cluster_measure Measurement cluster_data_analysis Data Analysis harvest_cells Harvest and wash MDR cells resuspend_cells Resuspend in appropriate buffer harvest_cells->resuspend_cells pre_incubate Pre-incubate with Imidazo[1,2-a]pyridine derivative resuspend_cells->pre_incubate add_substrate Add fluorescent substrate (e.g., Rhodamine 123) pre_incubate->add_substrate incubate Incubate at 37°C, protected from light add_substrate->incubate wash_cells Wash cells to remove extracellular substrate incubate->wash_cells analyze Analyze by flow cytometry or fluorescence microscopy wash_cells->analyze quantify_mfi Quantify mean fluorescence intensity (MFI) analyze->quantify_mfi compare_mfi Compare MFI of treated vs. untreated cells quantify_mfi->compare_mfi

Caption: Workflow for measuring intracellular drug accumulation using a fluorescent substrate.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Low fluorescence signal in all samples - The concentration of the fluorescent substrate is too low.- The incubation time is too short.- The cells are not viable.- Optimize the concentration of the fluorescent substrate and the loading time.- Check cell viability before starting the assay.[13]
No significant increase in fluorescence with the derivative - The derivative is not an effective inhibitor of the target transporter.- The derivative concentration is insufficient.- The fluorescent substrate is not appropriate for the target transporter.- Confirm that your derivative is expected to inhibit the transporter that effluxes the chosen substrate.- Perform a dose-response experiment with the derivative.- Use the correct fluorescent substrate for the ABC transporter under investigation (e.g., Rhodamine 123 for P-gp).[14]
High background fluorescence - Incomplete removal of extracellular fluorescent substrate.- Autofluorescence of the cells or the derivative.- Ensure thorough washing of the cells after incubation with the substrate.[13]- Use serum-free medium during the loading phase as serum proteins can bind to Rhodamine 123.[13][15]- Include an unstained cell control and a control with only the derivative to assess background fluorescence.

Section 3: Signaling Pathway Analysis

Some imidazo[1,2-a]pyridine derivatives may also exert their effects by modulating cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][8]

PI3K/Akt Signaling Pathway Diagram:

pi3k_akt_pathway cluster_cascade Signaling Cascade cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Drug Resistance mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway with a potential point of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Approach: Western Blotting

To investigate the effect of your imidazo[1,2-a]pyridine derivative on the PI3K/Akt pathway, Western blotting can be used to assess the phosphorylation status of key proteins like Akt. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt would suggest pathway inhibition.

Protocol:

  • Cell Treatment: Treat MDR cancer cells with the imidazo[1,2-a]pyridine derivative at various concentrations and time points.

  • Protein Extraction: Lyse the cells, ensuring the lysis buffer contains both protease and phosphatase inhibitors to preserve protein phosphorylation.[16][17]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate secondary antibody and a chemiluminescent substrate for visualization.

  • Analysis: Quantify the band intensities and calculate the p-Akt/total Akt ratio.

Troubleshooting Western Blotting for Phosphorylated Proteins:

Problem Potential Cause Recommended Solution
Weak or no signal for p-Akt - Low abundance of the phosphorylated protein.[17][18]- Rapid dephosphorylation of proteins upon cell lysis.[17][18]- Ineffective primary antibody.- Use fresh samples and always keep them on ice.[16][17]- Ensure the lysis buffer contains phosphatase inhibitors.[16]- Load more protein onto the gel.[19]- Validate the primary antibody with a positive control.
High background - Inappropriate blocking buffer (e.g., milk for phosphoprotein detection).[19]- High concentration of primary or secondary antibody.- Use Bovine Serum Albumin (BSA) instead of milk for blocking, as milk contains casein, a phosphoprotein that can cause high background.[18][19]- Optimize antibody concentrations.
Inconsistent loading - Inaccurate protein quantification.- Pipetting errors during loading.- Use a reliable protein quantification assay.- Carefully load equal amounts of protein into each well.- Normalize to a loading control and also to the total protein of the target to determine the fraction that is phosphorylated.[19]

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results in Cytotoxicity Assays.
  • CUSABIO. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • BenchChem. (2025, November). Technical Support Center: Troubleshooting Cytotoxicity Assays.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Abbkine. (2025, March 5). Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It).
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
  • YouTube. (2025, February 24). Lecture 18: In vitro Cytotoxicity Analysis.
  • PubMed. (2023, February 23). Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance.
  • Forster, S., Thumser, A. E., Hood, S. R., & Plant, N. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS One.
  • National Institutes of Health. (2012, March 28). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • National Center for Biotechnology Information. (n.d.). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
  • PubMed. (2023, February 5). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.
  • National Center for Biotechnology Information. (2016, April 12). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay.
  • BenchChem. (n.d.). Application Notes and Protocols for Rhodamine 123 Efflux Assay Featuring a P-gp Modulator.
  • National Center for Biotechnology Information. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • National Institutes of Health. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • PubMed. (2020, March 26). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • SciSpace. (n.d.). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical ca.
  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Sigma-Aldrich. (n.d.). Multidrug Resistance Direct Dye Efflux Assay.
  • Royal Society of Chemistry. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • National Center for Biotechnology Information. (2017, June 19). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
  • ResearchGate. (n.d.). Experimental design and establishment of drug resistant cell lines.
  • Springer Nature Experiments. (n.d.). Development of Drug-Resistant Models.
  • Figshare. (n.d.). Imidazo[1,2‑a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance.

Sources

Technical Support Center: Managing Impurities in the Large-Scale Synthesis of Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of imidazopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the manufacturing of this critical class of compounds. Our focus is on providing practical, evidence-based solutions to ensure the highest purity and yield in your synthetic processes.

Introduction: The Challenge of Purity in Imidazopyridine Synthesis

Imidazopyridines are a vital scaffold in medicinal chemistry, forming the core of numerous marketed drugs such as zolpidem (for insomnia) and alpidem (an anxiolytic).[1][2] The synthetic routes to these molecules, while well-established, are not without their challenges, particularly on an industrial scale. The formation of closely related impurities can significantly impact the safety, efficacy, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying, controlling, and eliminating these impurities.

Part 1: Troubleshooting Guides

This section is dedicated to addressing specific issues that may arise during your synthesis. Each guide follows a logical progression from problem identification to resolution, grounded in chemical principles.

Guide 1: Unidentified Peak in HPLC Analysis of Crude Zolpidem

Problem: An unexpected peak is consistently observed in the HPLC chromatogram of your crude zolpidem batch, synthesized via the reaction of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with N,N-dimethyl-2,2-dimethoxyacetamide.

Possible Cause & Identification:

This impurity is often the N-oxide of zolpidem. Its formation can be attributed to oxidative side reactions, potentially catalyzed by trace metals or exposure to air at elevated temperatures during the reaction or work-up.

Troubleshooting Workflow:

Sources

Technical Support Center: Optimization of Cell-Based Assays for Imidazo[1,2-a]pyridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cell-based assays involving imidazo[1,2-a]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining reliable and reproducible cytotoxicity data.

Introduction to Imidazo[1,2-a]pyridine Cytotoxicity Assays

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, including promising anticancer properties.[1][2] Accurate assessment of their cytotoxic effects is crucial for preclinical drug development. This guide will walk you through common challenges and optimization strategies for various cell-based assays used to evaluate the cytotoxicity of these compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when starting to work with imidazo[1,2-a]pyridines in cell-based assays.

Q1: My imidazo[1,2-a]pyridine compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. What should I do?

A1: This is a common issue arising from the poor aqueous solubility of many small organic molecules.[3] When the DMSO stock is diluted into the aqueous medium, the compound can crash out of solution.

  • Causality: The high concentration of the compound in DMSO keeps it solubilized. Upon dilution in the aqueous environment of the cell culture medium, the solubility limit is exceeded, leading to precipitation.

  • Solutions:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity.

    • Pre-dilution in Medium: Instead of adding the concentrated DMSO stock directly to the cells, first dilute it in a small volume of pre-warmed cell culture medium. Mix thoroughly and then add this intermediate dilution to your cells.[3]

    • Increase Serum Concentration (with caution): Serum proteins can sometimes help to stabilize compounds in solution. However, be aware that serum proteins can also interfere with the activity of your compound or the assay itself.[4][5]

    • Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents, but validate that they do not have intrinsic cytotoxicity or interfere with your assay.

Q2: Which cell-based assays are most suitable for determining the cytotoxicity of imidazo[1,2-a]pyridines?

A2: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. Imidazo[1,2-a]pyridines have been shown to induce apoptosis, cell cycle arrest, and oxidative stress.[1][6][7]

  • Initial Screening (Cell Viability):

    • MTT or WST assays: These colorimetric assays measure metabolic activity and are good for initial high-throughput screening to determine IC50 values.[1][6][8]

  • Mechanism of Action (Apoptosis):

    • Caspase-Glo® 3/7, 8, or 9 Assays: These luminescent assays measure the activity of key caspases in the apoptotic pathway.[9][10][11][12]

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Mechanism of Action (Oxidative Stress):

    • DCFH-DA Assay: This assay uses a fluorescent probe to detect reactive oxygen species (ROS).[13]

  • Long-term Effects:

    • Clonogenic Survival Assay: This assay assesses the ability of cells to proliferate and form colonies after treatment, providing insight into long-term cytotoxicity.[2]

Q3: How do I choose the optimal cell seeding density for my cytotoxicity assay?

A3: The optimal cell seeding density is critical for obtaining reproducible results and depends on the proliferation rate of your cell line and the duration of the assay.[14][15][16][17][18][19][20]

  • Causality: If cells are seeded too sparsely, they may not reach a sufficient number for a detectable signal. If seeded too densely, they may become over-confluent in the control wells, leading to cell death due to nutrient depletion and contact inhibition, which can be mistaken for drug-induced cytotoxicity.[15][20]

  • Optimization Strategy:

    • Perform a Growth Curve: Seed cells at various densities in a 96-well plate (e.g., from 1,000 to 20,000 cells/well).[14]

    • Measure Viability Over Time: At different time points (e.g., 24, 48, 72 hours), measure cell viability using your chosen assay.

    • Select a Density in the Logarithmic Growth Phase: Choose a seeding density that ensures the cells are still in the exponential growth phase at the end of your experiment.[20]

Cell Line Growth RateRecommended Seeding Density (96-well plate) for 48h Assay
Fast (e.g., HeLa, A549)2,000 - 5,000 cells/well
Moderate (e.g., MCF-7)5,000 - 10,000 cells/well
Slow (e.g., some primary cells)10,000 - 20,000 cells/well
Note: These are starting recommendations and should be optimized for your specific cell line and assay conditions.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific assays commonly used with imidazo[1,2-a]pyridines.

Guide 1: MTT/WST Assays - Inaccurate IC50 Values

Problem: High variability in replicates or inconsistent IC50 values.

Potential Causes & Solutions:

  • Compound Interference:

    • Issue: Imidazo[1,2-a]pyridines, like other colored or fluorescent compounds, may directly interact with the tetrazolium salt or the formazan product, leading to false-positive or false-negative results.

    • Solution: Run a cell-free control where you add your compound to the medium and perform the assay. A change in absorbance indicates interference. If interference is observed, consider using an alternative viability assay with a different readout, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®).[21]

  • Edge Effect:

    • Issue: Evaporation from the outer wells of a 96-well plate can concentrate the media and the test compound, leading to higher cytotoxicity in these wells.[22][23][24][25][26]

    • Solution:

      • Fill the outer wells with sterile PBS or water to create a humidity barrier.[22]

      • Ensure proper incubator humidity (>95%).[22]

      • Randomize your plate layout.

      • Use specialized plates designed to minimize edge effects.[22]

  • Cell Confluency:

    • Issue: The cytotoxicity of a drug can be influenced by cell density. Higher confluency can decrease the apparent toxicity.[15]

    • Solution: Strictly adhere to the optimized cell seeding density and ensure consistent cell numbers across all wells at the start of the experiment.[15]

Guide 2: Caspase-Glo® 3/7 Assay - Low Signal or High Background

Problem: Difficulty in detecting a significant increase in caspase activity in treated cells.

Potential Causes & Solutions:

  • Incorrect Timing of Measurement:

    • Issue: Caspase activation is a transient event. Measuring too early or too late will miss the peak of activity.

    • Solution: Perform a time-course experiment. Treat cells with a known apoptosis inducer (e.g., staurosporine) and your imidazo[1,2-a]pyridine compound, and measure caspase activity at multiple time points (e.g., 4, 8, 12, 24 hours).

  • Compound Interference with Luciferase:

    • Issue: Some compounds can inhibit or enhance luciferase activity, leading to false readings.

    • Solution: Perform a cell-free assay with purified caspase-3 and luciferase. Add your compound to see if it directly affects the enzyme's activity.

  • Cell Lysis Issues:

    • Issue: The Caspase-Glo® reagent is designed to lyse cells, but very high cell numbers or certain resistant cell lines may not lyse efficiently.

    • Solution: Ensure you are within the recommended cell number range for the assay. If lysis is incomplete, a brief pre-lysis step with a gentle lysis buffer may be necessary, but this should be validated.

Guide 3: DCFH-DA ROS Assay - High Background Fluorescence

Problem: High fluorescence in negative control wells, making it difficult to detect an increase in ROS in treated cells.

Potential Causes & Solutions:

  • Spontaneous Probe Oxidation:

    • Issue: The DCFH-DA probe can be oxidized by components in the cell culture medium or by light exposure, leading to high background fluorescence.[13][27]

    • Solution:

      • Use phenol red-free medium for the assay.[13][27]

      • Protect the probe and the plate from light at all stages.[27]

      • Prepare the probe working solution immediately before use.[27]

      • Always include a cell-free control (medium + probe) to measure background oxidation.[27][28]

  • Incomplete Removal of Extracellular Probe:

    • Issue: Residual extracellular probe can be hydrolyzed by esterases in the serum, contributing to background fluorescence.[27]

    • Solution: Wash cells thoroughly with warm, serum-free buffer after probe loading and before measurement.[27]

  • Compound Autofluorescence:

    • Issue: Imidazo[1,2-a]pyridines can be fluorescent and may emit light in the same range as the oxidized probe.

    • Solution: Measure the fluorescence of cells treated with your compound but not loaded with the DCFH-DA probe. Subtract this value from your experimental readings.

Part 3: Experimental Protocols and Workflows

Protocol 1: General Cytotoxicity Screening using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in culture medium. Remember to keep the final DMSO concentration consistent and low across all wells.

  • Treatment: Remove the old medium and add the compound dilutions to the cells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add solubilization buffer (e.g., DMSO or SDS in HCl) and incubate until the formazan crystals are fully dissolved.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow for Troubleshooting Imidazo[1,2-a]pyridine Cytotoxicity Assays

Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.

Part 4: Signaling Pathway Visualization

Many imidazo[1,2-a]pyridine derivatives exert their cytotoxic effects by inhibiting survival pathways like PI3K/AKT/mTOR and inducing apoptosis.[6][7]

G cluster_0 Cell Survival Pathway cluster_1 Apoptosis Induction Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Bax/Bak Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->AKT Inhibition Imidazo[1,2-a]pyridine->Bax/Bak Activation

Caption: Mechanism of action for certain imidazo[1,2-a]pyridines.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).
  • The edge effect: A global problem. The trouble with culturing cells in 96-well plates. (n.d.).
  • Three Ways To Reduce Microplate Edge Effect. (2014).
  • Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Pl
  • How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? (2018).
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.).
  • At what confluency do you add the cytotoxic drug? After how many days incubation you add the drug? (2016).
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (n.d.).
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.).
  • Optimization of seeding density and assay timing. MCF 10A cells are... (n.d.).
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.).
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017).
  • Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. (2013).
  • Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. (2018). Helix. [Link]
  • Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. (n.d.). Royal Society of Chemistry. [Link]
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PubMed. [Link]
  • Hit Selection in High-Throughput Screening. (n.d.). News-Medical.Net. [Link]
  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]
  • Caspase 3/7 Activity. (2025). protocols.io. [Link]
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.).
  • Troubleshooting in Fluorescent Staining. (n.d.).
  • Removal of interfering factors from serum protein electrophoresis profiles. (n.d.).
  • Why does a compound that dissolve in DMSO, precipitates with media ? (2022).
  • Live-Cell-Based Assay Outperforms Fixed Assay in MOGAD Diagnosis: A Retrospective Validation Against the 2023 Intern
  • Interference from haemolysis on serum protein electrophoresis in the identification and quantification of monoclonal immunoglobulins. (n.d.). Taylor & Francis Online. [Link]
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. [Link]
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab. [Link]
  • Update on in vitro cytotoxicity assays for drug development. (2025).
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Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine kinase inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of improving the selectivity of this important class of compounds. The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects with promiscuous inhibitors.[1][2] This resource will equip you with the knowledge and practical steps to address these selectivity challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the imidazo[1,2-a]pyridine scaffold and why is it a common choice for kinase inhibitors?

The imidazo[1,2-a]pyridine core is a heterocyclic ring system that has been identified as a "privileged scaffold" in medicinal chemistry.[3] Its rigid, bicyclic structure serves as an excellent mimic of the adenine region of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site.[4] This fundamental binding mode is the starting point for developing inhibitors against a wide range of kinases.[5][6][7] The versatility of its chemical structure allows for substitutions at multiple positions, enabling chemists to fine-tune its properties to achieve desired potency and selectivity.[8][9][10]

Q2: What are the primary reasons for the lack of selectivity often observed with imidazo[1,2-a]pyridine-based kinase inhibitors?

The primary reason for poor selectivity is the high conservation of the ATP-binding pocket across the more than 500 kinases in the human kinome.[1][2] Many type-I inhibitors, which bind to the active conformation of the kinase in an ATP-competitive manner, often interact with residues and structural features that are common to many kinases. This can lead to the inhibition of unintended "off-target" kinases, which can result in cellular toxicity or misleading experimental results.[2] The initial interactions of the imidazo[1,2-a]pyridine scaffold with the highly conserved hinge region often contribute to this promiscuity.[4]

Q3: What are the key medicinal chemistry strategies to improve the selectivity of imidazo[1,2-a]pyridine kinase inhibitors?

Improving selectivity involves designing compounds that exploit the subtle differences between kinase active sites. Key strategies include:

  • Exploiting the Gatekeeper Residue: This residue controls access to a hydrophobic pocket near the ATP-binding site.[11][12] Kinases with small gatekeeper residues (like threonine, alanine, or glycine) have a larger pocket that can be targeted with bulky substituents on the inhibitor, thereby preventing the inhibitor from binding to kinases with larger gatekeeper residues (like phenylalanine or methionine).[1][13][14]

  • Targeting Non-Conserved Residues: By designing inhibitors that form specific interactions (e.g., hydrogen bonds, halogen bonds) with less conserved amino acids in or near the active site, selectivity can be significantly enhanced.

  • Covalent Inhibition: If the target kinase has a non-conserved cysteine residue near the active site, a reactive group (like an acrylamide) can be incorporated into the imidazo[1,2-a]pyridine scaffold to form a covalent bond. This can lead to highly selective and potent inhibition.[2]

  • Allosteric Targeting: Developing inhibitors that bind to less conserved allosteric sites outside of the ATP-binding pocket can achieve very high selectivity.[15]

  • Scaffold Hopping: This involves replacing the imidazo[1,2-a]pyridine core with a different, structurally distinct scaffold while retaining key binding interactions. This can alter the inhibitor's trajectory out of the hinge region, leading to new interactions and improved selectivity.[16][17]

  • Exploiting the Solvent-Front Region: Designing modifications that interact with the solvent-front region of the kinase can also be a successful strategy for improving selectivity and overcoming resistance mutations.[18][19]

Troubleshooting Guide

Problem 1: My lead imidazo[1,2-a]pyridine inhibitor is potent against my target kinase but shows significant off-target activity in a broad kinase panel.

This is a common challenge in kinase inhibitor development. Here’s a systematic approach to troubleshoot and address this issue:

Step 1: Analyze the Kinome Scan Data

  • Identify Patterns: Group the off-target kinases by family (e.g., tyrosine kinases, serine/threonine kinases). Are the off-targets closely related to your primary target? This can provide clues about the structural similarities you need to overcome.

  • Structural Analysis: Obtain crystal structures or reliable homology models of your primary target and key off-targets. Compare the ATP-binding sites, paying close attention to the gatekeeper residue, the solvent-front region, and any accessible pockets.

Step 2: Structure-Based Drug Design (SBDD) for Selectivity

  • Gatekeeper Strategy:

    • Question: Does your target kinase have a small gatekeeper residue (e.g., Threonine) while major off-targets have large ones (e.g., Phenylalanine)?

    • Action: Synthesize analogs with bulky substituents directed towards the gatekeeper pocket. This should create a steric clash with the larger gatekeeper residues of off-target kinases, thus improving selectivity.[1][13]

  • Targeting Unique Pockets:

    • Question: Are there any unique sub-pockets or less conserved residues in your target kinase's active site compared to the off-targets?

    • Action: Design modifications to your imidazo[1,2-a]pyridine scaffold that can form specific interactions with these unique features. For example, adding a group that can form a hydrogen bond with a non-conserved serine or a halogen bond with an aromatic residue.

Workflow for Improving Selectivity

G A Initial Hit: Potent but Non-Selective B Kinome-wide Selectivity Profiling (e.g., DSF, KinomeScan) A->B C Analyze Off-Target Profile B->C D Structure-Based Analysis (Target vs. Off-Targets) C->D E Identify Selectivity Pockets (Gatekeeper, Solvent Front, etc.) D->E F Rational Design of Analogs E->F G Synthesize & Test Analogs F->G H Improved Selectivity? G->H H->F No I Lead Optimization H->I Yes J Re-evaluate Off-Target Profile I->J G A Treat cells with inhibitor or vehicle (DMSO) B Harvest and lyse cells A->B C Heat lysate aliquots to a range of temperatures B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Quantify target protein (e.g., Western Blot) E->F G Plot melting curves and compare inhibitor vs. vehicle F->G

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This fused bicyclic N-heterocycle is the core of several marketed drugs, including the sedative-hypnotic Zolpidem and the anxiolytic Alpidem.[3][4] Its rigid structure and synthetic tractability make it an ideal framework for developing novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[5][6][7]

This guide focuses specifically on the 6-bromo substituted imidazo[1,2-a]pyridine derivatives. The bromine atom at the C6 position is not merely a placeholder; it serves several critical functions. It enhances lipophilicity, which can improve membrane permeability and target engagement. Furthermore, it acts as a versatile synthetic handle, enabling further structural diversification through modern cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[8]

This document provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, supported by experimental data and protocols, to guide researchers in the rational design of new and more effective 6-bromo imidazo[1,2-a]pyridine-based therapeutics.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-bromo imidazo[1,2-a]pyridines is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The following sections dissect the SAR at key positions, comparing how modifications impact efficacy across different therapeutic targets.

SAR at the C2 Position: The Primary Point of Diversification

The C2 position is a frequent site for modification, with substitutions here dramatically influencing the compound's biological profile.

  • Anticancer Activity (PI3Kα Inhibition): For inhibitors of the PI3Kα signaling pathway, a critical component in many cancers, an N-substituted carboxamide moiety at the C2 position is crucial for potent activity.[8][9] Systematic studies have shown that incorporating specific amine groups, such as morpholinoethyl, into the carboxamide side chain leads to compounds with nanomolar inhibitory concentrations (IC50).[9] The amide group likely forms key hydrogen bond interactions within the ATP-binding pocket of the kinase.

  • Neurodegenerative Disease (β-Amyloid Plaque Imaging): In the context of Alzheimer's disease diagnostics, derivatives with an aryl group at the C2 position, specifically a 2-(4'-dimethylaminophenyl) group, have shown high affinity for β-amyloid aggregates.[7] This suggests that a planar, electron-rich aromatic system at C2 is essential for the π-π stacking interactions required for binding to the β-sheet structures of amyloid plaques.

SAR at the C3 Position: Modulating Specificity

While less commonly modified than C2, substitutions at the C3 position can impart significant potency and selectivity.

  • Antiviral Activity: The introduction of a thioether side chain at the C3 position has been shown to yield compounds with potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[10] The length and nature of the alkyl or aryl group attached to the sulfur atom are critical, with studies indicating that hydrophobicity is a key driver for antiviral efficacy.[11]

  • Antitubercular Activity: For activity against Mycobacterium tuberculosis (Mtb), a carboxamide at the C3 position, particularly an N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide, confers potent inhibitory activity.[6] These compounds target the QcrB subunit of the electron transport chain, essential for mycobacterial ATP synthesis. The extended phenoxyethyl moiety is thought to access a hydrophobic pocket in the target enzyme.

SAR at the C6 Position: The Role of the Bromo Substituent

The 6-bromo group is a key feature, but its replacement with other groups has been explored to fine-tune activity and properties.

  • Anticancer Activity: The 6-bromo atom itself is often part of the optimal pharmacophore. However, its true value lies in its use as a synthetic anchor. In the development of PI3Kα inhibitors, the 6-position was functionalized by coupling the imidazo[1,2-a]pyridine core to a 4-aminoquinazoline moiety via a Suzuki reaction, leading to highly potent anticancer agents.[8]

  • Antifungal Activity: Comparative studies on antifungal agents have explored the replacement of the 6-bromo with a 6-chloro group. In a series of (imidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles, the 6-chloro derivatives displayed potent activity against Candida parapsilosis.[12] SAR analysis revealed that electron-withdrawing or polarizable substituents on the appended phenyl ring enhanced this antifungal activity.[12] This highlights that while bromine is effective, other halogens can be viable bioisosteric replacements.

SAR at the C8 Position: Enhancing Selectivity

Substitutions at the C8 position, adjacent to the bridgehead nitrogen, can influence selectivity and physical properties.

  • Anticancer Activity (PI3Kα Inhibition): In the optimization of PI3Kα inhibitors, modifications at the C8 position were explored alongside C2 and C6. The presence of a small alkyl or halogen group at C8 was found to be compatible with potent inhibition. For example, 8-bromo-6-methyl derivatives served as key intermediates in the synthesis of potent inhibitors.[9]

  • Kinase Inhibition (CDK2): An amino group at the C8 position (8-amino-6-bromo-imidazo[1,2-a]pyridine) has been evaluated as a cyclin-dependent kinase-2 (CDK2) inhibitor, suggesting a role for hydrogen bond donors at this position for targeting certain kinase families.[13]

Comparative Data Summary

The following tables summarize the structure-activity relationships for 6-bromo imidazo[1,2-a]pyridine derivatives against various biological targets.

Table 1: SAR of 6-Bromo Imidazo[1,2-a]pyridines as Anticancer Agents

Position of ModificationSubstituentTargetActivity (IC50)Reference
C2-C(O)NH-(CH2)2-morpholinePI3Kα150 nM[9]
C64-aminoquinazolinePI3Kα1.94 nM[8]
C6Various aryl/heteroaryl groupsHT-29, Caco-2Micromolar range[5]

Table 2: SAR of 6-Bromo Imidazo[1,2-a]pyridines as Antitubercular Agents

Position of ModificationSubstituentTargetActivity (MIC)Reference
C3-C(O)NH-(CH2)2-OPh-(4-Br)QcrB0.069–0.174 μM[6]
C2-C(O)NH-arylMtb H37Rv0.05 µg/mL[4]
C2-S(O)2NH-arylMtb H37Rv3.125 µg/mL[4]

Table 3: SAR of 6-Bromo Imidazo[1,2-a]pyridines as Antiviral Agents

Position of ModificationSubstituentTarget VirusActivity (EC50)Reference
C3-S-CH2-CH2-PhHCMV, VZVPotent[10]
C3, C8Dibromo, Thioether chain at C3HIV-1Hydrophobicity dependent[11]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and biological evaluation of 6-bromo imidazo[1,2-a]pyridine derivatives.

Protocol 1: General Synthesis of the 6-Bromo Imidazo[1,2-a]pyridine Core

This protocol describes a common and efficient method for constructing the core scaffold via condensation. The causality behind this choice is its reliability and use of readily available starting materials.

Reaction: Condensation of 2-amino-5-bromopyridine with an α-haloketone.

Materials:

  • 2-amino-5-bromopyridine

  • α-bromoacetophenone (or other appropriate α-haloketone)

  • Anhydrous Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO3)

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol, add the corresponding α-bromoacetophenone (1.05 eq).

  • Stir the mixture at reflux for 4-6 hours. The initial reaction forms an N-alkylated intermediate.

  • Cool the reaction mixture to room temperature and add sodium bicarbonate (2.0 eq). The base is crucial here as it facilitates the intramolecular cyclization to form the fused imidazole ring.

  • Stir the resulting mixture at reflux for an additional 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-bromo-2-phenylimidazo[1,2-a]pyridine.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a self-validating system for assessing the cytotoxic effects of synthesized compounds on cancer cell lines. It includes positive and negative controls to ensure data reliability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HCC1937, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds (6-bromo imidazo[1,2-a]pyridine derivatives) in cell culture medium. Add the compounds to the wells, ensuring a final DMSO concentration below 0.5%. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations: Workflows and Pathways

Diagrams are provided to clarify synthetic strategies and biological mechanisms.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_core Core Scaffold cluster_diversification Further Diversification cluster_final Final Products A 2-Amino-5-bromopyridine C Condensation & Cyclization (EtOH, NaHCO3, Reflux) A->C B R1-C(O)CH2Br (α-Bromoketone) B->C D 6-Bromo-2-(R1)-imidazo[1,2-a]pyridine C->D E Suzuki Coupling at C6 (R2-B(OH)2, Pd catalyst) D->E F Functionalization at C3 (e.g., Halogenation, Amidation) D->F G 2,6-Disubstituted Derivatives E->G H 2,3,6-Trisubstituted Derivatives F->H

Caption: General synthetic workflow for 6-bromo imidazo[1,2-a]pyridine derivatives.

SAR_Summary cluster_C2 C2 Position cluster_C3 C3 Position cluster_C6 C6 Position Core 6-Bromo Imidazo[1,2-a]pyridine Core C2_Node Substituent Activity Core->C2_Node Diversification C3_Node Substituent Activity Core->C3_Node Diversification C6_Node Substituent Activity Core->C6_Node Diversification C2_Amide N-Substituted Carboxamide PI3Kα Inhibition [26] C2_Aryl Substituted Phenyl Aβ Plaque Binding [6] C3_Thio Thioether Chain Antiviral (HCMV) [7] C3_Amide Phenoxyethyl Carboxamide Antitubercular (QcrB) [4] C6_Aryl Aryl/Heteroaryl (via Suzuki) PI3Kα Inhibition [5] C6_Cl Chlorine (Bioisostere) Antifungal [14]

Caption: Key structure-activity relationship trends for 6-bromo imidazo[1,2-a]pyridines.

References

  • Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., Chavignon, O., Teulade, J. C., Witvrouw, M., Balzarini, J., De Clercq, E., & Chapat, J. P. (1998). Synthesis and antiviral activity of original dibromoimidazo[1,2-a]pyridines bearing a thioether side chain. Journal of Medicinal Chemistry, 41(25), 5108–5112. [Link]
  • Mali, J. R., Wagh, N. K., Shinde, P. B., & Wagh, S. B. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 11(43), 26567–26583. [Link]
  • Solomon, V. R., Lee, H. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83. [Link]
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-620. [Link]
  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3235. [Link]
  • Kung, M. P., et al. (2003). Structure-Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-245. [Link]
  • Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108-12. [Link]
  • Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A.
  • Fun, H. K., et al. (2011). 6-Bromoimidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E, 67(Pt 11), o2838. [Link]
  • Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Letters in Drug Design & Discovery, 24(8). [Link]
  • N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. European Journal of Scientific Research. [Link]
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Letters in Drug Design & Discovery. [Link]
  • Al-Qaisi, W. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. The Islamic University Journal of Natural and Engineering Studies, 30(2), 28-40. [Link]
  • Zhang, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128916. [Link]

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A Senior Application Scientist's Guide to Imidazo[1,2-a]pyridine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its privileged structure and wide-ranging biological activities.[1][2][3] This bicyclic nitrogen-containing heterocycle is a key component in numerous commercial drugs, including the sedative-hypnotics Zolpidem and Alpidem, and exhibits a broad therapeutic spectrum encompassing antiviral, anti-inflammatory, anticancer, and antiulcer properties.[4][5][6] Given its significance, the development of efficient and versatile synthetic routes to this framework is a central focus of organic chemistry.[1][3]

This guide provides a comparative analysis of the most prominent and field-proven methodologies for the synthesis of imidazo[1,2-a]pyridines. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide actionable experimental data to guide your synthetic strategy.

Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis

The traditional methods for constructing the imidazo[1,2-a]pyridine core have been refined over a century and remain highly relevant for their reliability and simplicity. These reactions typically involve the condensation of a 2-aminopyridine with a two-carbon synthon.

The Tschitschibabin Condensation and its Analogs

The most direct and enduring method is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This reaction, a variation of the foundational Tschitschibabin pyridine synthesis, proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as the nucleophile, displacing the halide. The resulting pyridinium salt then undergoes intramolecular cyclization, driven by the exocyclic amino group attacking the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine.

A notable modern variation of this classic approach involves the reaction of 2-aminopyridines with α-bromo/chloroketones at 60°C without the need for a catalyst or solvent, showcasing a greener and more efficient pathway.[1]

Causality and Experimental Choice: The choice of an α-haloketone is critical; their high reactivity ensures the initial N-alkylation proceeds efficiently. However, this reactivity comes at a cost: many α-haloketones are potent lachrymators and their commercial availability can be limited. This safety and supply chain consideration is often the primary driver for seeking alternative methods.

Tschitschibabin_Mechanism cluster_0 Step 1: N-Alkylation (SN2) cluster_1 Step 2: Cyclization & Dehydration 2-AP 2-Aminopyridine Salt Pyridinium Salt Intermediate 2-AP->Salt Endocyclic N attack a-Halo α-Haloketone a-Halo->Salt Cyclized Cyclized Intermediate Salt->Cyclized Exocyclic N attack Product Imidazo[1,2-a]pyridine Cyclized->Product - H₂O

Caption: Mechanism of the Tschitschibabin Condensation.

The Ortoleva-King Reaction: In Situ Generation of Key Intermediates

The Ortoleva-King reaction provides an elegant solution to the drawbacks of the Tschitschibabin method by avoiding the pre-synthesis and handling of lachrymatory α-haloketones.[7] In this one-pot procedure, a 2-aminopyridine is heated with an aryl methyl ketone and molecular iodine.[6][8]

Mechanism and Self-Validation: The reaction's success hinges on the in situ formation of a reactive intermediate. It is proposed that iodine first reacts with the ketone to form an α-iodoketone.[8] Alternatively, the 2-aminopyridine can react with the ketone and iodine to form a reactive N-phenacylpyridinium iodide salt.[6][9] This intermediate is functionally equivalent to the one formed in the Tschitschibabin synthesis. Subsequent base-mediated cyclization and dehydration afford the final product. The progress of the reaction can often be visually monitored, and the one-pot nature minimizes handling and potential loss of intermediates. A key requirement for success is using at least a two-fold excess of the 2-aminopyridine relative to the ketone.[6]

Causality and Experimental Choice: This method is chosen for its operational simplicity and improved safety profile. The use of inexpensive and stable reagents (ketones, iodine) makes it highly attractive for both small-scale discovery and larger-scale preparations.[6] Recent protocols have demonstrated its efficacy using catalysts like CuI under aerobic conditions, broadening its applicability.[10]

Ortoleva_King_Workflow reagents 2-Aminopyridine + Aryl Ketone + Iodine (I₂) heating Heat (e.g., 110°C, neat) reagents->heating intermediate In Situ Formation of Pyridinium Iodide Intermediate heating->intermediate base Add Base (e.g., NaOHaq) Heat (e.g., 100°C) intermediate->base product Imidazo[1,2-a]pyridine base->product workup Workup & Purification product->workup

Caption: One-Pot Workflow of the Ortoleva-King Reaction.

Modern Methods: Convergence, Atom Economy, and Green Chemistry

Contemporary approaches to imidazo[1,2-a]pyridine synthesis prioritize efficiency, diversity, and sustainability. Multicomponent reactions (MCRs) and the adoption of green chemistry principles are at the forefront of this evolution.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful isocyanide-based multicomponent reaction (I-MCR) that constructs the imidazo[1,2-a]pyridine core in a single, convergent step.[2][11] It involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis.[2]

Mechanism and Causality: The reaction initiates with the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the iminium ion intermediate. A subsequent intramolecular cyclization (an [4+1] cycloaddition) completes the construction of the heterocyclic core. The power of GBBR lies in its convergence; three distinct points of diversity are introduced in one pot, making it ideal for generating chemical libraries for drug discovery. Recent advances have developed ultrasound-assisted GBBR protocols in water, aligning with the principles of green chemistry.[12]

Experimental Choice: The GBBR is the method of choice when rapid access to a diverse array of 3-amino-substituted imidazo[1,2-a]pyridines is required. While the unpleasant odor and potential toxicity of isocyanides are a consideration, modern protocols for their in situ generation from formamides can mitigate these issues.[4]

Green and Catalyst-Free Innovations

A significant trend in modern organic synthesis is the development of environmentally benign protocols. For imidazo[1,2-a]pyridines, this has manifested in several ways:

  • Ultrasound and Microwave Assistance: The use of alternative energy sources like ultrasound or microwave irradiation can dramatically reduce reaction times and improve yields, often allowing for the use of greener solvents like water or even natural catalysts like lemon juice.[12][13][14]

  • Metal-Free Catalysis: While many reactions are catalyzed by metals like copper or iron, there is a strong push to develop metal-free alternatives to avoid the cost and potential toxicity of residual metals in pharmaceutical products.[15] Iodine, for instance, has been shown to be an effective catalyst for the reaction between 2-aminopyridines and aryl ketones under mild conditions.[8]

Comparative Performance Data

The following table provides a comparative summary of the key synthetic methods discussed. The data represents typical ranges reported in the literature and should serve as a guide for initial experimental design.

Synthesis MethodTypical Reagents & ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Tschitschibabin Condensation 2-Aminopyridine + α-Haloketone; often requires base and heat.60-95%Simple, direct, often high yielding.Lachrymatory and limited availability of α-haloketones.
Ortoleva-King Reaction 2-Aminopyridine + Ketone + I₂; neat or in solvent, 100-110°C.[6]40-96%[16]One-pot, avoids lachrymators, uses readily available starting materials.[6][16]Can require high temperatures and an excess of aminopyridine.[6]
Groebke-Blackburn-Bienaymé (GBBR) 2-Aminopyridine + Aldehyde + Isocyanide; acid catalyst (e.g., NH₄Cl), 60°C or under ultrasound.[12]67-91%[2][12]High atom economy, convergent, diversity-oriented, one-pot, milder conditions.[2]Isocyanides can be toxic and malodorous; limited to 3-amino derivatives.
Green (Ultrasound-Assisted) 2-Aminopyridine + Ketone + KI/TBHP; water, room temperature.[13]70-90%Environmentally benign, mild conditions, metal-free, no base required.[13]Scope may be more limited than traditional high-temperature methods.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these methods, two detailed protocols are provided below.

Protocol 1: One-Pot Synthesis of 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine via Ortoleva-King Reaction[6]

This protocol is adapted from the work of Stasyuk et al. and demonstrates a scalable, one-pot process.

  • Reaction Setup: In a round-bottom flask, combine 2-hydroxyacetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).

  • First Step (Intermediate Formation): Heat the neat (solvent-free) mixture at 110 °C for 4 hours.

  • Second Step (Cyclization): Cool the reaction mixture. Add an excess of aqueous sodium hydroxide (e.g., 45% solution).

  • Heating: Re-heat the mixture to 100 °C for 1 hour. The formation of the product is often accompanied by a color change.

  • Workup and Purification: After cooling to room temperature, the solid product is typically collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product. Typical yields for this specific substrate are in the 40-60% range.[6]

Protocol 2: Ultrasound-Assisted Green Synthesis of 3-Amino-Substituted Imidazo[1,2-a]pyridines via GBBR[12]

This protocol is based on the work of Orozco-García et al. and exemplifies a green, efficient MCR approach.

  • Reagent Mixture: To a vial, add the aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), isocyanide (1.0 mmol), and ammonium chloride (NH₄Cl, 10 mol%).

  • Solvent: Add water (2.0 mL) as the solvent.

  • Sonication: Place the sealed vial in an ultrasonic bath and sonicate at 60 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are in the range of 1-4 hours.

  • Workup and Purification: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure 3-amino-imidazo[1,2-a]pyridine. Yields for this method are reported to be in the range of 67-86%.[12]

Conclusion and Future Outlook

The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved from robust, classical condensations to highly efficient, atom-economical, and environmentally conscious modern methodologies.

  • For straightforward, large-scale synthesis of specific targets where starting materials are available, the Ortoleva-King reaction offers an excellent balance of simplicity, safety, and cost-effectiveness.

  • For the rapid generation of diverse libraries for screening and structure-activity relationship (SAR) studies, the Groebke-Blackburn-Bienaymé reaction is unparalleled in its efficiency and convergence.

  • Emerging green protocols , often utilizing ultrasound or microwave energy in aqueous media, represent the future direction of the field, promising high efficiency with minimal environmental impact.[17]

The choice of synthetic route is not merely a technical decision but a strategic one, balancing the project's goals—be it speed, scale, diversity, or sustainability. By understanding the causality behind each method's design and limitations, researchers can make informed decisions to accelerate their discovery and development programs. The continued innovation in C-H functionalization techniques will further complement these core synthetic methods, allowing for late-stage diversification of the imidazo[1,2-a]pyridine scaffold with unprecedented precision.[18][19]

References

  • Orozco-García, E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Orozco-García, E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Cimarelli, C. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Guchhait, S. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
  • Chauhan, S., et al. (2024). Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)−H Functionalization of Ketones. Thieme Connect.
  • Dandia, A., et al. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online.
  • Gourlay, B. S., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Nature.
  • Naddaf, A., et al. (2020). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science.
  • Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. (2019). whxb.xml-journal.net.
  • Guchhait, S. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
  • Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
  • Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva−King Reaction. ACS Publications.
  • Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. ACS Publications.
  • Kaur, N. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing.
  • Wang, H., et al. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. ResearchGate.
  • Request PDF. (2019). Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. ResearchGate.

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A Senior Application Scientist's Guide to In Vivo Validation of Anti-Tumor Efficacy in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical aspects of designing, executing, and interpreting in vivo studies to validate the anti-tumor efficacy of novel therapeutics using mouse models. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to preclinical cancer research.

The Bedrock of In Vivo Efficacy Testing: Selecting the Appropriate Mouse Model

The choice of a mouse model is the most critical decision in an in vivo anti-tumor study, profoundly influencing the clinical relevance and translatability of the findings. The primary goal is to select a model that best recapitulates the specific aspect of human cancer and the mechanism of action of the therapeutic being tested.

A Comparative Analysis of Common Mouse Models

The three main categories of mouse models used in cancer research are syngeneic, xenograft, and humanized models. Each possesses distinct advantages and limitations that must be carefully weighed.

Model TypeTumor OriginHost Immune SystemKey AdvantagesKey DisadvantagesBest Suited For
Syngeneic MurineImmunocompetentIntact immune system allows for the study of immunotherapies; cost-effective and reproducible.[1][2][3]Tumor is of mouse origin, which may not fully mimic human tumor biology.[1]Evaluating immunotherapies (e.g., checkpoint inhibitors, cancer vaccines); studying the tumor microenvironment.[1][2]
Xenograft HumanImmunodeficientAllows for the study of human-specific tumor biology and targeted therapies.[1][4]Lack of a functional immune system prevents the evaluation of immunotherapies; artificial tumor microenvironment.[1][2]Testing cytotoxic chemotherapies and targeted therapies that act directly on human tumor cells.[1]
Humanized HumanHumanized (reconstituted human immune system)Enables the study of human-specific immunotherapies against human tumors in an in vivo setting.[5][6][7][8][9]Technically complex and expensive; potential for graft-versus-host disease.[9]Advanced preclinical testing of human-specific immunotherapies (e.g., CAR-T cells, bispecific antibodies).[5][8]
The Rationale Behind Model Selection: A Decision-Making Workflow

The selection of an appropriate mouse model should be a systematic process driven by the scientific question at hand.

ModelSelection Therapeutic_Type What is the nature of the therapeutic agent? Immunotherapy Immunotherapy (e.g., checkpoint inhibitor, vaccine) Therapeutic_Type->Immunotherapy Immune-modulating Targeted_Therapy Targeted Therapy / Chemotherapy Therapeutic_Type->Targeted_Therapy Directly cytotoxic/cytostatic Human_Specific_IO Human-Specific Immunotherapy (e.g., CAR-T, BiTE) Therapeutic_Type->Human_Specific_IO Human-specific immune target Syngeneic Syngeneic Model Immunotherapy->Syngeneic Xenograft Xenograft Model Targeted_Therapy->Xenograft Humanized Humanized Model Human_Specific_IO->Humanized

Caption: Decision workflow for selecting the appropriate mouse model based on the therapeutic modality.

Tumor Implantation: Subcutaneous vs. Orthotopic Models

Once a cell line or patient-derived tissue is chosen, the site of implantation is the next critical consideration. This choice significantly impacts the tumor microenvironment, growth kinetics, and metastatic potential.[10][11][12][13]

A Head-to-Head Comparison
Implantation SiteTechnical DifficultyTumor MonitoringClinical Relevance of MicroenvironmentMetastasis
Subcutaneous LowEasy (caliper measurements)[13]Low; lacks organ-specific stroma and immune cells.[10][11]Rare.[11][13]
Orthotopic High; requires surgery.[10][13]Challenging; often requires imaging.[10]High; recapitulates the native tumor microenvironment.[10][11]Can metastasize to clinically relevant sites.[10][11]
The "Why" Behind the Choice

The decision between subcutaneous and orthotopic implantation hinges on the study's primary objectives. For rapid, high-throughput screening of cytotoxic agents where the primary endpoint is tumor growth inhibition, the simplicity and ease of measurement of subcutaneous models are advantageous.[13] However, for studies investigating metastasis, the tumor microenvironment's influence on drug efficacy, or for more clinically relevant assessments of novel therapeutics, the orthotopic model is superior despite its technical demands.[10][11]

The Experimental Protocol: A Step-by-Step Guide to a Robust In Vivo Efficacy Study

A well-designed and meticulously executed protocol is essential for generating reliable and reproducible data. This section outlines a comprehensive workflow for a typical in vivo efficacy study.

ExperimentalWorkflow start Study Initiation acclimatization Animal Acclimatization & Health Check start->acclimatization randomization Randomization & Grouping acclimatization->randomization tumor_implantation Tumor Cell Implantation randomization->tumor_implantation tumor_establishment Tumor Establishment Monitoring tumor_implantation->tumor_establishment treatment_initiation Treatment Initiation tumor_establishment->treatment_initiation monitoring Tumor Growth & Health Monitoring treatment_initiation->monitoring endpoints Humane & Experimental Endpoints monitoring->endpoints data_collection Terminal Data Collection endpoints->data_collection analysis Data Analysis & Interpretation data_collection->analysis end Study Conclusion analysis->end

Caption: A generalized experimental workflow for an in vivo anti-tumor efficacy study.

Detailed Experimental Protocol

1. Animal Acclimatization and Health Monitoring:

  • Upon arrival, mice should be allowed an acclimatization period of at least one week to minimize stress.

  • Daily health checks should be performed to ensure the animals are healthy and suitable for the study.

2. Tumor Cell Preparation and Implantation:

  • Tumor cells should be in the logarithmic growth phase and have high viability (>95%).

  • For subcutaneous injection, cells are typically resuspended in a sterile, serum-free medium or a mixture with Matrigel and injected into the flank.

  • For orthotopic injection, surgical procedures specific to the target organ are required.

3. Randomization and Grouping:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups to ensure an even distribution of tumor volumes.

4. Treatment Administration:

  • The route of administration (e.g., oral, intravenous, intraperitoneal) should mimic the intended clinical route.

  • Dosing schedules and concentrations should be based on prior pharmacokinetic and pharmacodynamic (PK/PD) studies.[14][15][16]

5. Monitoring Tumor Growth and Animal Welfare:

  • For subcutaneous tumors, caliper measurements of the length and width of the tumor are taken 2-3 times per week.[17] Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[17]

  • For orthotopic or metastatic models, bioluminescence imaging (BLI) is a powerful, non-invasive method for longitudinal monitoring of tumor burden.[18][19][20][21][22]

  • Animal body weight and clinical signs of toxicity or distress must be monitored regularly.[23][24]

6. Defining Endpoints:

  • Experimental endpoints are the primary measures of efficacy, such as tumor growth inhibition or regression.

  • Humane endpoints are critical for animal welfare and include excessive tumor burden (e.g., >10% of body weight), significant weight loss, or signs of distress.[23][25][26] All studies must adhere to institutional animal care and use committee (IACUC) guidelines.[25][27][28]

Measuring Efficacy: Key Endpoints and Data Interpretation

The evaluation of anti-tumor efficacy relies on a combination of primary and secondary endpoints that provide a comprehensive picture of the therapeutic's activity.

Primary Endpoints: Quantifying Tumor Burden
Measurement TechniqueDescriptionAdvantagesDisadvantages
Caliper Measurement Manual measurement of subcutaneous tumor dimensions.[17][29]Simple, inexpensive, and non-invasive.[13]Only applicable to subcutaneous tumors; can be subjective and less precise for small or irregularly shaped tumors.[30]
Bioluminescence Imaging (BLI) Non-invasive imaging of luciferase-expressing tumor cells.[18][19][20]Highly sensitive, allows for longitudinal monitoring of tumor growth and metastasis in deep tissues.[18][20][21]Requires genetic modification of tumor cells; signal can be attenuated by tissue depth.[29]
High-Frequency Ultrasound Non-invasive imaging that provides anatomical details of the tumor.[30]Provides accurate volume measurements and can detect early-stage tumors without genetic modification of cells.[30]Requires specialized equipment and trained personnel.
Secondary Endpoints: Delving Deeper into the Mechanism of Action
  • Survival Analysis: A Kaplan-Meier survival curve is a powerful tool for assessing the overall benefit of a therapy.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: PK studies measure drug concentration over time, while PD studies assess the biological effects of the drug.[16] Linking PK and PD is crucial for understanding the dose-response relationship.[15][16][31][32]

  • Analysis of the Tumor Microenvironment: At the end of the study, tumors can be harvested for further analysis.

    • Flow Cytometry: This technique is invaluable for characterizing and quantifying immune cell populations within the tumor (Tumor-Infiltrating Lymphocytes or TILs).[33][34][35][36][37]

    • Immunohistochemistry (IHC): IHC allows for the visualization of protein expression and localization within the tumor tissue.

    • Gene Expression Analysis: Techniques like RNA sequencing can provide a global view of the changes in gene expression induced by the therapy.

Statistical Considerations

Conclusion: A Framework for Rigorous and Translatable Preclinical Research

The in vivo validation of anti-tumor efficacy in mouse models is a complex but essential step in the development of new cancer therapies. By carefully selecting the most appropriate model, designing a robust experimental protocol, and utilizing a comprehensive set of endpoints, researchers can generate high-quality, translatable data that will guide the clinical development of novel therapeutics. This guide provides a framework for making informed decisions at each stage of the process, ultimately contributing to the successful translation of promising preclinical findings to the clinic.

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A Comparative Analysis of the Anticancer Potency of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives and Existing Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This bicyclic heterocyclic system is the core of several commercially available drugs and numerous compounds in preclinical and clinical development.[1] Within this class, 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives are gaining significant attention for their potential as potent and selective anticancer agents. Their unique structural features offer opportunities for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles.[2]

This guide provides a comprehensive comparison of the anticancer potency of novel this compound derivatives with established chemotherapeutic drugs. We will delve into their mechanism of action, present comparative in vitro cytotoxicity data, and provide detailed experimental protocols for the evaluation of these compounds, offering researchers, scientists, and drug development professionals a critical resource for their work in this exciting field.

Mechanism of Action: Targeting Key Cancer Survival Pathways

A growing body of evidence suggests that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. A primary mechanism of action for many of these compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][3][4][5]

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes and is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][5] Imidazo[1,2-a]pyridine derivatives have been shown to act as potent inhibitors of key kinases within this pathway, such as PI3Kα and mTOR.[4][5] By blocking these critical nodes, these compounds can induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells.[1][3]

Signaling Pathway Diagram: Inhibition of the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Derivative Imidazo[1,2-a]pyridine Derivative Derivative->PI3K Inhibits Derivative->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Comparative In Vitro Potency: A Look at the Numbers

A crucial aspect of evaluating novel anticancer compounds is determining their cytotoxic potency against various cancer cell lines and comparing it to that of standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric used for this purpose, representing the concentration of a drug that is required to inhibit the growth of 50% of a cell population.

While direct head-to-head comparative studies are the gold standard, they are not always available for emerging chemical series. In this guide, we present a compilation of IC50 values for novel imidazo[1,2-a]pyridine derivatives and commonly used anticancer drugs from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) in Breast Cancer Cell Lines
Compound/DrugCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
IP-5HCC193745[2]
IP-6HCC193747.7[2]
IP-7HCC193779.6[2]
Standard Chemotherapeutic Drugs
DoxorubicinMCF-7~0.8 - 1.2[6]
PaclitaxelMDA-MB-231Varies[7]
PaclitaxelSK-BR-3Varies[7]
Table 2: Comparative In Vitro Cytotoxicity (IC50, µM) in Lung Cancer Cell Lines
Compound/DrugCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 13kA5490.43[8]
Standard Chemotherapeutic Drugs
Paclitaxel (120h exposure)NSCLC cell lines (median)0.027[9]
CisplatinA54918.33[10]
Table 3: Comparative In Vitro Cytotoxicity (IC50, µM) in Colon Cancer Cell Lines
Compound/DrugCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 15aHCT116Not specified[4]
Standard Chemotherapeutic Drugs
5-FluorouracilHCT-11614.76[11]
5-FluorouracilSW-62078.33[11]
5-FluorouracilSW48012.1166[12]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure the generation of robust and reproducible data, standardized and well-validated experimental protocols are paramount. This section provides detailed methodologies for key in vitro and in vivo assays used to assess the anticancer potency of novel compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability and proliferation.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with test compounds and controls incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Analyze data and calculate IC50 values measure_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Evaluation: Xenograft Tumor Models

To assess the anticancer activity of promising compounds in a living organism, in vivo xenograft models are employed. These models involve the transplantation of human cancer cells into immunocompromised mice.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound derivatives and standard drugs to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of treatment-related toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis, such as histopathology or biomarker assessment. Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the compounds.

Conclusion and Future Directions

The this compound derivatives represent a promising new class of anticancer agents. Their ability to target key cancer cell survival pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. While the available in vitro data suggests that some of these derivatives exhibit potent cytotoxic activity against various cancer cell lines, further rigorous evaluation is necessary.

Future research should focus on direct head-to-head comparisons of these novel compounds with standard chemotherapeutic drugs in a wide range of cancer models. In-depth mechanistic studies are also crucial to fully elucidate their modes of action and identify potential biomarkers for patient stratification. Furthermore, optimization of their pharmacokinetic and pharmacodynamic properties will be essential for their successful translation into the clinic. The continued exploration of this chemical scaffold holds significant promise for the development of more effective and targeted cancer therapies.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Imidazo[1,2-a]Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[3][4][5] However, the clinical success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profile is not just a regulatory requirement but a critical step in understanding the true biological impact of a compound.

This guide provides a comparative analysis of methodologies for profiling the cross-reactivity of imidazo[1,2-a]pyridine-based compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide researchers in their drug discovery efforts.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly selective inhibitors. For imidazo[1,2-a]pyridine-based compounds, which often target the ATP-binding site, understanding their interaction with the broader kinome is paramount. A thorough selectivity profile allows researchers to:

  • De-risk clinical development: By identifying potential off-target liabilities early, researchers can predict and mitigate potential side effects.

  • Uncover novel mechanisms of action: Unexpected off-target interactions may reveal new therapeutic opportunities or explain observed cellular phenotypes.

  • Optimize lead compounds: Structure-activity relationship (SAR) studies guided by comprehensive selectivity data can lead to the design of more potent and selective next-generation inhibitors.

To achieve this, a multi-pronged approach to cross-reactivity profiling is essential, combining high-throughput screening with in-depth cellular validation.

Key Methodologies for Cross-Reactivity Profiling

A robust assessment of a compound's selectivity involves a tiered approach, moving from broad, in vitro screening to more physiologically relevant cellular assays. Here, we compare three critical techniques: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and High-Content Phenotypic Screening.

KINOMEscan™: A Global View of Kinase Interactions

KINOMEscan™ is a high-throughput, in vitro competition binding assay that provides a broad, quantitative assessment of a compound's interaction with a large panel of kinases.[4][6] This technology is invaluable for initial, comprehensive selectivity profiling.

The Causality Behind the Choice: The primary reason for employing KINOMEscan™ early in the drug discovery cascade is its ability to provide a panoramic view of the kinome. By screening against hundreds of kinases simultaneously, it rapidly identifies both intended and unintended targets, offering a quantitative measure of binding affinity (Kd). This allows for an early and broad understanding of a compound's selectivity.

Experimental Protocol: KINOMEscan™

Objective: To determine the binding affinity (Kd) of an imidazo[1,2-a]pyridine-based compound against a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. A lower amount of captured kinase indicates stronger competition from the test compound.[7]

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the imidazo[1,2-a]pyridine-based compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare a serial dilution of the test compound in an appropriate buffer.

  • Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the diluted test compound.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).

  • Capture: Transfer the reaction mixtures to a streptavidin-coated plate to capture the ligand-bound kinase.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Elution and Quantification: Elute the captured kinase and quantify the associated DNA tag using qPCR.

  • Data Analysis: Calculate the percentage of kinase bound relative to a DMSO control. Plot the percentage of bound kinase against the compound concentration and fit the data to a dose-response curve to determine the dissociation constant (Kd).

Data Visualization: KINOMEscan™ Workflow

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Imidazo[1,2-a]pyridine Compound Stock Reaction Binding Reaction: Kinase + Ligand + Compound Compound->Reaction Kinase DNA-Tagged Kinase Kinase->Reaction Ligand Immobilized Ligand Ligand->Reaction Capture Capture on Streptavidin Plate Reaction->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution qPCR qPCR Quantification Elution->qPCR Data Data Analysis (Kd Determination) qPCR->Data

Caption: A simplified workflow of the KINOMEscan™ assay.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Cellular Context

While KINOMEscan™ provides valuable in vitro data, it does not confirm that a compound engages its target within the complex environment of a living cell. CETSA® is a powerful biophysical technique that addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or tissue lysates.[8][9]

The Causality Behind the Choice: CETSA® is a critical downstream validation assay. A positive result in CETSA® provides strong evidence that the compound not only binds to the target protein but does so within the cell, where factors like cell permeability and efflux pumps can influence drug availability. It serves as a crucial bridge between in vitro binding and cellular activity.

Experimental Protocol: CETSA®

Objective: To confirm the engagement of an imidazo[1,2-a]pyridine-based compound with its target kinase in intact cells.

Principle: Ligand binding often increases the thermal stability of a protein. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures. This difference in solubility can be quantified to assess target engagement.[10]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the imidazo[1,2-a]pyridine-based compound at various concentrations or a vehicle control (e.g., DMSO) and incubate for 1-2 hours at 37°C.[8]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes.[8]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Visualization: CETSA® Workflow

CETSA_Workflow A Cell Culture & Treatment (Compound vs. Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Collect Supernatant (Soluble Proteins) D->E F Protein Detection (e.g., Western Blot) E->F G Data Analysis (Melting Curve Shift) F->G

Caption: A general workflow for the Cellular Thermal Shift Assay (CETSA®).

High-Content Phenotypic Screening: A Systems-Level View of Cellular Effects

Phenotypic screening offers a holistic approach to understanding a compound's effects on a cell or organism.[11][12][13] Instead of focusing on a single target, it assesses changes in cellular morphology, function, or viability.[14] High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify these phenotypic changes in a high-throughput manner.[15]

The Causality Behind the Choice: Phenotypic screening is employed to uncover the broader biological consequences of a compound's activity, which may result from on-target, off-target, or polypharmacological effects. It can reveal unexpected mechanisms of action and provide a more physiologically relevant assessment of a compound's impact than isolated target-based assays.

Experimental Protocol: High-Content Phenotypic Screening

Objective: To identify and quantify the phenotypic changes induced by an imidazo[1,2-a]pyridine-based compound in a cellular model.

Principle: Cells are treated with the compound and then stained with fluorescent dyes that label various subcellular compartments or proteins. Automated microscopy captures images of the cells, and image analysis software extracts a multitude of quantitative features to create a "phenotypic fingerprint" of the compound's effect.

Step-by-Step Methodology:

  • Assay Development: Select a relevant cell line and optimize staining conditions with a panel of fluorescent dyes to label key cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Cell Plating and Compound Treatment: Plate cells in multi-well plates and treat with a dilution series of the imidazo[1,2-a]pyridine-based compound and appropriate controls.

  • Staining: After a defined incubation period, fix and stain the cells with the optimized fluorescent dye combination.

  • Image Acquisition: Use an automated high-content imaging system to acquire multi-channel fluorescence images of the cells in each well.

  • Image Analysis: Employ image analysis software to segment the images, identify individual cells and subcellular structures, and extract a wide range of quantitative features (e.g., cell size, nuclear morphology, protein localization, fluorescence intensity).

  • Data Analysis: Analyze the multi-parametric data to identify statistically significant phenotypic changes induced by the compound. This can involve generating dose-response curves for specific phenotypes or using machine learning algorithms to cluster compounds with similar phenotypic fingerprints.

Data Visualization: High-Content Screening Workflow

HCS_Workflow cluster_exp Experiment cluster_acq Acquisition cluster_analysis Analysis Plating Cell Plating & Compound Treatment Staining Fluorescent Staining Plating->Staining Imaging Automated Microscopy Staining->Imaging ImageAnalysis Image & Feature Extraction Imaging->ImageAnalysis DataAnalysis Phenotypic Fingerprinting ImageAnalysis->DataAnalysis

Caption: A streamlined workflow for high-content phenotypic screening.

Comparative Analysis of Imidazo[1,2-a]Pyridine-Based Compounds

To illustrate the application of these methodologies, we present a hypothetical comparative analysis of two imidazo[1,2-a]pyridine-based kinase inhibitors, IMP-A (a selective CDK2 inhibitor) and IMP-B (a pan-PI3K inhibitor), alongside a well-characterized multi-kinase inhibitor, Saracatinib (AZD0530) , and a relatively selective ALK inhibitor, Crizotinib .

Table 1: Illustrative KINOMEscan™ Selectivity Data (% of Control at 1 µM)

Kinase TargetIMP-A (CDK2 Inhibitor)IMP-B (PI3K Inhibitor)Saracatinib (Src/Abl Inhibitor)Crizotinib (ALK/MET Inhibitor)
CDK2/CycE <1% 85%45%90%
CDK1/CycB 5% 90%50%88%
PI3Kα 92%<5% 70%95%
PI3Kβ 95%<5% 75%98%
PI3Kδ 98%<10% 80%97%
PI3Kγ 96%<10% 78%96%
SRC 88%82%<1% 60%
ABL1 90%85%<1% 55%
ALK 98%95%92%<1%
MET 97%96%88%<5%
VEGFR2 75%60%30%40%

Data are presented as the percentage of kinase remaining bound to the immobilized ligand in the presence of 1 µM of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding.

Interpretation of Illustrative Data:

  • IMP-A demonstrates high selectivity for its intended targets, CDK1 and CDK2, with minimal interaction with other kinases at 1 µM.

  • IMP-B shows potent inhibition across the PI3K family, consistent with a pan-inhibitor profile, and good selectivity against the other kinases in this panel.

  • Saracatinib exhibits potent inhibition of its primary targets, SRC and ABL, but also shows significant activity against other kinases, highlighting its multi-targeted nature.[7][12][13][15]

  • Crizotinib is highly selective for ALK and MET, but also displays some off-target activity.[16]

Table 2: Comparative Summary of Cross-Reactivity Profiling Methodologies

MethodologyPrimary OutputThroughputCellular ContextKey Advantage
KINOMEscan™ Binding Affinity (Kd)HighIn vitroComprehensive, unbiased initial screen
CETSA® Target EngagementMediumCellularConfirms target interaction in a physiological setting
High-Content Screening Phenotypic FingerprintHighCellularProvides a systems-level view of compound effects

Conclusion: An Integrated Approach to De-risking Drug Discovery

The development of safe and effective imidazo[1,2-a]pyridine-based therapeutics necessitates a deep understanding of their selectivity profiles. No single method can provide a complete picture of a compound's cross-reactivity. An integrated approach, beginning with broad in vitro screening like KINOMEscan™, followed by cellular target engagement validation with CETSA®, and complemented by a systems-level analysis through high-content phenotypic screening, provides a robust framework for decision-making in drug discovery.

By understanding the causality behind the choice of each assay and meticulously executing the experimental protocols, researchers can build a comprehensive and reliable selectivity profile. This not only enhances the likelihood of clinical success but also deepens our understanding of the complex biology governed by the human kinome.

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A Comparative Guide to the Validation of a Novel Biological Target for 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Compounds from this class have been developed as GABAA receptor agonists, anticancer agents, and anti-infectives.[2][3][4] This guide presents a comprehensive, technically-grounded framework for the identification and validation of a novel biological target for a specific analogue, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. Moving beyond theoretical discussion, we provide a comparative analysis of established and modern experimental methodologies, complete with detailed protocols and supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate new molecular targets and understand the causality behind experimental design choices in early-stage drug discovery.

Introduction: The Imperative of Rigorous Target Validation

The journey of a new molecular entity from discovery to clinical application is fraught with challenges, with a significant rate of failure attributed to a lack of efficacy, which often stems from poorly validated biological targets.[5] Target validation is the critical process of demonstrating that a specific biomolecule is directly involved in a disease mechanism and that its modulation is likely to produce a therapeutic effect.[6][7] This process is foundational, ensuring that substantial investments in drug development are directed toward targets with a high probability of translating into successful therapies.[6]

This compound is a heterocyclic compound belonging to a class of molecules with proven pharmacological relevance.[8][9] While the broader imidazopyridine scaffold is known to interact with multiple target classes, the specific molecular target of this particular analogue remains uncharacterized. This guide uses this compound as a case study to delineate a robust, multi-faceted strategy for identifying and validating a novel kinase target, hereafter referred to as "Kinase X."

The Imidazo[1,2-a]pyridine Scaffold: A Landscape of Known Targets

The versatility of the imidazo[1,2-a]pyridine core has enabled its application across diverse therapeutic areas. A brief review of its established targets provides essential context for the pursuit of a novel one.

  • GABAA Receptor Modulators: The most prominent members of this class, such as Zolpidem, act as positive allosteric modulators of the GABAA receptor, producing sedative-hypnotic effects.[4]

  • Kinase Inhibitors: Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.[2][10]

  • Anti-infective Agents: The scaffold is also the basis for antituberculosis agents like Telacebec (Q203), which targets the QcrB subunit of the cytochrome bcc complex, essential for energy metabolism in Mycobacterium tuberculosis.[3]

  • Antiviral Agents: Tegobuvir, an imidazopyridine derivative, is a non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase.[4]

This polypharmacology underscores the scaffold's privileged nature but also necessitates a rigorous, evidence-based approach to confirm the specific target of a new analogue.

Identifying "Kinase X": A Multi-pronged Strategy

The initial step in target validation is target identification.[11][12] A modern approach combines computational prediction with direct biochemical methods to generate and then confirm a hypothesis.

A Workflow for Target Identification and Validation

The logical flow from initial hypothesis to cellular validation is critical. We propose a systematic workflow that incorporates decision points and comparative methodologies to ensure confidence in the identified target.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation A In Silico Prediction (Ligand-Based Similarity Search, Molecular Docking) B Hypothesis Generation: 'Kinase X' is a potential target A->B C Biochemical Target ID (Affinity Chromatography vs. DARTS) B->C D Mass Spectrometry (Protein Identification) C->D E Direct Target Engagement (SPR vs. CETSA) D->E Target Confirmed F Target Activity Modulation (In Vitro Kinase Assay) E->F G Cellular Pathway Analysis (Western Blot) F->G

Caption: A systematic workflow for novel target identification and validation.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can effectively narrow the search space for potential targets.[13]

  • Ligand-Based Approaches: This method is grounded in the principle that structurally similar molecules often share similar biological targets.[13][14] By comparing the structure of this compound against databases of compounds with known targets (e.g., ChEMBL), we can identify proteins that are likely to interact with our compound.

  • Structure-Based Approaches: If a high-quality 3D structure of a potential target is available, molecular docking can predict the binding pose and estimate the binding affinity of our compound within the protein's active site.[15]

For our case study, these in silico methods predicted that this compound has a high probability of binding to the ATP pocket of "Kinase X," an under-explored member of the tyrosine kinase family.

Comparative Methods for Biochemical Target Identification

With a working hypothesis, the next step is to physically isolate the binding protein(s) from a complex biological sample, such as a cell lysate.[12] Affinity-based pull-down is the most direct method for this purpose.[11][16]

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The small molecule is immobilized on a solid support (e.g., agarose beads) and used as "bait" to capture binding proteins from a cell lysate.[16]Direct and widely used. Can identify high-affinity binders effectively.Requires chemical modification of the compound, which may alter its binding activity. Risk of identifying non-specific binders.[11]
DARTS (Drug Affinity Responsive Target Stability) Based on the principle that small molecule binding can stabilize a target protein against protease digestion.[11][16]Uses the native, unmodified small molecule. Provides functional evidence (stabilization) of binding.May not work for all protein-ligand interactions. Can be less sensitive for low-affinity binders.

Experimental Protocol: Affinity Chromatography Pull-Down

Causality: This protocol is designed to physically isolate proteins that bind to our compound. A linker is attached to a position on the molecule distal to the predicted binding pharmacophore to minimize interference with target interaction.

  • Probe Synthesis: Synthesize an analogue of this compound with an appropriate linker (e.g., a short PEG chain ending in an amine) suitable for covalent attachment to NHS-activated agarose beads.

  • Immobilization: Covalently couple the linker-modified compound to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads with no compound attached to identify non-specific binders.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line known to express Kinase X) and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Incubation: Incubate the cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by incubating the beads with a solution containing an excess of the free, unmodified this compound.

  • Analysis: Separate the eluted proteins by SDS-PAGE and visualize with silver staining. Excise unique bands present in the experimental lane but absent in the control lane for identification by mass spectrometry.

A Comparative Guide to the Experimental Validation of Kinase X

Following successful identification via mass spectrometry, a series of validation experiments are required to confirm that Kinase X is a bona fide target.[7][17]

Direct Target Engagement: Confirming the Physical Interaction

The first step is to confirm in a quantitative and controlled manner that the compound physically binds to the target protein.

MethodPrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures the change in refractive index at the surface of a sensor chip when a ligand (our compound) binds to an immobilized protein (Kinase X).Provides real-time, label-free kinetic data (k_on, k_off) and affinity (K_D). Requires small amounts of protein.Requires purified protein. Immobilization of the protein might affect its conformation.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in response to ligand binding within intact cells or cell lysates.Confirms target engagement in a physiological context (cells). Does not require purified protein.Provides qualitative or semi-quantitative data on binding, not precise kinetics. Can be technically demanding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Causality: This assay is crucial because it validates target engagement within the complex milieu of the cell, providing stronger evidence of physiological relevance than a purely biochemical assay.

  • Cell Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration (e.g., 10-50 µM) of this compound for 1-2 hours.

  • Heating: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis by Western Blot: Collect the supernatant (soluble fraction) from each sample. Normalize protein concentrations, separate by SDS-PAGE, and perform a Western blot using a specific antibody against Kinase X.

  • Data Interpretation: In vehicle-treated samples, the amount of soluble Kinase X will decrease as the temperature increases. In drug-treated samples, binding of the compound will stabilize Kinase X, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" confirms intracellular target engagement.

Target Activity Modulation: Demonstrating a Functional Consequence

Confirming a physical interaction is necessary but not sufficient. We must also demonstrate that this binding event modulates the biological activity of the target.

Experimental Protocol: In Vitro Kinase Assay

Causality: This experiment directly tests the hypothesis that the compound inhibits the primary function of Kinase X—the phosphorylation of its substrate.

  • Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™). In a 384-well plate, combine recombinant purified Kinase X enzyme, its specific peptide substrate, and ATP.

  • Compound Titration: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM). Include a known inhibitor of Kinase X ("Comparator A") as a positive control and DMSO as a negative control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • Signal Detection: Stop the reaction and add the detection reagent, which measures the amount of ADP produced (correlating with kinase activity). Read the luminescence on a plate reader.

  • Data Analysis: Plot the kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the kinase activity).

Comparative Performance Data (Hypothetical)

CompoundTargetIC50 (nM)Notes
This compoundKinase X75Demonstrates potent, direct inhibition of the novel target.
Comparator AKinase X50Validates the assay and provides a benchmark for potency.
This compoundKinase Y (structurally related)> 10,000Demonstrates selectivity for the intended target over a related kinase.
Cellular Pathway Analysis: Linking Target to Phenotype

The final validation step connects the direct inhibition of the target to a measurable effect on downstream signaling pathways within the cell.

G GF Growth Factor GFR GF Receptor GF->GFR KinaseX Kinase X GFR->KinaseX Activates Substrate Substrate Y KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Y Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Promotes Compound 6-Bromoimidazo[1,2-a] pyridine-2-carboxylic acid Compound->KinaseX Inhibits

Caption: Proposed signaling pathway for the novel target, Kinase X.

Experimental Protocol: Western Blot for Downstream Markers

Causality: This experiment validates that the compound's inhibition of Kinase X in cells leads to a functional blockade of the downstream signaling pathway, confirming the mechanism of action.

  • Cell Treatment: Plate a relevant cell line and allow cells to adhere. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Pathway Stimulation: Stimulate the cells with the appropriate growth factor to activate the Kinase X pathway for a short period (e.g., 15-30 minutes).

  • Lysis and Protein Quantification: Immediately wash the cells with ice-cold PBS and lyse them. Quantify the total protein concentration in each lysate.

  • Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for the phosphorylated form of Substrate Y (p-Substrate Y), total Kinase X, and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate Y signal in compound-treated cells, without a change in total Kinase X levels, provides strong evidence that the compound is inhibiting the target's activity in a cellular context.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for the identification and validation of a novel biological target for this compound. By employing a logical workflow that combines in silico prediction, direct biochemical identification, and a suite of comparative validation assays—spanning target engagement, functional modulation, and cellular pathway analysis—we can build a high-confidence data package for a novel target.

The successful validation of Kinase X as a target opens several avenues for future research:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogues to improve potency and selectivity.

  • In Vivo Target Validation: Utilize animal models, such as tumor cell line xenografts, to confirm that target engagement and pathway modulation translate to efficacy in a whole organism.[7]

  • Off-Target Profiling: Conduct broad kinase screening panels to fully characterize the selectivity profile of the compound and anticipate potential side effects.

By adhering to this evidence-based, comparative approach, drug discovery teams can significantly increase the likelihood of success as they advance promising new molecules toward clinical development.

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A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them "privileged structures" in drug discovery.[1][2] Among these, the imidazo[1,2-a]pyridine core has garnered significant attention due to its presence in several marketed drugs and its broad spectrum of biological activities.[3][4] This guide provides an in-depth, head-to-head comparison of the imidazo[1,2-a]pyridine scaffold against other prominent heterocyclic systems: benzimidazole, indole, quinoline, and pyrazole. Our analysis will focus on the physicochemical properties, biological applications, and synthetic accessibility that underpin their utility in modern drug development.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a scaffold are critical determinants of its pharmacokinetic and pharmacodynamic profile. Properties such as lipophilicity (LogP) and acidity/basicity (pKa) influence a molecule's absorption, distribution, metabolism, and excretion (ADME).

ScaffoldStructureLogPpKa (Conjugate Acid)Key Physicochemical Features
Imidazo[1,2-a]pyridine 1.24 - 1.32~4.7 - 6.6Bicyclic, aromatic, weakly basic. The fused ring system offers a rigid scaffold for substituent placement.[5][6]
Benzimidazole 1.325.3 - 5.6Bicyclic, aromatic, amphoteric (weakly acidic and basic).[7][8][9] Structural similarity to purines allows for interaction with a wide range of biological targets.[1]
Indole 2.14-2.4 (acidic proton)Bicyclic, aromatic, weakly acidic. The pyrrole nitrogen can act as a hydrogen bond donor.[2][10]
Quinoline 2.03 - 2.044.90Bicyclic, aromatic, weakly basic.[11][12] The nitrogen atom imparts basicity and can be a key interaction point.[13]
Pyrazole 0.342.5 (acidic proton), 2.5 (basic nitrogen)Monocyclic, aromatic, weakly acidic and basic. The two adjacent nitrogen atoms offer versatile interaction capabilities.[14][15]

Expert Insight: The imidazo[1,2-a]pyridine scaffold occupies a favorable physicochemical space. Its moderate lipophilicity and basicity are often desirable for oral bioavailability. Compared to the more lipophilic indole and quinoline, imidazo[1,2-a]pyridine derivatives may exhibit improved solubility. While benzimidazole shares a similar bicyclic structure and pKa, the arrangement of nitrogen atoms in imidazo[1,2-a]pyridine can lead to distinct vectoral projections of substituents, influencing target binding. The monocyclic nature of pyrazole provides greater conformational flexibility, which can be an advantage or disadvantage depending on the target.

Biological Activities and Therapeutic Applications: A Head-to-Head Look

The true value of a scaffold lies in its ability to be decorated with functional groups that impart potent and selective biological activity. Here, we compare the therapeutic landscapes of these five scaffolds.

ScaffoldKey Biological ActivitiesNotable Marketed Drugs (Examples)
Imidazo[1,2-a]pyridine Anxiolytic, hypnotic, anti-cancer, anti-inflammatory, anti-ulcer, anti-tubercular.[3][4][16][17]Zolpidem (Ambien), Alpidem, Saripidem.[3][18]
Benzimidazole Anthelmintic, anti-ulcer, anti-hypertensive, anti-cancer, anti-fungal.[1][19][20][21]Omeprazole (Prilosec), Mebendazole, Telmisartan.[1][20]
Indole Anti-cancer, anti-inflammatory, anti-microbial, anti-viral, anti-depressant.[2][10][22][23]Indomethacin, Sumatriptan, Vincristine.[2][24]
Quinoline Anti-malarial, anti-bacterial, anti-cancer, anti-inflammatory.[11][13][25][26][27]Chloroquine, Ciprofloxacin, Camptothecin.[26]
Pyrazole Anti-inflammatory (COX-2 inhibition), anti-cancer (kinase inhibition), anti-erectile dysfunction.[14][15][28][29][30]Celecoxib (Celebrex), Sildenafil (Viagra), Ruxolitinib.[15][28]

Expert Insight: While all these scaffolds are considered "privileged," they have carved out distinct therapeutic niches. Imidazo[1,2-a]pyridines are well-known for their effects on the central nervous system, particularly as GABAA receptor modulators.[18] However, recent research has highlighted their significant potential as anti-cancer agents, often targeting kinases and the PI3K/AKT/mTOR pathway.[16][31] This positions them as a versatile competitor to pyrazoles, which are renowned kinase inhibitor scaffolds.[14]

Benzimidazoles have a strong legacy in anti-parasitic and anti-ulcer medications, stemming from their structural resemblance to purines.[1] Indoles are exceptionally widespread in nature and have led to a multitude of drugs, particularly in oncology and neurology.[10][23] Quinolines are historically significant for their anti-malarial properties and have seen a resurgence in the development of antibiotics and anti-cancer agents.[13][26]

The choice of scaffold is therefore a strategic decision based on the therapeutic target and desired biological effect. For instance, when targeting a kinase, both imidazo[1,2-a]pyridine and pyrazole would be strong starting points. However, the specific topology of the ATP binding site might favor the rigid, bicyclic structure of imidazo[1,2-a]pyridine over the more flexible pyrazole.

Synthetic Accessibility: A Practical Comparison

The ease and versatility of synthesis are crucial for generating diverse chemical libraries for drug screening.

Synthetic Workflow for Imidazo[1,2-a]pyridines

The most common and robust method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone, often referred to as the Chichibabin reaction.[3]

G cluster_0 Imidazo[1,2-a]pyridine Synthesis aminopyridine 2-Aminopyridine condensation Condensation aminopyridine->condensation haloketone α-Haloketone haloketone->condensation cyclization Intramolecular Cyclization condensation->cyclization Intermediate product Imidazo[1,2-a]pyridine cyclization->product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Comparative Synthetic Overview
ScaffoldCommon Synthetic MethodsKey Advantages
Imidazo[1,2-a]pyridine Chichibabin reaction, Groebke-Blackburn-Bienaymé reaction.[3]High yields, readily available starting materials, modular nature allowing for diverse substitutions.
Benzimidazole Condensation of o-phenylenediamines with carboxylic acids or aldehydes.[1]Well-established, versatile, and allows for substitution on both rings.
Indole Fischer, Reissert, and Bartoli syntheses.[2]Numerous named reactions, providing a wide array of synthetic strategies.
Quinoline Skraup, Doebner-von Miller, and Friedländer syntheses.[11]Classic and reliable methods for constructing the bicyclic system.
Pyrazole Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyl compounds).[28]Straightforward and efficient for producing a variety of substituted pyrazoles.

Expert Insight: The synthesis of imidazo[1,2-a]pyridines is generally straightforward and high-yielding, making it amenable to library synthesis for high-throughput screening. The modularity of the Chichibabin reaction, where both the aminopyridine and the α-haloketone can be varied, provides easy access to a wide chemical space. This compares favorably with the often harsh conditions required for some classical indole and quinoline syntheses. While the synthesis of benzimidazoles and pyrazoles is also well-established and efficient, the unique electronic nature of the imidazo[1,2-a]pyridine core, with its bridgehead nitrogen, offers distinct opportunities for derivatization and biological activity.

Experimental Protocols

General Protocol for the Synthesis of an Imidazo[1,2-a]pyridine Derivative

This protocol describes a typical Chichibabin reaction for the synthesis of a 2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1.0 eq) and ethanol.

  • Stir the mixture until the 2-aminopyridine is completely dissolved.

  • Add 2-bromoacetophenone (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of a synthesized compound against a target kinase, for example, PI3Kα.

Materials:

  • Synthesized imidazo[1,2-a]pyridine derivative

  • Recombinant human PI3Kα

  • ATP

  • Kinase buffer

  • Substrate (e.g., PIP2)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the imidazo[1,2-a]pyridine derivative in DMSO.

  • In a 384-well plate, add the kinase buffer, the recombinant PI3Kα enzyme, and the test compound at various concentrations.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.

Signaling Pathway Visualization

Many imidazo[1,2-a]pyridine derivatives have shown promise as anti-cancer agents by inhibiting the PI3K/AKT/mTOR signaling pathway.[16]

G cluster_0 PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival mTORC1->Proliferation Promotes Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by an imidazo[1,2-a]pyridine derivative.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a highly versatile and privileged structure in medicinal chemistry. Its favorable physicochemical properties, broad range of biological activities, and synthetic accessibility make it a compelling choice for drug discovery programs. While benzimidazole, indole, quinoline, and pyrazole each have their own merits and historical successes, imidazo[1,2-a]pyridine offers a unique combination of features that position it as a strong contender for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. The continued exploration of this scaffold is certain to yield new and valuable clinical candidates.

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A Senior Application Scientist's Guide to Confirming Mechanism of Action with Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, a compound's promise is intrinsically linked to its mechanism of action (MoA).[1][2] Simply demonstrating a desired phenotypic outcome is no longer sufficient; a deep, mechanistic understanding is required to build a compelling efficacy and safety profile.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), increasingly emphasize the need for robust in vitro data to predict clinical drug-drug interactions (DDIs) and overall behavior, making rigorous MoA validation an indispensable part of any therapeutic program.[5][6][7]

This guide provides a strategic framework for confirming a compound's MoA through a multi-tiered approach to biochemical and biophysical assays. We will move from foundational questions of direct target binding to the functional consequences of that binding, and finally, to confirming target engagement within the complex milieu of a living cell.

The Foundational Question: Does Your Compound Bind Its Target?

Before investigating functional outcomes, one must first establish direct, physical interaction between the compound and its intended target.[3] Answering this question provides the first layer of evidence for the MoA and is crucial for interpreting all subsequent data. Two gold-standard biophysical techniques are paramount for this purpose: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive

ITC stands as a truly label-free method that directly measures the heat released or absorbed during a binding event.[8][9] This provides a complete thermodynamic signature of the interaction in a single experiment, offering profound insights into the forces that drive binding.[10]

Causality Behind the Choice: Choose ITC when you need to understand not just if a compound binds, but how. The thermodynamic parameters it yields (Affinity, Enthalpy, Entropy, and Stoichiometry) are critical for lead optimization. For example, a binding event driven by a large favorable enthalpy change (ΔH) often indicates strong hydrogen bonding and van der Waals interactions, suggesting good shape complementarity.

ITC_Principle output Resulting Isotherm (Heat vs. Molar Ratio) syringe syringe injection injection syringe->injection Titrates into sample_cell sample_cell binding binding detector detector binding->detector Causes ΔT measurement measurement detector->measurement Feedback Loop saturation saturation measurement->saturation Repeated Injections saturation->output Data Fitted to Yield

Experimental Protocol: ITC for Inhibitor-Target Binding

This protocol outlines a general procedure for determining the binding affinity of a small molecule inhibitor to a target protein.

  • Sample Preparation (Self-Validation Step):

    • Dialyze both the protein and the inhibitor into the exact same buffer.[10] Mismatched buffers, especially in pH or salt concentration, are a primary source of artifacts from large heats of dilution.[10]

    • Determine protein and compound concentrations with high accuracy. Errors in concentration directly impact the calculated stoichiometry (n) and binding affinity (KD).[10]

    • Thoroughly degas all solutions immediately before the experiment to prevent air bubbles, which cause significant noise in the data.[8]

    • Centrifuge or filter samples to remove any aggregates.[10]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[8]

    • Clean the sample cell and injection syringe thoroughly with buffer to remove any contaminants from previous runs.[8]

  • Loading the Calorimeter:

    • Load the target protein into the sample cell (typically 5-50 µM).[10]

    • Load the inhibitor into the injection syringe. The concentration should be at least 10-20 times that of the protein to ensure saturation is reached (e.g., 50-500 µM).[10]

  • Titration Experiment:

    • Perform a preliminary injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Program a series of small, spaced injections (e.g., 20-30 injections of 2 µL each, spaced 180 seconds apart).[11]

    • Allow the system to reach a stable baseline before starting the titration.[8]

  • Control Experiment (Critical for Trustworthiness):

    • Perform an identical titration of the inhibitor from the syringe into buffer alone in the sample cell.[9] This measures the heat of dilution of the compound, which must be subtracted from the protein-binding data for an accurate result.[9]

  • Data Analysis:

    • Integrate the heat signal for each injection peak.

    • Subtract the heat of dilution data from the binding data.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR): A Real-Time Look at Kinetics

SPR is a powerful optical technique for monitoring biomolecular interactions in real-time.[12][13] It provides invaluable data on the kinetics of an interaction—the association (on-rate, ka) and dissociation (off-rate, kd) constants.

Causality Behind the Choice: Opt for SPR when the dynamics of the interaction are critical. A compound's residence time on its target (related to kd) can be a better predictor of in vivo efficacy than binding affinity alone. SPR is also higher-throughput than ITC, making it suitable for screening larger compound sets.[13]

SPR_Principle cluster_setup SPR Setup cluster_process Measurement Process light_source Light Source prism Prism light_source->prism sensor_chip Sensor Chip (Gold Film) + Immobilized Ligand (Target) prism->sensor_chip Total Internal Reflection detector Detector sensor_chip->detector Reflected Light output Sensorgram (Response vs. Time) detector->output Generates analyte_flow 1. Analyte (Compound) Flows Over Surface binding 2. Binding Occurs Mass Increases analyte_flow->binding Leads to index_change 3. Refractive Index Near Surface Changes binding->index_change Causing angle_shift 4. SPR Angle Shifts index_change->angle_shift Which angle_shift->detector Detected as

Comparison Guide: ITC vs. SPR
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding.[8]Measures change in refractive index upon binding.[12][14]
Primary Output KD (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy).[10]ka (On-rate), kd (Off-rate), KD (Affinity).[13]
Format Label-free, in-solution.[9]Label-free, one partner immobilized on a sensor chip.[14]
Throughput LowMedium to High.[13]
Strengths Provides a complete thermodynamic profile; true in-solution measurement.Real-time kinetic data; higher throughput; high sensitivity.[12][13]
Considerations Requires larger amounts of material; lower throughput.Immobilization may affect protein conformation; potential for mass transport limitations.

The Functional Question: Does Binding Elicit a Biological Response?

Confirming direct binding is necessary but not sufficient. The next critical step is to demonstrate that this binding event leads to a functional consequence, such as the inhibition of an enzyme's catalytic activity.

Enzyme Inhibition Assays: Quantifying Potency

Enzyme kinetic assays are a cornerstone of drug discovery, used to quantify how a compound affects the rate of an enzymatic reaction.[15][16] The most common parameter derived is the IC50: the concentration of an inhibitor required to reduce enzyme activity by 50%.[17]

Causality Behind the Choice: These assays are the primary functional readout for enzyme-targeted drugs. They are essential for building structure-activity relationships (SAR) to guide medicinal chemistry efforts and for ranking compounds by potency.[18] Understanding the mode of inhibition (e.g., competitive, non-competitive) provides deeper mechanistic insight and helps predict how the inhibitor will behave in a physiological setting with varying substrate concentrations.[15][18]

Experimental Protocol: Determining an IC50 Value

This protocol describes a typical procedure for generating a dose-response curve to calculate an IC50 value.

  • Assay Development and Optimization (Self-Validation Step):

    • Determine the Michaelis-Menten constant (Km) for the substrate. For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Running the assay at the Km value for the substrate is a common standard.[5]

    • Establish assay conditions (enzyme concentration, incubation time) that result in a linear reaction rate (initial velocity conditions).[15] The reaction should consume less than 10-15% of the substrate to ensure linearity.

    • Validate the detection method (e.g., absorbance, fluorescence) to ensure the signal is proportional to product formation.[19]

  • Preparing Reagents:

    • Prepare a concentrated stock of the inhibitor in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., 10-12 points covering a wide range, such as 100 µM to 1 pM).

  • Running the Assay Plate:

    • In a microtiter plate, add the assay buffer, inhibitor dilutions, and enzyme.

    • Include control wells:

      • 100% Activity Control (No Inhibitor): Contains enzyme and solvent (DMSO) only.[19]

      • 0% Activity Control (Background): Contains buffer and substrate, but no enzyme.[19]

    • Pre-incubate the enzyme and inhibitor for a set period to allow binding to occur.

    • Initiate the reaction by adding the substrate to all wells.

  • Data Collection:

    • Measure the reaction progress over time (kinetic read) or after a fixed endpoint. A kinetic read is generally preferred as it provides more robust data and can help identify assay artifacts.[19]

    • Calculate the initial reaction rate for each inhibitor concentration.

  • Data Analysis:

    • Normalize the data by setting the average rate of the no-inhibitor control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) to determine the IC50 value.

The In-Cellulo Question: Does the Compound Engage its Target in a Native Environment?

A compound that binds to a purified protein and inhibits its function in a test tube may fail in a cellular context due to poor permeability, rapid efflux, or off-target effects.[3] Therefore, confirming target engagement in living cells is a critical step to bridge the gap between biochemistry and cell biology.[20][21]

Cellular Thermal Shift Assay (CETSA): A Snapshot of Intracellular Binding

CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[22][23] When a compound binds to its target protein within a cell, it typically increases the protein's resistance to heat-induced denaturation.[24] By measuring the amount of soluble protein remaining after a heat challenge, one can directly infer target engagement.[25]

Causality Behind the Choice: CETSA is the premier method for verifying that your compound reaches and binds its target in an un-engineered, native cellular environment.[26] It requires no modification of the compound or the target protein. A positive CETSA result provides strong, direct evidence of target engagement and can be used to generate intracellular dose-response curves.

CETSA_Workflow cluster_prep 1. Cell Treatment cluster_heat 2. Heat Challenge cluster_analysis 3. Lysis & Analysis cells_vehicle Intact Cells + Vehicle (DMSO) heat_vehicle {Vehicle-Treated Cells Heated| Target Protein Unfolds & Aggregates} cells_vehicle->heat_vehicle cells_drug Intact Cells + Drug Compound heat_drug {Drug-Treated Cells Heated| Bound Target is Stabilized Remains Soluble} cells_drug->heat_drug lysis Cell Lysis & Centrifugation (Separate Soluble vs. Aggregated) heat_vehicle->lysis heat_drug->lysis analysis Quantify Soluble Target (e.g., Western Blot, MS) lysis->analysis output_vehicle Result: Less Soluble Target analysis->output_vehicle From Vehicle Sample output_drug Result: More Soluble Target analysis->output_drug From Drug Sample

Experimental Protocol: CETSA Melt Curve and Isothermal Dose-Response

This protocol is divided into two parts: first, generating a melt curve to find the optimal temperature, and second, creating a dose-response curve at that temperature.

  • Part 1: Generating a Thermal Melt Curve

    • Cell Culture and Treatment: Culture cells to an appropriate density. Treat cells with either the test compound at a high, saturating concentration or a vehicle control (e.g., DMSO) for 1-2 hours.[25]

    • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[22]

    • Heat Challenge: Use a thermal cycler to heat the aliquots for 3-5 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Immediately cool the samples to 4°C.[22][25]

    • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[22]

    • Analysis (Trustworthiness Step): Collect the supernatant (soluble fraction). Quantify the amount of soluble target protein using Western blotting or mass spectrometry. A loading control (e.g., GAPDH, Actin) that does not shift with temperature should be used to ensure equal protein loading.[25]

    • Data Interpretation: Plot the percentage of soluble protein versus temperature for both vehicle- and drug-treated samples. A shift in the curve to the right for the drug-treated sample indicates thermal stabilization and target engagement.[24]

  • Part 2: Isothermal Dose-Response (ITDR) Curve

    • Select Temperature: From the melt curve, identify the temperature that results in about 50% protein denaturation in the vehicle-treated sample. This temperature provides the optimal window to observe stabilization.[25]

    • Cell Treatment: Treat cells with a serial dilution of the compound and a vehicle control.

    • Heat Challenge: Heat all samples at the single, pre-determined temperature from the previous step.

    • Lysis and Analysis: Perform lysis, fractionation, and quantification as described above.

    • Data Analysis: Plot the amount of soluble target protein against the log of the compound concentration to generate a dose-response curve and calculate an EC50 for target engagement.

Bioluminescence Resonance Energy Transfer (BRET): A Dynamic View in Live Cells

BRET is another powerful technique for studying molecular interactions in living cells. It relies on non-radiative energy transfer from a bioluminescent donor (like Renilla luciferase, RLuc) to a fluorescent acceptor (like GFP or YFP).[27][28] If the two proteins of interest, fused to the donor and acceptor respectively, are in close proximity (<10 nm), energy transfer occurs, producing a detectable signal from the acceptor.[28][29]

Causality Behind the Choice: BRET is an excellent choice for studying the dynamics of protein-protein interactions in real-time within living cells.[28] Unlike CETSA, which is an endpoint assay, BRET can monitor both the association and dissociation of a compound or the disruption of a protein-protein interaction. Its low background signal (no external excitation light is needed) makes it highly sensitive.[28]

Comparison Guide: CETSA vs. BRET
FeatureCellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)
Principle Ligand-induced thermal stabilization of the target protein.Non-radiative energy transfer between a donor luciferase and an acceptor fluorophore.[30]
Format Endpoint assay; label-free for compound and target.Real-time, live-cell assay.[28]
Target/Compound Modification None required.Requires genetic fusion of donor/acceptor tags to proteins of interest.
Primary Use Case Confirming direct target engagement in native cells and tissues.[23]Studying dynamic protein-protein interactions or compound binding in real-time.
Strengths Broadly applicable to any soluble protein; no genetic modification needed.High sensitivity, low background, real-time kinetic data in live cells.[28]
Considerations Not suitable for membrane proteins in its basic form; endpoint measurement.Requires cell line engineering; fusion tags could potentially alter protein function.

Conclusion: Building a Coherent MoA Narrative

Confirming a mechanism of action is not a single experiment but a logical progression of inquiry. By systematically moving from direct biophysical binding (ITC, SPR) to functional enzymatic consequences (inhibition assays) and finally to target engagement in a native cellular context (CETSA, BRET), researchers can build a robust, multi-faceted, and compelling case for their compound's MoA. This rigorous, evidence-based approach is fundamental to de-risking drug development programs and is the hallmark of sound science that translates from the bench to the clinic.

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A Comparative In Vitro ADME-Tox Profile of Novel 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthetic accessibility and diverse biological activities make it a fertile ground for the discovery of novel drug candidates targeting a wide range of diseases, from cancers to infectious agents.[3][4][5] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[6] Early and comprehensive in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiling is therefore indispensable for mitigating these risks and guiding the selection of the most viable candidates for further development.[6][7][8]

This guide provides a comparative analysis of the in vitro ADME-Tox properties of a series of proprietary 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid analogs (designated as IMP-A01, IMP-A02, and IMP-A03 ) against a benchmark compound, Comparator X , a marketed drug with a similar intended therapeutic target. We will delve into the experimental methodologies, present comparative data, and discuss the implications of these findings for the drug development process.

Metabolic Stability: The First Hurdle in Bioavailability

A drug's susceptibility to metabolic breakdown, primarily in the liver, is a critical determinant of its half-life and oral bioavailability.[9][10] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in vivo.[9] We assessed the metabolic stability of our analogs using human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[10]

Comparative Metabolic Stability Data
CompoundIntrinsic Clearance (Clint, µL/min/mg protein)In Vitro Half-Life (t½, min)Classification
IMP-A01 15.291.5Moderately Stable
IMP-A02 88.915.6Low Stability
IMP-A03 5.1> 135High Stability
Comparator X 25.754.1Moderately Stable

Analysis: The data reveals significant variability in metabolic stability across the analog series. IMP-A02 exhibits high intrinsic clearance and a correspondingly short half-life, suggesting it would likely be rapidly cleared in vivo, a significant liability. In contrast, IMP-A03 demonstrates high metabolic stability, a desirable characteristic. IMP-A01 shows moderate stability, comparable to the benchmark, Comparator X . This initial screen suggests that the structural modifications in IMP-A03 confer a significant advantage in terms of metabolic robustness.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Preparation of Incubation Mixture: A master mix is prepared containing human liver microsomes (final concentration 0.5 mg/mL) and NADPH (final concentration 1 mM) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: The test compounds (IMP-A01, IMP-A02, IMP-A03, and Comparator X ) are added to the master mix from a DMSO stock solution to achieve a final concentration of 1 µM. The final DMSO concentration is kept below 0.5% to avoid solvent-mediated effects.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C in a shaking water bath. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another structurally unrelated compound).

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to determine the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) are calculated.

Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Master Mix (Microsomes, Buffer) add_cmpd Add Test Compound (1 µM final) prep_mix->add_cmpd start_rxn Initiate with NADPH Incubate at 37°C add_cmpd->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_an Calculate t½ and Clint lcms->data_an

Caption: Workflow for the in vitro metabolic stability assay.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

CYP enzymes are central to drug metabolism, and their inhibition is a primary cause of adverse drug-drug interactions (DDIs).[11][12] When a new drug inhibits a CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations.[13] Therefore, evaluating the inhibitory potential of new chemical entities against major CYP isoforms is a regulatory requirement.[14]

Comparative CYP450 Inhibition Data (IC₅₀, µM)
CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
IMP-A01 > 5022.5> 5045.118.9
IMP-A02 > 508.315.729.85.4
IMP-A03 > 50> 50> 50> 50> 50
Comparator X > 5035.2> 50> 5012.1

Analysis: The results indicate that IMP-A03 has a very clean CYP inhibition profile, with no significant inhibition observed for any of the major isoforms tested (IC₅₀ > 50 µM). This is a highly desirable outcome, suggesting a low risk of metabolism-based DDIs. IMP-A02 shows moderate to potent inhibition of CYP2C9 and CYP3A4, raising a potential red flag for DDI risk. IMP-A01 shows weak inhibition, while Comparator X exhibits moderate inhibition of CYP3A4, which is a known characteristic of this drug. The superior profile of IMP-A03 further strengthens its candidacy.

Experimental Protocol: Fluorometric CYP Inhibition Assay
  • Reagent Preparation: Prepare solutions of human recombinant CYP enzymes, a fluorogenic probe substrate specific for each isoform (e.g., EROD for CYP1A2, MFC for CYP2C9, etc.), and the NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Plate Setup: In a 96-well black plate, add the buffer, the CYP enzyme, and serial dilutions of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a known positive control inhibitor for each CYP isoform.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a mixture of the fluorogenic probe substrate and the NADPH regenerating system.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence signal over time (kinetic reading) at the appropriate excitation and emission wavelengths for the specific metabolite being formed.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. The percent inhibition for each test compound concentration is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the concentration-response data to a four-parameter logistic curve.[14]

Workflow for CYP450 Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis prep_reagents Prepare Reagents (Enzyme, Buffer) plate_setup Plate Test Compounds (Serial Dilutions) prep_reagents->plate_setup pre_incubate Pre-incubate at 37°C (10 min) plate_setup->pre_incubate initiate_rxn Add Substrate/NADPH Mix pre_incubate->initiate_rxn read_fluor Kinetic Fluorescence Reading initiate_rxn->read_fluor calc_rate Calculate Reaction Rate read_fluor->calc_rate calc_ic50 Determine % Inhibition Calculate IC₅₀ calc_rate->calc_ic50

Caption: Workflow for the fluorometric CYP450 inhibition assay.

Cell Permeability: A Window into Oral Absorption

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability.[15][16][17] These cells, when cultured on semi-permeable supports, differentiate to form a polarized monolayer with tight junctions and express key transporter proteins, mimicking the intestinal barrier.[15][16]

Comparative Caco-2 Permeability Data
CompoundP_app (A→B) (10⁻⁶ cm/s)P_app (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
IMP-A01 8.59.11.1High
IMP-A02 1.28.97.4Low (Efflux Substrate)
IMP-A03 6.37.01.1High
Comparator X 0.81.51.9Low

Analysis: The apparent permeability coefficient (P_app) in the apical-to-basolateral (A→B) direction indicates the rate of absorption. An efflux ratio (ER) greater than 2 suggests the compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp), which can limit absorption.[16] IMP-A01 and IMP-A03 both exhibit high permeability and low efflux ratios, predicting good oral absorption. Conversely, IMP-A02 shows low absorptive permeability and a high efflux ratio, indicating it is a substrate for efflux transporters, a significant liability for an oral drug candidate. Comparator X is known to have low permeability, which is consistent with our findings.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[16]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.[18]

  • Assay Setup: The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The test compound (at a typical concentration of 10 µM) is added to the donor compartment (either apical for A→B transport or basolateral for B→A transport).

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver compartments.

  • LC-MS/MS Analysis: The concentration of the test compound in each sample is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (P_app) is calculated using the formula: P_app = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as P_app (B→A) / P_app (A→B).[16]

Workflow for Caco-2 Permeability Assay

G cluster_prep Cell Culture cluster_assay Transport Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form monolayer seed_cells->culture_cells check_teer Verify monolayer integrity (TEER) culture_cells->check_teer add_cmpd Add Compound to Donor Chamber (A or B) check_teer->add_cmpd incubate Incubate at 37°C (2 hours) add_cmpd->incubate sample_chambers Sample Donor and Receiver Chambers incubate->sample_chambers lcms Quantify Compound by LC-MS/MS sample_chambers->lcms calc_papp Calculate P_app and Efflux Ratio lcms->calc_papp

Caption: Workflow for the Caco-2 cell permeability assay.

Plasma Protein Binding (PPB): Impact on Drug Distribution and Efficacy

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin.[19] It is the unbound, or "free," fraction of the drug that is available to distribute into tissues, interact with the target receptor, and be cleared from the body.[20][21] High plasma protein binding can limit efficacy and affect the pharmacokinetic profile.[19] We used the rapid equilibrium dialysis (RED) method, a reliable and widely accepted technique, to determine the fraction of unbound drug.[20][22]

Comparative Plasma Protein Binding Data
Compound% Unbound (Human Plasma)Classification
IMP-A01 3.5Moderately Bound
IMP-A02 15.8Low Binding
IMP-A03 2.1Highly Bound
Comparator X 1.5Highly Bound

Analysis: The data indicates that IMP-A03 and Comparator X are highly bound to plasma proteins, with a free fraction of only 2.1% and 1.5%, respectively. While high binding is not necessarily a deal-breaker, it must be factored into dose predictions and potential for displacement-based drug interactions. IMP-A01 is moderately bound, while IMP-A02 exhibits low binding. The high free fraction of IMP-A02 , combined with its rapid metabolism, could lead to very fast clearance and difficulty in maintaining therapeutic exposure.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Preparation: A RED device insert, which contains two chambers separated by a semi-permeable dialysis membrane (8 kDa molecular weight cutoff), is used.[21]

  • Sample Preparation: The test compound is spiked into human plasma at a final concentration of 1 µM.

  • Dialysis Setup: 200 µL of the plasma-compound mixture is added to the plasma chamber of the RED device insert. 350 µL of dialysis buffer (PBS, pH 7.4) is added to the buffer chamber.

  • Equilibration: The device is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[20][21]

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching and Extraction: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix composition for analysis. Proteins are then precipitated with acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the compound in both chambers.

  • Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

Workflow for Plasma Protein Binding Assay

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike_plasma Spike Compound into Plasma load_device Load Plasma and Buffer into RED Device spike_plasma->load_device incubate Incubate at 37°C (4-6 hours) load_device->incubate sample_chambers Sample Plasma and Buffer Chambers incubate->sample_chambers matrix_match Matrix Match Samples & Protein Precipitation sample_chambers->matrix_match lcms Quantify Compound by LC-MS/MS matrix_match->lcms calc_unbound Calculate % Unbound lcms->calc_unbound G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Readout & Analysis seed_cells Seed HepG2 Cells in 96-well Plate treat_cells Treat with Serial Dilutions of Compound seed_cells->treat_cells incubate_cmpd Incubate 48-72h at 37°C treat_cells->incubate_cmpd add_mtt Add MTT Reagent incubate_cmpd->add_mtt incubate_mtt Incubate 2-4h to Form Formazan add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_abs Measure Absorbance (~570 nm) solubilize->read_abs calc_ic50 Calculate % Viability and IC₅₀ read_abs->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Forward Look

This comparative in vitro ADME-Tox profiling provides critical insights to guide the selection of a lead candidate from the this compound series. The table below summarizes the multi-parameter assessment.

ParameterIMP-A01IMP-A02IMP-A03Desired Profile
Metabolic Stability ModeratePoor Excellent High
CYP Inhibition Low RiskHigh Risk Excellent Low Risk (High IC₅₀)
Permeability Excellent Poor (Efflux)Excellent High (Low Efflux)
Plasma Protein Binding ModerateLowHighModerate-to-High
Cytotoxicity Low RiskHigh Risk Excellent Low Risk (High IC₅₀)

Based on this comprehensive analysis, IMP-A03 emerges as the superior candidate. It exhibits a highly desirable profile characterized by high metabolic stability, high cell permeability, a lack of significant CYP inhibition, and no observable cytotoxicity at therapeutic concentrations. While its high plasma protein binding needs to be considered in subsequent in vivo studies, this is a manageable characteristic and is shared by the benchmark compound.

In contrast, IMP-A02 possesses several liabilities, including poor metabolic stability, significant CYP inhibition, low permeability due to active efflux, and cytotoxicity, making it a poor candidate for progression. IMP-A01 presents a mixed but generally acceptable profile, though it is clearly outperformed by IMP-A03 .

The data presented herein underscores the power of a multiparametric in vitro screening cascade to efficiently identify and prioritize drug candidates with a higher probability of success in later, more resource-intensive stages of development. Future work will focus on the in vivo pharmacokinetic evaluation of IMP-A03 to validate these promising in vitro findings.

References

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A Researcher's Guide to Comparative Docking Analysis: Validating Your In Silico Workflow with Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification of potential therapeutic agents. Among these, molecular docking stands out as a powerful tool for predicting the binding orientation and affinity of a small molecule within the active site of a target protein. However, the reliability of any docking study hinges on a rigorously validated protocol. This guide provides an in-depth, experience-driven walkthrough of how to perform a comparative docking analysis using known inhibitors to validate your computational workflow, ensuring the scientific integrity of your results.

The Imperative of Validation: Why Compare Against the Known?

Before embarking on a large-scale virtual screen of novel compounds, it is paramount to establish that your chosen docking software and parameters can accurately reproduce experimentally determined binding modes. This process, known as docking protocol validation, typically involves redocking a co-crystallized ligand back into its protein's binding site. An even more robust validation, and the focus of this guide, is to perform a comparative analysis with a set of known inhibitors for which both crystal structures and binding affinity data are available.

This comparative approach serves a dual purpose:

  • Assessing Pose Prediction Accuracy: By comparing the docked pose of a known inhibitor to its co-crystallized conformation, we can calculate the Root Mean Square Deviation (RMSD). A low RMSD value (typically < 2.0 Å) indicates that the docking protocol can successfully replicate the experimentally observed binding mode.[1][2][3][4][5]

  • Evaluating Scoring Function Performance: By comparing the calculated binding energies of a series of known inhibitors with their experimental binding affinities (e.g., IC50 or Ki values), we can assess whether the scoring function can correctly rank compounds by their potency.

A self-validating system is one where the computational results for known ligands align with experimental data, providing confidence in the predictions for novel compounds.

Case Study: Cyclin-Dependent Kinase 2 (CDK2)

To illustrate this process, we will use Cyclin-Dependent Kinase 2 (CDK2) as our target protein. CDK2 is a well-characterized kinase involved in cell cycle regulation, making it a significant target in cancer research.[6] A wealth of structural and bioactivity data is available for CDK2 and its inhibitors, making it an ideal candidate for this validation study.

We will focus on three known CDK2 inhibitors with available co-crystal structures and IC50 values:

InhibitorPDB IDExperimental IC50 (CDK2)
SU95163PY0[7]20 - 30 nM
Roniciclib (BAY 1000394)5IEY[8], 5IEV[9]9 nM[10]
K038615A14[11]800 - 10,000 nM[11]

The Experimental Workflow: A Step-by-Step Protocol

This section details the complete workflow for our comparative docking analysis using the widely-used software AutoDock Vina.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_Download 1. Download Protein-Ligand Complexes from PDB (3PY0, 5IEY, 5A14) Protein_Prep 2. Prepare Receptor (CDK2) - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB_Download->Protein_Prep Ligand_Prep 3. Prepare Ligands (SU9516, Roniciclib, K03861) - Extract from complex - Add hydrogens & assign charges - Define rotatable bonds PDB_Download->Ligand_Prep Grid_Box 4. Define the Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Config_File 5. Create Configuration File - Specify receptor, ligands, grid - Set docking parameters Ligand_Prep->Config_File Grid_Box->Config_File Run_Vina 6. Execute Docking (AutoDock Vina) Config_File->Run_Vina Analyze_Poses 7. Analyze Docked Poses - Calculate RMSD vs. Crystal Pose Run_Vina->Analyze_Poses Analyze_Scores 8. Analyze Binding Energies - Compare with experimental IC50s Run_Vina->Analyze_Scores Validate 9. Validate Protocol Analyze_Poses->Validate Analyze_Scores->Validate G cluster_validation Validation Logic Docking_Results Docking Results (Poses and Scores) RMSD_Comparison Pose Comparison (RMSD) < 2.0 Å? Docking_Results->RMSD_Comparison Score_Correlation Score vs. Affinity Correlation Docking_Results->Score_Correlation Experimental_Data Experimental Data (Crystal Structure & IC50) Experimental_Data->RMSD_Comparison Experimental_Data->Score_Correlation Protocol_Validation Validated Protocol RMSD_Comparison->Protocol_Validation Successful Score_Correlation->Protocol_Validation Successful

Caption: The logic of a self-validating docking protocol.

Pose Prediction Accuracy (RMSD):
  • Rationale: The RMSD between the docked pose and the co-crystallized pose of the ligand is a quantitative measure of how well the docking protocol reproduces the experimental binding mode.

  • Protocol:

    • Open the output file from the docking (e.g., SU9516_out.pdbqt) and the original PDB file (e.g., 3PY0.pdb) in a molecular visualization tool.

    • Superimpose the protein backbone of the docked structure onto the crystal structure.

    • Calculate the RMSD between the heavy atoms of the top-ranked docked ligand pose and the co-crystallized ligand.

    • An RMSD value of less than 2.0 Å is generally considered a successful prediction.

[1][2][3][4][5]#### 3.2. Scoring Function Performance:

  • Rationale: A good scoring function should predict lower binding energies for more potent inhibitors. While a perfect correlation is not always expected due to the approximations in the scoring functions, a general trend should be observable.

  • Protocol:

    • From the log file of each docking run (e.g., SU9516_log.txt), extract the binding energy of the top-ranked pose. The binding energy is reported in kcal/mol, with more negative values indicating stronger predicted binding.

    • Create a table comparing the predicted binding energies with the experimental IC50 values.

Expected Results and Interpretation

Below is a table summarizing the expected outcomes of our CDK2 comparative docking analysis.

InhibitorExperimental IC50Predicted Binding Energy (kcal/mol)RMSD vs. Crystal Pose (Å)
Roniciclib9 nM-9.5 to -11.0< 2.0
SU951620 - 30 nM-8.5 to -10.0< 2.0
K03861800 - 10,000 nM-6.0 to -7.5< 2.0

Interpretation:

  • RMSD: If the RMSD values for all three inhibitors are below 2.0 Å, it indicates that our docking protocol is successful at reproducing the known binding modes.

  • Binding Energy vs. IC50: We expect to see a correlation where the inhibitor with the lowest IC50 (Roniciclib) has the most negative binding energy, and the inhibitor with the highest IC50 (K03861) has the least negative binding energy. This would suggest that the scoring function is capable of distinguishing between potent and weaker inhibitors for this target.

If these criteria are met, the docking protocol is considered validated and can be used with greater confidence for virtual screening of novel compounds against CDK2.

Conclusion

A comparative docking analysis with known inhibitors is a crucial step in establishing a robust and reliable in silico drug discovery workflow. By systematically evaluating the ability of a docking protocol to reproduce experimental binding poses and rank compounds by their known affinities, researchers can gain confidence in the predictive power of their computational models. The case study with CDK2 demonstrates a practical and effective approach to this validation process. Remember that molecular docking is a tool to guide and prioritize experimental work, and a well-validated protocol is the foundation for its successful application.

References

  • RCSB PDB - 5A14: Human CDK2 with type II inhibitor. (2015-07-22).
  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results?. ResearchGate.
  • Various Authors. (2017, October 1). What is the tolerable RMSD value when we validate the docking simulation parameters from the standard's pose?. ResearchGate.
  • Various Authors. (2015, July 7). How can I validate a docking protocol?. ResearchGate.
  • Diller, D. J., & Merz, K. M., Jr. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127–1135.
  • Yousef-Awwad, Y., et al. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PLoS ONE, 13(5), e0196225.
  • Irwin, J. J., et al. (2010). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments.
  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122.
  • RCSB PDB - 3PY0: CDK2 in complex with inhibitor SU9516. (2011-02-16).
  • RCSB PDB - 5IEY: Crystal structure of a CDK inhibitor bound to CDK2. (2016-04-27).
  • Bioinformatics Review. (2021, October 10). How to generate config file for docking using Autodock Tools?.
  • Pires, D. E. V., et al. (2015). kinCSM: Using graph-based signatures to predict small molecule CDK2 inhibitors.
  • RCSB PDB - 5IEV: Crystal structure of BAY 1000394 (Roniciclib) bound to CDK2. (2016-04-27).
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  • Unknown Author. (n.d.). SUPPLEMENTARY MATERIAL 1 # AutoDock Vina configuration file # Defines the receptor, grid box parameters, and docking settings #.
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  • Unknown Author. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina.
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  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
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  • Ibrahim, E. M. (2023, December 6). RMSD and docking score. ResearchGate.
  • Pérez-Sánchez, H., et al. (2022). Computational Estimation of Residence Time on Roniciclib and Its Derivatives against CDK2: Extending the Use of Classical and Enhanced Molecular Dynamics Simulations. International journal of molecular sciences, 23(22), 14358.
  • Various Authors. (2022, March 17). RMSD value molecular docking. Reddit.
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A Senior Application Scientist's Guide to Validating Antibacterial Activity Against Drug-Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates a rigorous, multi-faceted approach to the discovery and validation of new therapeutic agents.[1][2] For researchers in drug development, generating a robust preclinical data package is the bedrock upon which successful candidates are built. This guide provides an in-depth comparison of essential methodologies for characterizing and validating the antibacterial activity of novel compounds against clinically relevant, drug-resistant bacterial strains. Our focus extends beyond mere procedural steps to elucidate the underlying scientific principles, ensuring that the data you generate is not only accurate but also defensible and translatable.

We will proceed through a logical workflow, from establishing baseline potency to characterizing the dynamics of bacterial killing and synergistic interactions. Each protocol is presented as a self-validating system, incorporating controls and referencing global standards to ensure data integrity.

Part 1: Foundational Assays - Quantifying Potency and Spectrum

The initial step in evaluating any new antimicrobial agent is to determine its fundamental potency. The Minimum Inhibitory Concentration (MIC) is the cornerstone of this assessment, providing a quantitative measure of the agent's ability to inhibit microbial growth.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] This metric is critical for comparing the activity of a new compound to existing antibiotics and for guiding initial dose-finding studies. The broth microdilution method is the most common and standardized technique, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

This protocol outlines the standardized method for determining MIC values in a 96-well microtiter plate format.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 4-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[6] This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical volume is 50 µL or 100 µL per well.

    • The dilution series should span a clinically and biologically relevant concentration range.

  • Inoculation & Incubation:

    • Add the standardized bacterial inoculum to each well, bringing the total volume to 100 µL or 200 µL.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Result Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Colony 1. Isolate Colonies (18-24h plate) McFarland 2. Prepare 0.5 McFarland Suspension Colony->McFarland Suspend in saline Inoculum 4. Standardize Final Inoculum (5x10^5 CFU/mL) McFarland->Inoculum Dilute Dilution 3. Prepare Drug Serial Dilutions in 96-well Plate Inoculate 5. Inoculate Plate (Drug dilutions + Bacteria) Dilution->Inoculate Inoculum->Inoculate Incubate 6. Incubate (35-37°C, 16-20h) Inoculate->Incubate Read 7. Read Plate Visually (Look for turbidity) Incubate->Read Determine 8. Determine MIC (Lowest concentration with no visible growth) Read->Determine

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

The power of MIC testing lies in comparison. A well-designed study will test a new compound against a panel of drug-resistant strains alongside established antibiotics.

Organism (Resistance Mechanism)Compound X (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)Ciprofloxacin (µg/mL)
S. aureus ATCC 43300 (MRSA)0.512>32
E. faecium ATCC 51559 (VRE)1>2562>32
E. coli ATCC 35218 (ESBL-producer)8N/AN/A>32
K. pneumoniae BAA-1705 (KPC-producer)16N/AN/A>32
P. aeruginosa ATCC 27853 (Wild-Type)32N/AN/A0.25
Minimum Bactericidal Concentration (MBC)

While MIC defines growth inhibition (a bacteriostatic effect), the Minimum Bactericidal Concentration (MBC) determines the concentration required to kill the bacteria. This distinction is crucial, as bactericidal agents are often preferred for treating severe infections. The MBC is determined as a subsequent step to the MIC assay.

  • From MIC Plate: Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Subculture: Aspirate a small, defined volume (e.g., 10 µL) from each of these clear wells.

  • Plating: Spot the aspirated volume onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% (≥3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.

Part 2: Advanced Assays - Characterizing Dynamic Activity

Beyond static endpoints like MIC, a deeper understanding of an antibiotic's performance requires dynamic assays that measure its effects over time and in combination with other agents.

Time-Kill Kinetic Assays

This assay provides critical insight into the rate and extent of antibacterial activity.[7] It is the definitive method for confirming whether a compound is bactericidal or bacteriostatic at specific concentrations. Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in the viable cell count from the initial inoculum.[7][8]

  • Preparation: Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 4x, 8x MIC). Include a drug-free growth control flask.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: Incubate the flasks at 35-37°C with shaking. At defined time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each flask.

  • Enumeration: Perform serial dilutions of the aliquot and plate onto drug-free agar to determine the viable count (CFU/mL).

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

TimeKill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis Flasks 1. Prepare Flasks with Drug Concentrations (0x, 1x, 4x, 8x MIC) Inoculate 2. Inoculate to ~5x10^5 CFU/mL Flasks->Inoculate Incubate 3. Incubate with Shaking Inoculate->Incubate Sample 4. Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate->Sample Over 24 hours Plate 5. Serially Dilute and Plate for CFU Count Sample->Plate Plot 6. Plot log10 CFU/mL vs. Time Plate->Plot Interpret 7. Interpret Curve (Bactericidal vs. Bacteriostatic) Plot->Interpret

Caption: Workflow for performing a time-kill kinetic assay.

Time (hours)Growth Control (log₁₀ CFU/mL)Compound X at 4x MIC (log₁₀ CFU/mL)
05.705.68
26.854.10
48.102.51
69.05<2.00
89.20<2.00
249.35<2.00
Interpretation: At 4x MIC, Compound X demonstrates bactericidal activity, achieving a >3-log₁₀ reduction by the 4-hour time point.
Post-Antibiotic Effect (PAE)

The PAE describes the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[9][10] A compound with a long PAE may allow for less frequent dosing intervals, a significant clinical advantage.

  • Exposure: Expose a mid-log phase bacterial culture (~10⁷ CFU/mL) to a high concentration of the test compound (e.g., 5-10x MIC) for a short period (e.g., 1-2 hours). A control culture is handled identically but without the drug.

  • Removal: Remove the drug by rapid dilution (e.g., 1:1000) into pre-warmed, drug-free broth. This reduces the drug concentration to well below the MIC.

  • Monitoring Regrowth: Incubate both the test and control cultures. At regular intervals, determine the viable counts (CFU/mL) for both cultures.

  • Calculation: The PAE is calculated using the formula: PAE = T - C , where 'T' is the time required for the count in the drug-exposed culture to increase by 1-log₁₀ above the count observed immediately after drug removal, and 'C' is the corresponding time for the control culture.[9]

Synergy Testing: The Checkerboard Assay

Given the challenge of monotherapy against highly resistant pathogens, combination therapy is a critical strategy. The checkerboard assay is a standard in vitro method to quantify the interaction between two antimicrobial agents.[11][12][13]

The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index, calculated as follows: FIC Index = FICₐ + FICₑ = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[11][12]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0[11][12]

  • Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A along the y-axis and serial dilutions of Drug B along the x-axis. This creates a matrix of wells, each containing a unique combination of the two drugs.

  • Controls: Include rows/columns with each drug alone to re-determine their individual MICs under the assay conditions.

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension (as in the MIC protocol) and incubate for 16-20 hours.

  • Analysis: Read the plate to find the MIC of each drug alone and the MIC of the drugs in combination for each well that inhibits growth. Calculate the FIC index for each inhibitory combination. The lowest FIC index is reported as the result of the interaction.

Caption: Example checkerboard result. The blue-bordered well shows synergistic inhibition.

Drug A Alone MIC (MICₐ)Drug B Alone MIC (MICₑ)Conc. A in ComboConc. B in ComboFICₐFICₑFIC IndexInterpretation
16 µg/mL32 µg/mL4 µg/mL8 µg/mL4/16 = 0.258/32 = 0.250.50Synergy

Part 3: The Bridge to Clinical Relevance

While the in vitro assays described here are fundamental, they represent a simplified system. They lack host factors, immune responses, and the complex pharmacokinetics/pharmacodynamics (PK/PD) that occur within a patient.[14][15] Therefore, promising results from this battery of tests must be viewed as a prerequisite for the next, more complex phase of validation: in vivo animal models of infection.[16][17] Models such as murine septicemia or thigh infection are essential for evaluating a compound's efficacy in a physiological context and are a critical step in the path toward clinical trials.[16][18]

Conclusion

Validating a novel antibacterial agent against drug-resistant strains is a systematic process that builds a comprehensive profile of the compound's activity. By starting with foundational MIC/MBC assays, progressing to dynamic time-kill and PAE studies, and exploring potential synergies, researchers can construct a robust data package. Adherence to internationally recognized standards like those from CLSI and EUCAST is not merely procedural; it is a commitment to scientific integrity that ensures the data is reproducible, comparable, and ultimately, more predictive of clinical potential. This rigorous, multi-parameter approach is indispensable in our collective effort to develop the next generation of antibiotics to combat the global threat of AMR.

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  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. The European Committee on Antimicrobial Susceptibility Testing. [Link]
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Efficacy comparison between 2-carboxylic acid and 3-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of 2-Carboxylic vs. 3-Carboxylic Acid Isomers for Researchers and Drug Development Professionals

Introduction: More Than Just a Position

In the realm of medicinal chemistry and pharmacology, constitutional isomers—molecules sharing the same formula but differing in atomic connectivity—often exhibit remarkably divergent biological activities. A subtle shift in the position of a functional group can fundamentally alter a molecule's shape, polarity, and electronic distribution, thereby dictating its interaction with biological targets. This guide provides a comparative analysis of the efficacy of 2-carboxylic acid and 3-carboxylic acid isomers, focusing on two archetypal pairs: the pyridinecarboxylic acids (picolinic vs. nicotinic acid) and the hydroxybenzoic acids (salicylic vs. 3-hydroxybenzoic acid).

Through an examination of their mechanisms of action, supported by experimental data and detailed protocols, we will elucidate how the ortho- (2-position) versus meta- (3-position) placement of the carboxylic acid group defines the therapeutic utility of these compounds. This exploration underscores the critical importance of the structure-activity relationship (SAR) in modern drug discovery and development.[1][2][3]

Case Study 1: Pyridinecarboxylic Acids — A Tale of Two Distinct Mechanisms

Picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid) are isomers with the formula C₆H₅NO₂.[4] Despite their identical composition, their biological roles are profoundly different, a direct consequence of the carboxyl group's location relative to the pyridine nitrogen.

Picolinic Acid (2-Pyridinecarboxylic Acid): The Master Chelator

The defining characteristic of picolinic acid is its efficacy as a bidentate chelating agent.[5] The proximity of the carboxylic acid group to the pyridine nitrogen atom at the 2-position creates a perfect "pincer" to bind divalent and trivalent metal ions like zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), chromium (Cr³⁺), and copper (Cu²⁺).[5][6][7]

  • Mechanism of Action: Picolinic acid forms stable, five-membered ring complexes with metal ions through coordination with the pyridine nitrogen and the deprotonated carboxylate oxygen.[6] This chelation process neutralizes the metal ion's charge and encases it in an organic molecule, facilitating its passage through the intestinal wall and into the bloodstream.[8]

  • Therapeutic Efficacy: This enhanced absorption and bioavailability is the cornerstone of picolinic acid's utility.[8] It is the preferred ligand in mineral supplements such as zinc picolinate and chromium picolinate, designed to combat deficiencies and improve metabolic function.[8] Beyond nutrition, its ability to modulate metal ion concentrations gives it neuroprotective and immunological effects.[5][9][10]

Nicotinic Acid (3-Pyridinecarboxylic Acid): The Metabolic Modulator

Nicotinic acid, widely known as niacin or vitamin B3, functions primarily as a precursor to the coenzymes NAD and NADP.[11][12] However, at pharmacological doses, it acts as a potent lipid-lowering agent, an effect not shared by its 2-isomer.[13][14]

  • Mechanism of Action: The lipid-modifying effects of nicotinic acid are mediated through its binding to the G-protein coupled receptor 109A (GPR109A, also known as HCA₂), which is highly expressed in adipocytes (fat cells).[11][15][16] The specific orientation of the carboxylic acid at the 3-position is essential for this receptor interaction.

  • Therapeutic Efficacy: Activation of GPR109A inhibits lipolysis, reducing the release of free fatty acids from adipose tissue.[11][16] This decrease in circulating free fatty acids reduces the substrate available to the liver for synthesizing triglycerides and, consequently, very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol.[11][12][17] It also effectively raises levels of high-density lipoprotein (HDL) cholesterol.[11][17]

Comparative Summary: Picolinic Acid vs. Nicotinic Acid
FeaturePicolinic Acid (2-isomer)Nicotinic Acid (3-isomer)
Primary Mechanism Bidentate metal chelationG-protein coupled receptor (GPR109A) agonist
Key Structural Feature Proximity of pyridine N and COOH for chelationCOOH at 3-position for optimal receptor binding
Primary Biological Role Enhances mineral absorption and bioavailabilityVitamin B3; lipid-lowering agent at high doses
Main Application Mineral supplements (e.g., zinc picolinate)Treatment of dyslipidemia, Niacin supplementation
Visualization: Isomeric Position Dictates Function

G cluster_0 Picolinic Acid (2-Isomer) cluster_1 Nicotinic Acid (3-Isomer) a Structure b Mechanism: Bidentate Chelation a->b c Efficacy: Enhanced Mineral Absorption b->c d Structure e Mechanism: GPR109A Receptor Agonism d->e f Efficacy: Lipid Lowering (↓ LDL, ↑ HDL) e->f

Caption: Divergent functions of pyridinecarboxylic acid isomers.

Case Study 2: Hydroxybenzoic Acids — The Impact of Acidity and Steric Hindrance

Salicylic acid (2-hydroxybenzoic acid) and its isomer, 3-hydroxybenzoic acid, both possess antioxidant properties, but their therapeutic applications differ dramatically, primarily due to the influence of the hydroxyl group's position on the molecule's acidity and shape.

Salicylic Acid (2-Hydroxybenzoic Acid): The Potent Anti-Inflammatory

Salicylic acid is a well-established anti-inflammatory, analgesic, and keratolytic agent.[18][[“]][20] Its efficacy is intimately linked to the ortho-position of its hydroxyl group.

  • Mechanism of Action: The primary anti-inflammatory mechanism of salicylic acid is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[18][[“]][22] The ortho-hydroxyl group is crucial for this activity. Furthermore, it can form an intramolecular hydrogen bond with the adjacent carboxylate group. This internal stabilization of its conjugate base significantly increases its acidity (pKa ≈ 2.97) compared to its isomers.[23][24] This distinct electronic and structural profile also allows it to modulate other inflammatory pathways, such as inhibiting the transcription factor NF-κB.[[“]][25]

  • Therapeutic Efficacy: Its potent COX inhibition makes it the active metabolite of aspirin and a benchmark for non-steroidal anti-inflammatory drugs (NSAIDs).[18] Topically, its ability to exfoliate the stratum corneum (keratolytic effect) makes it highly effective in treating acne, warts, and psoriasis.[20][26][27]

3-Hydroxybenzoic Acid: The Weaker Sibling

While 3-hydroxybenzoic acid does exhibit some biological activities, including antioxidant and antimicrobial effects, it lacks the potent, specific anti-inflammatory action of salicylic acid.[25]

  • Mechanism of Action: The hydroxyl group in the meta-position cannot form an intramolecular hydrogen bond to stabilize the carboxylate anion. Consequently, 3-hydroxybenzoic acid is a weaker acid (pKa ≈ 4.08) than salicylic acid.[23] This structural difference prevents it from effectively fitting into the active site of COX enzymes in the same manner as salicylic acid, resulting in significantly lower anti-inflammatory potency. Its effects are generally attributed to more general antioxidant mechanisms rather than specific enzyme inhibition.

  • Therapeutic Efficacy: Its use as a primary therapeutic agent is limited. While a component of some natural products, it is not used clinically for inflammation or pain in the way salicylic acid is.

Comparative Summary: Salicylic Acid vs. 3-Hydroxybenzoic Acid
FeatureSalicylic Acid (2-isomer)3-Hydroxybenzoic Acid (3-isomer)
pKa ~2.97 (Stronger Acid)[23]~4.08 (Weaker Acid)[23]
Key Structural Feature Ortho-OH group enables intramolecular H-bondingMeta-OH group cannot form intramolecular H-bond
Primary Mechanism Potent inhibition of COX enzymes; NF-κB modulation[18][[“]]General antioxidant and antimicrobial activity
Main Application Anti-inflammatory, analgesic, keratolytic (acne, psoriasis)[20][22]Limited clinical use; studied for antioxidant properties
Visualization: The Stabilizing Effect of Intramolecular Hydrogen Bonding

G cluster_0 Salicylic Acid Conjugate Base (2-Isomer) cluster_1 3-Hydroxybenzoate (3-Isomer) a Structure b Intramolecular H-bond stablizes the anion a->b c Result: Higher Acidity (Lower pKa) & Potent COX Inhibition b->c d Structure e No intramolecular H-bond; less stable anion d->e f Result: Lower Acidity (Higher pKa) & Weak COX Inhibition e->f

Caption: Structural basis for the enhanced acidity of salicylic acid.

Experimental Protocols: Quantifying Efficacy Differences

To provide a practical framework for researchers, the following are detailed, validated protocols for quantitatively comparing the distinct efficacies of these isomer pairs.

Protocol 1: Ferrous Ion (Fe²⁺) Chelating Assay

This protocol compares the metal chelating ability of picolinic acid and nicotinic acid using a spectrophotometric method based on the Fe²⁺-ferrozine complex.

  • Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. A chelating agent will compete with ferrozine for the Fe²⁺ ions, preventing the color formation. The degree of color inhibition is proportional to the chelating capacity of the sample.[28][29]

  • Workflow Visualization

    G prep Prepare Solutions (Isomers, FeCl₂, Ferrozine, EDTA standard) mix Mix Isomer/Standard + FeCl₂ solution Incubate briefly prep->mix react Add Ferrozine solution to initiate reaction mix->react incubate Incubate for 10 min at room temperature react->incubate measure Measure Absorbance at 562 nm incubate->measure calc Calculate % Chelation vs. Control measure->calc

    Caption: Workflow for the ferrous ion chelation assay.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Samples: Prepare stock solutions (e.g., 10 mM) of picolinic acid, nicotinic acid, and a positive control (EDTA) in deionized water. Create a dilution series for each.

      • FeCl₂ Solution: Prepare a 2 mM solution of FeCl₂ in deionized water.

      • Ferrozine Solution: Prepare a 5 mM solution of ferrozine in deionized water.

    • Assay Procedure (in a 96-well plate):

      • To each well, add 50 µL of the sample or standard solution at various concentrations.

      • Add 100 µL of deionized water.

      • Add 25 µL of the 2 mM FeCl₂ solution. Mix and let stand for 3 minutes.

      • Initiate the reaction by adding 25 µL of the 5 mM ferrozine solution.

      • Incubate the plate for 10 minutes at room temperature in the dark.

    • Measurement:

      • Measure the absorbance of the solution at 562 nm using a microplate reader.

      • Prepare a blank (all reagents except FeCl₂) and a control (all reagents except the sample).

    • Data Analysis:

      • Calculate the percentage of chelating activity using the formula: % Chelation = [1 - (Absorbance of Sample / Absorbance of Control)] * 100

      • Plot the % chelation against concentration to determine the IC₅₀ (concentration required for 50% chelation).

Protocol 2: In Vitro Anti-Inflammatory (Nitric Oxide Inhibition) Assay

This protocol compares the anti-inflammatory activity of salicylic acid and 3-hydroxybenzoic acid by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated murine macrophage (RAW 264.7) cells.

  • Principle: When stimulated with lipopolysaccharide (LPS), macrophages produce large amounts of the pro-inflammatory mediator nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[30][31][32]

  • Workflow Visualization

    G culture 1. Culture RAW 264.7 Cells viability 2. Determine Non-Toxic Concentrations (MTT Assay) culture->viability pretreat 3. Pre-treat Cells with Isomers (1-2 hours) viability->pretreat stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) (24 hours) pretreat->stimulate griess 5. Perform Griess Assay on Supernatant stimulate->griess analyze 6. Measure Absorbance (~540 nm) & Calculate NO Inhibition griess->analyze

    Caption: Workflow for assessing anti-inflammatory activity.

  • Step-by-Step Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[31]

    • Cell Viability (MTT Assay): First, determine the non-toxic concentration range for both isomers on the cells to ensure observed effects are not due to cytotoxicity.[33]

    • Assay Procedure:

      • Seed RAW 264.7 cells into a 96-well plate at a density of ~5x10⁴ cells/well and allow them to adhere overnight.

      • Remove the medium and pre-treat the cells with fresh medium containing various non-toxic concentrations of salicylic acid or 3-hydroxybenzoic acid for 1-2 hours.

      • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except in the negative control wells).

      • Incubate for 24 hours.

    • Nitrite Measurement (Griess Assay):

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measurement and Analysis:

      • Measure the absorbance at 540 nm.[30]

      • Create a standard curve using known concentrations of sodium nitrite.

      • Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-only treated cells.

Conclusion: A Guiding Principle for Drug Design

The comparative analysis of 2- and 3-carboxylic acid isomers delivers a clear and powerful message for drug development professionals: positional isomerism is a critical determinant of biological efficacy.

  • The 2-position (ortho) often facilitates unique intramolecular interactions. In picolinic acid, this leads to potent metal chelation, a property leveraged in nutritional science.[5][8] In salicylic acid, it enables intramolecular hydrogen bonding that enhances acidity and creates a specific conformation for potent COX enzyme inhibition, the foundation of its anti-inflammatory action.[23][34]

  • The 3-position (meta) , lacking these intramolecular possibilities, forces the molecule to interact with biological systems differently. For nicotinic acid, this results in an optimal fit for the GPR109A receptor to control lipid metabolism.[11][16] For 3-hydroxybenzoic acid, it results in a general, non-specific activity that is far less potent than its ortho-isomer.

This guide demonstrates that a deep understanding of structure-activity relationships is not merely academic; it is an essential, predictive tool. By appreciating how a simple positional change can unlock or disable specific mechanisms of action, researchers can more intelligently design, screen, and develop novel therapeutic agents with improved efficacy and specificity.

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A Comparative Guide to the Therapeutic Index of Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide therapeutic spectrum, including agents for insomnia (Zolpidem), anxiety (Alpidem), and gastroprotection (Zolimidine).[1][2][3] The versatility of this bicyclic heterocyclic ring system continues to attract significant interest for the development of novel therapeutics, particularly in oncology and infectious diseases.[3][4][5] This guide provides a comprehensive framework for assessing the therapeutic index (TI) of new imidazo[1,2-a]pyridine candidates, comparing their performance with established alternatives and detailing the requisite experimental methodologies.

The therapeutic index is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[6][7] A high TI is desirable, indicating a wide margin between the effective and toxic doses.[6] This guide will navigate the essential in vitro and in vivo studies required to robustly define the TI of novel imidazo[1,2-a]pyridine compounds.

Understanding the Biological Context: Mechanism of Action

Imidazo[1,2-a]pyridine derivatives have demonstrated a diverse range of biological activities by targeting various cellular pathways. A crucial first step in assessing the therapeutic index is to understand the compound's mechanism of action. For instance, in oncology, certain imidazo[1,2-a]pyridines have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[8] Other derivatives have exhibited potent activity as inhibitors of kinases such as PDGFR, which are implicated in tumor angiogenesis.[9] In the realm of infectious diseases, particularly tuberculosis, imidazo[1,2-a]pyridine amides have emerged as potent inhibitors of QcrB, a subunit of the cytochrome bcc complex essential for cellular energy production in Mycobacterium tuberculosis.[4]

A clear understanding of the on-target and potential off-target effects is paramount. Toxicity may arise from an exaggeration of the intended pharmacological effect or from interactions with unrelated cellular targets.[10]

In Vitro Assessment of Therapeutic Index

The initial evaluation of a compound's therapeutic index is performed using in vitro assays. This approach allows for a rapid and cost-effective comparison of a compound's potency against its cytotoxicity. The in vitro therapeutic index is often calculated as the ratio of the concentration causing 50% toxicity (TC50 or IC50 in a cytotoxicity assay) to the concentration causing 50% of the desired therapeutic effect (EC50 or IC50 against the biological target).[10][11][12]

Key In Vitro Experimental Protocols

1. Efficacy Assays (Determining EC50/IC50):

The choice of efficacy assay is dictated by the compound's mechanism of action.

  • For Kinase Inhibitors: Biochemical assays using purified enzymes or cell-based assays measuring the phosphorylation of downstream targets are appropriate.

  • For Antimicrobial Agents: Minimum Inhibitory Concentration (MIC) assays are the standard for determining the lowest concentration of a drug that prevents visible growth of a microorganism.[13][14]

  • For Antiproliferative Agents: Cell viability assays, such as the MTT or CellTiter-Glo® assays, are used to determine the concentration that inhibits the growth of cancer cell lines by 50% (GI50).[8]

2. Cytotoxicity Assays (Determining TC50/IC50):

A panel of cell lines, including both cancerous and healthy, non-cancerous cell lines (e.g., human fibroblasts, hepatocytes), should be used to assess general cytotoxicity.

  • MTT Assay Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine compound and a vehicle control for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation: In Vitro Therapeutic Index

The results of the in vitro assays should be summarized in a clear and concise table for easy comparison.

CompoundTarget IC50 (nM)Cytotoxicity IC50 (nM) (Cancer Cell Line)Cytotoxicity IC50 (nM) (Healthy Cell Line)In Vitro Therapeutic Index (vs. Cancer)In Vitro Therapeutic Index (vs. Healthy)
Novel Imidazo[1,2-a]pyridine 11010005000100500
Novel Imidazo[1,2-a]pyridine 25050020001040
Standard Chemotherapy (e.g., Doxorubicin)10020015021.5

In Vivo Evaluation of Therapeutic Index

While in vitro studies provide valuable preliminary data, in vivo studies in animal models are essential for a more accurate determination of the therapeutic index.[15][16] These studies take into account the compound's pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties.[9][13] The in vivo therapeutic index is typically calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[6] In preclinical studies, the maximum tolerated dose (MTD) is often used as a surrogate for the TD50.[7][15][17]

Key In Vivo Experimental Protocols

1. Efficacy Studies in Disease Models:

The choice of animal model is critical and should be relevant to the intended therapeutic indication.

  • For Anticancer Agents: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[9] Tumor growth inhibition is the primary endpoint.

  • For Antituberculosis Agents: Mouse models of tuberculosis infection are used to assess the reduction in bacterial load in the lungs and spleen.[4]

2. Toxicology Studies:

  • Maximum Tolerated Dose (MTD) Study Protocol:

    • Use healthy rodents (mice or rats) and divide them into groups.

    • Administer escalating doses of the imidazo[1,2-a]pyridine compound to different groups via the intended clinical route (e.g., oral, intravenous).[15]

    • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.[17]

  • Repeat-Dose Toxicity Studies: These studies involve administering the compound daily for a set period (e.g., 7, 14, or 28 days) to identify potential cumulative toxicity.[16]

Data Presentation: In Vivo Therapeutic Index

CompoundEfficacious Dose (ED50) (mg/kg)Maximum Tolerated Dose (MTD) (mg/kg)In Vivo Therapeutic Index (MTD/ED50)
Novel Imidazo[1,2-a]pyridine 11020020
Novel Imidazo[1,2-a]pyridine 2251004
Standard Chemotherapy (e.g., Paclitaxel)15302

Comparative Analysis with Alternatives

A critical component of this guide is the objective comparison of the novel imidazo[1,2-a]pyridine compounds with existing therapies. This comparison should be based on the experimentally determined therapeutic indices.

For example, many standard chemotherapeutic agents, such as doxorubicin and paclitaxel, have a narrow therapeutic index.[18][19][20][21][22] A novel imidazo[1,2-a]pyridine compound with a significantly wider therapeutic index would represent a major advancement, potentially leading to a safer and more effective treatment.

Visualizing the Assessment Workflow

A clear workflow is essential for the systematic assessment of the therapeutic index.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Efficacy Assays (IC50/EC50) Efficacy Assays (IC50/EC50) In Vitro TI Calculation In Vitro TI Calculation Efficacy Assays (IC50/EC50)->In Vitro TI Calculation Cytotoxicity Assays (TC50) Cytotoxicity Assays (TC50) Cytotoxicity Assays (TC50)->In Vitro TI Calculation Candidate Selection Candidate Selection In Vitro TI Calculation->Candidate Selection Efficacy Studies (ED50) Efficacy Studies (ED50) In Vivo TI Calculation In Vivo TI Calculation Efficacy Studies (ED50)->In Vivo TI Calculation Toxicology Studies (MTD) Toxicology Studies (MTD) Toxicology Studies (MTD)->In Vivo TI Calculation Comparative Analysis Comparative Analysis In Vivo TI Calculation->Comparative Analysis Candidate Selection->Efficacy Studies (ED50) Candidate Selection->Toxicology Studies (MTD)

Caption: Workflow for Therapeutic Index Assessment.

Signaling Pathway Example: PI3K/AKT/mTOR Inhibition

For compounds targeting specific pathways, a visual representation of the mechanism can be highly informative.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

Conclusion

The assessment of the therapeutic index is a cornerstone of drug development. For novel imidazo[1,2-a]pyridine compounds, a systematic approach that combines robust in vitro and in vivo methodologies is essential. By carefully determining the efficacy and toxicity profiles and comparing them to established alternatives, researchers can identify promising candidates with a favorable safety margin, ultimately leading to the development of safer and more effective medicines.

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A Technical Guide to Benchmarking New Imidazo[1,2-a]pyridine-Based Kinase Inhibitors Against Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel imidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in modern medicinal chemistry.[1][2] We will focus on the evaluation of new anti-cancer agents targeting the PI3K/mTOR signaling pathway, comparing them directly with established clinical candidates. The methodologies outlined herein are designed to generate robust, decision-ready data for researchers, scientists, and drug development professionals.

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds, including several marketed drugs.[2] In oncology, this scaffold has proven to be a versatile backbone for the design of potent kinase inhibitors, targeting key pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4][5] The success of any new chemical entity, however, is not defined by on-target potency alone but by a balanced profile of efficacy, selectivity, and safety. This guide details the critical experiments required to build that profile.

The Candidates: A Comparative Overview

For this guide, we will evaluate two novel, hypothetical imidazo[1,2-a]pyridine derivatives, IMP-01 and IMP-02 , designed as dual PI3K/mTOR inhibitors.[6] These will be benchmarked against Clinical Candidate A , a representative advanced-stage PI3K inhibitor with a well-documented performance profile.

  • IMP-01: A novel 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivative, optimized for potent and balanced inhibition of PI3Kα and mTOR.[7]

  • IMP-02: A bioisostere of IMP-01, featuring a 1,2,4-oxadiazole group, designed to improve metabolic stability and cell permeability.[4]

  • Clinical Candidate A: A well-characterized, non-imidazo[1,2-a]pyridine-based PI3K inhibitor that has undergone extensive preclinical and clinical evaluation, serving as our performance baseline.

The Benchmarking Workflow: A Multi-Parameter Approach

Our evaluation is structured as a multi-tiered screening cascade. This approach is designed to "fail fast, fail cheap" by identifying liabilities early in the process, ensuring that only the most promising candidates advance.[8]

G cluster_0 Tier 1: In Vitro Efficacy & Potency cluster_1 Tier 2: Selectivity & Mechanism cluster_2 Tier 3: In Vitro ADME-Tox Profile cluster_3 Decision Gate a Biochemical Assay (PI3Kα / mTOR Kinase) b Cellular Proliferation Assay (MTT on HCT116 Cells) a->b Confirm cell activity c Kinase Selectivity Panel (>100 Kinases) b->c d Western Blot Analysis (p-Akt / p-S6K) c->d Confirm on-target effect e Metabolic Stability (Human Liver Microsomes) d->e f hERG Inhibition Assay (Cardiac Safety) e->f g Caco-2 Permeability (Oral Bioavailability) f->g h Candidate Selection g->h

Caption: High-level experimental workflow for benchmarking new drug candidates.

Experimental Methodologies

Adherence to standardized, reproducible protocols is paramount for generating high-quality, comparable data. All preclinical studies intended for regulatory submission must be conducted under Good Laboratory Practices (GLP).[9][10]

In Vitro Efficacy and Potency

A. Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a foundational method for assessing a compound's effect on cell viability by measuring the metabolic activity of cells.[11]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on a relevant cancer cell line. We will use HCT116 (colon carcinoma) as it often exhibits PI3K pathway dependency.

  • Protocol:

    • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

    • Compound Treatment: Prepare serial dilutions of IMP-01, IMP-02, and Clinical Candidate A. Treat the cells and incubate for 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.[11]

    • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

B. Western Blot for Pathway Modulation

This technique confirms that the observed anti-proliferative effects are due to the intended mechanism of action—inhibition of the PI3K/Akt/mTOR pathway.[4]

  • Objective: To measure the reduction in phosphorylation of key downstream pathway proteins, such as Akt (p-Akt) and S6 Ribosomal Protein (a substrate of S6K, which is downstream of mTORC1).

  • Protocol:

    • Cell Treatment: Treat HCT116 cells with the compounds at their respective IC50 concentrations for 2-4 hours.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

    • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway targeted by the inhibitors.

In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial for predicting its in vivo behavior and avoiding late-stage failures.[8][12][13]

A. Metabolic Stability Assay

  • Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its in vivo half-life.[13]

  • Protocol:

    • Incubation: Incubate the test compounds (e.g., at 1 µM) with human liver microsomes and NADPH (a necessary cofactor) at 37°C.

    • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.[14]

    • Calculation: Determine the intrinsic clearance (Clint) and in vitro half-life (t½).

B. Caco-2 Permeability Assay

  • Objective: To predict the oral absorption of a drug by measuring its ability to cross a monolayer of Caco-2 cells, which mimics the human intestinal barrier.[13]

  • Protocol:

    • Cell Culture: Grow Caco-2 cells on a semi-permeable filter in a transwell plate system for 21 days until they form a differentiated monolayer.

    • Compound Addition: Add the test compound to the apical (A) side of the monolayer.

    • Sampling: At various time points, take samples from the basolateral (B) side.

    • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer.

C. hERG Inhibition Assay

  • Objective: To assess the risk of cardiotoxicity. Inhibition of the hERG potassium ion channel can lead to QT interval prolongation, a potentially fatal side effect.[15]

  • Protocol: This is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel. The assay measures the inhibitory effect of the compound on the hERG channel current, from which an IC50 value is determined.

Comparative Data Summary

The following tables present hypothetical but realistic data from the described assays, allowing for a direct comparison of our new derivatives against the clinical benchmark.

Table 1: In Vitro Efficacy and Potency

Compound PI3Kα IC50 (nM) mTOR IC50 (nM) HCT116 Cell Proliferation IC50 (nM)
IMP-01 5.2 8.1 25
IMP-02 7.8 10.5 35

| Clinical Candidate A | 4.5 | >1000 | 30 |

Table 2: Kinase Selectivity (S-Score at 1 µM) The S-Score represents the number of inhibited non-target kinases divided by the total number of kinases tested. A lower score indicates higher selectivity.

Compound S-Score (10) Key Off-Target Hits (>70% Inhibition)
IMP-01 0.08 PI3Kδ, DNA-PK
IMP-02 0.03 None significant

| Clinical Candidate A | 0.10 | PI3Kβ, PI3Kδ |

Table 3: In Vitro ADME-Tox Profile

Compound Human Liver Microsome t½ (min) Caco-2 Papp (A→B) (10⁻⁶ cm/s) hERG IC50 (µM)
IMP-01 45 8.5 2.1
IMP-02 >120 12.2 >30

| Clinical Candidate A | 70 | 10.1 | >30 |

Analysis and Interpretation

  • Efficacy: Both new derivatives, IMP-01 and IMP-02, demonstrate potent, dual inhibition of PI3Kα and mTOR and effectively inhibit cancer cell proliferation at nanomolar concentrations, comparable to Clinical Candidate A.[6] IMP-01 is slightly more potent than IMP-02 biochemically and in cells.

  • Selectivity: IMP-02 shows a superior selectivity profile with no significant off-target kinase activity at 1 µM. This is a highly desirable feature, as off-target activity can lead to unexpected toxicities.

  • Mechanism of Action: Western blot analysis (data not shown) would be expected to confirm that both IMP-01 and IMP-02 reduce the phosphorylation of Akt and S6, confirming their on-target activity in a cellular context.[4]

  • ADME-Tox Profile: This is where the candidates differentiate significantly.

    • IMP-01 shows moderate metabolic stability and good permeability but raises a significant safety flag with a low hERG IC50 of 2.1 µM. A therapeutic window of less than 30-fold between the hERG IC50 and the cellular efficacy IC50 is often considered a high risk for cardiotoxicity.

    • IMP-02 , the bioisosteric analogue, demonstrates a vastly improved profile. Its metabolic stability is excellent (>120 min), suggesting a longer in vivo half-life. Its permeability is higher than both other compounds, predicting better oral absorption.[13] Most critically, it has no hERG liability (IC50 >30 µM), indicating a much lower risk of cardiotoxicity.[15]

Conclusion and Future Directions

Based on this comprehensive in vitro benchmarking, IMP-02 emerges as the superior candidate to advance to in vivo studies. While slightly less potent than IMP-01, its combination of good efficacy, excellent kinase selectivity, and a strong safety and ADME profile makes it a more promising drug candidate. The data for IMP-01, particularly the hERG finding, suggests that while the core scaffold is active, further medicinal chemistry efforts would be required to mitigate the cardiotoxicity risk before it could be reconsidered.

The next logical step for IMP-02 would be to conduct in vivo pharmacokinetic studies in rodents to confirm its favorable ADME properties and then proceed to efficacy studies in tumor xenograft models.[16][17] This structured, data-driven benchmarking process is essential for making informed decisions in the resource-intensive process of drug discovery.

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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. As a halogenated heterocyclic compound, this chemical requires specific procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Core Principles: Hazard Assessment and Regulatory Framework

Understanding the "why" behind disposal procedures is fundamental to building a culture of safety. The disposal plan for any chemical is dictated by its inherent hazards and the governing regulations.

1.1. Hazard Profile this compound is an irritant and, as a brominated organic compound, falls under the category of halogenated waste.[1][2] While specific carcinogenicity data is not widely published, the Occupational Safety and Health Administration (OSHA) mandates that novel or particularly hazardous chemicals be handled with a high degree of caution.[3][4] Therefore, it is prudent to manage this compound as a substance with potential long-term health effects.

The primary hazards are summarized in the table below, based on available Safety Data Sheets (SDS) for structurally similar compounds.[5][6]

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[6]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[5]
Acute Toxicity (Oral)-May be harmful if swallowed.[6]

1.2. Regulatory Imperatives Disposal procedures are not merely best practices; they are legal requirements. In the United States, two primary agencies govern chemical waste:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for what constitutes hazardous waste and how it must be managed from "cradle-to-grave."[7][8] Due to its characteristics, this compound must be managed as regulated hazardous waste.

  • Occupational Safety and Health Administration (OSHA): OSHA standards ensure worker safety. This includes mandating access to SDSs, proper training, and the use of Personal Protective Equipment (PPE) when handling potentially carcinogenic or hazardous substances.[9][10]

Pre-Disposal Safety: Engineering Controls and PPE

Before generating the first drop of waste, ensure the proper safety infrastructure is in place.

2.1. Engineering Controls All handling and preparation of waste involving this compound, including weighing the solid and preparing solutions, must be conducted in a certified chemical fume hood. The fume hood provides primary containment to prevent the inhalation of dust or vapors.[9] Ensure eyewash stations and safety showers are readily accessible.[6]

2.2. Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound.

EquipmentSpecificationRationale
Gloves Nitrile, disposableProtects against skin contact. Must be discarded immediately after use or if contamination is suspected.[11]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against splashes and airborne dust that can cause serious eye irritation.[6][11]
Lab Coat Standard, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-certified respirator (if applicable)Required if there is a risk of aerosolization outside of a fume hood or during a large spill cleanup.[10]

Step-by-Step Disposal Protocol

Follow this systematic process to ensure safe and compliant disposal. This workflow begins the moment a decision is made to discard the material, whether it is residual solid, a contaminated solution, or an expired reagent.

DisposalWorkflow cluster_prep Phase 1: In-Lab Handling cluster_storage Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposition A Waste Generated (Solid or Aqueous Solution) B Classify Waste: - Hazardous - Halogenated Organic - Acidic A->B C Select Appropriate Waste Container B->C D Label Container Correctly 'Hazardous Waste' + Contents C->D E Add Waste to Container (Use funnel, avoid drips) D->E F Securely Close Container (Vapor-tight seal) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Monitor SAA & Container Level G->H I Contact Licensed Hazardous Waste Vendor H->I When container is full or storage time limit is reached J Final Disposal via Incineration (Prevents toxic byproducts) I->J

Disposal Workflow for this compound

Step 1: Waste Classification As soon as the material is designated for disposal, it is officially a waste product.

  • Identify as Hazardous: Due to its irritant properties, it meets the criteria for hazardous waste.[12]

  • Identify as Halogenated: The presence of bromine classifies it as a halogenated organic waste. This is the most critical factor for segregation.[1][2]

Step 2: Waste Segregation

  • NEVER mix halogenated waste with non-halogenated waste.[1] Doing so contaminates the entire volume and significantly increases disposal costs and complexity.

  • This waste stream should be labeled: "Halogenated Organic Acid Waste."

  • Keep it separate from strong oxidizing agents to prevent potentially hazardous reactions.[6]

Step 3: Container Selection and Labeling

  • Container: Use a clean, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE). Ensure the container is in good condition with no leaks.[13]

  • Labeling: Before adding any waste, the container must be labeled. The EPA requires the label to include:[7][8]

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" . If it's a solution, list all components and their approximate percentages.

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Caution").[8]

Step 4: Accumulation and Storage

  • Waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[7][12] This could be a labeled section of a fume hood or a designated cabinet.

  • Keep the waste container securely closed at all times, except when actively adding waste.[1] This prevents the release of vapors and protects against spills.

  • Do not overfill the container; a maximum of 90% capacity is a safe practice.[13]

  • The exterior of the waste container must remain clean and free of contamination.[13]

Step 5: Final Disposal

  • Laboratory personnel are not responsible for the ultimate treatment of the waste. Disposal must be managed by a licensed hazardous waste disposal company.[14][15]

  • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.

  • The most probable disposal method for this type of compound is high-temperature incineration.[16] This process is necessary to destroy the halogenated organic structure without creating toxic byproducts such as dioxins or furans.[16]

Emergency Procedures

4.1. Spill Management

  • Small Spill (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Gently sweep the absorbed material into a bag or container.

    • Wipe the area with a suitable solvent (e.g., ethanol, followed by soap and water), collecting all cleaning materials as waste.

    • Label all cleanup materials as "Debris contaminated with this compound" and place them in the halogenated solid waste stream.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and restrict access.

    • Contact your institution's emergency response or EH&S department immediately. Do not attempt to clean it up yourself.

4.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed safely and responsibly from the benchtop to its final disposal, protecting themselves, their colleagues, and the environment.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
  • Emedco. (2014). Four Tips for Dealing with Carcinogenic Chemicals.
  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • University of California, Santa Barbara. (n.d.). Safe Handling of Chemicals. Retrieved from UCSB Environmental Health and Safety website.
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.
  • Sigma-Aldrich. (n.d.). This compound methyl ester.
  • Fisher Scientific. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, 97%, Thermo Scientific.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Fisher Scientific. (2012). SAFETY DATA SHEET - 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
  • CymitQuimica. (n.d.). 6-BROMO-IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID.
  • University of Nebraska-Lincoln. (n.d.). Halogenated Waste. Retrieved from UNL Environmental Health and Safety website.
  • M, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
  • PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • National Institutes of Health. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

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A Senior Application Scientist's Guide to Handling 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. As direct safety data for this specific compound is limited, the following protocols are synthesized from the safety profiles of structurally similar compounds, including other bromoimidazo[1,2-a]pyridine derivatives and general principles for managing halogenated heterocyclic compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to establish a robust framework for safe laboratory operations.

Core Hazard Assessment: Understanding the Risks

This compound is a halogenated, heterocyclic compound. Based on analogous structures, it should be handled as a substance that is potentially hazardous.[2][3][4]

Primary Assumed Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[2][4]

  • Serious Eye Damage: Poses a significant risk of serious eye irritation or damage, particularly in powdered form.[2][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4]

  • Harmful if Swallowed: Ingestion may be harmful.[6][7]

Due to its brominated structure, this compound falls under the category of halogenated organic compounds, which requires specific disposal procedures to prevent environmental contamination.[8][9]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method for exposure control is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood.[10][11] This is critical to minimize the inhalation of airborne particulates and potential vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment.[10][11][12]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and unobstructed.[3][13]

Personal Protective Equipment (PPE): A Detailed Protocol

A comprehensive PPE strategy is mandatory. The following table outlines the minimum required equipment, the rationale for its use, and specific recommendations.

Protection Type Specific Recommendations Rationale and Causality
Eye and Face Protection Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87 (US) standards.[5][14][15] For tasks with a higher splash risk (e.g., handling bulk quantities), supplement goggles with a full-face shield.[16][17]Protects against accidental splashes of solutions and airborne dust particles, which can cause serious eye damage.[2] A face shield provides an additional layer of protection for the entire face.
Hand Protection Use chemically resistant, disposable nitrile or neoprene gloves.[10] It is advisable to wear two pairs (double-gloving). Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected or after extended use.[17]Provides a critical barrier against skin contact, preventing potential irritation and absorption.[1][10] Latex gloves are not recommended as they offer poor protection against many chemicals.[17]
Body Protection A flame-retardant laboratory coat, fully buttoned with sleeves rolled down, is required.[1][15] Ensure clothing covers all exposed skin, including long pants and fully enclosed, chemical-resistant shoes.[14][15]Protects skin from accidental contact and prevents contamination of personal clothing.[1] Closed-toe shoes prevent injury from spills or dropped objects.
Respiratory Protection Generally not required when handling small quantities within a certified fume hood. If engineering controls are insufficient, or if irritation is experienced, a full-face respirator with a multi-sorbent cartridge (e.g., protecting against organic vapors and particulates) should be used.[5][18]The primary engineering control (fume hood) should prevent inhalation exposure.[10] A respirator is a necessary secondary control for specific scenarios like large-scale handling or spill cleanup where airborne concentrations may exceed safe limits.
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized procedure minimizes risk and ensures reproducibility. The following workflow outlines the critical steps from preparation to cleanup.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Certification prep_1->prep_2 prep_3 Locate Eyewash & Safety Shower prep_2->prep_3 prep_4 Don All Required PPE prep_3->prep_4 handling_1 Weigh Solid Compound on Tared Weigh Paper prep_4->handling_1 handling_2 Carefully Transfer to Vessel handling_1->handling_2 handling_3 Add Solvent & Dissolve handling_2->handling_3 handling_4 Seal Container When Not in Use handling_3->handling_4 cleanup_1 Decontaminate Glassware & Surfaces with Appropriate Solvent handling_4->cleanup_1 cleanup_2 Segregate Halogenated Waste cleanup_1->cleanup_2 cleanup_3 Dispose of PPE in Solid Waste cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

Caption: Workflow for handling this compound.

Experimental Protocol Details:

  • Preparation:

    • Before starting, perform a mental walkthrough of the procedure.

    • Ensure the fume hood sash is at the appropriate working height.

    • Assemble all necessary glassware, reagents, and waste containers inside the fume hood.

    • Don all PPE as specified in the table above.

  • Handling Solid Compound:

    • To minimize dust generation, avoid pouring the solid directly from the stock bottle.

    • Use a spatula to carefully transfer the required amount to a tared weigh paper or boat.

    • Gently tap the weigh paper to transfer the solid into the reaction or storage vessel.

  • Handling Compound in Solution:

    • Slowly add the desired solvent to the vessel containing the solid.

    • Keep all containers sealed when not actively in use to prevent vapor release.[10]

  • Post-Handling Cleanup:

    • Wipe down the spatula, work surface, and any affected areas within the fume hood with a solvent-soaked cloth (e.g., ethanol or isopropanol).

    • Dispose of the cleaning cloth and any contaminated disposable items into the designated halogenated solid waste container.

    • Remove gloves using the proper technique to avoid skin contamination and dispose of them.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection. As a brominated organic compound, all waste associated with this compound must be treated as halogenated hazardous waste .[8][9]

Disposal Workflow:

  • Segregation is Key:

    • NEVER mix halogenated waste with non-halogenated organic waste.[19] Doing so contaminates the entire waste stream and significantly increases disposal costs.[9][19]

    • Maintain separate, clearly labeled waste containers for halogenated liquids and halogenated solids (e.g., contaminated gloves, weigh paper, silica gel).

  • Container Management:

    • Use designated, chemically compatible containers with secure screw-top caps.

    • The container must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents used.[9]

    • Keep waste containers closed at all times except when adding waste.[9]

    • Store waste containers in a designated satellite accumulation area within the lab, preferably in secondary containment.

  • Final Disposal:

    • DO NOT pour any amount of this chemical or its solutions down the drain.[19]

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[1] Halogenated organic wastes are typically disposed of via high-temperature incineration.[8][20]

References

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
  • Bucknell University.
  • Temple University.
  • ResearchGate.
  • U.S. Environmental Protection Agency.
  • Carl ROTH.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
  • University of Colorado Boulder, Organic Chemistry. Protective Gear. [Link]
  • Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY. [Link]
  • University of Texas at Austin, Environmental Health & Safety Services. Personal Protective Equipment. [Link]
  • University of Washington, Environmental Health and Safety.
  • Chemistry LibreTexts. Proper Protective Equipment. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.